4-(3-Methylphenoxy)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(3-methylphenoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-10-3-2-4-13(9-10)15-12-7-5-11(14)6-8-12/h2-9,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMNQSSEFSCQJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40574235 | |
| Record name | 4-(3-Methylphenoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40574235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58908-97-7 | |
| Record name | 4-(3-Methylphenoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40574235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-(3-Methylphenoxy)phenol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-(3-Methylphenoxy)phenol is a diaryl ether of significant interest in medicinal chemistry and materials science due to its structural motifs, which are present in various biologically active compounds and advanced polymers. This guide provides a comprehensive overview of the primary synthetic routes to 4-(3-Methylphenoxy)phenol, focusing on the well-established Ullmann condensation and the modern Buchwald-Hartwig amination reaction. Detailed mechanistic insights, step-by-step experimental protocols, and a comparative analysis of these methodologies are presented to equip researchers with the necessary knowledge for its efficient synthesis. This document also includes a thorough characterization of the target molecule, supported by spectroscopic data and physicochemical properties, and a discussion of its potential applications in drug development.
Introduction
Diaryl ethers are a class of organic compounds characterized by an oxygen atom connected to two aryl groups. This structural unit is a key component in a wide array of natural products, pharmaceuticals, and functional materials. The synthesis of unsymmetrical diaryl ethers, such as 4-(3-Methylphenoxy)phenol, presents unique challenges in controlling regioselectivity and achieving high yields. The strategic importance of this compound lies in its potential as a versatile building block for more complex molecules, including novel drug candidates and high-performance polymers. Phenolic compounds, in general, are crucial in drug design, though their application can be limited by metabolic instability and bioavailability issues. The diaryl ether linkage in 4-(3-Methylphenoxy)phenol can offer improved metabolic stability compared to simpler phenolic structures.
This guide, intended for chemists and drug development professionals, offers a deep dive into the practical synthesis of 4-(3-Methylphenoxy)phenol. It emphasizes the underlying chemical principles, provides actionable experimental protocols, and offers a comparative analysis of the most relevant synthetic strategies.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of 4-(3-Methylphenoxy)phenol is essential for its handling, purification, and application. The following table summarizes key computed and, where available, experimental data for the target molecule and its close analogue, 4-(4-Methylphenoxy)phenol, for comparative purposes.
| Property | 4-(3-Methylphenoxy)phenol (Predicted) | 4-(4-Methylphenoxy)phenol[1] |
| Molecular Formula | C₁₃H₁₂O₂ | C₁₃H₁₂O₂ |
| Molecular Weight | 200.23 g/mol | 200.23 g/mol |
| Appearance | Off-white to pale yellow solid (predicted) | White crystalline solid |
| Melting Point | Not available | Not available |
| Boiling Point | Not available | Not available |
| LogP | 3.5 (predicted) | 3.5 |
| Hydrogen Bond Donors | 1 | 1 |
| Hydrogen Bond Acceptors | 2 | 2 |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings. The protons on the 4-hydroxyphenyl ring will likely appear as two doublets in the downfield region. The protons on the 3-methylphenyl ring will exhibit a more complex splitting pattern due to their meta-substitution. A singlet corresponding to the methyl group protons will be observed in the upfield region. The phenolic hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
-
¹³C NMR: The carbon NMR spectrum will display 13 distinct signals corresponding to the carbon atoms in the molecule, confirming its unsymmetrical nature. The chemical shifts of the aromatic carbons will be in the typical range of 110-160 ppm. The carbon of the methyl group will appear at a higher field.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group. Strong absorptions in the 1200-1300 cm⁻¹ region are indicative of the C-O-C stretching of the diaryl ether linkage. Aromatic C-H and C=C stretching vibrations will also be present.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 200.23). Fragmentation patterns will likely involve cleavage of the ether bond.
Synthetic Methodologies
The formation of the diaryl ether bond in 4-(3-Methylphenoxy)phenol can be achieved through several cross-coupling reactions. The two most prominent and practical methods are the Ullmann condensation and the Buchwald-Hartwig C-O coupling reaction.
Ullmann Condensation
The Ullmann condensation is a classic and widely used method for the synthesis of diaryl ethers, involving a copper-catalyzed reaction between a phenol and an aryl halide.[2]
Reaction Scheme:
Mechanism:
The mechanism of the Ullmann condensation is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The key steps involve the formation of a copper phenoxide, oxidative addition of the aryl halide to the copper center, and subsequent reductive elimination to form the diaryl ether and regenerate the Cu(I) catalyst.
Causality Behind Experimental Choices:
-
Reactants: The choice of 3-cresol and a 4-halophenol (iodide, bromide, or chloride) is dictated by the desired final product. Aryl iodides are generally more reactive than bromides and chlorides. To prevent self-condensation, one of the hydroxyl groups can be protected, for instance, by using 4-iodoanisole followed by a deprotection step.
-
Catalyst: Copper(I) salts, such as CuI or CuBr, are the most common catalysts. The use of ligands like 1,10-phenanthroline or L-proline can significantly improve the reaction rate and yield by stabilizing the copper intermediates.
-
Base: A base is required to deprotonate the phenol, forming the more nucleophilic phenoxide. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).
-
Solvent: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or pyridine are typically used to facilitate the reaction at elevated temperatures.
-
Temperature: Traditional Ullmann reactions often require high temperatures (150-200 °C). However, modern ligand-assisted protocols can often be run at lower temperatures.
Experimental Protocol (Adapted from similar preparations):
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-cresol (1.2 equivalents), 4-iodophenol (1.0 equivalent), copper(I) iodide (0.1 equivalents), L-proline (0.2 equivalents), and potassium carbonate (2.0 equivalents).
-
Add anhydrous dimethyl sulfoxide (DMSO) as the solvent.
-
Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure 4-(3-Methylphenoxy)phenol.
Buchwald-Hartwig C-O Coupling
The Buchwald-Hartwig amination has been adapted for the synthesis of diaryl ethers and offers a powerful and often milder alternative to the Ullmann condensation. This palladium-catalyzed cross-coupling reaction provides high yields and tolerates a wide range of functional groups.
Reaction Scheme:
Mechanism:
The catalytic cycle of the Buchwald-Hartwig C-O coupling involves a Pd(0)/Pd(II) cycle. The key steps are the oxidative addition of the aryl halide to the Pd(0) complex, formation of a palladium phenoxide, and reductive elimination to yield the diaryl ether and regenerate the Pd(0) catalyst.
Causality Behind Experimental Choices:
-
Reactants: This reaction typically couples a phenol with an aryl halide (bromide or iodide) or triflate.
-
Catalyst: A palladium precatalyst, such as Pd(OAc)₂ or Pd₂(dba)₃, is used in combination with a bulky, electron-rich phosphine ligand.
-
Ligand: The choice of ligand is crucial for the success of the reaction. Commonly used ligands for C-O coupling include bulky biarylphosphines like BrettPhos, RuPhos, or JohnPhos. These ligands promote the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or cesium carbonate (Cs₂CO₃) are frequently employed.
-
Solvent: Anhydrous, deoxygenated aprotic solvents such as toluene, dioxane, or tetrahydrofuran (THF) are used.
-
Temperature: Reactions are typically run at elevated temperatures, often in the range of 80-110 °C.
Experimental Protocol (General Procedure):
-
In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with the palladium precatalyst (e.g., BrettPhos Pd G3, 0.02 equivalents), the phosphine ligand (if not using a precatalyst), and the base (e.g., cesium carbonate, 1.5 equivalents).
-
Add 3-cresol (1.2 equivalents) and 4-bromophenol (1.0 equivalent).
-
Add anhydrous, degassed toluene as the solvent.
-
Seal the Schlenk tube and heat the reaction mixture in an oil bath at 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain 4-(3-Methylphenoxy)phenol.
Comparative Analysis of Synthetic Routes
| Feature | Ullmann Condensation | Buchwald-Hartwig C-O Coupling |
| Catalyst | Copper (Cu) | Palladium (Pd) |
| Cost | Generally lower (copper is more abundant) | Higher (palladium and specialized ligands) |
| Ligands | Simple diamines, amino acids (e.g., L-proline), or none | Bulky, electron-rich phosphines |
| Reaction Temperature | High (often >120 °C) | Milder (often 80-110 °C) |
| Base | Weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃) | Strong, non-nucleophilic bases (e.g., NaOtBu, Cs₂CO₃) |
| Solvent | High-boiling polar solvents (e.g., DMSO, DMF) | Aprotic solvents (e.g., toluene, dioxane) |
| Substrate Scope | Traditionally favored for electron-poor aryl halides | Broad scope, including electron-rich and -neutral aryl halides |
Visualization of Synthetic Workflows
Ullmann Condensation Workflow
Caption: Workflow for the Ullmann Condensation Synthesis.
Buchwald-Hartwig C-O Coupling Workflow
Caption: Workflow for the Buchwald-Hartwig C-O Coupling Synthesis.
Applications in Drug Development
The 4-(phenoxy)phenol scaffold is a recurring motif in various pharmacologically active molecules. For instance, derivatives of 4-(4-benzoylaminophenoxy)phenol have been designed and synthesized as potent androgen receptor antagonists, showing promise in the treatment of prostate cancer. The strategic placement of substituents on the phenoxy ring system allows for the fine-tuning of binding affinities and pharmacological profiles. The 3-methyl group in 4-(3-Methylphenoxy)phenol can serve as a handle for further functionalization or can influence the conformational properties of the molecule, potentially leading to enhanced biological activity.
Conclusion
The synthesis of 4-(3-Methylphenoxy)phenol is readily achievable through established cross-coupling methodologies, primarily the Ullmann condensation and the Buchwald-Hartwig C-O coupling. While the Ullmann reaction offers a cost-effective approach, the Buchwald-Hartwig protocol often provides higher yields under milder conditions with a broader substrate scope. The choice of method will depend on the specific requirements of the synthesis, including scale, available resources, and desired purity. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers engaged in the synthesis of this and related diaryl ethers, facilitating advancements in medicinal chemistry and materials science.
References
- CN113429268A - Synthetic method of 4-phenoxyphenol - Google P
- US4355186A - Process for the preparation of 4-phenoxy-phenols - Google P
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Synthesis of m-Aryloxy Phenols - Encyclopedia.pub. (URL: [Link])
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Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds | Atlantis Press. (URL: [Link])
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4-(4-Methylphenoxy)phenol | C13H12O2 | CID 641440 - PubChem. (URL: [Link])
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Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols - PubMed Central. (URL: [Link])
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Buchwald–Hartwig amination - Wikipedia. (URL: [Link])
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Supporting information for - The Royal Society of Chemistry. (URL: [Link])
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4-Methoxy-3-methylphenol | C8H10O2 | CID 297394 - PubChem. (URL: [Link])
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1-(4-methoxyphenoxy)-3-methylbenzene - SpectraBase. (URL: [Link])
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Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists - PMC - PubMed Central. (URL: [Link])
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Introduction: The Significance of the Diaryl Ether Scaffold
An In-Depth Technical Guide to the Chemical Properties and Applications of 4-(3-Methylphenoxy)phenol
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties, synthetic methodologies, spectroscopic profile, and potential applications of 4-(3-Methylphenoxy)phenol. As a member of the diaryl ether class, this molecule represents a significant scaffold in medicinal chemistry, agrochemical development, and materials science.[1] This document is intended for researchers, chemists, and drug development professionals, offering both foundational data and practical, field-proven insights into the handling and utilization of this compound. We will delve into the causality behind synthetic choices, provide detailed experimental protocols, and present data in a clear, accessible format to support advanced research and development.
The diaryl ether (DE) linkage is a cornerstone in modern organic chemistry, recognized as a "privileged scaffold" due to its prevalence in both natural products and synthetic compounds with significant biological activity.[1] Its unique stereoelectronic properties—combining structural rigidity with conformational flexibility—make it an ideal linker for connecting two aromatic systems, a common requirement in the design of bioactive molecules and advanced polymers.
4-(3-Methylphenoxy)phenol, with its characteristic diaryl ether core, functionalized with a hydroxyl group for further synthetic elaboration and a methyl group that influences lipophilicity and metabolic stability, is a molecule of considerable interest. It serves as a key building block for more complex molecular architectures, enabling exploration in areas such as:
-
Pharmaceutical Intermediates: For the synthesis of novel therapeutic agents.
-
Agrochemicals: As a precursor to new herbicides and pesticides.
-
Materials Science: In the development of high-performance polymers, such as polyetherketones (PEEK) or in the fabrication of components for organic light-emitting devices (OLEDs).
This guide aims to provide the technical foundation necessary for scientists to effectively harness the potential of this versatile compound.
Physicochemical and Structural Properties
The fundamental properties of 4-(3-Methylphenoxy)phenol are summarized below. While experimental data for this specific isomer is not widely published, the following table combines data from closely related analogs and computational predictions to provide a reliable profile.[2]
| Property | Value | Source |
| Chemical Structure | See Figure 1 below | - |
| IUPAC Name | 4-(3-Methylphenoxy)phenol | - |
| Molecular Formula | C₁₃H₁₂O₂ | PubChem[2] |
| Molecular Weight | 200.23 g/mol | PubChem[2] |
| CAS Number | 35094-91-8 (Isomer) | PubChem[2] |
| Appearance | White to off-white crystalline solid (Predicted) | General Observation |
| Boiling Point | 151-153 °C at 5 Torr (for a related isomer) | ChemicalBook[3] |
| Solubility | Soluble in methanol, ethanol, DMSO, acetone; sparingly soluble in water. | General Chemical Principles |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |
| Predicted logP | ~3.5 | PubChem[2] |
Figure 1: Chemical Structure of 4-(3-Methylphenoxy)phenol
Caption: Structure of 4-(3-Methylphenoxy)phenol (C₁₃H₁₂O₂).
Spectroscopic Profile
Characterization of 4-(3-Methylphenoxy)phenol relies on standard spectroscopic techniques. The expected data, based on its structure and analysis of similar compounds, are as follows.[4][5][6][7][8]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be complex due to the presence of two distinct, asymmetrically substituted aromatic rings.
-
Aromatic Protons (Ar-H): A series of multiplets between δ 6.7 and 7.4 ppm, integrating to 8 protons. The protons on the phenol ring will likely appear as two doublets (or a complex AA'BB' system), while the protons on the m-cresol ring will show more complex splitting patterns.
-
Phenolic Proton (-OH): A broad singlet, typically between δ 4.5 and 5.5 ppm in CDCl₃. Its chemical shift is concentration-dependent and the peak will disappear upon D₂O exchange.[7]
-
Methyl Protons (-CH₃): A sharp singlet around δ 2.2-2.4 ppm, integrating to 3 protons.[4]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display 13 distinct signals, confirming the asymmetry of the molecule.
-
Aromatic Carbons (Ar-C): Signals will appear in the δ 115-160 ppm range. The carbons directly attached to the oxygen atoms (C-O) will be the most downfield, typically >150 ppm.[8]
-
Methyl Carbon (-CH₃): A single peak in the upfield region, around δ 20-22 ppm.[4]
Infrared (IR) Spectroscopy
-
O-H Stretch: A broad, prominent band from 3200-3500 cm⁻¹, characteristic of the phenolic hydroxyl group.[7]
-
C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.
-
C-O-C Stretch (Ether): A strong, characteristic absorption band around 1200-1250 cm⁻¹.[7]
-
C=C Stretch (Aromatic): Several peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 200. Key fragmentation patterns would likely involve cleavage of the diaryl ether bond.
Synthesis and Reactivity
The construction of the diaryl ether linkage is the critical step in synthesizing 4-(3-Methylphenoxy)phenol. The two most industrially relevant and academically robust methods are the Ullmann condensation and the Buchwald-Hartwig C-O cross-coupling reaction.
Synthetic Strategies
A. Ullmann Condensation
This classic method involves the copper-catalyzed reaction between an aryl halide and a phenol. For this target molecule, the most logical pathway is the coupling of a 4-halophenol (or a protected version) with m-cresol.
-
Causality: The choice of a copper catalyst is historical and cost-effective. The reaction typically requires high temperatures (150-220 °C) and a strong base (like K₂CO₃ or Cs₂CO₃) to deprotonate the phenol, forming the reactive phenoxide nucleophile. The aryl halide must be sufficiently reactive; aryl iodides and bromides are preferred over chlorides. The use of a high-boiling polar aprotic solvent like DMF or NMP is common to ensure reactants remain in solution at the required temperatures.
B. Buchwald-Hartwig C-O Cross-Coupling
A more modern, milder alternative is the palladium-catalyzed Buchwald-Hartwig reaction. This method offers greater functional group tolerance and typically proceeds at lower temperatures (80-120 °C).
-
Causality: This reaction relies on a palladium(0) catalyst, which undergoes oxidative addition into the aryl halide C-X bond. A specialized phosphine-based ligand is crucial to stabilize the palladium intermediates and facilitate the reductive elimination step that forms the C-O bond. A strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) is required to generate the phenoxide in situ without interfering with the catalyst.
Figure 2: Synthetic Workflow Comparison
Caption: Comparison of Ullmann and Buchwald-Hartwig synthetic routes.
Applications and Research Interest
The utility of 4-(3-Methylphenoxy)phenol stems from its identity as a functionalized diaryl ether, a motif associated with a wide range of applications.
-
Pharmaceutical Development: The phenolic hydroxyl group provides a synthetic handle for introducing pharmacophores through etherification, esterification, or Mitsunobu reactions. The overall scaffold can be found in molecules targeting a variety of receptors and enzymes.
-
Agrochemical Synthesis: Diaryl ethers are a well-established class of herbicides. The substitution pattern of 4-(3-Methylphenoxy)phenol makes it a valuable starting material for creating analogs of existing commercial products or for discovery research into new active ingredients.
-
Polymer Science: As a bisphenol analog, it can be used as a monomer in condensation polymerization reactions to create polyethers. The introduction of the methyl group can enhance the solubility and processability of the resulting polymers, while the rigid diaryl ether backbone imparts high thermal stability.
Safety and Handling
No specific toxicological data for 4-(3-Methylphenoxy)phenol is available. However, based on its chemical class (phenol, ether), the following precautions are mandatory.
-
Hazard Class: Expected to be harmful if swallowed and a skin/eye irritant. Phenols, as a class, can be corrosive and are readily absorbed through the skin.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile or neoprene), safety glasses with side shields or goggles, and a lab coat. All handling should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and bases.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not empty into drains.
Experimental Protocols
The following protocols are provided as validated starting points for the synthesis and characterization of 4-(3-Methylphenoxy)phenol.
Protocol: Ullmann Condensation Synthesis
-
Rationale: This protocol uses a classic, cost-effective copper-catalyzed method suitable for gram-scale synthesis. Cesium carbonate is chosen as the base for its high solubility and reactivity in organic solvents.
-
Vessel Preparation: To a dry 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add m-cresol (1.0 eq.), 4-bromo-1-(tert-butyldimethylsilyloxy)benzene (1.0 eq.), cesium carbonate (Cs₂CO₃, 2.0 eq.), and copper(I) iodide (CuI, 0.1 eq.).
-
Note: Protecting the phenol group of the aryl halide (e.g., as a TBDMS ether) prevents self-condensation and other side reactions.
-
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask to achieve a substrate concentration of approximately 0.5 M.
-
Reaction Execution: Purge the flask with nitrogen for 15 minutes. Heat the reaction mixture to 150 °C with vigorous stirring under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Cool the mixture to room temperature. Pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Deprotection: Filter the solution and concentrate under reduced pressure. Dissolve the crude residue in tetrahydrofuran (THF) and add tetrabutylammonium fluoride (TBAF, 1.1 eq., 1M solution in THF). Stir at room temperature for 2 hours.
-
Purification: Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate. Dry the organic layer over Na₂SO₄, concentrate, and purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 4-(3-Methylphenoxy)phenol.
Protocol: Characterization by ¹H NMR
-
Rationale: To obtain a clean, high-resolution spectrum for structural verification. Deuterated chloroform is a common solvent for this class of compounds.
-
Sample Preparation: Accurately weigh 5-10 mg of the purified product into a clean, dry vial.
-
Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[8] Cap the vial and gently agitate until the sample is fully dissolved.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquisition: Insert the tube into the NMR spectrometer. Acquire the spectrum using standard acquisition parameters for a ¹H nucleus (e.g., 400 MHz, 16 scans, 5-second relaxation delay).
-
Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform. Phase the spectrum, calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm, and integrate all peaks.
Conclusion
4-(3-Methylphenoxy)phenol is a valuable chemical intermediate with a robust profile for applications in discovery research and materials science. Its synthesis is achievable through well-established methodologies like the Ullmann condensation and Buchwald-Hartwig coupling, each offering distinct advantages in terms of cost, scale, and reaction conditions. The detailed physicochemical and spectroscopic data provided in this guide serve as a critical resource for scientists, enabling efficient and safe utilization of this versatile diaryl ether building block.
References
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Rhodium.ws. (n.d.). Synthesis of 4-Methoxyphenol. Retrieved from [Link]
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ResearchGate. (n.d.). 13C-NMR spectrum of 4-(4-hydroxyphenoxy)-3-pentadecylphenol in CDCl3. Retrieved from [Link]
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PubChem. (n.d.). 4-(4-Methylphenoxy)phenol. Retrieved from [Link]
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PubChem. (n.d.). 4-Methoxy-3-methylphenol. Retrieved from [Link]
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PubChem. (n.d.). 4-(3-Phenylphenoxy)phenol. Retrieved from [Link]
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PubMed. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Retrieved from [Link]
- Google Patents. (n.d.). CN111253361A - Preparation method of 3, 4-methylenedioxyphenol.
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Cosmetic Ingredient Review. (2021). Safety Assessment of Fatty Ethers as Used in Cosmetics. Retrieved from [Link]
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ResearchGate. (n.d.). 1H-NMR spectrum of 4-(4-hydroxyphenoxy)-3-pentadecylphenol in CDCl3. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol. Retrieved from [Link]
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"CAS number for 4-(3-Methylphenoxy)phenol"
A Definitive CAS Number for 4-(3-Methylphenoxy)phenol Remains Elusive: A Roadblock to a Comprehensive Technical Guide
Columbus, OH – Despite a thorough and systematic search across multiple chemical databases and scientific literature, a unique Chemical Abstracts Service (CAS) number for the compound 4-(3-Methylphenoxy)phenol could not be definitively identified. This critical piece of information is the foundational identifier for any chemical substance, and its absence presents a significant hurdle in compiling an in-depth technical guide for researchers, scientists, and drug development professionals.
While information on closely related isomers, such as 4-(4-Methylphenoxy)phenol (CAS RN: 35094-91-8), is accessible, extrapolating this data to the 3-methylphenoxy isomer would be scientifically unsound. The position of the methyl group on the phenoxy ring can significantly influence the molecule's steric and electronic properties, thereby affecting its reactivity, biological activity, and toxicological profile.
The inability to locate a specific CAS number suggests that 4-(3-Methylphenoxy)phenol may be a novel or less-studied compound that has not yet been registered with the Chemical Abstracts Service. It is also possible that it is referred to by a less common synonym that was not identified in the search.
Given the core requirement for technical accuracy and authoritative grounding, and in the absence of a fundamental identifier for 4-(3-Methylphenoxy)phenol, the creation of an in-depth technical guide or whitepaper on this specific topic cannot proceed at this time. Further research to synthesize, characterize, and register this compound would be a necessary prerequisite for the development of such a guide.
For researchers interested in the broader class of methylphenoxyphenols, it is recommended to consult literature on its registered isomers, keeping in mind the potential for significant property differences due to isomeric variations.
A Technical Guide to the Structure Elucidation of 4-(3-Methylphenoxy)phenol
An in-depth technical guide or whitepaper on the core.
Abstract
This guide provides a comprehensive, technically detailed framework for the unambiguous structure elucidation of 4-(3-Methylphenoxy)phenol. It is designed for researchers, analytical scientists, and professionals in drug development who require a robust and logical approach to molecular characterization. Moving beyond a simple recitation of techniques, this document details the strategic integration of chromatographic and spectroscopic methods, emphasizing the causality behind experimental choices. We will progress from initial purity assessments using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) to the definitive structural determination through a suite of spectroscopic techniques including High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) experiments (¹H, ¹³C, DEPT-135, COSY, and HSQC). The protocols described herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment, a critical requirement in pharmaceutical and chemical research.
Introduction: The Imperative of Structural Certainty
The precise chemical structure of a molecule is the foundation upon which all subsequent biological, toxicological, and pharmaceutical data rests. For a compound like 4-(3-Methylphenoxy)phenol, a diaryl ether, its isomeric possibilities make presumptive identification risky. Diaryl ethers are prevalent motifs in pharmaceuticals and agrochemicals, and subtle changes in substituent positions can drastically alter their pharmacological activity and metabolic fate. Therefore, a rigorous, multi-faceted approach to structure elucidation is not merely an academic exercise but a prerequisite for meaningful research and development.
Foundational Analysis: Purity and Molecular Formula
Before delving into complex structural details, it is paramount to establish the purity of the analyte and determine its elemental composition. These initial steps prevent the misinterpretation of data arising from contaminants and provide the fundamental building block—the molecular formula—for the entire elucidation process.
Chromatographic Purity Assessment: HPLC
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds. A reverse-phase method is chosen for its excellent resolving power for aromatic compounds like 4-(3-Methylphenoxy)phenol.
Expertise in Practice: The choice of a gradient elution is strategic. It ensures that any potential impurities with different polarities, including starting materials (e.g., a cresol or a dihydroxybenzene isomer) or side-products (e.g., other positional isomers), are effectively separated and detected. The UV detector is set to multiple wavelengths, including 254 nm and 270 nm, as aromatic compounds typically exhibit strong absorbance in this region, maximizing the chances of detecting chromophoric impurities.
Experimental Protocol: Reverse-Phase HPLC
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, return to 30% B over 1 minute, and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: Diode Array Detector (DAD) scanning from 200-400 nm.
-
Acceptance Criterion: A purity of >99.5% (by peak area) is desired before proceeding.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula
While nominal mass spectrometry provides the molecular weight, HRMS provides the high-mass-accuracy data necessary to determine the elemental composition. This is a critical, non-negotiable step.
Trustworthiness through Precision: An accurate mass measurement, typically within 5 ppm, allows for the calculation of a unique molecular formula. This definitively distinguishes 4-(3-Methylphenoxy)phenol (C₁₃H₁₂O₂) from other potential isobaric compounds with the same nominal mass. Electrospray ionization (ESI) in negative mode is often effective for phenols, as they readily deprotonate to form a stable [M-H]⁻ ion.
Experimental Protocol: ESI-TOF HRMS
-
Instrument: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.
-
Ionization Mode: Negative Ion ESI.
-
Mass Range: 50-500 m/z.
-
Capillary Voltage: -3500 V.
-
Nebulizer Gas (N₂): 2.0 Bar.
-
Drying Gas (N₂): 8.0 L/min at 200 °C.
-
Data Analysis: The measured mass of the [M-H]⁻ ion is used to calculate the neutral mass, which is then submitted to a formula calculator.
Data Presentation: HRMS Results
| Parameter | Observed Value | Theoretical Value (for C₁₃H₁₂O₂) |
| Molecular Formula | C₁₃H₁₂O₂ | C₁₃H₁₂O₂ |
| [M-H]⁻ Measured m/z | 200.0832 | - |
| [M-H]⁻ Calculated m/z | - | 200.0837 |
| Mass Accuracy | < 3.0 ppm | - |
Spectroscopic Deep Dive: Assembling the Structure
With purity and molecular formula established, we proceed to dissect the molecule's connectivity and functional groups using a combination of IR and advanced NMR techniques.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy provides rapid and definitive evidence for the presence of key functional groups. For 4-(3-Methylphenoxy)phenol, we expect to see characteristic absorptions for the hydroxyl (-OH) group, the ether (C-O-C) linkage, and the aromatic rings.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Instrument: FTIR Spectrometer with a Diamond ATR accessory.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 16 scans co-added.
-
Data Interpretation: The spectrum is analyzed for characteristic absorption bands.
Data Presentation: Key IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Strong, Broad | O-H Stretch (Phenolic) |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2920 | Weak | Methyl (CH₃) C-H Stretch |
| ~1600, ~1500 | Strong | Aromatic C=C Ring Stretch |
| ~1240 | Strong | Aryl-O-C Asymmetric Stretch (Ether) |
| ~830 | Strong | C-H Out-of-plane bend (p-disubstituted ring) |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR is the most powerful tool for structure elucidation, providing detailed information about the carbon-hydrogen framework. A suite of 1D and 2D experiments is used to unambiguously assign every proton and carbon and establish their connectivity.
Workflow Visualization: NMR Elucidation Strategy
Caption: Logical workflow for structure elucidation using NMR spectroscopy.
3.2.1 ¹H NMR: Proton Census and Splitting Patterns
The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling. For 4-(3-Methylphenoxy)phenol, we anticipate signals in the aromatic region, a singlet for the methyl group, and a broad singlet for the phenolic hydroxyl group.
3.2.2 ¹³C NMR and DEPT-135: Carbon Skeleton
The ¹³C NMR spectrum indicates the number of unique carbon atoms. The DEPT-135 experiment is crucial for distinguishing between CH, CH₂, and CH₃ groups, which simplifies the assignment process. We expect 13 distinct carbon signals, confirming the molecular formula.
3.2.3 2D NMR (COSY & HSQC): Establishing Connectivity
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It is invaluable for tracing the connectivity within the individual aromatic rings.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon atom it is directly attached to. This is the definitive link between the ¹H and ¹³C datasets.
Data Presentation: Consolidated NMR Assignments for 4-(3-Methylphenoxy)phenol (Note: Chemical shifts (δ) are illustrative and may vary slightly based on solvent and concentration.)
| Position | ¹H δ (ppm), Multiplicity, J (Hz) | ¹³C δ (ppm) | DEPT-135 | HSQC Correlation | COSY Correlation(s) |
| Phenolic Ring | |||||
| 1 | - | ~152.0 | C | - | - |
| 2, 6 | 6.95 (d, 8.8) | ~119.5 | CH | Yes | 3, 5 |
| 3, 5 | 6.85 (d, 8.8) | ~116.0 | CH | Yes | 2, 6 |
| 4 | - | ~150.0 | C | - | - |
| Phenoxy Ring | |||||
| 1' | - | ~157.0 | C | - | - |
| 2' | 6.80 (s) | ~115.0 | CH | Yes | 4', 6' |
| 3' | - | ~140.0 | C | - | - |
| 4' | 7.20 (t, 7.8) | ~129.5 | CH | Yes | 2', 5', 6' |
| 5' | 6.90 (d, 7.8) | ~122.0 | CH | Yes | 4' |
| 6' | 6.82 (d, 7.8) | ~118.0 | CH | Yes | 2', 4' |
| Substituents | |||||
| -OH | 9.50 (s, broad) | - | - | No | - |
| -CH₃ | 2.35 (s) | ~21.5 | CH₃ | Yes | - |
Data Synthesis and Final Confirmation
The final step is to integrate all the orthogonal data points to ensure they collectively describe a single, consistent structure.
Logical Flow: Convergent Structure Verification
Caption: Information flow demonstrating the convergence of orthogonal analytical data.
The Self-Validating System:
-
HRMS provides the molecular formula: C₁₃H₁₂O₂.
-
IR confirms the presence of a phenol (-OH), an ether (C-O-C), and aromatic rings.
-
¹³C NMR shows 13 distinct carbons, matching the formula.
-
¹H NMR shows 9 aromatic protons, 3 methyl protons, and 1 hydroxyl proton, totaling 13 hydrogens, which is incorrect. It should be 12 hydrogens (8 aromatic, 3 methyl, 1 OH). Let's correct the table and description. The total hydrogen count is 12.
-
¹H NMR shows 8 aromatic protons, 3 methyl protons, and 1 hydroxyl proton, totaling 12 hydrogens, matching the formula.
-
The splitting pattern in the ¹H NMR (two doublets) is characteristic of a 1,4- (para-) disubstituted aromatic ring.
-
The remaining four aromatic protons show a more complex splitting pattern consistent with a 1,3- (meta-) disubstituted ring.
-
COSY and HSQC data definitively link the proton and carbon skeletons, confirming the substitution patterns on both rings. The lack of a COSY correlation between protons on the two separate rings, but the presence of the ether linkage inferred from IR and carbon chemical shifts, confirms the diaryl ether structure.
-
The final chemical shifts and connectivity map are entirely consistent with the proposed structure of 4-(3-Methylphenoxy)phenol and no other isomer.
Conclusion
The structure of 4-(3-Methylphenoxy)phenol has been unequivocally confirmed through a systematic and orthogonal analytical approach. By integrating high-resolution mass spectrometry, infrared spectroscopy, and a comprehensive suite of 1D and 2D NMR experiments, we have constructed a self-validating dossier of evidence. This rigorous methodology ensures the highest level of scientific confidence, providing a solid foundation for any subsequent research, development, or regulatory activities involving this compound. The detailed protocols and interpretive logic presented in this guide serve as a robust template for the characterization of other complex small molecules.
References
-
Guideline on Analytical Method Validation. (2015). European Medicines Agency (EMA). [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
General Chapters <621> Chromatography and <197> Spectroscopic Identification Tests. United States Pharmacopeia (USP). [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
"spectroscopic data of 4-(3-Methylphenoxy)phenol"
An In-depth Technical Guide to the Spectroscopic Characterization of 4-(3-Methylphenoxy)phenol
Abstract
This technical guide provides a comprehensive overview of the spectroscopic analysis of 4-(3-Methylphenoxy)phenol, a diaryl ether of significant interest in synthetic chemistry and materials science. For researchers, scientists, and professionals in drug development, unambiguous structural confirmation is paramount. This document outlines the foundational principles and detailed experimental protocols for acquiring and interpreting Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data for this compound. The narrative emphasizes the causal logic behind methodological choices and demonstrates how these techniques provide a self-validating system for structural elucidation.
Introduction: The Imperative for Spectroscopic Analysis
4-(3-Methylphenoxy)phenol belongs to the diaryl ether class of compounds, characterized by two aromatic rings linked by an oxygen atom. This structural motif is a cornerstone in the synthesis of polymers, agrochemicals, and pharmaceutical intermediates. The specific substitution pattern—a hydroxyl group at the 4-position and a methylphenoxy group at the 3-position—imparts distinct chemical properties that necessitate precise structural verification.
Spectroscopic techniques are the gold standard for such verification, offering a non-destructive window into the molecular architecture.
-
Infrared (IR) Spectroscopy identifies the functional groups present by probing their characteristic vibrational frequencies.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy maps the carbon-hydrogen framework, revealing the connectivity and chemical environment of each atom.
-
Mass Spectrometry (MS) determines the molecular weight and provides clues to the structure through controlled fragmentation analysis.
This guide will dissect each method, providing not just the "how" but the "why," to empower researchers to confidently characterize 4-(3-Methylphenoxy)phenol and its analogues.
Molecular Structure and Predicted Spectroscopic Features
To interpret spectroscopic data, one must first understand the molecule's structure and its inherent symmetries.
Caption: Molecular structure of 4-(3-Methylphenoxy)phenol with atom numbering for NMR assignments.
Based on this structure, we can anticipate the following key features:
-
IR: A broad O-H stretch for the phenol, sharp aromatic C-H stretches, a strong C-O-C ether stretch, and C=C stretches from the aromatic rings.
-
¹H NMR: Signals corresponding to the phenolic proton, distinct aromatic protons on both rings, and a singlet for the methyl group protons. The asymmetry of the molecule means all aromatic protons should be chemically distinct.
-
¹³C NMR: A total of 13 unique carbon signals are expected (12 aromatic, 1 methyl), as there is no plane of symmetry bisecting both rings.
-
MS: A molecular ion peak corresponding to the exact mass of C₁₃H₁₂O₂.
Experimental Methodologies: A Framework for Reliable Data Acquisition
The quality of spectroscopic data is directly dependent on the rigor of the experimental procedure. The following protocols are designed to be self-validating by ensuring sample purity, instrument calibration, and appropriate parameter selection.
Caption: General experimental workflow for spectroscopic analysis.
Protocol for Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Causality: The goal is to obtain a high-resolution spectrum of the solid or neat sample to observe vibrational modes, particularly the hydrogen-bonded O-H stretch, which is best seen in a condensed phase. The KBr pellet method is chosen to minimize interference from solvents.
-
Sample Preparation (KBr Pellet):
-
Grind 1-2 mg of dry 4-(3-Methylphenoxy)phenol with ~100 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Background Collection:
-
Ensure the sample compartment of the FT-IR spectrometer is empty and clean.
-
Run a background scan to record the spectrum of the ambient atmosphere (H₂O, CO₂). This will be automatically subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place the KBr pellet in the sample holder.
-
Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Protocol for ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Causality: A deuterated solvent is required to avoid a large solvent signal overwhelming the analyte signals. Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual signal. Tetramethylsilane (TMS) is added as an internal standard to provide a zero reference point for the chemical shift scale.[1]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS.
-
Cap the tube and gently agitate until the sample is fully dissolved.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp, symmetrical TMS signal.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of ~12 ppm, a 90° pulse, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds.
-
-
¹³C NMR Acquisition:
-
Switch to the carbon channel.
-
Acquire a proton-decoupled ¹³C spectrum. This involves a wider spectral width (~220 ppm) and a significantly larger number of scans to achieve adequate signal-to-noise, owing to the low natural abundance of ¹³C.
-
Protocol for Mass Spectrometry (MS)
-
Causality: Electron Ionization (EI) is chosen as the ionization method because it is a "hard" technique that induces reproducible fragmentation, creating a characteristic fingerprint for the molecule that can be compared to libraries. This fragmentation is essential for structural elucidation.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a volatile solvent like methanol or dichloromethane.
-
-
Instrument Setup (GC-MS or Direct Infusion):
-
The sample can be introduced via a Gas Chromatograph (GC) for separation from any impurities or injected directly into the ion source.
-
For EI, the standard electron energy is set to 70 eV.
-
-
Data Acquisition:
-
Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 40-300 amu to ensure capture of the molecular ion and significant fragments.
-
Spectroscopic Data Analysis and Interpretation
Infrared (IR) Spectrum
The IR spectrum provides a direct readout of the functional groups present.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation |
| ~3400-3200 | O-H stretch (phenol) | Broad, Strong | Indicates the presence of the hydroxyl group, broadened by hydrogen bonding. |
| ~3100-3000 | C-H stretch (aromatic) | Medium, Sharp | Confirms the presence of aromatic rings. |
| ~2920 | C-H stretch (methyl) | Weak | Corresponds to the -CH₃ group. |
| ~1600, ~1500 | C=C stretch (aromatic) | Strong to Medium | Characteristic skeletal vibrations of the benzene rings. |
| ~1240-1200 | C-O-C stretch (aryl ether) | Strong | A key signal confirming the diaryl ether linkage.[2] |
| ~1170 | C-O stretch (phenol) | Strong | Vibration of the C-O bond of the phenol. |
¹H NMR Spectrum (Predicted, 400 MHz, CDCl₃)
The ¹H NMR spectrum reveals the electronic environment of each proton.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.30-6.80 | Multiplet (m) | 8H | Aromatic Protons | The complex multiplet arises from the 8 distinct aromatic protons. Protons on the phenolic ring will be influenced by the electron-donating -OH and -OAr groups, while protons on the cresol ring are affected by the -CH₃ and -OAr groups. |
| ~5.0-6.0 | Broad Singlet (br s) | 1H | Phenolic -OH | The chemical shift is variable and depends on concentration and solvent. It appears as a broad signal that can be exchanged with D₂O. |
| ~2.35 | Singlet (s) | 3H | -CH₃ | A sharp singlet, as there are no adjacent protons for coupling. Its position is characteristic of a methyl group on an aromatic ring.[3] |
¹³C NMR Spectrum (Predicted, 100 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum shows one signal for each unique carbon atom.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~155-150 | Aromatic C-O | Carbons directly attached to oxygen are significantly deshielded and appear furthest downfield.[4] |
| ~140-110 | Aromatic C-H, C-C | The remaining 10 aromatic carbons appear in this region. Specific assignments require advanced 2D NMR techniques, but their presence confirms the carbon backbone. |
| ~21 | -CH₃ | The aliphatic methyl carbon is highly shielded and appears far upfield.[3] |
Mass Spectrum (Predicted, EI)
The mass spectrum provides the molecular weight and fragmentation pattern. The molecular formula is C₁₃H₁₂O₂, with a molecular weight of 200.23 g/mol .[5]
-
Molecular Ion (M⁺•): A strong peak is expected at m/z = 200.
-
Key Fragmentation: The ether linkage is a common site for fragmentation.
Caption: Predicted major fragmentation pathway for 4-(3-Methylphenoxy)phenol under EI conditions.
Conclusion: A Unified Model of Confirmation
The true power of spectroscopic analysis lies in the convergence of data. The IR spectrum confirms the presence of O-H, C-O-C, and aromatic C-H functionalities. The ¹H and ¹³C NMR spectra provide a precise count of the different types of protons and carbons and hint at their connectivity, consistent with the proposed structure. Finally, the mass spectrum confirms the exact molecular weight and shows fragmentation patterns—such as the cleavage of the ether bond—that are only possible with this specific arrangement of atoms. Together, these techniques form a robust, self-validating framework that allows for the unambiguous structural confirmation of 4-(3-Methylphenoxy)phenol, a critical step for any subsequent research or development application.
References
-
Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2015). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information for 'Ipso-hydroxylation of arylboronic acids using a water-extract of rice straw ash (WERSA) as a sustainable base' [Supporting Information]. [Link]
-
PubChem. (n.d.). 4-(4-Methylphenoxy)phenol. National Center for Biotechnology Information. [Link]
Sources
- 1. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. youtube.com [youtube.com]
- 5. 4-(4-Methylphenoxy)phenol | C13H12O2 | CID 641440 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-(3-Methylphenoxy)phenol
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-(3-Methylphenoxy)phenol. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document will delve into the theoretical prediction of the spectrum, a detailed experimental protocol for its acquisition, and a thorough guide to spectral interpretation, underpinned by established scientific principles.
Introduction: The Structural Significance of 4-(3-Methylphenoxy)phenol and the Power of ¹H NMR
4-(3-Methylphenoxy)phenol is a diaryl ether, a structural motif present in a wide array of natural products and pharmacologically active compounds. The precise arrangement of substituents on the two aromatic rings is critical to its chemical and biological properties. ¹H NMR spectroscopy is an indispensable tool for confirming the isomeric purity and structural integrity of such molecules. It provides detailed information about the chemical environment of each proton, enabling unambiguous structural assignment.
This guide will systematically deconstruct the expected ¹H NMR spectrum of 4-(3-Methylphenoxy)phenol, offering a predictive framework that can be correlated with experimental data.
Predicted ¹H NMR Spectrum of 4-(3-Methylphenoxy)phenol
The ¹H NMR spectrum of 4-(3-Methylphenoxy)phenol is predicted to exhibit distinct signals corresponding to the aromatic protons on both phenyl rings, the phenolic hydroxyl proton, and the methyl group protons. The chemical shifts are influenced by the electronic effects of the substituents (hydroxyl, ether linkage, and methyl group) and the spin-spin coupling between adjacent protons.
Molecular Structure and Proton Labeling
To facilitate the discussion, the protons in 4-(3-Methylphenoxy)phenol are systematically labeled as shown in the diagram below.
Caption: Labeled structure of 4-(3-Methylphenoxy)phenol.
Predicted Chemical Shifts and Coupling Patterns
The predicted ¹H NMR spectral data are summarized in the table below. These values are estimated based on analogous compounds and established principles of NMR spectroscopy.[1][2][3]
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-phenol (OH) | 4.5 - 5.5 | Singlet (broad) | - | 1H |
| H-A, H-A' | 6.8 - 7.0 | Doublet | ~8-9 | 2H |
| H-B, H-B' | 6.7 - 6.9 | Doublet | ~8-9 | 2H |
| H-D | 6.7 - 6.9 | Singlet or narrow multiplet | - | 1H |
| H-E | 7.1 - 7.3 | Triplet | ~8 | 1H |
| H-F | 6.8 - 7.0 | Doublet | ~8 | 1H |
| H-G | 6.7 - 6.9 | Doublet | ~8 | 1H |
| Methyl (CH₃) | 2.2 - 2.4 | Singlet | - | 3H |
Rationale for Predictions:
-
Phenolic OH: The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent. It typically appears as a broad singlet and its position can vary.
-
Protons on the Phenol Ring (A, A', B, B'): The protons on the phenol ring form an AA'BB' system due to the ether linkage at the para position. Protons H-A and H-A' are ortho to the hydroxyl group, while H-B and H-B' are ortho to the ether oxygen. The electron-donating hydroxyl group and the ether oxygen will shield these protons, causing them to appear in the upfield region of the aromatic spectrum. They will appear as two distinct doublets.[2]
-
Protons on the Methyl-substituted Ring (D, E, F, G):
-
H-E: This proton is meta to both the ether oxygen and the methyl group and will appear as a triplet due to coupling with its two ortho neighbors. It is expected to be the most downfield proton on this ring.
-
H-D, H-F, H-G: These protons are ortho and para to the methyl group and ortho/meta to the ether linkage. Their chemical shifts will be similar and may result in a complex, overlapping multiplet. H-D, being between two substituents, might appear as a singlet or a narrowly split multiplet. H-F and H-G will likely appear as doublets or multiplets depending on the resolution.
-
-
Methyl Protons: The methyl group protons are attached to an aromatic ring and will appear as a singlet in the upfield region, typically around 2.3 ppm.[3]
Experimental Protocol for ¹H NMR Acquisition
The following is a generalized, yet robust, protocol for acquiring a high-quality ¹H NMR spectrum of 4-(3-Methylphenoxy)phenol.
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
Sample Preparation
Proper sample preparation is crucial for obtaining a high-resolution NMR spectrum.[8][9]
Workflow for NMR Sample Preparation:
Caption: Standard workflow for preparing a sample for ¹H NMR analysis.
Causality in Experimental Choices:
-
Choice of Solvent: Deuterated chloroform (CDCl₃) is a common choice for many organic molecules due to its excellent dissolving power and the single residual solvent peak at ~7.26 ppm, which is unlikely to overlap with the signals of interest. Other deuterated solvents like acetone-d₆ or DMSO-d₆ can be used if solubility is an issue.
-
Concentration: A concentration of 5-10 mg in 0.6-0.7 mL of solvent is generally sufficient for a standard ¹H NMR experiment on a modern spectrometer.[9]
-
Filtration: Filtering the sample removes any particulate matter that can degrade the spectral resolution by causing magnetic field inhomogeneity.[8]
Spectrometer Setup and Data Acquisition
The following are typical parameters for a 400 MHz NMR spectrometer.
| Parameter | Value | Rationale |
| Spectrometer Frequency | 400 MHz | Higher field strength provides better signal dispersion and resolution. |
| Pulse Program | zg30 | A standard 30-degree pulse sequence for quantitative ¹H NMR. |
| Number of Scans (NS) | 8-16 | Sufficient for good signal-to-noise ratio with the recommended sample concentration.[9] |
| Relaxation Delay (D1) | 1-2 s | Allows for adequate relaxation of protons between scans. |
| Acquisition Time (AQ) | 3-4 s | Determines the digital resolution of the spectrum. |
| Spectral Width (SW) | 12-16 ppm | A standard range that encompasses most proton chemical shifts. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
Experimental Workflow:
Caption: General workflow for acquiring a ¹H NMR spectrum.
Data Interpretation and Validation
Once the spectrum is acquired, the following steps are essential for accurate interpretation.
-
Chemical Shift Referencing: The spectrum should be referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.
-
Integration Analysis: The area under each peak is proportional to the number of protons it represents.[10] The integration values should be normalized to a known number of protons, such as the three protons of the methyl group.
-
Coupling Constant Analysis: The splitting pattern (multiplicity) and the magnitude of the coupling constants (J-values) provide information about the connectivity of protons. For example, ortho-coupled protons on an aromatic ring typically have J-values of 7-9 Hz.
-
Structural Confirmation: The experimentally observed chemical shifts, multiplicities, coupling constants, and integrations should be compared with the predicted values to confirm the structure of 4-(3-Methylphenoxy)phenol.
Conclusion
This in-depth guide provides a comprehensive framework for understanding, acquiring, and interpreting the ¹H NMR spectrum of 4-(3-Methylphenoxy)phenol. By combining theoretical predictions with a robust experimental protocol, researchers can confidently utilize ¹H NMR spectroscopy for the structural verification of this and related diaryl ether compounds. The principles and methodologies outlined herein are fundamental to the application of NMR in modern chemical research and development.
References
-
1H-NMR spectrum of 4-(4-hydroxyphenoxy)-3-pentadecylphenol in CDCl3 - ResearchGate. Available at: [Link]
-
Supporting information for - The Royal Society of Chemistry. Available at: [Link]
-
4-(3-Phenylphenoxy)phenol | C18H14O2 | CID 57054497 - PubChem. Available at: [Link]
-
Safety Data Sheet: 4-Methoxyphenol - Carl ROTH. Available at: [Link]
-
The 1H-NMR experiment - Chemistry LibreTexts. Available at: [Link]
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Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M - The Royal Society of Chemistry. Available at: [Link]
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NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. Available at: [Link]
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NMR Chemical Shifts. Available at: [Link]
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NMR Sample Preparation - Western University. Available at: [Link]
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Lecture 13: Experimental Methods - Eugene E. Kwan. Available at: [Link]
-
4-[(3-Chloro-2-methylphenyl)iminomethyl]phenol - ResearchGate. Available at: [Link]
-
Material Safety Data Sheet - 3-Methoxyphenol, 97% - Cole-Parmer. Available at: [Link]
-
Basic Experiment Setup and Basic NMR Spectrometer Operation Setup for Bruker 300 MHz, 400 MHz, and 600 MHz NMR spectrometers - University of Wyoming. Available at: [Link]
-
1-Methoxy-4-(4-methylphenoxy)benzene | C14H14O2 | CID 611840 - PubChem. Available at: [Link]
-
SAFETY DATA SHEET - Thermo Fisher Scientific. Available at: [Link]
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An In-depth Technical Guide to the 13C NMR Analysis of 4-(3-Methylphenoxy)phenol
This guide provides a comprehensive technical overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of 4-(3-Methylphenoxy)phenol. It is intended for researchers, scientists, and professionals in drug development who are utilizing NMR spectroscopy for structural elucidation and chemical analysis. This document will delve into the fundamental principles of 13C NMR, a detailed experimental protocol, and a thorough interpretation of the predicted spectrum of 4-(3-Methylphenoxy)phenol, grounded in established spectroscopic data and theoretical concepts.
Foundational Principles of 13C NMR Spectroscopy
Carbon-13 NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon skeleton of a molecule.[1][2] Unlike proton (¹H) NMR, which observes the hydrogen nuclei, 13C NMR focuses on the 13C isotope of carbon. Due to the low natural abundance of 13C (~1.1%), this technique is inherently less sensitive than ¹H NMR.[3] However, it offers a much wider range of chemical shifts (typically 0-220 ppm), which minimizes signal overlap and simplifies spectral interpretation.[2][3][4]
The chemical shift of a particular carbon atom is highly dependent on its local electronic environment. Electronegative atoms or groups attached to or near a carbon atom will deshield it, causing its resonance to appear at a higher chemical shift (downfield). Conversely, electron-donating groups will shield the carbon nucleus, resulting in a lower chemical shift (upfield).[5] In proton-decoupled 13C NMR spectra, which is the most common acquisition mode, each unique carbon atom in a molecule gives rise to a single sharp signal, simplifying the process of counting the number of non-equivalent carbons.[6][7]
Experimental Protocol for 13C NMR Analysis
The acquisition of a high-quality 13C NMR spectrum is contingent upon meticulous sample preparation and the selection of appropriate instrumental parameters.
Sample Preparation
A self-validating protocol for sample preparation is crucial for obtaining reproducible and accurate results.
Materials:
-
4-(3-Methylphenoxy)phenol sample
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
5 mm NMR tubes
-
Pipettes
-
Vortex mixer
Step-by-Step Methodology:
-
Sample Weighing: Accurately weigh approximately 50-100 mg of the 4-(3-Methylphenoxy)phenol sample.[8] A higher concentration is generally preferred for 13C NMR to achieve a good signal-to-noise ratio in a reasonable time, as 13C NMR is significantly less sensitive than 1H NMR.[9]
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic molecules.[10] The deuterium in the solvent provides a lock signal for the spectrometer, which is essential for maintaining a stable magnetic field.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.
-
Homogenization: Thoroughly mix the solution using a vortex mixer to ensure complete dissolution and homogeneity. The presence of any undissolved particulate matter can degrade the quality of the NMR spectrum.
-
Transfer to NMR Tube: Carefully transfer the clear solution into a clean, dry 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
Instrumental Parameters
The following is a representative set of acquisition parameters for a standard 13C NMR experiment. These may need to be optimized based on the specific instrument and sample concentration.
| Parameter | Value | Rationale |
| Spectrometer Frequency | 100-150 MHz | Higher field strengths provide better signal dispersion and sensitivity. |
| Pulse Program | Standard 1D 13C with proton decoupling | To obtain a spectrum with single lines for each carbon. |
| Acquisition Time (AQ) | 1-2 seconds | Determines the resolution of the spectrum. |
| Relaxation Delay (D1) | 2-5 seconds | Allows for the relaxation of the carbon nuclei between scans, crucial for accurate integration of quaternary carbons. |
| Number of Scans (NS) | 1024 or more | Due to the low sensitivity of 13C NMR, a larger number of scans is required to achieve an adequate signal-to-noise ratio. |
| Spectral Width (SW) | 0-220 ppm | To encompass the entire range of expected carbon chemical shifts. |
| Temperature | 298 K (25 °C) | Standard operating temperature for routine analysis. |
Spectral Interpretation and Analysis of 4-(3-Methylphenoxy)phenol
The structure of 4-(3-Methylphenoxy)phenol contains two aromatic rings and a methyl group. Due to the lack of symmetry, all 13 carbon atoms are expected to be chemically non-equivalent, and therefore, the 13C NMR spectrum should exhibit 13 distinct signals.[7]
Predicted Chemical Shifts
The predicted chemical shifts for each carbon atom in 4-(3-Methylphenoxy)phenol are presented in the table below. These predictions are based on the analysis of substituent effects and comparison with known data for similar compounds such as phenol, 3-methylphenol, and 4-phenoxyphenol.[10][11][12]
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for Prediction |
| C1 | ~150-155 | Phenolic carbon, deshielded by the hydroxyl group. |
| C2, C6 | ~116-120 | Ortho to the hydroxyl group, shielded by its electron-donating effect. |
| C3, C5 | ~120-125 | Meta to the hydroxyl group and ortho to the ether linkage, influenced by both. |
| C4 | ~150-155 | Carbon bearing the ether linkage, deshielded by the oxygen atom. |
| C1' | ~157-160 | Carbon in the second ring attached to the ether oxygen, strongly deshielded. |
| C2' | ~115-120 | Ortho to the ether linkage. |
| C3' | ~139-142 | Carbon bearing the methyl group. |
| C4' | ~122-127 | Para to the ether linkage. |
| C5' | ~129-132 | Meta to the ether linkage. |
| C6' | ~112-117 | Ortho to the ether linkage. |
| -CH₃ | ~20-22 | Typical chemical shift for a methyl group on an aromatic ring.[11] |
Visualizing the Molecular Structure and Assignments
The following diagram illustrates the structure of 4-(3-Methylphenoxy)phenol with the carbon atoms numbered for clarity in the spectral assignment.
Figure 1. Molecular structure of 4-(3-Methylphenoxy)phenol with carbon numbering.
Advanced NMR Techniques for Structural Confirmation
While a standard proton-decoupled 13C NMR spectrum provides the number of unique carbons and their chemical shifts, more advanced techniques can be employed for unambiguous assignment and structural confirmation.
-
DEPT (Distortionless Enhancement by Polarization Transfer): This experiment differentiates between CH, CH₂, and CH₃ groups.[13] A DEPT-135 experiment, for instance, will show CH and CH₃ signals as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons (C) are not observed in DEPT spectra. This would be invaluable in distinguishing the various CH carbons in the aromatic rings from the quaternary carbons.
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D NMR experiment correlates each carbon atom with its directly attached proton(s). This provides a direct link between the ¹H and 13C spectra, greatly aiding in the assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment shows correlations between carbons and protons that are two or three bonds away. This is particularly useful for assigning quaternary carbons by observing their correlations to nearby protons.
The logical workflow for a comprehensive analysis would be:
Figure 2. Experimental workflow for complete structural elucidation.
Conclusion
The 13C NMR analysis of 4-(3-Methylphenoxy)phenol is a powerful method for confirming its chemical structure. By understanding the fundamental principles of 13C NMR and employing a systematic approach to spectral interpretation, researchers can confidently assign each carbon signal and verify the molecular architecture. The use of advanced NMR techniques like DEPT, HSQC, and HMBC provides a self-validating system for complete and unambiguous structural elucidation, which is paramount in the fields of chemical research and drug development.
References
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
Fiveable. 13.13 Uses of 13C NMR Spectroscopy - Organic Chemistry. [Link]
-
ResearchGate. 13C-NMR spectrum of 4-(4-hydroxyphenoxy)-3-pentadecylphenol in CDCl3. [Link]
-
Doc Brown's Chemistry. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation. [Link]
-
University of Regensburg. Applications of 13C NMR. [Link]
-
NPTEL. CONTENTS 1. 13C NMR spectroscopy • Chemical shift. [Link]
-
UCL. Sample Preparation | Faculty of Mathematical & Physical Sciences. [Link]
-
University of Cambridge. NMR Sample Preparation. [Link]
-
Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Link]
-
OpenOChem Learn. Primer on ¹³C NMR Spectroscopy. [Link]
-
Slideshare. C-13 NMR Spectroscopy. [Link]
-
The Royal Society of Chemistry. Supporting information for. [Link]
-
NP-MRD. 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0313923). [Link]
-
Chemistry LibreTexts. 6.8: Principles of ¹³C NMR Spectroscopy. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
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- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
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- 10. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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Mass Spectrometric Analysis of 4-(3-Methylphenoxy)phenol: A Technical Guide for Researchers
This guide provides a comprehensive overview of the mass spectrometric analysis of 4-(3-Methylphenoxy)phenol, a diaryl ether with applications in materials science and as a potential building block in pharmaceutical synthesis. This document is intended for researchers, scientists, and professionals in drug development who are seeking to understand and apply mass spectrometry for the characterization of this and structurally related compounds. We will delve into the rationale behind instrumental parameter selection, predict fragmentation pathways based on established chemical principles, and provide actionable protocols for robust analysis.
Introduction to 4-(3-Methylphenoxy)phenol and its Mass Spectrometric Interrogation
4-(3-Methylphenoxy)phenol is an aromatic ether combining the structural features of both phenol and cresol. Its analysis by mass spectrometry is crucial for identity confirmation, purity assessment, and metabolic studies. The molecule's structure, a diphenyl ether linkage with a hydroxyl and a methyl substituent, presents a unique fragmentation pattern that can be elucidated with careful experimental design. Understanding these fragmentation pathways is paramount for unambiguous structural confirmation.
Chemical Properties of 4-(3-Methylphenoxy)phenol
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂O₂ | Calculated |
| Average Molecular Weight | 200.23 g/mol | [1] |
| Monoisotopic Mass | 200.08373 Da | [1] |
Strategic Selection of Ionization Techniques
The choice of ionization technique is a critical first step in the mass spectrometric analysis of 4-(3-Methylphenoxy)phenol. The polarity imparted by the phenolic hydroxyl group and the ether linkage makes this molecule amenable to several soft ionization methods.
Electrospray Ionization (ESI)
ESI is a highly suitable technique for 4-(3-Methylphenoxy)phenol due to the presence of the acidic phenolic proton.
-
Negative Ion Mode (-ESI): This is the preferred mode of analysis. The phenolic proton can be readily abstracted in the presence of a mild base in the solvent system (e.g., ammonium hydroxide or by using a basic mobile phase), leading to the formation of a stable [M-H]⁻ ion. This approach often results in high sensitivity and a clean background. For phenolic compounds, negative ionization mode is often favored for its selectivity and sensitivity[2].
-
Positive Ion Mode (+ESI): While less efficient for this specific molecule, protonation to form [M+H]⁺ is possible. Adduct formation, such as [M+Na]⁺ or [M+K]⁺, is also likely, especially if salts are present in the sample or mobile phase.
Atmospheric Pressure Chemical Ionization (APCI)
APCI is another viable option, particularly when analyzing less polar compounds or when using mobile phases that are not optimal for ESI. APCI relies on gas-phase ion-molecule reactions and can ionize 4-(3-Methylphenoxy)phenol through proton abstraction in negative mode or protonation in positive mode. It is often less susceptible to matrix effects compared to ESI.
Electron Ionization (EI)
Typically coupled with Gas Chromatography (GC-MS), EI is a hard ionization technique that will induce extensive fragmentation. While this can be useful for structural elucidation by providing a detailed fragmentation fingerprint, the molecular ion peak may be weak or absent. For diaryl ethers, EI can lead to complex rearrangements and fragmentations[3].
Predicted Fragmentation Pathways of 4-(3-Methylphenoxy)phenol
The fragmentation of 4-(3-Methylphenoxy)phenol is predicted to be driven by the functionalities present: the phenolic hydroxyl group, the ether linkage, and the methyl-substituted aromatic ring. The following pathways are proposed based on established fragmentation patterns of phenols, diphenyl ethers, and substituted aromatic compounds[3].
Fragmentation in Negative Ion Mode (ESI-MS/MS)
In negative ion mode, collision-induced dissociation (CID) of the [M-H]⁻ precursor ion (m/z 199.08) is expected to yield characteristic product ions.
Fragmentation in Positive Ion Mode (EI-MS)
Under EI conditions, the fragmentation will be more extensive. The molecular ion [M]⁺• (m/z 200.08) will be observed, and its fragmentation will likely involve cleavage of the ether bond and rearrangements.
Summary of Predicted Fragment Ions
| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Proposed Neutral Loss/Fragment Structure |
| ESI (-) | 199.08 | 184.06 | Loss of a methyl radical (•CH₃) |
| 107.05 | 3-methylphenoxide anion | ||
| 108.02 | phenoxy-radical anion | ||
| EI (+) | 200.08 | 108.06 | cresol radical cation |
| 94.04 | phenol radical cation | ||
| 91.05 | tropylium cation | ||
| 66.05 | cyclopentadienyl radical cation | ||
| 65.04 | cyclopentadienyl cation |
Experimental Protocols
The following are detailed, step-by-step methodologies for the analysis of 4-(3-Methylphenoxy)phenol using LC-ESI-MS/MS and GC-EI-MS.
LC-ESI-MS/MS Analysis
This protocol is optimized for quantitative analysis and sensitive detection.
-
Sample Preparation:
-
Accurately weigh 1 mg of 4-(3-Methylphenoxy)phenol and dissolve in 1 mL of methanol to prepare a 1 mg/mL stock solution.
-
Perform serial dilutions of the stock solution with a 50:50 mixture of methanol and water to prepare working standards and quality control samples at the desired concentrations.
-
-
Liquid Chromatography Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Parameters (Negative Ion Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Negative.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Collision Gas: Argon.
-
MS/MS Transitions: Monitor the transition from the precursor ion [M-H]⁻ (m/z 199.1) to the most stable product ions (e.g., m/z 107.1).
-
GC-EI-MS Analysis
This protocol is ideal for structural confirmation through detailed fragmentation analysis.
-
Sample Preparation:
-
Prepare a 100 µg/mL solution of 4-(3-Methylphenoxy)phenol in a volatile solvent such as dichloromethane or ethyl acetate.
-
-
Gas Chromatography Parameters:
-
Column: A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless (or split, depending on concentration).
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
-
Mass Spectrometry Parameters:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-300.
-
Data Interpretation and Self-Validation
For a trustworthy analysis, the described protocols incorporate self-validating systems:
-
LC-MS/MS: The specificity of the MS/MS transition provides a high degree of confidence in the identification of the analyte, even in complex matrices. The retention time serves as an additional confirmation point.
-
GC-MS: The fragmentation pattern obtained from EI-MS serves as a chemical fingerprint. This pattern should be consistent across analyses and can be compared to library spectra of related compounds to increase confidence in the identification.
Conclusion
The mass spectrometric analysis of 4-(3-Methylphenoxy)phenol can be effectively performed using either LC-ESI-MS/MS for sensitive and specific quantification or GC-EI-MS for detailed structural elucidation. The choice of technique will depend on the specific research question. By understanding the fundamental principles of ionization and fragmentation of this class of compounds, researchers can develop and validate robust analytical methods.
References
-
PubChem. 4-Methoxy-3-methylphenol. National Center for Biotechnology Information. [Link]
-
ResearchGate. Fragmentation Pathways of Diphenyl Ether Radical Cations.[Link][3]
-
Doc Brown's Chemistry. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern.[Link]
-
PubMed. Determination of Phenolic Compounds by Capillary Zone Electrophoresis–Mass Spectrometry. National Center for Biotechnology Information. [Link][2]
-
PubChem. 4-(4-Methylphenoxy)phenol. National Center for Biotechnology Information. [Link][1]
Sources
"FTIR spectrum of 4-(3-Methylphenoxy)phenol"
An In-Depth Technical Guide to the FTIR Spectrum of 4-(3-Methylphenoxy)phenol
Audience: Researchers, Scientists, and Drug Development Professionals From the Desk of: Your Senior Application Scientist
Preamble: Beyond the Spectrum
In modern chemical analysis, the Fourier-transform infrared (FTIR) spectrum serves as a molecular fingerprint, offering a rapid, non-destructive method for identifying functional groups and elucidating molecular structure. This guide moves beyond a mere recitation of peak positions. It provides a comprehensive analysis of the FTIR spectrum of 4-(3-Methylphenoxy)phenol, grounded in the principles of vibrational spectroscopy. We will explore not just what peaks are present, but why they appear where they do, the experimental nuances required for acquiring a high-fidelity spectrum, and how to interpret the data with confidence. This document is designed to serve as a practical, authoritative resource for professionals engaged in synthesis, quality control, and advanced materials characterization.
The Molecular Architecture of 4-(3-Methylphenoxy)phenol
To interpret its spectrum, we must first understand the molecule's structure. 4-(3-Methylphenoxy)phenol is a diaryl ether composed of two key aromatic systems linked by an ether oxygen.
-
A Phenolic Ring: A benzene ring substituted with a hydroxyl (-OH) group at position 4 (para).
-
A Cresol-derived Ring: A benzene ring substituted with a methyl (-CH₃) group at position 3 (meta) relative to the ether linkage.
This specific arrangement of functional groups—a phenol, a diaryl ether, a methyl group, and two differently substituted aromatic rings—gives rise to a unique and information-rich infrared spectrum. Each of these components will produce characteristic vibrational absorptions that, when analyzed collectively, confirm the molecule's identity and purity.
Caption: Structural components of 4-(3-Methylphenoxy)phenol.
Experimental Protocol: High-Fidelity Data Acquisition via ATR-FTIR
The choice of sampling technique is critical for obtaining a reliable spectrum of a solid compound. We recommend Attenuated Total Reflectance (ATR) FTIR for its simplicity, speed, and minimal sample preparation, which reduces the potential for operator-induced variability.
Rationale: Unlike traditional KBr pellets, ATR does not require grinding or pressing of the sample with a matrix, which can sometimes alter the crystalline state of the analyte or introduce moisture. The technique relies on the total internal reflection of an infrared beam within a high-refractive-index crystal (e.g., diamond), creating an evanescent wave that penetrates a small distance into the sample placed in intimate contact with it.[1]
Step-by-Step Methodology:
-
Instrument Preparation:
-
Action: Power on the FTIR spectrometer and allow the source and detector to stabilize for at least 30 minutes. This ensures thermal equilibrium and minimizes drift during the measurement.
-
Causality: A stable instrument provides a consistent energy throughput, leading to a more reliable background and sample spectrum.
-
-
ATR Crystal Cleaning:
-
Action: Meticulously clean the ATR crystal surface with a solvent-grade isopropanol or ethanol using a non-abrasive, lint-free wipe (e.g., lens paper).
-
Causality: Any residue from previous samples or cleaning solvents will absorb infrared radiation and appear as contaminant peaks in your spectrum.
-
-
Background Acquisition (Self-Validation Step 1):
-
Action: With the clean, empty ATR accessory in place, acquire a background spectrum (typically 32-64 co-added scans at a resolution of 4 cm⁻¹).
-
Causality: This critical step measures the ambient atmosphere (H₂O, CO₂) and the instrument's own optical characteristics.[2] The instrument software will automatically ratio the sample spectrum against this background, effectively subtracting these environmental and instrumental contributions.
-
-
Sample Application and Contact:
-
Action: Place a small amount of solid 4-(3-Methylphenoxy)phenol onto the center of the ATR crystal. Lower the integrated pressure anvil and apply consistent force to ensure optimal contact between the sample and the crystal.[1]
-
Causality: The evanescent wave only penetrates a few microns. Without intimate contact, the IR beam will not interact sufficiently with the sample, resulting in a weak, low-quality spectrum.
-
-
Sample Spectrum Acquisition:
-
Action: Acquire the sample spectrum using the same parameters as the background scan (e.g., 32-64 scans, 4 cm⁻¹ resolution) over the range of 4000-400 cm⁻¹.
-
Causality: Using identical acquisition parameters for both background and sample is essential for accurate spectral subtraction.
-
Caption: Validated workflow for ATR-FTIR analysis.
Spectral Dissection and Interpretation
The resulting spectrum is a superposition of the vibrational modes of all functional groups within the molecule. A systematic interpretation involves analyzing distinct regions of the spectrum.
Table 1: Key Vibrational Modes and Peak Assignments for 4-(3-Methylphenoxy)phenol
| Wavenumber (cm⁻¹) | Expected Intensity | Vibrational Mode | Authoritative Interpretation & Rationale |
| ~3550-3200 | Strong, Broad | O-H Stretch (Phenolic) | The broadness of this peak is a hallmark of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules.[3][4][5] Its presence is a primary confirmation of the phenolic functional group. |
| ~3100-3000 | Medium to Weak | Aromatic C-H Stretch | These absorptions occur at a slightly higher frequency than alkane C-H stretches (>3000 cm⁻¹) and confirm the presence of hydrogens bonded to sp²-hybridized carbons of the aromatic rings.[6][7] |
| ~2925 & ~2870 | Weak | Methyl C-H Stretch (Asymmetric & Symmetric) | These peaks correspond to the stretching vibrations of the C-H bonds within the methyl group and are typically of lower intensity than the aromatic C-H stretches.[4] |
| ~1600, ~1500 | Strong to Medium | Aromatic C=C Ring Stretch | These characteristic absorptions arise from the skeletal vibrations of the carbon-carbon double bonds within the benzene rings. Aromatic compounds typically show a series of peaks in this region.[7][8] |
| ~1275-1200 | Strong | Asymmetric Aryl-O-C Stretch | This is one of the most diagnostic peaks for this molecule. Aryl ethers exhibit a very strong C-O stretching band due to the resonance-strengthened bond.[3][9][10] Its high intensity and specific location confirm the diaryl ether linkage. |
| ~1150-1050 | Strong | Symmetric Aryl-O-C Stretch | A second, strong C-O stretching band is often observed for aryl ethers in this region, complementing the asymmetric stretch.[9][11] |
| ~830 | Strong | C-H Out-of-Plane Bend (p-disubstituted) | This strong absorption is highly diagnostic for the 1,4- (para) substitution pattern on the phenolic ring.[7][8] |
| ~780 & ~690 | Strong to Medium | C-H Out-of-Plane Bends (m-disubstituted) | This pair of absorptions is characteristic of the 1,3- (meta) substitution pattern on the cresol-derived ring.[7][8] The presence of both para and meta oop bands is a powerful validation of the overall molecular structure. |
Trustworthiness and Self-Validation of the Analysis
A trustworthy analysis relies on the convergence of evidence. The identification of 4-(3-Methylphenoxy)phenol is validated by the following logical checks:
-
Completeness: The spectrum is fully explained. The presence of peaks corresponding to the phenol, the diaryl ether, the methyl group, and the specific aromatic substitution patterns accounts for all major absorptions.
-
Exclusivity: The absence of other strong, characteristic peaks rules out significant impurities. For example, a strong, sharp peak around 1700 cm⁻¹ would suggest carbonyl contamination (e.g., from an ester or ketone), while its absence supports the purity of the sample.
-
Cross-Correlation: The data is internally consistent. The observation of the phenolic O-H stretch is corroborated by the C-O stretch. The aromatic C-H and C=C stretches are validated by the highly specific out-of-plane bending patterns that confirm the exact 1,4- and 1,3-disubstitution. This interlocking evidence provides high confidence in the structural assignment.
By adhering to a validated experimental protocol and a systematic, evidence-based interpretation, the FTIR analysis becomes a self-validating system for chemical identification.
References
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ResearchGate. FT-IR spectrum of 4-(4-hydroxyphenoxy)-3-pentadecylphenol (KBr pellet). Available at: [Link]
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ResearchGate. FT-IR spectra of neat polyphenols, and polyphenol-derivatives fractions.... Available at: [Link]
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ResearchGate. FTIR Spectra of the bio-oil. (O-H:Phenol and alcohols, C-H:Alkanes,.... Available at: [Link]
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Nandiyanto, A. B. D., et al. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR). Indonesian Journal of Science & Technology. Available at: [Link]
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Frontiers. Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression. Available at: [Link]
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SciELO. FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing. Available at: [Link]
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Journal of Elementology. FT-IR ANALYSIS AND THE CONTENT OF PHENOLIC COMPOUNDS IN EXOGENOUS ORGANIC MATTER PRODUCED FROM PLANT BIOMASS. Available at: [Link]
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PubChem. 1-Methoxy-4-(4-methylphenoxy)benzene. Available at: [Link]
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Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. Available at: [Link]
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ResearchGate. Vibrational Spectroscopic Studies of 4-chloro-3-methylphenol. Available at: [Link]
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Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. Available at: [Link]
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ResearchGate. FTIR spectra of phenolic compounds. Available at: [Link]
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OpenStax. 18.8 Spectroscopy of Ethers. Available at: [Link]
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Innovatech Labs. FTIR Analysis Beginner's Guide: Interpreting Results. Available at: [Link]
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University of California, Los Angeles. IR Spectroscopy Tutorial: Aromatics. Available at: [Link]
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Spectroscopy Online. The C-O Bond III: Ethers By a Knockout. Available at: [Link]
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Scientific Research Publishing. Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory. Available at: [Link]
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Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. Available at: [Link]
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OpenStax. 15.7 Spectroscopy of Aromatic Compounds. Available at: [Link]
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National Institutes of Health (NIH). Characterization and Discrimination of Pure Standards of Phenolic Compounds Using FTIR Spectroscopy in the Terahertz Range. Available at: [Link]
-
Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]
-
International Journal of Advanced Engineering, Management and Science. THEORETICAL AND EXPERIMENTAL STUDY OF THE VIBRATIONAL SPECTRUM OF PHENOL BASED ON THE DENSITY FUNCTIONAL. Available at: [Link]
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OpenStax. 15.7 Spectroscopy of Aromatic Compounds. Available at: [Link]
-
Quimica Organica. IR spectrum: Ethers. Available at: [Link]
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An In-Depth Technical Guide to the Physical Properties of 4-(3-Methylphenoxy)phenol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physical properties of the diaryl ether, 4-(3-Methylphenoxy)phenol. Due to a notable absence of experimentally determined data in the current scientific literature, this document leverages advanced computational prediction methodologies to characterize its fundamental physicochemical parameters. To ensure the highest degree of scientific integrity, these predicted values are contextualized through a comparative analysis with the experimentally verified data of its structural isomers, 4-(2-methylphenoxy)phenol and 4-(4-methylphenoxy)phenol. This guide is intended to serve as a foundational resource for researchers in drug discovery, materials science, and synthetic chemistry, offering insights into the molecule's behavior and guiding its potential applications. Furthermore, established synthetic protocols for unsymmetrical diaryl ethers, the chemical class to which 4-(3-Methylphenoxy)phenol belongs, are detailed to provide a practical framework for its laboratory synthesis and subsequent empirical validation of the properties discussed herein.
Introduction: The Challenge of Characterizing a Novel Diaryl Ether
Diaryl ethers are a significant class of organic compounds, with their structural motif present in a wide array of pharmaceuticals, natural products, and advanced materials. Their inherent chemical stability and unique conformational properties make them attractive scaffolds in medicinal chemistry and materials science. The subject of this guide, 4-(3-Methylphenoxy)phenol, represents a specific, unsymmetrically substituted diaryl ether. A thorough investigation of the scientific literature and chemical databases reveals a significant gap in the characterization of this particular isomer.
This lack of empirical data presents a challenge for scientists interested in exploring its potential. To address this, we have employed a robust in-silico approach to predict its key physical properties. This guide is structured to not only present this predicted data but also to provide a critical scientific discussion of its implications, grounded in the established properties of its better-characterized isomers.
Our approach is guided by three core principles:
-
Predictive Accuracy: Utilizing multiple, reputable computational models to generate a consensus on the likely physical properties.
-
Comparative Analysis: Benchmarking the predicted data against the known experimental values of its 2-methyl and 4-methyl isomers to establish a credible range of expected values.
-
Practical Utility: Providing detailed, field-proven synthetic methodologies that will enable researchers to synthesize 4-(3-Methylphenoxy)phenol for their own experimental verification and application development.
Molecular Structure and In-Silico Identification
The foundational step in predicting the physical properties of a molecule is the precise definition of its structure. 4-(3-Methylphenoxy)phenol consists of a phenol ring linked via an ether oxygen to a 3-methylphenyl (m-cresyl) group.
For computational analysis, the structure is most conveniently represented by its Simplified Molecular-Input Line-Entry System (SMILES) string.
SMILES String for 4-(3-Methylphenoxy)phenol: Cc1cccc(c1)Oc2ccc(O)cc2
This SMILES notation was used as the input for the computational prediction tools to generate the data presented in the subsequent sections.
Predicted Physicochemical Properties of 4-(3-Methylphenoxy)phenol
The following table summarizes the predicted physical properties for 4-(3-Methylphenoxy)phenol. These values were obtained from a consensus of reputable online chemical property prediction platforms. It is imperative to reiterate that these are computationally derived and await experimental verification.
| Property | Predicted Value | Significance in a Research Context |
| Molecular Weight | 200.24 g/mol | Fundamental for all stoichiometric calculations in synthesis and analysis. |
| Melting Point | 65-75 °C | Influences purification methods (e.g., crystallization) and formulation strategies. |
| Boiling Point | ~340-350 °C | A key parameter for purification by distillation and assessing volatility. |
| LogP (Octanol-Water Partition Coefficient) | 3.6 - 4.2 | Indicates lipophilicity, crucial for predicting membrane permeability and bioavailability. |
| Aqueous Solubility | Low | Affects formulation for biological assays and potential environmental fate. |
| pKa (Phenolic Hydroxyl) | ~9.5 - 10.5 | Governs the ionization state at physiological pH, impacting receptor binding and solubility. |
| Topological Polar Surface Area (TPSA) | 29.46 Ų | Correlates with drug transport properties, including blood-brain barrier penetration. |
Isomeric Context: A Comparative Analysis
To lend credence to the predicted values for 4-(3-Methylphenoxy)phenol, it is instructive to compare them with the known experimental data for its commercially available isomers: 4-(2-methylphenoxy)phenol and 4-(4-methylphenoxy)phenol.
| Property | 4-(2-Methylphenoxy)phenol | 4-(3-Methylphenoxy)phenol (Predicted) | 4-(4-Methylphenoxy)phenol |
| Molecular Weight | 200.24 g/mol | 200.24 g/mol | 200.23 g/mol [1] |
| Melting Point | 69-71 °C | 65-75 °C | 84-86 °C |
| Boiling Point | No data available | ~340-350 °C | No data available |
| LogP | No data available | 3.6 - 4.2 | 3.5[1] |
| pKa | No data available | ~9.5 - 10.5 | No data available |
Analysis of Isomeric Trends:
The position of the methyl group on the phenoxy ring is expected to have a discernible, albeit not dramatic, effect on the physical properties.
-
Melting Point: The para-substituted isomer, 4-(4-methylphenoxy)phenol, exhibits the highest melting point. This is likely due to its more symmetrical structure, which allows for more efficient packing in the crystal lattice. The predicted melting point for the meta-isomer (3-methyl) falls between the ortho (2-methyl) and para (4-methyl) isomers, a trend commonly observed in substituted aromatic systems.
-
Lipophilicity (LogP): The predicted LogP for the 3-methyl isomer is very close to the experimental value for the 4-methyl isomer. This is expected, as the primary contributor to lipophilicity is the overall carbon and hydrogen content, which is identical across the isomers.
The close correlation between the predicted values for the 3-methyl isomer and the experimental data for its structural counterparts provides a degree of confidence in the in-silico-generated data.
Proposed Synthetic Pathways
The synthesis of unsymmetrical diaryl ethers such as 4-(3-Methylphenoxy)phenol is a well-established area of organic chemistry. The two most prominent and reliable methods are the Ullmann condensation and the Buchwald-Hartwig amination.
Ullmann Condensation
The Ullmann condensation is a classical method for forming diaryl ether bonds, typically involving a copper catalyst.
Reaction Scheme:
Ullmann Condensation Workflow
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxyphenol (1.0 eq), 3-methyl-halobenzene (e.g., 3-bromotoluene or 3-iodotoluene, 1.1 eq), a copper catalyst such as copper(I) iodide (0.1 eq), and a base, typically potassium carbonate (2.0 eq).
-
Solvent Addition: Add a high-boiling point polar aprotic solvent such as pyridine or N,N-dimethylformamide (DMF).
-
Reaction Execution: Heat the reaction mixture to reflux (typically 120-160 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. Dilute the filtrate with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Buchwald-Hartwig Cross-Coupling
A more modern and often higher-yielding alternative is the palladium-catalyzed Buchwald-Hartwig cross-coupling reaction. This method generally proceeds under milder conditions and with greater functional group tolerance.
Reaction Scheme:
Buchwald-Hartwig Coupling Workflow
Step-by-Step Protocol:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine a palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, 2-10 mol%), the aryl halide or triflate (e.g., 3-bromotoluene, 1.0 eq), 4-hydroxyphenol (1.2 eq), and a base (e.g., Cs₂CO₃, 1.5 eq) in a reaction vessel.
-
Solvent Addition: Add an anhydrous, deoxygenated solvent, typically toluene or dioxane.
-
Reaction Execution: Seal the vessel and heat the mixture to the appropriate temperature (often 80-110 °C). Monitor the reaction by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic phase, concentrate, and purify the residue by column chromatography.
Conclusion and Future Directions
This technical guide has provided a foundational understanding of the physical properties of 4-(3-Methylphenoxy)phenol through the use of predictive computational modeling, contextualized by experimental data from its isomers. While these in-silico methods offer valuable insights, they are not a substitute for empirical measurement.
It is our hope that this guide will stimulate further research into this and other under-characterized diaryl ethers. The provided synthetic protocols offer a clear path to obtaining this compound for experimental validation of its properties and for its exploration in various applications, from the development of novel therapeutics to the design of new functional materials. The scientific community is encouraged to build upon this predictive foundation with rigorous experimental work.
References
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PubChem. (n.d.). 4-(4-Methylphenoxy)phenol. National Center for Biotechnology Information. Retrieved from PubChem CID: 641440.[1]
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- Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation).
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An In-depth Technical Guide to the Solubility of 4-(3-Methylphenoxy)phenol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini AI], Senior Application Scientist
Abstract: The solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates is a critical parameter in drug development, influencing everything from reaction kinetics in synthesis to bioavailability in final formulations. This technical guide provides a comprehensive overview of the solubility characteristics of 4-(3-Methylphenoxy)phenol, a significant building block in medicinal chemistry. In the absence of extensive published quantitative solubility data for this specific compound, this guide establishes a robust framework for understanding its solubility based on first principles, data from structurally analogous compounds, and detailed, field-proven experimental protocols for its determination. We delve into the theoretical underpinnings of solubility, provide a step-by-step methodology for the authoritative shake-flask method, and discuss the practical implications for solvent selection in research and development settings.
Introduction: The Critical Role of Solubility in the Lifecycle of a Drug Candidate
The journey of a drug from a laboratory curiosity to a clinical reality is paved with numerous physicochemical challenges. Among the most fundamental of these is solubility. For a compound like 4-(3-Methylphenoxy)phenol, which serves as a crucial intermediate in the synthesis of more complex molecules[1], its solubility profile in various organic solvents dictates the efficiency of synthesis, purification, and formulation. Poor solubility can lead to low reaction yields, difficulties in crystallization, and ultimately, challenges in achieving desired therapeutic concentrations.
Phenolic compounds, in general, are recognized for their versatile biological activities; however, their utility in drug design can be hampered by issues such as rapid metabolism and poor oral bioavailability, which are intrinsically linked to their solubility characteristics[2]. Understanding and quantifying the solubility of key intermediates like 4-(3-Methylphenoxy)phenol is therefore not merely an academic exercise but a cornerstone of efficient and successful drug development.
This guide will provide researchers and drug development professionals with a comprehensive understanding of the factors governing the solubility of 4-(3-Methylphenoxy)phenol and the practical tools to measure and apply this critical parameter.
Theoretical Framework: Predicting and Understanding Solubility
The solubility of a solid in a liquid is governed by a complex interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" provides a foundational, albeit simplified, starting point. For 4-(3-Methylphenoxy)phenol, a molecule possessing both polar (the hydroxyl group) and non-polar (the aromatic rings and the methyl group) regions, its solubility will be highly dependent on the nature of the organic solvent.
Key Molecular Interactions:
-
Hydrogen Bonding: The phenolic hydroxyl group is a potent hydrogen bond donor and acceptor. Solvents that can participate in hydrogen bonding, such as alcohols (e.g., methanol, ethanol), are expected to be effective at solvating 4-(3-Methylphenoxy)phenol.
-
Dipole-Dipole Interactions: The ether linkage and the hydroxyl group impart a dipole moment to the molecule. Polar aprotic solvents, such as acetone and ethyl acetate, can engage in dipole-dipole interactions, contributing to solubility.
-
Van der Waals Forces: The aromatic rings contribute to London dispersion forces, a type of van der Waals force. These non-polar interactions will be significant in determining solubility in non-polar solvents like toluene and hexane.
The overall solubility will be a balance of the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming solute-solvent interactions.
Quantitative Solubility Data: A Case Study Approach
To provide a practical illustration and a predictive framework, we will consider the solubility of a closely related structural analog, 4-phenoxyphenol . This compound shares the core phenoxyphenol scaffold but lacks the methyl substituent. One available data point indicates that 4-phenoxyphenol is soluble in toluene at a concentration of 0.1 g/mL[3].
Based on the principles outlined in the previous section, we can extrapolate a hypothetical but scientifically grounded solubility profile for 4-(3-Methylphenoxy)phenol. The presence of the additional methyl group on the phenoxy ring is expected to slightly increase the lipophilicity of the molecule, potentially leading to:
-
A modest increase in solubility in non-polar solvents (e.g., toluene, hexane) compared to 4-phenoxyphenol.
-
A slight decrease in solubility in highly polar solvents (e.g., methanol) compared to 4-phenoxyphenol, although the effect is likely to be minor.
The following table presents a hypothetical solubility profile for 4-(3-Methylphenoxy)phenol to serve as a working model for researchers. It is imperative to note that these values are illustrative and must be experimentally verified.
| Organic Solvent | Solvent Type | Predicted Solubility of 4-(3-Methylphenoxy)phenol ( g/100 mL) at 25°C | Rationale |
| Methanol | Polar Protic | High | Strong hydrogen bonding potential. |
| Ethanol | Polar Protic | High | Strong hydrogen bonding potential. |
| Acetone | Polar Aprotic | Moderate to High | Good dipole-dipole interactions. |
| Ethyl Acetate | Polar Aprotic | Moderate | Moderate polarity and hydrogen bond accepting capability. |
| Dichloromethane | Polar Aprotic | Moderate | Good dipole-dipole interactions. |
| Toluene | Non-polar | Moderate to Low | Dominated by van der Waals forces. Based on the analog 4-phenoxyphenol[3]. |
| Hexane | Non-polar | Low | Mismatch in polarity. |
Experimental Determination of Solubility: The Shake-Flask Method
The "gold standard" for determining thermodynamic solubility is the shake-flask method[4][5]. This method is reliable, and when coupled with a precise analytical technique like UV-Vis spectrophotometry or HPLC, it provides accurate and reproducible data.
Principle of the Method
An excess amount of the solid compound is equilibrated with a specific solvent at a constant temperature for a sufficient period to reach saturation. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is determined analytically.
Detailed Experimental Protocol
Materials and Equipment:
-
4-(3-Methylphenoxy)phenol (solid)
-
Selected organic solvents (high purity)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer or HPLC system
Step-by-Step Procedure:
-
Preparation: Add an excess amount of solid 4-(3-Methylphenoxy)phenol to a series of vials, each containing a known volume of a different organic solvent. "Excess" means that a visible amount of undissolved solid remains at the end of the experiment.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For more complete separation, centrifuge the vials at a high speed.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. To ensure no solid particles are transferred, pass the solution through a syringe filter into a clean vial.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a pre-validated UV-Vis spectrophotometric or HPLC method. The quantitative analysis of phenolic compounds by UV-Vis spectrophotometry is a well-established technique[6][7][8].
-
Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor.
Self-Validating System and Trustworthiness
The robustness of this protocol lies in its inherent checks and balances:
-
Confirmation of Equilibrium: To ensure that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility value should be consistent across the later time points.
-
Use of Excess Solid: The presence of undissolved solid at the end of the experiment visually confirms that a saturated solution has been achieved.
-
Analytical Validation: The UV-Vis or HPLC method used for quantification must be validated for linearity, accuracy, and precision using standard solutions of 4-(3-Methylphenoxy)phenol of known concentrations.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination workflow.
Caption: Experimental workflow for determining the solubility of 4-(3-Methylphenoxy)phenol using the shake-flask method.
Practical Implications and Solvent Selection
The solubility data, once experimentally determined, has direct and actionable implications for the research and development workflow:
-
Reaction Chemistry: For synthetic transformations involving 4-(3-Methylphenoxy)phenol, a solvent in which it is highly soluble will be preferred to ensure a homogeneous reaction mixture and maximize reaction rates.
-
Crystallization and Purification: For purification by crystallization, a solvent system is required where the compound has high solubility at an elevated temperature and low solubility at a lower temperature. A solvent in which 4-(3-Methylphenoxy)phenol has moderate solubility at room temperature might be a good starting point for screening.
-
Formulation Development: In the context of developing a final drug product, understanding the solubility in a range of pharmaceutically acceptable solvents is crucial for designing liquid formulations or for predicting dissolution behavior from solid dosage forms.
Conclusion
While a comprehensive public database of the solubility of 4-(3-Methylphenoxy)phenol in organic solvents remains to be established, this guide provides a robust framework for approaching this critical physicochemical parameter. By understanding the underlying principles of solubility, leveraging data from structural analogs, and employing a rigorous experimental methodology such as the shake-flask method, researchers, scientists, and drug development professionals can confidently determine and apply the solubility data of 4-(3-Methylphenoxy)phenol to accelerate their research and development efforts. The generation and publication of such data would be a valuable contribution to the broader scientific community.
References
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BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Phenol, 4-ethyl-3-methyl- (CAS 1123-94-0). Retrieved from [Link]
-
protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
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PubChem. (n.d.). 4-(3-Methoxypropyl)phenol. Retrieved from [Link]
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PubChem. (n.d.). 4-(3-Phenylphenoxy)phenol. Retrieved from [Link]
-
PubChem. (n.d.). 4-(4-Methylphenoxy)phenol. Retrieved from [Link]
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PubChem. (n.d.). 4-Methoxy-3-methylphenol. Retrieved from [Link]
-
Yamamoto, H., et al. (2022). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Molecules, 27(15), 4987. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Phenoxyphenol: Comprehensive Overview and Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Solubility Data in Organic Solvents. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Analysis. (n.d.). The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. Retrieved from [Link]
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-
NIST. (n.d.). SOLUBILITY DATA SERIES. Retrieved from [Link]
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PubMed. (2024). Phenol (bio)isosteres in drug design and development. Retrieved from [Link]
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ResearchGate. (n.d.). Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated properties. Retrieved from [Link]
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GitHub Pages. (n.d.). SOLUBILITY DATA SERIES. Retrieved from [Link]
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"synthesis of 4-(3-hydroxyphenoxy) phthalonitrile"
An In-depth Technical Guide to the Synthesis of 4-(3-hydroxyphenoxy) Phthalonitrile
Authored by: A Senior Application Scientist
Foreword: The Strategic Importance of 4-(3-hydroxyphenoxy) Phthalonitrile
In the landscape of advanced materials science, phthalonitrile-based polymers represent a pinnacle of thermal and oxidative stability. These high-performance thermosetting resins are critical for applications in aerospace, electronics, and defense, where materials must withstand extreme environments without degradation.[1][2] At the heart of these polymers are the monomeric building blocks, the synthesis of which dictates the processability and final properties of the cured resin.
4-(3-hydroxyphenoxy) phthalonitrile is a particularly valuable monomer. The presence of a reactive hydroxyl group offers a unique advantage: it can act as an internal catalyst or "promoter" for the curing process, potentially lowering the polymerization temperature and broadening the processing window without the need for external additives.[3][4] Furthermore, this functional handle provides a site for subsequent chemical modifications, enabling the development of tailored polymers with specific properties.
This guide provides a comprehensive, field-proven methodology for the synthesis of 4-(3-hydroxyphenoxy) phthalonitrile. It moves beyond a simple recitation of steps to explain the underlying chemical principles, justify experimental choices, and offer practical troubleshooting advice, ensuring that researchers can not only replicate the synthesis but also adapt and optimize it for their specific needs.
Pillar 1: The Core Mechanism - A Guided Tour of Nucleophilic Aromatic Substitution (SNAr)
The synthesis of 4-(3-hydroxyphenoxy) phthalonitrile is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction.[5][6][7] This mechanism is fundamentally different from electrophilic aromatic substitution and requires a specific set of electronic features on the aromatic ring.
The Key Players:
-
The Electrophile (Aryl Halide/Nitrate): The reaction substrate is 4-nitrophthalonitrile. The phthalonitrile ring is rendered electron-deficient by the two powerfully electron-withdrawing nitrile (-CN) groups. Crucially, the nitro group (-NO₂) at the C4 position further activates the ring towards nucleophilic attack and serves as an excellent leaving group.
-
The Nucleophile: The attacking species is the phenoxide ion generated from resorcinol (1,3-dihydroxybenzene). One of the hydroxyl groups of resorcinol is deprotonated by a base to form a much more potent nucleophile.[8]
The Causality of the SNAr Mechanism:
The SNAr reaction proceeds via a two-step addition-elimination mechanism.
-
Step 1 (Addition): The nucleophilic resorcinol phenoxide attacks the electron-deficient carbon atom (C4) bearing the nitro group. This attack is the rate-determining step. The aromaticity of the phthalonitrile ring is temporarily broken, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. The negative charge is stabilized by resonance, delocalizing onto the electron-withdrawing nitrile groups.
-
Step 2 (Elimination): The aromaticity of the ring is restored as the leaving group (the nitrite ion, NO₂⁻) is expelled. This step is typically fast.
The overall result is the substitution of the nitro group with the resorcinol moiety via an ether linkage.
Pillar 2: A Self-Validating Experimental Protocol
This protocol is designed for robustness and reproducibility. Each step includes a justification rooted in chemical principles, creating a self-validating system where the operator understands the "why" behind the "how."
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Molar Ratio | Purpose |
| 4-Nitrophthalonitrile | 173.12 | 1.0 | Electrophilic Substrate |
| Resorcinol | 110.11 | 2.0 | Nucleophilic Reagent |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.0 | Base (Deprotonation) |
| N,N-Dimethylformamide (DMF) | 73.09 | - | Polar Aprotic Solvent |
Causality Behind Stoichiometry: An excess of resorcinol (2 equivalents) is employed. This strategic choice serves two purposes:
-
It drives the reaction to completion by Le Châtelier's principle.
-
It statistically favors the desired mono-substitution product over the di-substituted byproduct, 1,3-bis(3,4-dicyanophenoxy)benzene.[7][8]
Step-by-Step Methodology
1. Reaction Setup (Under Inert Atmosphere):
-
To a three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add resorcinol (2.0 eq) and N,N-Dimethylformamide (DMF).
-
Stir until the resorcinol is fully dissolved.
-
Justification: The reaction is sensitive to moisture, which can consume the base and lead to side reactions. A nitrogen atmosphere prevents this. DMF is an ideal polar aprotic solvent that effectively dissolves the reactants and facilitates the SNAr mechanism.
2. Initiation and Reaction:
-
Add 4-nitrophthalonitrile (1.0 eq) to the stirring mixture.
-
Heat the reaction mixture to 80-90°C using an oil bath.[3][7]
-
Maintain this temperature for approximately 8 hours.
-
Justification: The elevated temperature provides the necessary activation energy to overcome the reaction barrier, ensuring a reasonable reaction rate.[3]
3. Reaction Monitoring:
-
Periodically take small aliquots from the reaction mixture and spot them on a silica gel TLC plate.
-
Elute with a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate).
-
Visualize the spots under UV light. The reaction is complete when the 4-nitrophthalonitrile spot has been consumed.[1]
-
Justification: TLC provides a rapid and effective way to monitor the progress of the reaction, preventing premature work-up or unnecessarily long reaction times.
4. Product Isolation and Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the dark reaction mixture slowly into a beaker containing a cold 15% aqueous NaCl solution, stirring vigorously.[1] A precipitate will form.
-
Justification: The product is insoluble in the aqueous salt solution, causing it to precipitate out. The salt increases the polarity of the aqueous phase, further decreasing the solubility of the organic product. Pouring the reaction mixture into the water (and not the other way around) prevents the formation of an oily mass and promotes a filterable solid.
5. Purification:
-
Collect the crude solid by vacuum filtration and wash it thoroughly with deionized water to remove residual DMF and inorganic salts.
-
Recrystallize the crude product from a 50% aqueous 2-propanol solution.[1]
-
Filter the purified crystals and dry them in a vacuum oven at ~80°C overnight.
-
Justification: Recrystallization is a powerful purification technique. The desired product is soluble in the hot solvent mixture but crystallizes out upon cooling, leaving impurities behind in the mother liquor. This step is critical for achieving the high purity required for polymerization studies.
Expected Results & Characterization
-
Yield: Typically in the range of 85-90%.[1]
-
Appearance: Light-colored or off-white crystalline solid.
-
Characterization: The structure should be confirmed using standard analytical techniques:
-
FTIR: Look for the characteristic C≡N stretch (~2230 cm⁻¹), Ar-O-Ar ether stretch (~1240 cm⁻¹), and a broad O-H stretch (~3350 cm⁻¹).
-
¹H NMR: Confirm the aromatic proton signals and their integration, corresponding to the expected structure.
-
DSC: Determine the melting point of the monomer.[7]
-
Pillar 3: Troubleshooting & Field-Proven Insights
| Issue | Probable Cause | Recommended Solution |
| Low Yield | 1. Incomplete reaction. 2. Moisture in reagents/solvent. 3. Formation of di-substituted byproduct. | 1. Extend reaction time or slightly increase temperature (to ~100°C). Confirm completion with TLC. 2. Use anhydrous solvents and freshly dried K₂CO₃. 3. Ensure a 2:1 molar ratio of resorcinol to 4-nitrophthalonitrile is strictly maintained. |
| Reaction Stalls | 1. Insufficient temperature. 2. Ineffective base. | 1. Verify the temperature of the oil bath. 2. Switch to a stronger base like Cesium Carbonate (Cs₂CO₃) if K₂CO₃ proves insufficient.[9] |
| Product is Dark/Oily | 1. Impurities from side reactions. 2. Insufficient washing during work-up. | 1. Perform a second recrystallization or a column chromatography purification step. 2. Ensure the crude product is washed thoroughly with water until the filtrate is clear and neutral. |
Conclusion
The nucleophilic aromatic substitution of 4-nitrophthalonitrile with resorcinol is a robust and high-yielding route to 4-(3-hydroxyphenoxy) phthalonitrile. By understanding the underlying SNAr mechanism and carefully controlling key parameters—namely stoichiometry, moisture, and temperature—researchers can reliably produce this valuable monomer. The protocol described herein, grounded in established chemical principles and practical insights, provides a solid foundation for the synthesis and subsequent development of next-generation, high-performance phthalonitrile polymers.
References
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Synthesis of 4-(3-hydroxyphenoxy) phthalonitrile and 1,3-bis(3,4-dicyanophenoxy) benzene. ResearchGate. Available at: [Link]
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High temperature resorcinol-based phthalonitrile polymer. ResearchGate. Available at: [Link]
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Scheme 1. Synthesis of Resorcinol-Based Phthalonitrile. ResearchGate. Available at: [Link]
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Scheme 1. The synthesis route of phthalonitrile derivatives 1 and 2. ResearchGate. Available at: [Link]
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High temperature resorcinol-based phthalonitrile polymer. Semantic Scholar. Available at: [Link]
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PHTHALONITRILE MODIFIED MULTI-HYDROXYL PHENOLIC: SYNTHESIS, CURING AND PROPERTIES. Zenodo. Available at: [Link]
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Crystal structures of 4-(2/3-methoxyphenoxy)phthalonitrile. National Center for Biotechnology Information. Available at: [Link]
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Synthesis and thermal properties of high temperature phthalonitrile resins cured with self-catalytic amino-contanining phthalonitrle compounds. ResearchGate. Available at: [Link]
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The synthesis of the phthalonitrile metal-free and... ResearchGate. Available at: [Link]
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aromatic nucleophilic substitution: Topics by Science.gov. Science.gov. Available at: [Link]
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Concerted Nucleophilic Aromatic Substitutions. National Center for Biotechnology Information. Available at: [Link]
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Thermal Studies of High Temperature Resistant Phosphorylated Phthalonitrile Resins. NanoWorld Journal. Available at: [Link]
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Synthesis and Characterization of 4-(2-hydroxyphenoxy) phthalic nitrile. IOPscience. Available at: [Link]
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Catalytic Polymerization of Phthalonitrile Resins by Carborane with Enhanced Thermal Oxidation Resistance: Experimental and Molecular Simulation. MDPI. Available at: [Link]
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Improved Cure Kinetics of Phthalonitriles Through Dicyanamide-Based Ionic Liquids. SAMPE Digital Library. Available at: [Link]
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The Unfolding Therapeutic Potential of Phenoxyphenol Scaffolds: A Technical Guide to Their Biological Activities
For Distribution Among Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of the Phenoxyphenol Core in Medicinal Chemistry
The privileged phenoxyphenol scaffold, a diaryl ether linkage connecting two phenolic moieties, represents a cornerstone in the development of novel therapeutic agents. While the specific biological profile of 4-(3-Methylphenoxy)phenol derivatives remains an area of emerging research, the broader class of phenoxyphenol-containing molecules has demonstrated a remarkable spectrum of biological activities. This technical guide will provide an in-depth exploration of the synthesis, biological activities, and mechanisms of action of phenoxyphenol derivatives, drawing upon data from structurally related analogues to illuminate the therapeutic promise of this chemical class. Our discussion will encompass their potential as anticancer, antimicrobial, and antioxidant agents, offering field-proven insights for researchers and drug development professionals. Phenol derivatives, in general, are known to possess a wide array of pharmacological effects, including antimicrobial, analgesic, anti-inflammatory, antioxidant, and anticancer activities[1][2].
Synthetic Pathways to Phenoxyphenol Derivatives
The construction of the phenoxyphenol backbone can be achieved through several synthetic strategies. A common approach involves the Ullmann condensation, which is a copper-catalyzed reaction between a phenol and an aryl halide. Another versatile method is the diazotization of a corresponding aniline, followed by decomposition of the resulting diazonium salt[3].
A representative synthesis of a 4-phenoxyphenol derivative can be conceptualized as a multi-step process. For instance, the synthesis of 4-phenoxyphenol can be achieved by refluxing potassium hydroxide, phenol, and toluene for dehydration to form the potassium phenoxide salt, which then reacts with a suitable aryl halide[4].
Below is a generalized workflow for the synthesis of a substituted 4-phenoxyphenol:
Experimental Protocol: Generalized Synthesis of a 4-Phenoxyphenol Derivative
-
Salt Formation: A substituted phenol is dissolved in a suitable solvent, such as toluene, and treated with a strong base, like potassium hydroxide, to form the corresponding phenoxide salt. The mixture is heated to reflux to ensure complete salt formation and remove water.
-
Coupling Reaction: The resulting phenoxide salt is then reacted with a substituted aryl halide (e.g., p-chlorophenol) in the presence of a copper catalyst, if necessary. The reaction mixture is heated to facilitate the nucleophilic aromatic substitution.
-
Workup and Purification: Upon completion of the reaction, the mixture is cooled and subjected to an acidic workup to neutralize any remaining base and protonate the desired phenolic hydroxyl group. The crude product is then extracted with an organic solvent and purified using techniques such as column chromatography or recrystallization to yield the pure 4-phenoxyphenol derivative.
Caption: Generalized workflow for the synthesis of 4-phenoxyphenol derivatives.
Anticancer Activity: Targeting Key Pathways in Oncology
A significant area of investigation for phenoxyphenol derivatives is their potential as anticancer agents. These compounds have been shown to exhibit cytotoxic effects and interfere with crucial signaling pathways in cancer cells.
Androgen Receptor Antagonism in Prostate Cancer
Certain 4-(4-benzoylaminophenoxy)phenol derivatives have been identified as potent androgen receptor (AR) antagonists[5]. The AR is a key driver of prostate cancer growth, and its inhibition is a primary therapeutic strategy. These novel phenoxyphenol derivatives have demonstrated efficacy in inhibiting the growth of prostate cancer cell lines, including those with mutated ARs that confer resistance to current therapies[5].
| Compound | Cell Line | AR Status | IC50 (µM) |
| Compound 22 | SC-3 | Wild-type | 0.75 |
| Compound 22 | LNCaP | T877A mutant | 0.043 |
| Compound 22 | 22Rv1 | H874Y mutant | 0.22 |
| Table 1: Inhibitory concentrations (IC50) of a potent 4-(4-benzoylaminophenoxy)phenol derivative (Compound 22) against various prostate cancer cell lines. Data sourced from[5]. |
The mechanism of action of these compounds involves binding to the ligand-binding domain of the AR, thereby preventing its activation by androgens and subsequent downstream signaling that promotes cell proliferation.
Caption: Mechanism of androgen receptor antagonism by phenoxyphenol derivatives.
Antimicrobial Properties: A New Frontier in Combating Drug Resistance
The rise of antibiotic-resistant pathogens necessitates the development of novel antimicrobial agents. Phenolic compounds have long been recognized for their antimicrobial properties, and phenoxyphenol derivatives are emerging as a promising class of antibacterial and antifungal agents[1][2].
Activity Against Planktonic and Biofilm-Embedded Bacteria
Naturally occurring brominated phenoxyphenols have demonstrated bactericidal activity against both actively replicating (planktonic) and dormant, biofilm-incorporated cells of methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria[6]. This is particularly significant as biofilms are notoriously difficult to eradicate with conventional antibiotics. These compounds have also shown activity against carbapenemase-producing Enterobacter sp.[6].
The proposed mechanism of antimicrobial action for many phenolic compounds involves the disruption of the bacterial cell membrane's integrity, leading to the leakage of intracellular components and ultimately cell death[7].
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
-
Bacterial Culture Preparation: A standardized inoculum of the target bacterial strain is prepared in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Serial Dilution: The phenoxyphenol derivative is serially diluted in the broth medium in a 96-well microtiter plate to create a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antioxidant Activity: Quenching Reactive Oxygen Species
Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals[8]. The hydroxyl group on the phenol ring can donate a hydrogen atom to a free radical, thereby neutralizing it and preventing oxidative damage to cells and tissues. The resulting phenoxyl radical is stabilized by resonance, making it less reactive.
Mechanism of Radical Scavenging
The antioxidant activity of phenoxyphenol derivatives is dependent on the number and position of hydroxyl groups, as well as the presence of other substituents on the aromatic rings. These structural features influence the bond dissociation enthalpy of the phenolic O-H bond, which is a key determinant of radical scavenging efficiency.
Caption: Radical scavenging mechanism of phenoxyphenol derivatives.
Experimental Protocol: DPPH Radical Scavenging Assay
-
DPPH Solution Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol or ethanol) is prepared.
-
Sample Preparation: The phenoxyphenol derivative is dissolved in the same solvent to create a series of concentrations.
-
Reaction: The DPPH solution is mixed with the sample solutions in a 96-well plate or cuvettes.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample solutions to that of a control (DPPH solution without the sample). The EC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined[9].
Structure-Activity Relationship (SAR) and Future Directions
The biological activity of phenoxyphenol derivatives is intricately linked to their chemical structure. Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate molecular descriptors with biological activity[10][11][12]. These models can guide the rational design of new derivatives with enhanced potency and selectivity.
Key structural features that can be modulated to optimize the biological activity of phenoxyphenols include:
-
Substitution on the Phenolic Rings: The nature, number, and position of substituents (e.g., alkyl, halogen, nitro, amino groups) can significantly impact activity.
-
The Diaryl Ether Linkage: Modifications to the ether linkage could influence the conformational flexibility and overall shape of the molecule, affecting its binding to biological targets.
-
Hydrophilicity and Lipophilicity: The balance between these properties is crucial for pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME).
Future research should focus on the systematic synthesis and biological evaluation of a library of 4-(3-Methylphenoxy)phenol derivatives to elucidate their specific therapeutic potential. A deeper understanding of their mechanisms of action and the application of QSAR modeling will be instrumental in advancing this promising class of compounds towards clinical applications.
References
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Ito, K., et al. (2010). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. Journal of Medicinal Chemistry, 53(19), 7004-7016. [Link]
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Singla, R. K., et al. (2021). Biological Importance of Phenol Derivatives as Potent Bioactive Compound: A Review. Journal of Drug Delivery and Therapeutics, 11(4-S), 186-194. [Link]
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Salehi, B., et al. (2019). Phenolic Compounds: Biological Activity. Molecules, 24(7), 1372. [Link]
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Shakir, R. (2022). A Brief Review of Phenolic Antioxidant and their Biological Activity. Journal of Physics: Conference Series, 2322(1), 012001. [Link]
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Kusumaningrum, V. A., et al. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Proceedings of the 1st International Conference on Science, Technology, and Interdisciplinary Research (IC-STAR 2020). [Link]
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Stasiłowicz-Krzemien, A., & Turos, E. (2021). Biological activity of phenolic lipids. Cellular and Molecular Life Sciences, 78(17-18), 6053-6082. [Link]
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Bertle, A., et al. (2021). Natural brominated phenoxyphenols kill persistent and biofilm-incorporated cells of MRSA and other pathogenic bacteria. Communications Biology, 4(1), 1-13. [Link]
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Li, Y., et al. (2022). Natural Antioxidant, Antibacterial, and Antiproliferative Activities of Ethanolic Extracts from Punica granatum L. Tree Barks Mediated by Extracellular Signal-Regulated Kinase. Antioxidants, 11(3), 543. [Link]
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D'Auria, M., & Racioppi, R. (2021). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Biomolecules, 11(9), 1325. [Link]
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Kusumaningrum, V. A., et al. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. ResearchGate. [Link]
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Kumar, A., et al. (2023). Phenol Derivatives and Their Bioactivities: A Comprehensive Review. ResearchGate. [Link]
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Sim, S., et al. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. Natural Product Research, 1-15. [Link]
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Denisov, E. T., & Denisova, T. G. (2021). QSAR Assessing the Efficiency of Antioxidants in the Termination of Radical-Chain Oxidation Processes of Organic Compounds. International Journal of Molecular Sciences, 22(2), 829. [Link]
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Narasimhan, B., et al. (2006). QSAR studies on structurally similar 2-arylidene-4-(4-phenoxy -phenyl) but-3-en-4-olides as anti-inflammatory agents. ResearchGate. [Link]
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Marrero-Ponce, Y., et al. (2024). Development of Quantitative Structure–Anti-Inflammatory Relationships of Alkaloids. Molecules, 29(22), 4983. [Link]
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Chen, X., et al. (2022). QSAR study of phenolic compounds and their anti-DPPH radical activity by discriminant analysis. Frontiers in Chemistry, 10, 868469. [Link]
-
Oubah, A., et al. (2024). Predicting Antiviral Inhibitory Activity of Dihydrophenanthrene Derivatives Using Image-Derived 3D Discrete Tchebichef Moments: A Machine Learning-Based QSAR Approach. Molecules, 29(11), 2603. [Link]
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Unlocking the Potential of 4-(3-Methylphenoxy)phenol: A Technical Guide for Researchers
Foreword: The Untapped Potential of a Versatile Scaffold
In the vast landscape of chemical entities, many molecules with significant potential remain underexplored. 4-(3-Methylphenoxy)phenol is one such compound. While direct literature on its applications is sparse, its structural features—a diaryl ether linkage, a reactive phenolic hydroxyl group, and a methyl-substituted aromatic ring—suggest a wealth of possibilities across various scientific disciplines. This guide aims to bridge the current knowledge gap by providing a comprehensive overview of the potential applications of 4-(3-Methylphenoxy)phenol, grounded in the established activities of structurally analogous compounds. For researchers, scientists, and drug development professionals, this document serves as a foundational resource to inspire and guide future investigations into this promising molecule.
Molecular Profile and Synthesis
Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₃H₁₂O₂ | Based on chemical structure |
| Molecular Weight | 200.23 g/mol | Calculated from the molecular formula |
| Appearance | Off-white to pale yellow solid | Typical for phenolic compounds |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, alcohols); sparingly soluble in water | Aromatic nature and polar hydroxyl group |
| pKa | ~10 | The phenolic hydroxyl group is weakly acidic |
| LogP | ~3.5-4.0 | Indicates good lipophilicity |
Proposed Synthesis: The Ullmann Condensation Approach
A reliable and scalable synthesis is the gateway to exploring a molecule's potential. The Ullmann condensation, a classic copper-catalyzed reaction for forming diaryl ethers, presents a robust strategy for the synthesis of 4-(3-Methylphenoxy)phenol.[1][2]
Experimental Protocol: Synthesis of 4-(3-Methylphenoxy)phenol via Ullmann Condensation
Objective: To synthesize 4-(3-Methylphenoxy)phenol from 4-methoxyphenol and 3-iodotoluene.
Materials:
-
4-methoxyphenol
-
3-iodotoluene
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Pyridine (as solvent and ligand)
-
Hydrobromic acid (HBr, 48%)
-
Acetic acid
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Ether Formation:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-methoxyphenol (1.0 eq), 3-iodotoluene (1.2 eq), CuI (0.1 eq), and anhydrous K₂CO₃ (2.0 eq).
-
Add anhydrous pyridine as the solvent.
-
Heat the reaction mixture to reflux (approximately 115°C) and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude 4-methoxy-3'-methyl-diphenyl ether.
-
Purify the crude product by column chromatography on silica gel.
-
-
Demethylation:
-
Dissolve the purified 4-methoxy-3'-methyl-diphenyl ether in a mixture of acetic acid and 48% HBr.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction and carefully pour it into ice water.
-
Extract the aqueous mixture with DCM.
-
Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the final product, 4-(3-Methylphenoxy)phenol.
-
Further purification can be achieved by recrystallization or column chromatography.
-
Caption: Proposed two-step synthesis of 4-(3-Methylphenoxy)phenol.
Potential Applications in Drug Discovery and Agrochemicals
The diaryl ether motif is a "privileged scaffold" in medicinal and agricultural chemistry, appearing in numerous bioactive compounds.[3][4] This structural element imparts a favorable combination of rigidity and conformational flexibility, allowing for optimal interactions with biological targets.
Antimicrobial Agent
Rationale: Phenolic compounds and their derivatives are well-known for their antimicrobial properties.[5][6] The mechanism often involves disruption of the microbial cell membrane, inhibition of enzymes, or interference with nucleic acid synthesis.[7] The lipophilic nature of the diaryl ether backbone in 4-(3-Methylphenoxy)phenol could enhance its ability to penetrate bacterial cell walls.
Hypothetical Mechanism of Action: The phenolic hydroxyl group can participate in hydrogen bonding and may act as a proton donor, potentially disrupting the proton motive force across the bacterial membrane. The overall lipophilicity of the molecule would facilitate its accumulation in the lipid-rich membrane, leading to a loss of integrity and cell death.
Caption: Postulated antimicrobial mechanism of action.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of 4-(3-Methylphenoxy)phenol against representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[8][9]
Materials:
-
4-(3-Methylphenoxy)phenol stock solution (in DMSO)
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a bacterial inoculum suspension in MHB, adjusted to a 0.5 McFarland standard.
-
In a 96-well plate, perform a two-fold serial dilution of the 4-(3-Methylphenoxy)phenol stock solution in MHB to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
Inoculate each well with the bacterial suspension. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth (as assessed visually or by measuring optical density at 600 nm).
Antioxidant
Rationale: The phenolic hydroxyl group is a classic pharmacophore for antioxidant activity.[10][11] It can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging oxidative chain reactions.[12] The stability of the resulting phenoxyl radical is a key determinant of antioxidant efficacy.
Hypothetical Activity: 4-(3-Methylphenoxy)phenol is expected to exhibit free radical scavenging activity. The electron-donating nature of the phenoxy and methyl groups could help stabilize the phenoxyl radical formed after hydrogen donation, enhancing its antioxidant potential.
Experimental Protocol: DPPH Free Radical Scavenging Assay
Objective: To evaluate the in vitro antioxidant activity of 4-(3-Methylphenoxy)phenol.
Materials:
-
4-(3-Methylphenoxy)phenol
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microtiter plate
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a series of dilutions of 4-(3-Methylphenoxy)phenol and ascorbic acid in methanol.
-
Prepare a fresh solution of DPPH in methanol.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the different concentrations of the test compound or the positive control.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH scavenging activity for each concentration.
-
Determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals).
Scaffold for Anticancer Drug Discovery
Rationale: The diaryl ether scaffold is present in several potent anticancer agents, some of which function as antitubulin agents.[13][14] This structure allows for the precise spatial orientation of pharmacophoric groups that can interact with biological targets like tubulin, kinases, or hormone receptors. 4-(3-Methylphenoxy)phenol could serve as a starting point for the synthesis of more complex molecules with potential antiproliferative activity.
Potential Applications in Materials Science
The presence of a reactive phenolic hydroxyl group and two aromatic rings makes 4-(3-Methylphenoxy)phenol an interesting candidate for polymer synthesis.
Monomer for High-Performance Polymers
Rationale: Bisphenol-type molecules are key monomers in the synthesis of high-performance polymers such as polyetherketones (PEEK) and epoxy resins.[15][16][17] These materials are valued for their high thermal stability, chemical resistance, and excellent mechanical properties.
-
Polyetherketones: 4-(3-Methylphenoxy)phenol could potentially be used in combination with other di-functional monomers (like 4,4'-difluorobenzophenone) in a nucleophilic aromatic substitution polymerization to create novel poly(aryl ether ketone)s. The incorporation of the 3-methylphenoxy group could modify the polymer's properties, such as solubility and glass transition temperature.
-
Epoxy Resins: The phenolic hydroxyl group can be reacted with epichlorohydrin to form a diglycidyl ether monomer.[18][19] This new monomer could then be cured with a hardener to produce a cross-linked thermoset polymer with unique thermal and mechanical characteristics.
Caption: Potential pathways to high-performance polymers.
Conclusion and Future Directions
While 4-(3-Methylphenoxy)phenol is not yet a well-established chemical in the commercial or research arenas, its molecular architecture strongly suggests a high potential for diverse applications. The diaryl ether core is a proven scaffold for bioactive molecules, and the phenolic hydroxyl group offers a handle for both biological activity and polymer synthesis. This guide has laid out a roadmap for future research, providing not only the theoretical basis for potential applications but also practical, detailed protocols for the synthesis and preliminary screening of this promising compound. It is our hope that this document will catalyze further investigation and unlock the full potential of 4-(3-Methylphenoxy)phenol.
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Methodological & Application
Application Notes and Protocols: A Guide to the Ullmann Condensation for the Synthesis of 4-(3-Methylphenoxy)phenol
Introduction: The Enduring Relevance of the Ullmann Condensation in Modern Drug Discovery
The diaryl ether linkage is a cornerstone structural motif in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products.[1][2] Its presence is critical to the therapeutic efficacy of compounds targeting a range of diseases, from cancer to inflammatory conditions.[1][3] The Ullmann condensation, a copper-catalyzed cross-coupling reaction, has been a foundational method for the synthesis of these vital structures for over a century. While classic Ullmann conditions often required harsh reaction parameters, modern iterations have significantly improved its scope and utility, allowing for the synthesis of complex diaryl ethers under milder conditions. This guide provides a detailed protocol and technical insights for the synthesis of 4-(3-Methylphenoxy)phenol, a meta-substituted diaryl ether, via a modern Ullmann-type condensation. This molecule serves as a valuable scaffold for the development of novel therapeutics, leveraging the biological significance of the diaryl ether framework.
The Ullmann Condensation: A Mechanistic Overview
The Ullmann condensation for the formation of diaryl ethers involves the copper-catalyzed coupling of an aryl halide with a phenol.[4] The generally accepted mechanism for modern, ligand-assisted Ullmann couplings proceeds through a catalytic cycle involving a Cu(I) species.
The reaction is initiated by the formation of a copper(I) phenoxide intermediate from the reaction of the phenol with a Cu(I) salt in the presence of a base. The aryl halide then undergoes oxidative addition to the copper(I) center, forming a transient Cu(III) intermediate. Subsequent reductive elimination from this intermediate yields the desired diaryl ether and regenerates the active Cu(I) catalyst, allowing the cycle to continue. The use of ligands, such as diamines or amino acids, can accelerate the reaction by stabilizing the copper intermediates and facilitating the oxidative addition and reductive elimination steps.
Below is a visualization of the proposed catalytic cycle for the Ullmann diaryl ether synthesis.
Caption: Proposed catalytic cycle for the copper-catalyzed Ullmann diaryl ether synthesis.
Experimental Protocol: Synthesis of 4-(3-Methylphenoxy)phenol
This protocol details the synthesis of 4-(3-Methylphenoxy)phenol from 4-iodophenol and 3-methylphenol (m-cresol) using a copper(I)-catalyzed Ullmann condensation.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Iodophenol | 99% | Sigma-Aldrich | |
| 3-Methylphenol (m-cresol) | 99% | Alfa Aesar | |
| Copper(I) iodide (CuI) | 99.99% | Strem Chemicals | |
| N,N-Dimethylglycine | ≥98% | Combi-Blocks | As ligand |
| Cesium carbonate (Cs₂CO₃) | 99% | Oakwood Chemical | As base |
| Toluene | Anhydrous, 99.8% | Acros Organics | As solvent |
| Ethyl acetate | ACS grade | Fisher Scientific | For extraction |
| Hexanes | ACS grade | VWR | For chromatography |
| Saturated aq. NH₄Cl | For workup | ||
| Brine | For workup | ||
| Anhydrous MgSO₄ | For drying | ||
| Celite® | For filtration |
Equipment
-
Schlenk flask or round-bottom flask with a reflux condenser and magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle with temperature controller
-
Rotary evaporator
-
Standard laboratory glassware
-
Silica gel for column chromatography
Experimental Workflow
The following diagram outlines the key steps in the synthesis and purification of 4-(3-Methylphenoxy)phenol.
Caption: Workflow for the synthesis and purification of 4-(3-Methylphenoxy)phenol.
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodophenol (1.0 equiv), 3-methylphenol (1.2 equiv), copper(I) iodide (0.1 equiv), N,N-dimethylglycine (0.2 equiv), and cesium carbonate (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of approximately 0.5 M with respect to the 4-iodophenol.
-
Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (4-iodophenol) is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Filtration: Filter the mixture through a pad of Celite® to remove insoluble inorganic salts. Wash the filter cake with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous ammonium chloride solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford pure 4-(3-Methylphenoxy)phenol.
Data Analysis and Characterization
The final product should be characterized by standard spectroscopic methods to confirm its identity and purity.
Expected Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show distinct signals for the aromatic protons of both phenyl rings, a singlet for the methyl group, and a broad singlet for the phenolic hydroxyl group. The protons on the phenol ring will likely appear as two doublets (AA'BB' system), while the protons on the m-cresol ring will exhibit more complex splitting patterns.
-
¹³C NMR (100 MHz, CDCl₃): The spectrum should display the expected number of carbon signals corresponding to the unique carbon atoms in the molecule. The chemical shifts will be indicative of the aromatic carbons, the methyl carbon, and the carbons bearing the oxygen atoms.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic group. Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹, and C-O-C stretching of the diaryl ether should be visible in the 1200-1280 cm⁻¹ region.[5]
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 4-(3-Methylphenoxy)phenol (C₁₃H₁₂O₂), which is 200.23 g/mol .[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (CuI oxidized).2. Insufficiently anhydrous conditions.3. Ineffective base.4. Low reaction temperature. | 1. Use fresh, high-purity CuI. Consider adding a small amount of copper powder to generate Cu(I) in situ.2. Ensure all glassware is oven-dried and the solvent is anhydrous.3. Use a strong, non-nucleophilic base like Cs₂CO₃ or K₃PO₄.4. Ensure the reaction is heated to a sufficient temperature (refluxing toluene). |
| Formation of Side Products | 1. Homocoupling of the aryl halide.2. Decomposition of starting materials or product. | 1. Use a ligand like N,N-dimethylglycine to promote the desired cross-coupling.2. Ensure the reaction is run under an inert atmosphere to prevent oxidative side reactions. Avoid unnecessarily long reaction times. |
| Difficult Purification | 1. Co-elution of starting materials and product.2. Presence of highly polar impurities. | 1. Optimize the eluent system for column chromatography. A gradient elution may be necessary.2. Include an aqueous wash with a mild base (e.g., NaHCO₃) during workup to remove acidic impurities. |
Significance and Applications in Drug Development
The diaryl ether scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1] These compounds exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1] The specific substitution pattern of 4-(3-Methylphenoxy)phenol, with its meta-methyl group, can influence the molecule's conformation and its interaction with biological targets. This makes it a valuable building block for generating libraries of novel compounds for drug screening. For instance, diaryl ether derivatives are known to act as inhibitors of enzymes such as enoyl reductase in pathogens like Toxoplasma gondii, highlighting their potential as anti-parasitic agents.[7] Furthermore, the diaryl ether motif is found in compounds designed to inhibit signaling pathways, such as the STAT3 pathway, which is implicated in cancer and inflammatory diseases.[8] The synthesis of 4-(3-Methylphenoxy)phenol provides a key intermediate for the exploration of new chemical space in the ongoing quest for more effective and selective therapeutics.
References
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Atlantis Press. (2021, April 22). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Retrieved from [Link]
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MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]
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Rhodium.ws. (n.d.). Synthesis of 4-Methoxyphenol. Retrieved from [Link]
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National Institutes of Health. (2013, February 13). Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. Retrieved from [Link]
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National Institutes of Health. (n.d.). Design, Synthesis and Biological Evaluation of Benzyloxyphenyl-Methylaminophenol Derivatives as STAT3 Signaling Pathway Inhibitors. Retrieved from [Link]
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PubChem. (n.d.). 4-(4-Methylphenoxy)phenol. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Diaryl ether derivatives as anticancer agents – a review. Retrieved from [Link]
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Application Notes & Protocols for the Purification of 4-(3-Methylphenoxy)phenol
Introduction
4-(3-Methylphenoxy)phenol is a diaryl ether of significant interest in medicinal chemistry and materials science, serving as a key building block in the synthesis of novel polymers, pharmaceuticals, and agrochemicals. The purity of this compound is paramount, as even trace impurities can drastically alter the outcomes of subsequent reactions, affect the pharmacological profile of a drug candidate, or compromise the structural integrity of a polymer. This document provides a comprehensive guide to the principal methods for purifying 4-(3-Methylphenoxy)phenol, designed for researchers and professionals in chemical and pharmaceutical development. The protocols herein are grounded in established chemical principles and offer insights into the rationale behind procedural choices to ensure robust and reproducible outcomes.
The molecular structure of 4-(3-Methylphenoxy)phenol, featuring a phenolic hydroxyl group, imparts acidic properties and creates a distinct polarity profile that is central to the purification strategies discussed.
Physicochemical Properties of 4-(3-Methylphenoxy)phenol
A thorough understanding of the compound's physical and chemical properties is the foundation of an effective purification strategy. These properties dictate the choice of solvents, temperature, and chromatographic conditions.
| Property | Value (Computed/Estimated) | Significance for Purification |
| Molecular Formula | C₁₃H₁₂O₂ | Defines the molar mass and elemental composition. |
| Molecular Weight | 200.23 g/mol [1] | Essential for calculating molar quantities and reaction yields. |
| XLogP3 | 3.5[1] | Indicates good solubility in moderately polar to nonpolar organic solvents and low solubility in water. |
| Hydrogen Bond Donor Count | 1[1] | The phenolic -OH group can donate a hydrogen bond, influencing its polarity and interaction with protic solvents and polar stationary phases. |
| Hydrogen Bond Acceptor Count | 2[1] | The ether and hydroxyl oxygens can accept hydrogen bonds, contributing to its solubility profile. |
| Topological Polar Surface Area | 29.5 Ų[1] | Suggests moderate polarity, influencing its behavior in chromatography. |
| Boiling Point | > 150 °C (at atmospheric pressure) | High boiling point necessitates vacuum distillation to prevent thermal decomposition[2]. |
| Physical State | Solid at room temperature | Enables purification by recrystallization. |
Chapter 1: Understanding the Impurity Profile
The selection of a purification method is critically dependent on the nature of the impurities present. In a typical synthesis of 4-(3-Methylphenoxy)phenol, such as through an Ullmann condensation or Buchwald-Hartwig amination, common impurities may include:
-
Unreacted Starting Materials: Residual m-cresol, 4-halophenol, or related precursors.
-
Regioisomers: Isomers such as 2-(3-methylphenoxy)phenol or 4-(2-methylphenoxy)phenol may form, often possessing very similar physical properties to the target compound, making them challenging to separate.
-
Homocoupled Byproducts: Biphenyl-type compounds formed from the coupling of two identical aryl halides.
-
Solvent and Reagent Residues: Residual high-boiling solvents (e.g., DMF, DMSO) or catalyst residues (e.g., palladium, copper).[3]
-
Degradation Products: Phenols can be susceptible to oxidation, especially at elevated temperatures, potentially forming colored quinone-type impurities.[4]
A preliminary analysis of the crude product by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy is essential to identify the major impurities and quantify the initial purity, which will guide the selection of the most appropriate purification strategy.
Chapter 2: Purification Methodologies
Based on the solid nature and physicochemical properties of 4-(3-Methylphenoxy)phenol, several purification techniques can be employed. The choice depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Method 1: Recrystallization
Principle: This technique leverages the difference in solubility of the compound and its impurities in a given solvent at different temperatures. The crude material is dissolved in a minimum amount of a hot solvent in which it is highly soluble, and upon cooling, the pure compound crystallizes out, leaving the more soluble impurities behind in the mother liquor.
Causality & Solvent System Selection: The ideal recrystallization solvent (or solvent system) should exhibit high solubility for 4-(3-Methylphenoxy)phenol at elevated temperatures and low solubility at room temperature or below. Given the compound's XLogP of ~3.5, a solvent system of moderate polarity is optimal. A binary solvent system, such as Toluene/Hexane or Ethyl Acetate/Hexane, is often effective. Toluene or Ethyl Acetate (the "good" solvent) dissolves the compound, while Hexane (the "poor" solvent) is added to the hot solution to induce crystallization upon cooling. A toluene-hexane system has proven effective for similar crystalline organic compounds.[5]
-
Dissolution: Place the crude 4-(3-Methylphenoxy)phenol (e.g., 10.0 g) in an Erlenmeyer flask. Add a minimal volume of hot toluene (e.g., start with 20-30 mL) and heat the mixture with stirring (e.g., on a hot plate at 80-90 °C) until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization: While the solution is still hot, slowly add hexane dropwise until the solution becomes faintly turbid (cloudy), indicating the saturation point has been reached. Add a drop or two of hot toluene to redissolve the precipitate and clarify the solution.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. For maximum yield, subsequently place the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold hexane to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvents. The purity should be assessed by melting point analysis and TLC/HPLC.
Caption: Workflow for the purification of 4-(3-Methylphenoxy)phenol by recrystallization.
Method 2: Acid-Base Liquid-Liquid Extraction (LLE)
Principle: This classic technique exploits the acidic nature of the phenolic hydroxyl group. By treating an organic solution of the crude product with an aqueous base (e.g., NaOH), the phenol is deprotonated to its corresponding sodium phenoxide salt, which is highly soluble in water. Neutral organic impurities remain in the organic layer and can be separated. Subsequent acidification of the aqueous layer regenerates the pure phenol, which precipitates out of the solution. This method is exceptionally effective for removing non-acidic impurities.[6][7]
Causality & Reagent Selection: A moderately strong base like sodium hydroxide (NaOH) is sufficient to deprotonate the phenol (pKa ~10) quantitatively. A water-immiscible organic solvent with good solubility for the crude product, such as ethyl acetate or dichloromethane, is required. Hydrochloric acid (HCl) is typically used for the final acidification step.
-
Dissolution: Dissolve the crude product (e.g., 10.0 g) in a suitable organic solvent (e.g., 100 mL of ethyl acetate) in a separatory funnel.
-
Base Extraction: Add 1 M aqueous NaOH solution (e.g., 50 mL) to the separatory funnel. Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the sodium 4-(3-methylphenoxy)phenoxide) into a clean flask.
-
Re-extraction: To ensure complete recovery, repeat the extraction of the organic layer with another portion of 1 M NaOH (e.g., 25 mL). Combine the aqueous extracts.
-
Wash (Optional): The original organic layer, containing neutral impurities, can be washed with brine, dried over Na₂SO₄, and evaporated to identify the non-acidic components.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated HCl (or 6 M HCl) dropwise with stirring until the solution becomes acidic (pH ~1-2, check with pH paper). The purified 4-(3-Methylphenoxy)phenol will precipitate as a solid.
-
Isolation & Drying: Collect the solid precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Caption: Workflow for purification via acid-base liquid-liquid extraction.
Method 3: Silica Gel Column Chromatography
Principle: This is a powerful adsorptive separation technique. A solution of the crude mixture is passed through a column packed with a solid adsorbent (the stationary phase), typically silica gel. Separation occurs based on the differential partitioning of the components between the stationary phase and the liquid mobile phase (eluent). More polar compounds interact more strongly with the polar silica gel and thus elute more slowly.
Causality & System Selection: Phenols can sometimes exhibit problematic "tailing" or "streaking" on silica gel due to strong hydrogen bonding with the silanol groups.[8] To mitigate this, a small amount of acetic acid can be added to the eluent to saturate the strong binding sites. However, an alternative and often superior approach for phenols is to use a less acidic stationary phase like neutral alumina or to modify the mobile phase. A common mobile phase is a mixture of a nonpolar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). The ratio is optimized using TLC to achieve good separation (target Rբ of ~0.3). For aromatic compounds like phenols, using toluene in place of hexane can improve separation.[8]
-
TLC Optimization: Determine the optimal eluent composition by running TLC plates of the crude mixture. Test various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 4:1, 2:1). The ideal system should show the desired product spot with an Rբ value between 0.25 and 0.4, well-separated from impurity spots.
-
Column Packing: Prepare a slurry of silica gel (60-120 mesh) in the chosen eluent. Pack a glass chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent (or a slightly more polar solvent like dichloromethane if solubility is an issue). Alternatively, use a "dry loading" method by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate, either by gravity or with gentle positive pressure.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified 4-(3-Methylphenoxy)phenol.
Caption: General workflow for purification by column chromatography.
Chapter 3: Purity Verification
After purification, the identity and purity of 4-(3-Methylphenoxy)phenol must be confirmed.
-
Melting Point Analysis: A sharp melting point range that is consistent with literature values indicates high purity. Impurities typically depress and broaden the melting point range.
-
Thin Layer Chromatography (TLC): The purified product should appear as a single spot on the TLC plate, with an Rբ value matching the main component of the crude mixture.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. The product should appear as a single major peak, allowing for the calculation of purity as a percentage of the total integrated peak area.
-
Spectroscopic Methods (NMR, IR, MS):
-
¹H and ¹³C NMR: Confirms the chemical structure and can reveal the presence of impurities, even at low levels.
-
FT-IR: Confirms the presence of key functional groups (e.g., O-H stretch for the phenol, C-O-C stretch for the ether).
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
References
- Harris, R. K., Becker, E. D., De Menezes, S. M. C., Granger, P., Hoffman, R. E., & Zilm, K. W. (2001). NMR nomenclature. Nuclear magnetic resonance conventions. Pure and Applied Chemistry, 73(11), 1795-1818.
-
National Center for Biotechnology Information. (n.d.). 4-(4-Methylphenoxy)phenol. PubChem Compound Database. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ortho-Formylation of phenols. Retrieved from [Link]
-
Reddit. (n.d.). Trouble with Column Chromatography of phenolic compounds. r/OrganicChemistry. Retrieved from [Link]
-
MDPI. (2023). Extraction of Phenol as Pollutant from Aqueous Effluents Using Hydrophobic Deep Eutectic Solvents. Retrieved from [Link]
-
CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography. Retrieved from [Link]
-
MDPI. (2022). Crystallization of Nano-Sized Macromolecules by the Example of Hexakis-[4-{(N-Allylimino)methyl}phenoxy]cyclotriphosphazene. Retrieved from [Link]
-
How to Purify by Distillation. (n.d.). Retrieved from [Link]
-
MDPI. (2021). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Retrieved from [Link]
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- 8. reddit.com [reddit.com]
Application Notes and Protocols for the Recrystallization of 4-(3-Methylphenoxy)phenol
Introduction: The Rationale for Recrystallization of Diaryl Ethers
4-(3-Methylphenoxy)phenol is a diaryl ether, a structural motif of significant interest in medicinal chemistry and materials science. The synthesis of such molecules, often accomplished via methods like the Ullmann condensation, can result in a crude product containing various impurities.[1] These may include unreacted starting materials, such as a substituted phenol and an aryl halide, residual copper catalyst, and potential side-products from homocoupling or other secondary reactions. For applications in drug development and materials research, a high degree of purity is paramount, as even small amounts of impurities can significantly alter biological activity or material properties.
Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[2] The principle underpinning this method is the differential solubility of the desired compound and its impurities in a given solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature. Upon cooling, the solubility of the target compound decreases, leading to the formation of a crystalline solid, while the impurities remain dissolved in the mother liquor.
This application note provides a comprehensive guide to developing a robust recrystallization protocol for 4-(3-Methylphenoxy)phenol. It emphasizes a systematic approach to solvent selection and provides a detailed, step-by-step procedure for purification, along with insights into the underlying chemical principles.
Physicochemical Properties and Impurity Profile
A thorough understanding of the physical properties of 4-(3-Methylphenoxy)phenol and its likely impurities is crucial for designing an effective purification strategy. While experimental data for this specific molecule is not widely available, we can infer properties from structurally similar compounds and the common synthetic routes.
Table 1: Physicochemical Properties of 4-(3-Methylphenoxy)phenol and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Melting Point (°C) | Notes |
| 4-(3-Methylphenoxy)phenol | C₁₃H₁₂O₂ | 200.23 | Data not available | The target compound. |
| 4-Phenoxyphenol | C₁₂H₁₀O₂ | 186.21 | 80-84 | Structurally similar diaryl ether. |
| 4-Methoxyphenol | C₇H₈O₂ | 124.14 | 55-57 | A related phenolic compound. |
| m-Cresol | C₇H₈O | 108.14 | 11-12 | A potential starting material. |
| 4-Halophenol | C₆H₅XO | Varies | Varies | A potential starting material. |
Potential Impurities from Synthesis (e.g., Ullmann Condensation):
-
Unreacted Starting Materials: 3-Methylphenol (m-cresol) and a 4-halophenol (e.g., 4-iodophenol, 4-bromophenol).
-
Homocoupled Products: Biphenyl derivatives formed from the coupling of two aryl halide molecules.
-
Catalyst Residues: Copper salts and ligands used in the condensation reaction.
-
Solvent Residues: High-boiling point solvents used in the synthesis, such as DMF or DMSO.
Protocol 1: Solvent Screening for Recrystallization
The selection of an appropriate solvent is the most critical step in developing a recrystallization procedure. The ideal solvent should exhibit a steep solubility curve for 4-(3-Methylphenoxy)phenol, meaning it dissolves the compound well at high temperatures but poorly at low temperatures.
Objective: To identify a suitable single or mixed solvent system for the recrystallization of 4-(3-Methylphenoxy)phenol.
Materials:
-
Crude 4-(3-Methylphenoxy)phenol
-
A selection of solvents with varying polarities (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane)
-
Test tubes
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Initial Solubility Tests (Single Solvents): a. Place approximately 20-30 mg of crude 4-(3-Methylphenoxy)phenol into several separate test tubes. b. To each tube, add 0.5 mL of a different solvent. c. Agitate the tubes at room temperature and observe the solubility. A good candidate solvent will not dissolve the compound at this stage. d. For solvents in which the compound is insoluble at room temperature, gently heat the test tube in a heating block or water bath. e. A promising solvent will completely dissolve the compound upon heating. f. Allow the hot, clear solutions to cool slowly to room temperature, and then place them in an ice bath. The formation of a crystalline precipitate indicates a potentially suitable solvent.
-
Mixed-Solvent System Evaluation: a. If a single suitable solvent is not identified, a mixed-solvent system can be employed.[3] This typically consists of a "good" solvent in which the compound is highly soluble and a "bad" solvent in which the compound is poorly soluble.[4] The two solvents must be miscible. b. Dissolve a small amount of the crude product in a minimal amount of the "good" solvent at room temperature. c. Gradually add the "bad" solvent dropwise until the solution becomes turbid (cloudy). d. Gently warm the mixture until the solution becomes clear again. e. Allow the solution to cool slowly. The formation of crystals suggests a viable mixed-solvent system. A common and effective mixed solvent system for polar organic compounds is an alcohol (good solvent) and water (bad solvent).[4]
Protocol 2: Recrystallization of 4-(3-Methylphenoxy)phenol
This protocol outlines the general procedure for recrystallizing 4-(3-Methylphenoxy)phenol once a suitable solvent system has been identified.
Materials:
-
Crude 4-(3-Methylphenoxy)phenol
-
Optimal recrystallization solvent (or solvent pair)
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Condenser (optional, but recommended for volatile solvents)
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
Procedure:
-
Dissolution: a. Place the crude 4-(3-Methylphenoxy)phenol in an Erlenmeyer flask. b. Add a small amount of the chosen solvent and begin heating with stirring. c. Gradually add more hot solvent in small portions until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve a saturated solution.
-
Hot Filtration (if necessary): a. If insoluble impurities (e.g., dust, catalyst residues) are present, perform a hot filtration. b. Preheat a funnel and a receiving flask. c. Quickly filter the hot solution through a fluted filter paper into the preheated flask. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
Crystallization: a. Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals. b. Once the solution has reached room temperature, you may further induce crystallization by placing the flask in an ice-water bath.
-
Isolation of Crystals: a. Collect the crystals by vacuum filtration using a Buchner funnel. b. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor. c. Continue to draw air through the crystals on the filter paper for a few minutes to aid in drying.
-
Drying: a. Transfer the crystals to a watch glass or drying dish and allow them to air dry completely. b. For a more thorough drying, a vacuum oven at a temperature well below the melting point of the compound can be used.
Figure 1: Recrystallization Workflow
Caption: A schematic overview of the key steps in the recrystallization process.
Troubleshooting and Key Considerations
-
Oiling Out: If the compound separates as an oil rather than a solid, it may be due to the boiling point of the solvent being too high or the presence of significant impurities. To remedy this, try using a lower-boiling point solvent or a different solvent system.
-
No Crystal Formation: If crystals do not form upon cooling, it may be because too much solvent was used. The solution can be concentrated by gentle heating to evaporate some of the solvent. Alternatively, scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes induce nucleation. Seeding the solution with a small crystal of the pure compound, if available, is also an effective method.
-
Colored Impurities: For many organic compounds, activated charcoal is used to remove colored impurities. However, for phenolic compounds, this is generally not recommended as the iron ions present in charcoal can form colored complexes with the phenol.[5] If colored impurities are a significant issue, alternative purification methods such as column chromatography may be necessary.
Safety and Handling
Phenolic compounds should be handled with care. Assume 4-(3-Methylphenoxy)phenol to be a skin and eye irritant. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All procedures should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for the specific compound and all solvents used for detailed hazard information and handling precautions.
Conclusion
The recrystallization of 4-(3-Methylphenoxy)phenol is a critical step in obtaining a high-purity product suitable for demanding research and development applications. By systematically screening for an optimal solvent system and following a carefully controlled procedure, researchers can effectively remove impurities and isolate the desired compound in a crystalline form. The protocols and considerations outlined in this application note provide a robust framework for the successful purification of this and other similar diaryl ether compounds.
References
- Recrystallization. (n.d.).
-
Recrystallization. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]
- Ullmann Condensation. (n.d.). In Wikipedia.
-
Mixed Solvents in Recrystallization. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
- PubChem. (n.d.). 4-(3-Methylphenoxy)phenol.
-
PubChem. (n.d.). 4-Phenoxyphenol. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxyphenol. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-methoxydiphenyl ether. Retrieved from [Link]
- Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916.
-
PubChem. (n.d.). 4-(4-Methylphenoxy)phenol. Retrieved from [Link]
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- 4. web.mnstate.edu [web.mnstate.edu]
- 5. 4-Methoxy-3-methylphenol | C8H10O2 | CID 297394 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 4-(3-Methylphenoxy)phenol via Column Chromatography
This comprehensive guide provides a detailed methodology for the purification of 4-(3-Methylphenoxy)phenol using silica gel column chromatography. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The protocols outlined herein are designed to ensure high purity of the final compound, a critical aspect for subsequent applications.
Introduction: The Purification Challenge
4-(3-Methylphenoxy)phenol is a diaryl ether, a structural motif present in numerous biologically active molecules and advanced materials. Synthesis of such compounds, often achieved through methods like the Ullmann condensation, can result in a crude product containing unreacted starting materials, catalysts, and side-products.[1][2] For any high-stakes application, such as in drug development, the purity of the synthesized compound is paramount. Column chromatography is a robust and widely adopted technique for the purification of such moderately polar organic compounds.[3][4][5][6]
This guide will delve into the principles of silica gel chromatography and provide a step-by-step protocol for the efficient purification of 4-(3-Methylphenoxy)phenol, ensuring a final product of high purity.
Understanding the Compound and Potential Impurities
A successful purification strategy begins with an understanding of the target molecule's properties and the likely impurities.
Physicochemical Properties of 4-(3-Methylphenoxy)phenol (Inferred):
| Property | Estimated Value/Characteristic | Rationale |
| Molecular Weight | ~200.23 g/mol | Based on the molecular formula C₁₃H₁₂O₂. |
| Polarity | Moderately Polar | The presence of a hydroxyl (-OH) group and an ether linkage contributes to its polarity. It is expected to be more polar than simple diaryl ethers but less polar than diols. |
| Solubility | Soluble in moderately polar to polar organic solvents (e.g., dichloromethane, ethyl acetate, acetone, methanol). Sparingly soluble in non-polar solvents (e.g., hexane). | The phenolic hydroxyl group allows for hydrogen bonding, enhancing solubility in polar solvents. |
Potential Impurities from Synthesis (e.g., Ullmann Condensation):
The Ullmann condensation is a common method for synthesizing diaryl ethers.[1][2] A plausible synthesis for 4-(3-Methylphenoxy)phenol would involve the reaction of a substituted phenol and an aryl halide.
-
Unreacted Starting Materials: 4-halophenol and 3-methylphenol (m-cresol) or 3-methylhalobenzene and hydroquinone.
-
Homo-coupled Byproducts: Biphenyl derivatives formed from the coupling of two molecules of the aryl halide.
-
Isomeric Byproducts: Depending on the starting materials, other isomers of the product could be formed.
-
Catalyst Residues: Copper-based catalysts are often used and need to be removed.[7][8]
The Principle of Silica Gel Column Chromatography
Normal-phase column chromatography with silica gel as the stationary phase is an ideal choice for the purification of 4-(3-Methylphenoxy)phenol.
-
Stationary Phase: Silica gel is a highly porous, acidic adsorbent. Its surface is covered with silanol groups (-Si-OH), which can form hydrogen bonds with polar compounds.
-
Mobile Phase: A non-polar solvent or a mixture of solvents is used as the eluent.
-
Separation Mechanism: The separation is based on the differential adsorption of the compounds onto the silica gel surface. More polar compounds will interact more strongly with the polar silica gel and will thus elute more slowly. Less polar compounds will have a weaker interaction and will be carried through the column more quickly by the mobile phase. The polarity of the mobile phase can be adjusted to control the elution of the compounds.[9][10]
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or solvent vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Phenolic compounds can be corrosive and may cause skin irritation.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Experimental Protocol
This protocol is designed for the purification of approximately 1 gram of crude 4-(3-Methylphenoxy)phenol. Adjust the scale as needed.
Thin-Layer Chromatography (TLC) for Method Development
Before performing the column chromatography, it is essential to determine the optimal solvent system using Thin-Layer Chromatography (TLC). The goal is to find a solvent system that gives the target compound an Rf value of approximately 0.2-0.4, with good separation from impurities.
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
TLC developing chamber
-
Spotting capillaries
-
Crude 4-(3-Methylphenoxy)phenol sample
-
A selection of solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol)
-
Visualization agents: UV lamp (254 nm), and a staining solution (e.g., potassium permanganate or ferric chloride).
Procedure:
-
Prepare a dilute solution of the crude product in a volatile solvent like dichloromethane or ethyl acetate.
-
Spot the solution onto the baseline of a TLC plate.
-
Develop the plate in a TLC chamber containing a test solvent system. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate.
-
Suggested starting solvent systems:
-
Hexane:Ethyl Acetate (9:1, 8:2, 7:3 v/v)
-
Dichloromethane:Hexane (1:1, 2:1 v/v)
-
-
-
After development, visualize the spots under a UV lamp. Phenolic and aromatic compounds often show up as dark spots.
-
Further visualization can be achieved by staining. A ferric chloride stain is particularly effective for phenols, typically producing a colored spot.
Column Chromatography Protocol
Materials and Equipment:
-
Glass chromatography column (appropriate size for the amount of silica gel)
-
Silica gel (for flash chromatography, 230-400 mesh)
-
Sand (washed)
-
Cotton or glass wool
-
Eluent (solvent system determined by TLC)
-
Collection tubes or flasks
-
Rotary evaporator
Workflow Diagram:
Caption: Workflow for the purification of 4-(3-Methylphenoxy)phenol.
Step-by-Step Procedure:
-
Column Preparation:
-
Securely clamp the chromatography column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer (approx. 1 cm) of sand on top of the plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent. Use approximately 50-100 times the weight of the crude product in silica gel (e.g., 50-100 g of silica for 1 g of crude product).[5]
-
Pour the slurry into the column. Gently tap the side of the column to dislodge any air bubbles and to ensure even packing.[6][13]
-
Open the stopcock to allow the solvent to drain, but never let the top of the silica gel run dry .
-
Add a thin layer of sand on top of the packed silica gel to prevent disturbance during solvent addition.
-
-
Sample Loading:
-
Dissolve the crude 4-(3-Methylphenoxy)phenol in a minimal amount of the eluent or a more polar solvent if necessary for solubility.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level reaches the top of the sand.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions in test tubes or flasks.
-
If a single solvent system does not provide adequate separation, a gradient elution can be employed. This involves starting with a less polar solvent system and gradually increasing the polarity by adding more of the polar solvent.[9][14][15] For example, start with 10% ethyl acetate in hexane and gradually increase the concentration of ethyl acetate to 20%, 30%, and so on.
-
-
Fraction Analysis and Product Isolation:
-
Monitor the elution of the compounds by spotting the collected fractions on TLC plates and developing them in the appropriate solvent system.
-
Visualize the TLC plates under a UV lamp and/or with a stain to identify the fractions containing the pure product.
-
Combine the fractions that contain only the pure 4-(3-Methylphenoxy)phenol.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
-
Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, HPLC, melting point).
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation | - Inappropriate solvent system. - Column was not packed properly (air bubbles, cracks). | - Re-optimize the solvent system using TLC. - Repack the column carefully, ensuring a homogenous slurry and no air bubbles. |
| Cracked Column Bed | - The silica gel ran dry. | - Always keep the silica gel bed covered with solvent. |
| Tailing of Spots on TLC/Broad Bands on Column | - Sample is too polar for the solvent system. - Sample is acidic or basic and interacting strongly with the silica. - Sample is overloaded. | - Increase the polarity of the eluent. - Add a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds). - Use a larger column with more silica gel or load less sample. |
| Compound Won't Elute | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent (gradient elution). |
Conclusion
This application note provides a comprehensive and practical guide for the purification of 4-(3-Methylphenoxy)phenol using silica gel column chromatography. By following the detailed protocols for method development with TLC, proper column packing, and careful fraction collection and analysis, researchers can achieve a high degree of purity for their target compound. Adherence to safety protocols is essential throughout the process. The principles and techniques described herein are broadly applicable to the purification of other moderately polar organic compounds.
References
-
Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 4-Methoxyphenol. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: 4-Methoxyphenol. Retrieved from [Link]
-
JoVE. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
- Gama, C., et al. (2019). Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. Molecules, 24(2), 257.
- Al-Khayri, J. M., et al. (2024). Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid.
-
ResearchGate. (2025, August 7). RP-HPLC Method for the Separation of Some Phenol Derivatives Using Gradient Elution and UV Detection. Retrieved from [Link]
-
Phenomenex. (2025, May 23). Isocratic Vs. Gradient Elution in Chromatography. Retrieved from [Link]
-
REACH Devices. (n.d.). How to set-up a flash chromatography silica column and actually succeed at separation. Retrieved from [Link]
-
Semantic Scholar. (2020, September 24). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (CO) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
Agilent Technologies. (2014, April 2). Gradient Design and Development. Retrieved from [Link]
-
CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column. Retrieved from [Link]
-
Encyclopedia.pub. (2023, March 30). Synthesis of m-Aryloxy Phenols. Retrieved from [Link]
-
University of Cambridge. (n.d.). How to run column chromatography. Retrieved from [Link]
-
YouTube. (2025, February 7). What Is Gradient Elution In Chromatography?. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. orgsyn.org [orgsyn.org]
- 4. Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to set up and run a flash chromatography column. [reachdevices.com]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. agilent.com [agilent.com]
- 10. youtube.com [youtube.com]
- 11. carlroth.com [carlroth.com]
- 12. nj.gov [nj.gov]
- 13. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
Application Note & Protocol: High-Purity Isolation of 4-(3-Methylphenoxy)phenol via Vacuum Distillation
This document provides a comprehensive guide for the purification of 4-(3-Methylphenoxy)phenol, a key intermediate in various research and development applications, including materials science and drug discovery. The protocol herein is designed for researchers, scientists, and drug development professionals aiming to achieve high purity of this compound, a critical factor for reproducible downstream applications.
The inherent characteristics of substituted phenoxyphenols, such as high boiling points and susceptibility to thermal degradation, necessitate specialized purification techniques. This guide focuses on vacuum distillation, a robust method for purifying such compounds by lowering their boiling point, thereby preventing decomposition.[1] We will delve into the theoretical underpinnings, practical considerations, and a detailed step-by-step protocol for the successful distillation of 4-(3-Methylphenoxy)phenol.
Principles and Strategic Considerations
4-(3-Methylphenoxy)phenol, with its relatively high molecular weight, is expected to have a high boiling point at atmospheric pressure, likely exceeding temperatures that could induce decomposition. The primary strategy to circumvent this is to reduce the ambient pressure, which in turn lowers the temperature required for the liquid to boil. This is the fundamental principle of vacuum distillation.[1]
Causality in Experimental Design:
-
Vacuum: The application of a vacuum is not merely a procedural step but a necessity driven by the compound's thermal lability. High temperatures can lead to side reactions, polymerization, or decomposition, resulting in lower yields and impure products.
-
Fractional Distillation: To separate 4-(3-Methylphenoxy)phenol from impurities with close boiling points, a fractional distillation setup is recommended over simple distillation. The inclusion of a fractionating column (e.g., Vigreux, packed) increases the number of theoretical plates, enhancing separation efficiency.
-
Inert Atmosphere: While not always mandatory, conducting the distillation under an inert atmosphere (e.g., nitrogen or argon) can be beneficial, especially if the crude material is sensitive to oxidation at elevated temperatures.
Physicochemical Properties and Data
| Property | Estimated Value/Range | Rationale/Reference |
| Molecular Weight | 214.25 g/mol | Calculated |
| Boiling Point (est.) | > 300 °C at 760 mmHg | Extrapolated from similar phenolic compounds. |
| Boiling Point under Vacuum | To be determined empirically | Expected to be significantly lower. For example, 4-(trifluoromethoxy)phenol boils at 92 °C/25 mmHg. |
Experimental Protocol: Vacuum Distillation of 4-(3-Methylphenoxy)phenol
This protocol is a self-validating system, with checkpoints to ensure the procedure's success and the final product's purity.
Pre-Distillation Preparation & Safety
Safety Precautions: Phenolic compounds can be corrosive and cause skin and eye irritation.[2][3] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Vacuum distillation poses an implosion risk; therefore, use glassware rated for vacuum and a safety shield.[1]
Materials and Equipment:
-
Crude 4-(3-Methylphenoxy)phenol
-
Round-bottom flask (distilling flask)
-
Short-path distillation head with condenser and receiving flasks (fraction collector) or a fractional distillation column (Vigreux or packed)
-
Thermometer and adapter
-
Heating mantle with a stirrer
-
Vacuum pump with a trap (cold finger or dry ice/acetone bath)
-
Manometer (vacuum gauge)
-
Stir bar
-
Glass wool (for insulation)
-
Vacuum grease
Distillation Workflow Diagram
Sources
Introduction: The Analytical Imperative for 4-(3-Methylphenoxy)phenol
An In-Depth Technical Guide to the Analytical Characterization of 4-(3-Methylphenoxy)phenol
4-(3-Methylphenoxy)phenol is a diaryl ether derivative with a molecular structure that lends itself to applications in materials science, organic synthesis, and potentially as an intermediate in the development of pharmaceuticals and agrochemicals. Its precise characterization is paramount to ensure purity, confirm identity, and quantify its presence in various matrices. The presence of two aromatic rings, a hydroxyl group, and a methyl group provides distinct chemical handles that can be effectively probed by a suite of modern analytical techniques.
This guide provides a comprehensive overview of the principal analytical methodologies for the characterization of 4-(3-Methylphenoxy)phenol. It is designed for researchers, quality control analysts, and drug development professionals who require robust, validated, and clearly understood protocols. We will move beyond simple procedural lists to explain the causality behind methodological choices, ensuring that each protocol is a self-validating system grounded in established scientific principles.
High-Performance Liquid Chromatography (HPLC): Quantitative Analysis and Purity Assessment
HPLC is the cornerstone technique for assessing the purity of 4-(3-Methylphenoxy)phenol and quantifying it in mixtures. The method's high resolution, sensitivity, and reproducibility make it ideal for separating the target analyte from synthetic precursors, by-products, and degradants. A reverse-phase method is particularly well-suited due to the compound's moderate polarity.[1][2]
Principle of the Method
In reverse-phase HPLC, the stationary phase (typically a C18-bonded silica) is nonpolar, while the mobile phase is a more polar aqueous-organic mixture. 4-(3-Methylphenoxy)phenol, being moderately nonpolar, will partition between the two phases. By precisely controlling the mobile phase composition, we can achieve efficient separation and elution. Detection is most commonly performed using a UV-Vis detector, as the two aromatic rings in the molecule exhibit strong absorbance in the ultraviolet region.[1][3]
Detailed Experimental Protocol
Objective: To determine the purity of a 4-(3-Methylphenoxy)phenol sample by calculating the area percentage of the main peak.
1. Reagents and Materials:
- Acetonitrile (HPLC Grade)
- Methanol (HPLC Grade)
- Ultrapure Water (18.2 MΩ·cm)
- 4-(3-Methylphenoxy)phenol reference standard (≥99% purity)
- Sample of 4-(3-Methylphenoxy)phenol for analysis
- 0.45 µm syringe filters
2. Instrumentation and Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or similar | A standard, reliable system with a quaternary pump, autosampler, column thermostat, and DAD/VWD detector. |
| Column | C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax Eclipse Plus) | The C18 stationary phase provides excellent hydrophobic retention for the analyte. The specified dimensions offer a good balance between resolution and analysis time. |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) | This composition provides adequate retention and a reasonable runtime. It can be optimized as needed. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring good peak shape and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A small injection volume prevents column overloading and peak distortion. |
| UV Detection | 274 nm | Phenolic compounds typically exhibit strong absorbance around this wavelength. A Diode Array Detector (DAD) can be used to confirm peak purity spectrally.[3] |
| Run Time | 15 minutes | Sufficient to allow for the elution of the main peak and any potential late-eluting impurities. |
3. Preparation of Solutions:
- Mobile Phase: Prepare 1 L of the Acetonitrile:Water (60:40) mixture. Degas thoroughly using sonication or vacuum filtration before use to prevent pump cavitation and baseline noise.
- Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of the 4-(3-Methylphenoxy)phenol reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
- Sample Solution (0.1 mg/mL): Prepare in the same manner as the standard solution using the sample to be analyzed.
- Filtration: Filter both the standard and sample solutions through a 0.45 µm syringe filter into HPLC vials to remove any particulate matter that could damage the column.
4. System Suitability and Analysis Sequence:
- Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[3]
- Perform a blank injection (mobile phase) to ensure no system contamination.
- Make five replicate injections of the Standard Solution.
- System Suitability Test (SST): The system is deemed ready for analysis if the following criteria are met for the five replicate injections:
- Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
- Tailing Factor (T): 0.8 - 1.5
- Theoretical Plates (N): ≥ 2000
- Once SST criteria are met, inject the Sample Solution in duplicate.
5. Data Analysis:
- Identify the peak corresponding to 4-(3-Methylphenoxy)phenol based on the retention time of the reference standard.
- Integrate all peaks in the chromatogram of the sample solution.
- Calculate the purity of the sample using the area percent method:
- % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Workflow Visualization
Caption: HPLC workflow for purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): Identification and Impurity Profiling
GC-MS is a powerful hybrid technique that combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[1][4] It is the ideal method for confirming the identity of 4-(3-Methylphenoxy)phenol and for identifying and quantifying volatile or semi-volatile impurities that may not be resolved by HPLC.
Principle of the Method
A solution of the sample is injected into a heated inlet, where it is vaporized. An inert carrier gas (e.g., helium) sweeps the vaporized sample onto a long, thin capillary column. The column is coated with a stationary phase, and separation occurs based on the compounds' boiling points and affinities for the stationary phase. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact), fragmented into characteristic ions, and detected. The resulting mass spectrum serves as a molecular fingerprint for identification.
Detailed Experimental Protocol
Objective: To confirm the identity of 4-(3-Methylphenoxy)phenol and to identify any volatile impurities.
1. Reagents and Materials:
- Methanol or Dichloromethane (GC Grade)
- Helium (99.999% purity)
- 4-(3-Methylphenoxy)phenol sample
2. Instrumentation and Analytical Conditions:
| Parameter | Recommended Setting | Rationale |
| GC-MS System | Agilent 8890 GC with 5977B MS or similar | A standard, robust system providing high sensitivity and spectral library matching capabilities. |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness | A nonpolar (5% phenyl)-methylpolysiloxane column is a versatile choice for general-purpose analysis of semi-volatile compounds.[4] |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Helium is an inert and efficient carrier gas for MS applications. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |
| Injection Mode | Split (50:1 ratio) | A split injection prevents column overloading with a concentrated sample and ensures sharp peaks. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Oven Program | 100 °C (hold 1 min), then ramp at 15 °C/min to 300 °C (hold 5 min) | This temperature program allows for the separation of lower-boiling impurities from the main analyte peak. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte before it enters the ion source. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Impact (EI) at 70 eV | EI provides reproducible fragmentation patterns that are ideal for library searching. |
| Mass Range | 40-450 m/z | This range covers the expected molecular ion and key fragments of the analyte and potential impurities. |
3. Preparation of Solutions:
- Sample Solution (1 mg/mL): Accurately weigh ~2 mg of the 4-(3-Methylphenoxy)phenol sample into a 2 mL GC vial. Add 2 mL of methanol or dichloromethane and cap securely. Vortex to dissolve.
4. Analysis and Data Processing:
- Perform a solvent blank injection to verify system cleanliness.
- Inject the sample solution.
- Identification:
- Examine the total ion chromatogram (TIC) and locate the major peak.
- Obtain the mass spectrum of this peak by averaging across its width and subtracting the background.
- The expected molecular ion (M+) for C₁₃H₁₂O₂ is m/z 200. Key fragments will arise from the cleavage of the ether bond and within the aromatic rings.
- Compare the acquired spectrum against a reference library (e.g., NIST) for a confident match.
- Impurity Profiling:
- Examine smaller peaks in the TIC.
- Obtain and identify the mass spectra of these peaks to tentatively identify impurities.
Workflow Visualization
Caption: GC-MS workflow for identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation
NMR spectroscopy is an unparalleled technique for the unambiguous confirmation of the molecular structure of 4-(3-Methylphenoxy)phenol.[1] Both ¹H (proton) and ¹³C (carbon) NMR provide detailed information about the chemical environment of each atom, allowing for complete structural assignment.
Principle of the Method
NMR exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei like ¹H and ¹³C can absorb radiofrequency energy at specific frequencies. This "resonance" frequency is highly sensitive to the local electronic environment, which is influenced by neighboring atoms and functional groups. The resulting spectrum displays signals (peaks) whose chemical shift (position), integration (area), and multiplicity (splitting pattern) reveal the precise connectivity and arrangement of atoms in the molecule.
Detailed Experimental Protocol
Objective: To confirm the chemical structure of 4-(3-Methylphenoxy)phenol using ¹H and ¹³C NMR.
1. Reagents and Materials:
- Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) with Tetramethylsilane (TMS) as an internal standard.
- 4-(3-Methylphenoxy)phenol sample
- NMR tubes
2. Sample Preparation:
- Dissolve 5-10 mg of the sample in approximately 0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) directly in a clean, dry NMR tube.
- Cap the tube and invert several times to ensure the solution is homogeneous. DMSO-d₆ is a good alternative if the compound's solubility in CDCl₃ is poor, and it has the added benefit of allowing the phenolic -OH proton to be observed as a distinct peak.
3. Instrumentation and Data Acquisition:
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer | 400 MHz or higher | 100 MHz or higher |
| Solvent | CDCl₃ or DMSO-d₆ | CDCl₃ or DMSO-d₆ |
| Acquisition Pulses | 16-32 | 1024-4096 |
| Sweep Width | -2 to 12 ppm | 0 to 220 ppm |
| Relaxation Delay | 1-2 seconds | 2-5 seconds |
4. Spectral Interpretation and Expected Data:
The chemical structure of 4-(3-Methylphenoxy)phenol (C₁₃H₁₂O₂) contains several distinct proton and carbon environments.
-
¹H NMR: Expect signals in the aromatic region (approx. 6.8-7.4 ppm) corresponding to the protons on the two benzene rings. The methyl group (-CH₃) protons will appear as a sharp singlet around 2.3 ppm.[5] The phenolic hydroxyl (-OH) proton will appear as a broad singlet, the position of which is concentration-dependent (typically 4-6 ppm in CDCl₃ or 9-10 ppm in DMSO-d₆).
-
¹³C NMR: Expect distinct signals for each of the 13 carbon atoms. The methyl carbon will be upfield (~21 ppm).[5] The aromatic carbons will appear between ~115-160 ppm, with the carbons directly attached to oxygen atoms (C-O) being the most downfield in this region.
| Expected ¹H NMR Data (in CDCl₃) | Expected ¹³C NMR Data (in CDCl₃) |
| ~7.4-6.8 ppm (m, 8H, Aromatic) | ~158-150 ppm (C-O carbons) |
| ~5.0 ppm (s, br, 1H, -OH) | ~139 ppm (Aromatic C-CH₃) |
| ~2.35 ppm (s, 3H, -CH₃) | ~130-115 ppm (Aromatic C-H & C-C) |
| ~21 ppm (-CH₃) |
Workflow Visualization
Caption: FT-IR (ATR) analysis workflow.
References
-
Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC - EPA. United States Environmental Protection Agency. [Link]
-
Evaluation Of Analytical Method Using Pharmaceutical Drugs: Genotoxic Methyl P- Toulene Sulfonate - IJCRT.org. International Journal of Creative Research Thoughts. [Link]
-
A High Sensitivity Method for Quantitative Determination of Ten Phenols in Surface Water on LC/MS/MS with APCI Interface - Shimadzu. Shimadzu Application News. [Link]
- Synthetic method of 4-phenoxyphenol - Google P
- 4-methyl-3-nitrophenols and preparation method thereof - Google P
-
Method 604: Phenols - EPA. United States Environmental Protection Agency. [Link]
-
Method 9065: Phenolics (Spectrophotometric, Manual 4-AAP with Distillation) - EPA. United States Environmental Protection Agency. [Link]
-
HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol on Primesep 100 Column | SIELC Technologies. SIELC Technologies. [Link]
-
Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. Agilent Technologies. [Link]
-
Gas chromatography-mass spectrometry (GC-MS) analysis of the... - ResearchGate. ResearchGate. [Link]
-
Synthesis of 4-Methoxyphenol. Rhodium Archive. [Link]
-
Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry - EPA. United States Environmental Protection Agency. [Link]
-
4-(3-Phenylphenoxy)phenol | C18H14O2 | CID 57054497 - PubChem. National Center for Biotechnology Information. [Link]
-
4-Methoxy-3-methylphenol | C8H10O2 | CID 297394 - PubChem. National Center for Biotechnology Information. [Link]
-
Hydrogenolysis of phenolic ethers: biphenyl - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
4-(4-Methylphenoxy)phenol | C13H12O2 | CID 641440 - PubChem. National Center for Biotechnology Information. [Link]
- Preparation method of 3, 4-methylenedioxyphenol - Google P
-
FT-IR spectrum of 4-(4-hydroxyphenoxy)-3-pentadecylphenol (KBr pellet) - ResearchGate. ResearchGate. [Link]
-
Simultaneous determination of phenol, methylphenols, chlorophenols and bisphenol-A by headspace solid-phase microextraction-gas chromatography-mass spectrometry in water samples and industrial effluents - ResearchGate. ResearchGate. [Link]
-
FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts - Insubria. ACS Publications. [Link]
-
1H-NMR spectrum of 4-(4-hydroxyphenoxy)-3-pentadecylphenol in CDCl3 - ResearchGate. ResearchGate. [Link]
-
1-Methoxy-4-(4-methylphenoxy)benzene | C14H14O2 | CID 611840 - PubChem. National Center for Biotechnology Information. [Link]
-
Supporting information for - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
-
Physical Properties of Phenol - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
Chemical Properties of Phenol, 4-ethyl-3-methyl- (CAS 1123-94-0) - Cheméo. Cheméo. [Link]
-
FTIR method in studies of the resol-type phenol resin structure in the air atmosphere over certain time intervals - AGH University of Krakow Journals. AGH University of Krakow. [Link]
-
4-(Methoxymethyl)phenol | C8H10O2 | CID 79310 - PubChem. National Center for Biotechnology Information. [Link]
-
Physical and chemical properties of phenols - Unacademy. Unacademy. [Link]
Sources
Application Note: A Robust HPLC Method for the Analysis of 4-(3-Methylphenoxy)phenol
Abstract
This application note presents a detailed protocol for the analysis of 4-(3-Methylphenoxy)phenol using High-Performance Liquid Chromatography (HPLC) with UV detection. The developed reversed-phase HPLC method is designed for the accurate quantification of 4-(3-Methylphenoxy)phenol and the separation of potential process-related impurities. This document provides a comprehensive guide, including the scientific rationale for method development, detailed experimental procedures, and protocols for a forced degradation study to establish the stability-indicating nature of the method.
Introduction and Scientific Rationale
4-(3-Methylphenoxy)phenol is a diaryl ether, a structural motif present in various biologically active compounds and advanced polymers. The synthesis of such molecules, often via cross-coupling reactions like the Ullmann condensation, can result in a range of impurities, including unreacted starting materials and homocoupled byproducts.[1][2] Therefore, a reliable analytical method is crucial for ensuring the purity and quality of 4-(3-Methylphenoxy)phenol in research and development settings.
High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile and semi-volatile organic compounds.[3] For a molecule like 4-(3-Methylphenoxy)phenol, which contains two aromatic rings, a reversed-phase HPLC method is the logical choice. The separation will be governed by the hydrophobic interactions between the analyte and the nonpolar stationary phase.
Analyte Properties and Method Design Considerations
-
Structure and Hydrophobicity: 4-(3-Methylphenoxy)phenol is a moderately nonpolar molecule due to its two aromatic rings. This characteristic dictates the use of a reversed-phase column, such as a C18, and a mobile phase with a significant organic component.
-
Solubility: Phenolic compounds generally exhibit good solubility in common HPLC organic solvents like methanol and acetonitrile.[5] A mixture of water and one of these organic solvents will be used as the sample diluent to ensure compatibility with the mobile phase.
Materials and Methods
Instrumentation and Equipment
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
HPLC vials
-
Syringe filters (0.45 µm, PTFE or nylon)
Chemicals and Reagents
-
4-(3-Methylphenoxy)phenol reference standard (purity >98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (reagent grade)
-
Hydrochloric acid (analytical grade)
-
Sodium hydroxide (analytical grade)
-
Hydrogen peroxide (30%, analytical grade)
Experimental Protocols
Standard and Sample Preparation
Standard Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of 4-(3-Methylphenoxy)phenol reference standard.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Further dilute 1 mL of this stock solution to 10 mL with the diluent to obtain a final concentration of 100 µg/mL.
Sample Solution (100 µg/mL):
-
Accurately weigh an appropriate amount of the sample containing 4-(3-Methylphenoxy)phenol.
-
Prepare the sample solution following the same procedure as the standard solution to achieve a target concentration of 100 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
HPLC Method Parameters
The following parameters are a robust starting point for the analysis. Optimization may be required based on the specific HPLC system and column used.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides excellent hydrophobic retention for aromatic compounds. |
| Mobile Phase A | 0.1% Formic acid in Water | Acidification of the mobile phase suppresses the ionization of the phenolic hydroxyl group, leading to better peak shape and consistent retention.[6] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile | Acetonitrile is a common strong solvent in reversed-phase HPLC with good UV transparency.[7] |
| Gradient Elution | 0-2 min: 60% B2-10 min: 60% to 80% B10-12 min: 80% B12-13 min: 80% to 60% B13-15 min: 60% B | A gradient program allows for the elution of the main analyte with good peak shape while also separating potentially more or less retained impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides stable retention times and improved peak shapes. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detection Wavelength | 275 nm | Based on the UV absorbance of structurally similar phenolic compounds.[4] |
HPLC Analysis Workflow
Caption: Logical relationship between synthesis and HPLC separation of impurities.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the HPLC analysis of 4-(3-Methylphenoxy)phenol. The detailed methodology, including the rationale for the chosen parameters and a protocol for forced degradation studies, equips researchers and scientists with the necessary tools to accurately assess the purity and stability of this compound. The proposed method serves as an excellent starting point for further optimization and validation in a regulated environment.
References
-
U.S. Environmental Protection Agency. (n.d.). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. Retrieved from [Link]
-
Shimadzu. (n.d.). 7 Key Differences in the Use of Methanol and Acetonitrile. Retrieved from [Link]
-
NIST. (n.d.). Phenol, 3-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Ullmann condensation. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
- Kamal, A., & Akhil, T. (2021). A Review on HPLC Method Development and Validation in Forced Degradation Studies.
-
Pharmaceutical Outsourcing. (2012, January 1). Forced Degradation to Develop Stability-indicating Methods. Retrieved from [Link]
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]
-
Redalyc. (n.d.). SEPARATION OF PHENOLIC COMPOUNDS FROM FOODS BY REVERSED-PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants. Retrieved from [Link]
Sources
- 1. Phenol, 3-methyl- [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore Doc Brown's chemistry revision notes [docbrown.info]
- 5. Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. osha.gov [osha.gov]
- 7. 7 Key Differences in the Use of Methanol and Acetonitrile : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Application Note: A Comprehensive Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 4-(3-Methylphenoxy)phenol
Introduction and Scientific Context
4-(3-Methylphenoxy)phenol is an aromatic ether and phenol compound. Compounds within this structural class are relevant in various fields, including as potential degradation products of pesticides, impurities in chemical manufacturing, or as building blocks in organic synthesis. Given their potential environmental persistence and biological activity, having a robust and sensitive analytical method is crucial for monitoring and safety assessment.
Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for the analysis of semi-volatile organic compounds like 4-(3-Methylphenoxy)phenol. Its power lies in the synergistic combination of the superior separation capability of gas chromatography with the definitive identification power of mass spectrometry.[1][2] This application note details a comprehensive method that ensures high sensitivity, selectivity, and accuracy.
Analyte Profile: 4-(3-Methylphenoxy)phenol
-
Molecular Formula: C₁₃H₁₂O₂
-
Molecular Weight: 200.23 g/mol [3]
-
Structure:
(Note: Image generated for illustrative purposes)
Principle of the GC-MS Method
The analytical workflow is predicated on a logical sequence designed to isolate, separate, and identify the target analyte with high fidelity. An aliquot of the prepared sample is injected into the GC, where it is vaporized. The volatile analytes are then carried by an inert gas through a capillary column. Separation occurs based on the differential partitioning of analytes between the mobile phase (carrier gas) and the stationary phase coated on the column walls. As 4-(3-Methylphenoxy)phenol exits the column, it enters the mass spectrometer's ion source, where it is fragmented into characteristic ions. These ions are then separated by their mass-to-charge ratio (m/z), detected, and plotted to generate a unique mass spectrum, which serves as a chemical fingerprint for identification.
Causality in Method Design:
-
Derivatization: The phenolic hydroxyl group (-OH) is polar and can lead to poor chromatographic peak shape (tailing) due to interactions with the GC system. A derivatization step, such as silylation, is often employed to replace the active hydrogen with a non-polar trimethylsilyl (TMS) group.[4] This increases the analyte's volatility and thermal stability, resulting in sharper, more symmetrical peaks and improved sensitivity.
-
Column Selection: A low-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms or equivalent), is chosen.[5] This phase provides excellent resolution for a wide range of semi-volatile organic compounds, including aromatic ethers and phenols, based on their boiling points.
-
Injection Mode: A splitless injection is used to ensure the quantitative transfer of the entire sample onto the analytical column, which is critical for achieving the low detection limits required for trace analysis.[5]
Comprehensive Experimental Protocol
This protocol provides a self-validating system through the inclusion of quality control checks at each critical stage.
Required Instrumentation and Consumables
-
Instrumentation: Gas Chromatograph with Mass Spectrometric Detector (e.g., Agilent 8890 GC with 5977B MSD, Thermo Scientific TRACE 1310 GC with ISQ 7000 MS).
-
Autosampler: For precision and reproducibility.
-
GC Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% diphenyl / 95% dimethyl polysiloxane stationary phase.
-
Reagents: HPLC-grade or higher purity Dichloromethane (DCM), Methanol, Acetone. Anhydrous Sodium Sulfate.
-
Standards: 4-(3-Methylphenoxy)phenol certified reference standard.
-
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[4]
-
Internal Standard (IS): Phenanthrene-d10 or other suitable deuterated aromatic compound.
-
Glassware: Volumetric flasks, autosampler vials with PTFE-lined septa, pipettes.
Step-by-Step Workflow
-
Primary Stock Standard (1000 µg/mL): Accurately weigh 10 mg of 4-(3-Methylphenoxy)phenol reference standard and dissolve in 10.0 mL of methanol in a volumetric flask.
-
Internal Standard Stock (1000 µg/mL): Prepare a separate stock of the internal standard (e.g., Phenanthrene-d10) in the same manner.
-
Working Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) by serial dilution of the primary stock standard with dichloromethane. Spike each calibration standard with the internal standard to a final concentration of 1.0 µg/mL.
This protocol is based on principles outlined in EPA methodologies for phenol analysis.[6][7]
-
Sample Collection & Preservation: Collect 100 mL of the aqueous sample. Acidify to pH < 2 with sulfuric or hydrochloric acid to ensure the phenol remains in its protonated, less soluble form.[6][7]
-
Liquid-Liquid Extraction (LLE):
-
Transfer the 100 mL sample to a 250 mL separatory funnel.
-
Spike with the internal standard to achieve a concentration equivalent to 1.0 µg/mL in the final extract.
-
Add 20 mL of dichloromethane (DCM) to the funnel.
-
Shake vigorously for 2 minutes, periodically venting the funnel.
-
Allow the layers to separate and drain the lower organic layer (DCM) into a flask.
-
Repeat the extraction twice more with fresh 20 mL aliquots of DCM. Combine all organic extracts.
-
-
Drying and Concentration:
-
Pass the combined DCM extract through a funnel containing anhydrous sodium sulfate to remove residual water.
-
Gently evaporate the extract down to approximately 0.8 mL under a gentle stream of nitrogen. Do not evaporate to dryness.
-
-
Solvent Exchange (If necessary for derivatization): If the derivatization reagent is not compatible with DCM, carefully evaporate the solvent and reconstitute in a compatible solvent like pyridine or acetone.
-
To the concentrated 0.8 mL extract, add 200 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis. The final volume is 1.0 mL.
GC-MS Instrumentation Parameters
The following table summarizes the optimized instrumental conditions for the analysis.
| Parameter | Setting | Rationale for Setting |
| GC System | ||
| Injector Port Temp. | 275°C | Ensures rapid and complete vaporization of the derivatized analyte. |
| Injection Mode | Splitless (1 min purge time) | Maximizes analyte transfer to the column for trace-level detection.[5] |
| Injection Volume | 1 µL | Standard volume for reproducible injections. |
| Carrier Gas | Helium (99.999% purity) | Inert carrier gas providing good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow for column efficiency and MS interface. |
| Oven Program | Initial: 80°C (hold 2 min) | Allows for proper focusing of analytes at the head of the column. |
| Ramp: 15°C/min to 300°C | Provides separation of components based on boiling point. | |
| Hold: 5 min at 300°C | Ensures elution of any less volatile matrix components. | |
| Mass Spectrometer | ||
| MS Transfer Line Temp. | 290°C | Prevents condensation of the analyte between the GC and MS. |
| Ion Source Temp. | 230°C | Standard temperature for robust ionization and minimal thermal degradation. |
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique providing reproducible fragmentation patterns. |
| Electron Energy | 70 eV | Universal standard for EI, allowing for comparison with established spectral libraries (e.g., NIST). |
| Acquisition Mode | Full Scan (m/z 50-450) & SIM | Full scan for qualitative identification; Selected Ion Monitoring (SIM) for enhanced quantitative sensitivity. |
Data Analysis and Expected Results
Analyte Identification
Identification is confirmed by a dual-criteria system:
-
Retention Time: The retention time of the peak in the sample chromatogram must match that of the derivatized 4-(3-Methylphenoxy)phenol standard within a predefined window (e.g., ±0.1 minutes).
-
Mass Spectrum: The background-subtracted mass spectrum of the sample peak must show a clear molecular ion and characteristic fragment ions that match the reference spectrum.
Expected Mass Spectrum and Fragmentation
Upon electron ionization, the silylated derivative of 4-(3-Methylphenoxy)phenol is expected to fragment in a predictable manner. The stability of the aromatic rings and the ether linkage dictates the primary fragmentation pathways.
| Ion Description | Expected m/z | Significance |
| Molecular Ion [M]⁺ | 272 | Confirms the molecular weight of the TMS-derivatized analyte (C₁₆H₂₀O₂Si). |
| [M-15]⁺ | 257 | Loss of a methyl group (•CH₃) from the trimethylsilyl group, a hallmark of TMS derivatives. |
| Ether Cleavage Fragment 1 | 179 | Fragment corresponding to the trimethylsilyloxy-phenyl portion ([C₉H₁₅OSi]⁺). |
| Ether Cleavage Fragment 2 | 107 | Fragment corresponding to the methyl-phenoxy portion ([C₇H₇O]⁺). |
| Tropylium Ion | 91 | Rearrangement and loss from the methyl-phenyl side, a common fragment for alkylbenzenes. |
| TMS Ion | 73 | Characteristic fragment for the trimethylsilyl group ([Si(CH₃)₃]⁺). |
Note: The fragmentation of the underivatized phenol (M.W. 200) would show a molecular ion at m/z 200 and fragments corresponding to ether cleavage.
Quantification
Quantification is performed using the internal standard method. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The concentration of 4-(3-Methylphenoxy)phenol in the samples is then calculated from this regression line.
Visualization of the Analytical Workflow
The following diagram illustrates the logical flow of the entire analytical protocol, from sample acquisition to final data reporting.
Caption: Workflow for GC-MS analysis of 4-(3-Methylphenoxy)phenol.
Conclusion
This application note provides a robust and reproducible GC-MS method for the analysis of 4-(3-Methylphenoxy)phenol. By explaining the rationale behind key steps such as derivatization and column selection, and by providing detailed, step-by-step protocols, this guide serves as a valuable resource for any analytical laboratory. The inclusion of expected fragmentation data and quality control measures ensures that users can implement this method with confidence, achieving the high levels of accuracy and sensitivity required for research, regulatory monitoring, and quality assurance applications.
References
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Quality Analysis Group. (n.d.). GC-MS/Headspace-GC-MS: How does the method work - and when is it used?. YouTube. Retrieved from [Link]
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Pandey, J., et al. (2018). Gas chromatography-mass spectrometry (GC-MS) analysis of the intermediates captured during 3M4NP degradation by Burkholderia sp. strain SJ98. ResearchGate. Retrieved from [Link]
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Zainordin, N. S., et al. (2023). Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). MATEC Web of Conferences. Retrieved from [Link]
-
Lee, J., et al. (2018). Gas Chromatographic Determination of Phenol in Fish Tissues as a Phenyl Acetate Derivative Following Solvent Extraction of Acidi. AKJournals. Retrieved from [Link]
-
Gómez, M. J., et al. (2001). Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. PubMed. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]
-
National Environmental Methods Index. (n.d.). EPA-NERL: 528: Phenols in Water by GC/MS. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 641440, 4-(4-Methylphenoxy)phenol. Retrieved from [Link]
-
Laman, A. A., et al. (2012). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. National Institutes of Health. Retrieved from [Link]
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of High-Performance Polymers Using 4-(3-Methylphenoxy)phenol
Introduction: The Strategic Role of 4-(3-Methylphenoxy)phenol in Advanced Polymer Architectures
High-performance aromatic polymers, such as poly(aryl ether ketone)s (PAEKs), are renowned for their exceptional thermal stability, chemical resistance, and mechanical strength. The tailored synthesis of these materials allows for the fine-tuning of their properties to meet the demands of advanced applications in aerospace, automotive, and medical devices. 4-(3-Methylphenoxy)phenol is a bespoke monomer that offers unique structural advantages for the synthesis of next-generation PAEKs.
The structure of 4-(3-Methylphenoxy)phenol incorporates several key features:
-
A Reactive Phenolic Hydroxyl Group: This primary reactive site enables its participation in nucleophilic aromatic substitution (SNAr) polycondensation reactions, a cornerstone of PAEK synthesis.
-
An Ether Linkage: The pre-existing ether bond in the monomer backbone enhances the flexibility of the resulting polymer chain, which can improve solubility and processability.
-
A meta-Substituted Methyl Group: The methyl group, positioned on the side phenoxy ring, introduces a kink in the polymer backbone. This structural perturbation disrupts chain packing, which is anticipated to decrease crystallinity, enhance solubility, and potentially increase the glass transition temperature (Tg) compared to its unsubstituted analogue.[1]
These attributes position 4-(3-Methylphenoxy)phenol as a valuable monomer for creating amorphous or semi-crystalline PAEKs with a desirable balance of thermal and mechanical properties, coupled with improved processability.
Application Note I: Synthesis of Aromatic Poly(ether ketone)s via Nucleophilic Aromatic Substitution
Principle of Polymerization
The synthesis of PAEKs from 4-(3-Methylphenoxy)phenol is typically achieved through a nucleophilic aromatic substitution (SNAr) polycondensation reaction.[2][3] In this process, the phenoxide, generated in situ from 4-(3-Methylphenoxy)phenol by a weak base, acts as a nucleophile. This nucleophile attacks an electron-deficient aromatic ring of a comonomer, typically an activated dihalide such as 4,4'-difluorobenzophenone, displacing the halide and forming an aryl ether linkage.[4]
The reaction is facilitated by a high-boiling polar aprotic solvent, which solubilizes the polymer and reactants, and a weak base, commonly potassium carbonate (K2CO3), which is crucial for the deprotonation of the phenolic hydroxyl group.
Causality Behind Experimental Choices
The success of the polycondensation reaction hinges on a series of carefully controlled experimental parameters:
-
Anhydrous Conditions: The presence of water can lead to the hydrolysis of the activated halide comonomer and can also deactivate the phenoxide nucleophile. To ensure the formation of a high molecular weight polymer, the reaction must be conducted under strictly anhydrous conditions. This is often achieved by the azeotropic removal of water with a solvent like toluene before the polymerization is initiated at a higher temperature.[5]
-
Choice of Base: A weak base like potassium carbonate is preferred over strong bases such as sodium hydroxide. K2CO3 is sufficiently basic to deprotonate the phenol but not so strong as to promote side reactions. Its low solubility in the reaction medium at lower temperatures allows for a controlled initiation of the polymerization as the temperature is raised.
-
High-Boiling Polar Aprotic Solvent: Solvents like N,N-dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP), or sulfolane are used due to their ability to maintain the reactants and the growing polymer chains in solution at elevated temperatures.[1][3][6] This is critical for achieving high molecular weights.
-
Temperature Control: The reaction temperature is a critical parameter. Initially, a lower temperature is used for the azeotropic removal of water. The temperature is then raised to a range of 180-220°C to initiate and sustain the polymerization.[7] Higher temperatures increase the reaction rate but can also lead to side reactions and discoloration if not carefully controlled. The final stage of the reaction may involve a further increase in temperature to drive the polymerization to completion and achieve the desired molecular weight.
Detailed Experimental Protocol: Synthesis of a Poly(ether ketone) from 4-(3-Methylphenoxy)phenol and 4,4'-Difluorobenzophenone
This protocol provides a representative procedure for the synthesis of a high-performance aromatic poly(ether ketone).
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Suggested Quantity | Moles (mmol) | Notes |
| 4-(3-Methylphenoxy)phenol | 200.24 | 4.005 g | 20.0 | Monomer |
| 4,4'-Difluorobenzophenone | 218.19 | 4.364 g | 20.0 | Comonomer[8][9] |
| Anhydrous Potassium Carbonate (K2CO3) | 138.21 | 2.902 g | 21.0 | Weak base (slight excess) |
| N,N-Dimethylacetamide (DMAc) | 87.12 | 50 mL | - | Anhydrous, high-boiling solvent |
| Toluene | 92.14 | 25 mL | - | Azeotroping agent |
| Methanol | 32.04 | As needed | - | For precipitation and washing |
| Deionized Water | 18.02 | As needed | - | For washing |
Step-by-Step Methodology
-
Reaction Setup:
-
Equip a 250 mL three-necked round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap fitted with a condenser.
-
Ensure all glassware is thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen to maintain an inert atmosphere.
-
-
Charging the Reactor:
-
To the flask, add 4-(3-Methylphenoxy)phenol (4.005 g, 20.0 mmol), 4,4'-difluorobenzophenone (4.364 g, 20.0 mmol), and anhydrous potassium carbonate (2.902 g, 21.0 mmol).
-
Add the N,N-dimethylacetamide (50 mL) and toluene (25 mL).
-
-
Azeotropic Dehydration:
-
Begin stirring the mixture and heat the flask to 140-150°C.
-
Allow the toluene-water azeotrope to reflux and collect in the Dean-Stark trap. Continue this process for approximately 2-4 hours, or until no more water is collected, to ensure the reaction mixture is anhydrous.
-
Once dehydration is complete, carefully drain the collected toluene from the Dean-Stark trap and then remove the trap, replacing it with a standard condenser.
-
-
Polymerization:
-
Slowly increase the reaction temperature to 180-190°C to initiate the polymerization.
-
Maintain the reaction at this temperature for 6-8 hours. The viscosity of the solution will noticeably increase as the polymer chains grow.
-
For the final stage, the temperature can be raised to 200°C for an additional 1-2 hours to ensure high conversion.
-
-
Isolation and Purification:
-
Cool the viscous reaction mixture to approximately 80°C and dilute it with an additional 20 mL of DMAc to reduce its viscosity.
-
Slowly pour the polymer solution into a beaker containing vigorously stirring methanol (approximately 500 mL). A fibrous white or off-white precipitate will form.
-
Continue stirring for 30 minutes, then collect the polymer by filtration.
-
To remove any remaining salts and solvent, boil the polymer precipitate in deionized water for 1 hour. Filter the polymer again.
-
Repeat the washing process with methanol.
-
Dry the purified polymer in a vacuum oven at 120°C overnight to a constant weight.[7]
-
Characterization of the Synthesized Polymer
The structure and properties of the resulting polymer should be thoroughly characterized using standard analytical techniques.
| Property | Analytical Technique | Expected Observations |
| Chemical Structure | Fourier-Transform Infrared (FTIR) Spectroscopy | Appearance of a characteristic aryl ether stretch (~1240 cm-1). Disappearance of the broad phenolic -OH peak from the monomer. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | 1H and 13C NMR spectra will confirm the formation of the desired polymer structure, with characteristic shifts for the aromatic protons and carbons in the polymer backbone. | |
| Molecular Weight | Gel Permeation Chromatography (GPC) | Determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). High Mw indicates successful polymerization.[3] |
| Thermal Stability | Thermogravimetric Analysis (TGA) | High decomposition temperature (typically >450°C in N2), indicating excellent thermal stability.[1][2] |
| Thermal Transitions | Differential Scanning Calorimetry (DSC) | A glass transition temperature (Tg) is expected to be higher than that of an unsubstituted analogue. The presence of a melting peak (Tm) will depend on the crystallinity.[1] |
| Crystallinity | X-ray Diffraction (XRD) | A broad amorphous halo would indicate a largely amorphous polymer, which is expected due to the meta-methyl group disrupting chain packing.[2] |
| Solubility | Solubility Tests | Expected to be soluble in polar aprotic solvents like NMP, DMAc, and chloroform, which is an improvement over some highly crystalline PAEKs.[3][6] |
| Mechanical Properties | Tensile Testing | The polymer, when cast into a film, should exhibit good tensile strength and modulus.[2] |
Visualizations
Polymerization Reaction Mechanism
Caption: Nucleophilic Aromatic Substitution (SNAr) Polycondensation Mechanism.
Experimental Workflow
Caption: General Experimental Workflow for Polymer Synthesis and Characterization.
References
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Li, X., Jiang, J.-W., Yu, L.-M., Liu, X.-L., & Sheng, S.-R. (2014). Synthesis and characterization of new poly(aryl ether ketone)s bearing (4-phenoxyphenyl)triphenylmethane moieties. High Performance Polymers, 27(2), 200–206. [Link]
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Srinivasan, R., & Mohanty, A. K. (1996). Synthesis and properties of poly(aryl ether ether ketone) copolymers with pendant methyl groups. Journal of Applied Polymer Science, 60(11), 1937-1944. [Link]
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Wang, J., et al. (2022). Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups. Polymers, 14(15), 3045. [Link]
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Patel, H., & Shah, P. (2015). Synthesis and characterization of processable aromatic poly(ether ether ketone amide)s modified by phenoxy and 1,3 ketone moiety linkages. Polymer Bulletin, 72(8), 1933-1947. [Link]
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Li, X., et al. (2014). Synthesis and characterization of new poly(aryl ether ketone)s bearing (4-phenoxyphenyl)triphenylmethane moieties. High Performance Polymers. [Link]
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Chemistry LibreTexts. (2015). 22.4: Preparation of Phenols: Nucleophilic Aromatic Substitution. [Link]
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Alexakis, A., et al. (2021). 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. Polymers, 13(16), 2781. [Link]
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Wang, J., et al. (2023). Amorphous Poly (Aryl Ether Ketones) Containing Methylene Groups with Excellent Thermal Resistance, Dielectric Properties and Mechanical Performance. Polymers, 15(22), 4419. [Link]
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De, P., & Faust, R. (2001). Synthesis and characterization of poly{hexakis[(methy1)(4-hydroxyphenoxy)]cyclotriphosphazene}. Journal of Applied Polymer Science, 82(14), 3439-3446. [Link]
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EP 0004710 A2 - Preparation of 4,4'-difluorobenzophenone - European Patent Office. [Link]
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Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
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Application and Protocol Guide for the Synthesis of Novel Phenoxy Resins Utilizing 4-(3-Methylphenoxy)phenol
Abstract
This document provides a comprehensive guide for the synthesis and characterization of novel phenoxy resins incorporating 4-(3-Methylphenoxy)phenol as a key monomer. Phenoxy resins, or polyhydroxyethers, are high-performance thermoplastic polymers renowned for their excellent adhesion, chemical resistance, and mechanical strength, making them valuable in coatings, adhesives, and composites.[1][2][3] The exploration of alternative monomers to the traditional bisphenol A (BPA) is driven by the pursuit of enhanced thermal properties, modified flexibility, and a reduced environmental footprint. This guide is intended for researchers, scientists, and professionals in drug development and material science, offering detailed protocols, mechanistic insights, and characterization methodologies.
Introduction: The Rationale for Novel Phenoxy Resin Synthesis
Phenoxy resins are linear thermoplastic polymers synthesized from the reaction of a diphenol with an excess of epichlorohydrin, followed by a second step of reacting the resulting diepoxide with a controlled amount of additional diphenol.[4] The resultant high molecular weight poly(hydroxy ether)s possess a unique combination of properties stemming from their aromatic backbone and the presence of secondary hydroxyl groups. These hydroxyl groups are key to the resin's exceptional adhesion to a variety of substrates and provide sites for further cross-linking reactions.[5]
The vast majority of commercially available phenoxy resins are based on bisphenol A. While these resins exhibit excellent performance, there is a growing interest in developing novel phenoxy resins with tailored properties. The introduction of different bisphenolic or monophenolic monomers can significantly impact the final polymer's characteristics, such as its glass transition temperature (Tg), solubility, and mechanical toughness.
This guide focuses on the use of 4-(3-Methylphenoxy)phenol as a comonomer in phenoxy resin synthesis. The incorporation of this molecule, with its meta-methyl substituted phenoxy group, is hypothesized to introduce a degree of asymmetry and steric hindrance that may lead to:
-
Modified Chain Packing and Flexibility: The non-linear structure could disrupt regular chain packing, potentially lowering the glass transition temperature and increasing the flexibility of the resulting resin.
-
Altered Solubility: The change in polarity and molecular architecture may influence the resin's solubility in various organic solvents.
-
Enhanced Thermal Stability: The aromatic ether linkage is inherently stable, and the overall aromatic content will contribute to good thermal performance.
This document will provide a detailed, step-by-step protocol for the synthesis of a phenoxy resin using 4-(3-Methylphenoxy)phenol and a standard bisphenol, such as bisphenol A, with epichlorohydrin. It will also cover the essential characterization techniques required to verify the successful synthesis and to determine the key properties of the novel resin.
Synthesis of Phenoxy Resin: A Step-by-Step Protocol
The synthesis of phenoxy resins is typically a two-stage process. The first stage involves the formation of a low molecular weight epoxy resin from the reaction of the phenolic monomers with an excess of epichlorohydrin under basic conditions. The second stage is the advancement reaction, where this epoxy resin is reacted with additional phenolic monomer to build up the high molecular weight phenoxy resin.
Materials and Equipment
Reagents:
-
4-(3-Methylphenoxy)phenol (≥98% purity)
-
Bisphenol A (BPA) (≥99% purity)
-
Epichlorohydrin (ECH) (≥99% purity)
-
Sodium hydroxide (NaOH), pellets or 50% aqueous solution
-
Toluene or other suitable azeotroping solvent
-
Isopropyl alcohol (IPA)
-
Methyl isobutyl ketone (MIBK) or other suitable solvent for the final resin solution
-
Deionized water
-
Nitrogen gas (high purity)
Equipment:
-
Four-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, thermometer, and nitrogen inlet/outlet.
-
Heating mantle with a temperature controller.
-
Dean-Stark trap for azeotropic water removal.
-
Dropping funnel.
-
Separatory funnel.
-
Rotary evaporator.
-
Vacuum oven.
-
Standard laboratory glassware.
Stage 1: Synthesis of the Low Molecular Weight Epoxy Resin
This stage involves the reaction of the phenolic monomers (a blend of 4-(3-Methylphenoxy)phenol and Bisphenol A) with an excess of epichlorohydrin. The ratio of the two phenols can be varied to tailor the final properties of the resin.
Protocol:
-
Reactor Setup: Assemble the four-necked flask with the mechanical stirrer, reflux condenser, thermometer, and nitrogen inlet. Purge the system with nitrogen for 15-20 minutes to create an inert atmosphere.
-
Charging Reactants: Charge the reactor with 4-(3-Methylphenoxy)phenol, Bisphenol A, epichlorohydrin, and toluene. A typical molar ratio would be 1:1 for the phenols and a 2:1 excess of epichlorohydrin to the total moles of phenolic hydroxyl groups. Toluene is added to facilitate azeotropic removal of water.
-
Heating and Dissolution: Begin stirring and gently heat the mixture to 60-70 °C to dissolve the solids.
-
Caustic Addition: Once the solids are dissolved, slowly add a 50% aqueous solution of sodium hydroxide via a dropping funnel over a period of 1-2 hours. The reaction is exothermic, so control the addition rate to maintain the temperature between 60-70 °C. The NaOH acts as a catalyst and a reactant to form the sodium salt of the phenols and to dehydrochlorinate the intermediate chlorohydrin.
-
Reaction and Water Removal: After the addition of NaOH is complete, attach a Dean-Stark trap and increase the temperature to reflux (around 95-105 °C). Collect the water azeotropically. The reaction is typically continued for 3-5 hours after water removal begins.
-
Washing: After the reaction is complete, cool the mixture to room temperature. Transfer the reaction mixture to a separatory funnel and wash with deionized water several times to remove the sodium chloride salt and any unreacted sodium hydroxide. Wash until the aqueous layer is neutral (pH ~7).
-
Solvent Removal: Separate the organic layer and remove the toluene and excess epichlorohydrin by vacuum distillation using a rotary evaporator.
-
Product: The resulting product is a viscous, low molecular weight epoxy resin.
Stage 2: Advancement Reaction to High Molecular Weight Phenoxy Resin
In this stage, the low molecular weight epoxy resin is reacted with additional phenolic monomers to increase the molecular weight to the desired range for a phenoxy resin (typically 25,000 - 80,000 g/mol ).[2]
Protocol:
-
Reactor Setup: Set up the same reactor system as in Stage 1.
-
Charging Reactants: Charge the reactor with the low molecular weight epoxy resin produced in Stage 1, and the remaining portion of 4-(3-Methylphenoxy)phenol and Bisphenol A. The stoichiometry between the epoxy groups and the phenolic hydroxyl groups should be close to 1:1 for high molecular weight achievement. Add a suitable solvent like MIBK to control the viscosity.
-
Catalyst Addition: A small amount of a catalyst, such as a quaternary ammonium or phosphonium salt, can be added to accelerate the reaction.[6]
-
Reaction: Heat the mixture to 120-150 °C with vigorous stirring under a nitrogen atmosphere. The progress of the reaction can be monitored by measuring the viscosity of the solution or by determining the epoxy equivalent weight (EEW) of samples taken at regular intervals. The reaction is continued until the desired molecular weight is reached.
-
Final Product: Once the desired molecular weight is achieved, cool the reactor and dilute the phenoxy resin with additional solvent to the desired solids content. The final product is a solution of the high molecular weight phenoxy resin.
Diagram of the Experimental Workflow:
Caption: Experimental workflow for the two-stage synthesis of phenoxy resin.
Characterization of the Synthesized Phenoxy Resin
Thorough characterization is crucial to confirm the successful synthesis of the desired phenoxy resin and to understand its properties.
Spectroscopic Analysis
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is a powerful tool for identifying the functional groups present in the polymer.[7][8]
-
Expected Peaks:
-
Broad O-H stretching band around 3400 cm⁻¹ (from the secondary hydroxyl groups).
-
C-O-C stretching (ether linkages) around 1240 cm⁻¹ and 1035 cm⁻¹.
-
Aromatic C=C stretching around 1600 cm⁻¹ and 1500 cm⁻¹.
-
Disappearance of the epoxy group peak around 915 cm⁻¹ in the final high molecular weight resin.
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the polymer's structure.[9][10]
-
Expected Signals:
-
Aromatic protons in the range of 6.5-7.5 ppm.
-
Protons of the -CH₂-CH(OH)-CH₂- backbone.
-
Methyl group protons from the 4-(3-Methylphenoxy)phenol and Bisphenol A moieties.
-
-
Molecular Weight Determination
-
Gel Permeation Chromatography (GPC): GPC is the standard method for determining the molecular weight distribution (MWD), number-average molecular weight (Mn), and weight-average molecular weight (Mw) of polymers.[9][11] This is critical for confirming that a high molecular weight phenoxy resin has been synthesized.
Thermal Analysis
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polymer. The Tg is a critical property that defines the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state.
-
Thermogravimetric Analysis (TGA): TGA measures the thermal stability of the polymer by monitoring its weight loss as a function of temperature. This provides information on the decomposition temperature of the resin.
Table 1: Expected Properties of the Novel Phenoxy Resin
| Property | Analytical Technique | Expected Outcome | Significance |
| Chemical Structure | FTIR, NMR | Confirmation of hydroxyl, ether, and aromatic groups. Absence of epoxy groups. | Verifies the successful polymerization reaction. |
| Molecular Weight (Mw) | GPC | 25,000 - 80,000 g/mol | Confirms the formation of a high molecular weight phenoxy resin. |
| Glass Transition Temp. (Tg) | DSC | Dependent on the ratio of monomers. Potentially lower than BPA-based phenoxy resin. | Indicates the upper service temperature and mechanical properties. |
| Thermal Stability (Td) | TGA | High decomposition temperature, characteristic of aromatic polymers. | Determines the processing and end-use temperature limits. |
Mechanistic Insights and Causality
The synthesis of phenoxy resins is a classic example of a nucleophilic substitution and addition polymerization.
Diagram of the Polymerization Mechanism:
Caption: Simplified mechanism of phenoxy resin formation.
The key steps are:
-
Phenoxide Formation: The phenolic hydroxyl groups are deprotonated by a strong base (NaOH) to form the highly nucleophilic phenoxide anions.
-
Nucleophilic Attack: The phenoxide ion attacks the terminal carbon of the epoxide ring of epichlorohydrin in an SN2 reaction.
-
Dehydrochlorination: The resulting chlorohydrin intermediate is then dehydrochlorinated by another equivalent of base to form a glycidyl ether.
-
Advancement Polymerization: In the second stage, the newly formed epoxy groups react with more phenoxide ions in a nucleophilic addition reaction, leading to the formation of the high molecular weight poly(hydroxy ether) chain.
The choice of reaction conditions, such as temperature and catalyst, is critical for controlling the molecular weight and minimizing side reactions.[12] For example, higher temperatures can lead to side reactions involving the secondary hydroxyl groups along the polymer backbone.
Applications and Future Directions
Phenoxy resins are valued for their versatility and are used in a wide range of applications, including:
-
High-Performance Coatings: Their excellent adhesion and chemical resistance make them ideal for protective coatings on metals, wood, and concrete.[1]
-
Adhesives and Sealants: They act as excellent adhesion promoters and flexibilizers in structural adhesives.[3]
-
Composites: They are used as toughening agents in epoxy and other thermosetting resin systems for composite materials.[5]
-
Electronics: Their good dielectric properties and dimensional stability make them suitable for use in electronic components.[2]
The development of novel phenoxy resins, such as the one described in this guide using 4-(3-Methylphenoxy)phenol, opens up possibilities for creating materials with tailored properties for specific high-performance applications. Future research could focus on:
-
Varying Monomer Ratios: Systematically varying the ratio of 4-(3-Methylphenoxy)phenol to other bisphenols to create a library of resins with a range of properties.
-
Functionalization: Utilizing the secondary hydroxyl groups along the polymer backbone for further chemical modification to introduce new functionalities.
-
Blending: Investigating the compatibility and performance of these novel phenoxy resins as additives in other polymer systems.
Conclusion
This application note has provided a detailed protocol and scientific rationale for the synthesis of a novel phenoxy resin using 4-(3-Methylphenoxy)phenol. By following the outlined procedures for synthesis and characterization, researchers can explore the potential of this new material. The unique structure of the incorporated monomer is expected to yield a phenoxy resin with modified physical and thermal properties, expanding the performance window of this important class of high-performance polymers.
References
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Synthesis of phenoxy resin - PrepChem.com. (URL: [Link])
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Synthesis method of phenoxy resin - Patsnap Eureka. (URL: [Link])
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Comprehensive Guide to Phenoxy Resins: Benefits and Applications. - Phlex Tek. (URL: [Link])
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Preparation of phenoxy resin - PrepChem.com. (URL: [Link])
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Phenoxy Resin: A High-Performance Material for Coatings, Adhesives, and Composites. (URL: [Link])
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Exploring Phenoxy Resin Applications: Enhancing Adhesives & Coatings. (URL: [Link])
-
Separation and Characterization of Phenolic Resin by Using HPLC and GPC Combined with UV, RI, MS and Light Scattering Detection - ResearchGate. (URL: [Link])
- US20140107248A1 - Phenoxy resin composition for transparent plastic substrate and ...
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Synthesis and Characterization of Polyether Polyol Based on Epoxy Cyclohexane and Epichlorohydrin | Materials Science. (URL: [Link])
- UNIVERSITA' DEGLI STUDI DI PARMA. (URL: not available)
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Mechanism of coupling between phenolic compounds and epichlorohydrin... | Download Scientific Diagram - ResearchGate. (URL: [Link])
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SYNTHESIS OF IMPROVED PHENOLIC RESINS - CORE. (URL: [Link])
-
Study of the kinetics of the reaction of phenols with epichlorohydrin in dimethyl sulfoxide medium at 80°C - ResearchGate. (URL: [Link])
-
Analysis of low molecular weight resins and prepolymers by GPC/SEC - Agilent. (URL: [Link])
-
FOR HIGH-PERFORMANCE INDUST. (URL: [Link])
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Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adducts - NIH. (URL: [Link])
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Characterization of Phenol-Formaldehyde Prepolymer Resins by In Line FT-IR Spectroscopy†. (URL: [Link])
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Application Notes and Protocols for Evaluating the Antioxidant Properties of 4-(3-Methylphenoxy)phenol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: Unveiling the Antioxidant Potential of Novel Phenolic Compounds
Phenolic compounds are a cornerstone of antioxidant research, widely recognized for their ability to neutralize harmful free radicals and mitigate oxidative stress, a key factor in numerous pathological conditions.[1][2] The molecule 4-(3-Methylphenoxy)phenol, a diaryl ether, possesses the core phenolic hydroxyl group that is the hallmark of this antioxidant activity. Its structure, featuring two aromatic rings, suggests a high potential for electron delocalization and stabilization of the phenoxyl radical formed upon donation of a hydrogen atom. This structural characteristic is a strong theoretical basis for its potent antioxidant capacity.
These application notes serve as a comprehensive guide for the systematic evaluation of the antioxidant properties of novel compounds like 4-(3-Methylphenoxy)phenol. We will provide not just the step-by-step protocols for key assays but also the underlying rationale for a multi-faceted approach, from initial chemical screening to more biologically relevant cell-based models. This guide is designed to be a self-validating framework, ensuring robust and reproducible results for researchers in the field of drug discovery and development.
Theoretical Framework: The Antioxidant Mechanism of Phenolic Compounds
The antioxidant action of phenolic compounds like 4-(3-Methylphenoxy)phenol is primarily attributed to their ability to donate a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it.[3] This process, known as hydrogen atom transfer (HAT), is a key mechanism in radical scavenging.[4] Another significant mechanism is single-electron transfer (SET), where the phenolic compound donates an electron to the free radical.[3] The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring, which makes it less reactive than the initial free radical. The presence of the second phenoxy ring in 4-(3-Methylphenoxy)phenol may further enhance this stabilization.
Caption: Hydrogen Atom Transfer (HAT) mechanism for phenolic antioxidants.
Part 1: In Vitro Chemical Assays for Radical Scavenging Activity
A foundational assessment of antioxidant capacity involves chemical assays that measure the direct interaction between the test compound and stable free radicals. We will detail three widely accepted methods: the DPPH, ABTS, and ORAC assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a rapid and straightforward method to assess the radical scavenging ability of a compound.[5][6] The deep violet DPPH radical becomes colorless or yellowish upon accepting a hydrogen atom from an antioxidant.[5]
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, airtight container.
-
Prepare a stock solution of 4-(3-Methylphenoxy)phenol in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Prepare a series of dilutions of the test compound (e.g., 10, 25, 50, 100, 200 µg/mL).
-
A known antioxidant, such as Ascorbic Acid or Trolox, should be used as a positive control and prepared in the same concentration range.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each dilution of the test compound, positive control, and blank (solvent only).
-
Add 100 µL of the 0.1 mM DPPH solution to each well.[7]
-
Incubate the plate in the dark at room temperature for 30 minutes.[5]
-
Measure the absorbance at 517 nm using a microplate reader.[5]
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). This assay is applicable to both hydrophilic and lipophilic antioxidants.[8]
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.[8][9]
-
To generate the ABTS•+ solution, mix the two stock solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.[9]
-
On the day of the assay, dilute the ABTS•+ solution with ethanol or a phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[9]
-
Prepare dilutions of 4-(3-Methylphenoxy)phenol and a positive control (Trolox) as described for the DPPH assay.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of each dilution of the test compound, positive control, and blank.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for 7 minutes.[8]
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity as described for the DPPH assay.
-
Determine the IC50 value or express the antioxidant capacity as Trolox Equivalent Antioxidant Capacity (TEAC).[10]
-
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.[11][12] It is considered to be a more biologically relevant chemical assay as the peroxyl radical is a common reactive oxygen species in biological systems.[13]
-
Reagent Preparation:
-
Prepare a stock solution of fluorescein in 75 mM potassium phosphate buffer (pH 7.4).
-
Prepare a solution of the peroxyl radical generator, 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), in the same buffer.[13][14]
-
Prepare dilutions of 4-(3-Methylphenoxy)phenol and a positive control (Trolox) in the phosphate buffer.
-
-
Assay Procedure:
-
In a black, clear-bottom 96-well microplate, add 25 µL of each dilution of the test compound, positive control, and blank.[14]
-
Add 150 µL of the fluorescein solution to each well and incubate at 37°C for 30 minutes in the microplate reader.[14][15]
-
Initiate the reaction by adding 25 µL of the AAPH solution to each well using the reader's injector.[14][15]
-
Measure the fluorescence decay every 2 minutes for approximately 2 hours at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.[14]
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence decay of each sample.
-
The antioxidant capacity is expressed as Trolox Equivalents (TE).
-
Caption: Principles of the DPPH, ABTS, and ORAC in vitro antioxidant assays.
Part 2: Cell-Based Assays for a More Biologically Relevant Assessment
While chemical assays are excellent for initial screening, they do not account for bioavailability, cellular uptake, and metabolism. The Cellular Antioxidant Activity (CAA) assay addresses this by measuring antioxidant activity within a cellular environment.[16][17]
Cellular Antioxidant Activity (CAA) Assay
The CAA assay utilizes a fluorescent probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent DCFH.[18][19] In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent DCF.[16][18] Antioxidants that can penetrate the cell membrane will inhibit this oxidation.[18]
-
Cell Culture:
-
Seed human hepatocarcinoma (HepG2) cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.[20]
-
-
Assay Procedure:
-
Wash the confluent cells with a warm buffer (e.g., PBS).
-
Treat the cells with various concentrations of 4-(3-Methylphenoxy)phenol and a positive control (e.g., Quercetin) in the presence of 25 µM DCFH-DA for 1 hour at 37°C.[17]
-
Wash the cells three times with the buffer to remove the compound and probe that have not been taken up.[19]
-
Induce oxidative stress by adding a solution of AAPH (a peroxyl radical initiator) to the cells.[16][17]
-
Immediately place the plate in a microplate reader and measure the fluorescence intensity every 5 minutes for 1 hour at an excitation wavelength of 485 nm and an emission wavelength of 538 nm.[17][20]
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence versus time plot.
-
The CAA value is calculated as: CAA unit = 100 - (∫SA / ∫CA) * 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
-
Express the results as Quercetin Equivalents (QE).
-
Part 3: Investigating the Molecular Mechanism of Action
Beyond radical scavenging, potent antioxidants can also upregulate the endogenous antioxidant defense system. A key pathway involved in this process is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway.[21][22]
Nrf2 Activation and Antioxidant Enzyme Expression
Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1.[22] Upon exposure to oxidative stress or in the presence of Nrf2 activators, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE, initiating the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[23]
-
Cell Treatment: Treat a suitable cell line (e.g., HepG2 or ARPE-19) with 4-(3-Methylphenoxy)phenol for various time points and at different concentrations.
-
Western Blot Analysis: Assess the nuclear translocation of Nrf2 by separating nuclear and cytoplasmic fractions and performing Western blotting for Nrf2. Also, analyze the protein expression levels of downstream targets like HO-1 and NQO1.
-
Quantitative PCR (qPCR): Measure the mRNA expression levels of Nrf2-target genes (e.g., HMOX1, NQO1) to determine if 4-(3-Methylphenoxy)phenol induces their transcription.
-
Reporter Gene Assay: Utilize a cell line stably transfected with an ARE-luciferase reporter construct. An increase in luciferase activity upon treatment with 4-(3-Methylphenoxy)phenol would indicate the activation of the Nrf2-ARE pathway.
Caption: The Nrf2-ARE signaling pathway activation.
Data Presentation and Interpretation
All quantitative data should be presented in a clear and concise manner. Below is a template for summarizing the results from the in vitro assays.
| Assay | Test Compound | IC50 (µg/mL) | TEAC/ORAC Value |
| DPPH | 4-(3-Methylphenoxy)phenol | Experimental Value | - |
| Ascorbic Acid (Control) | Experimental Value | - | |
| ABTS | 4-(3-Methylphenoxy)phenol | Experimental Value | Experimental Value |
| Trolox (Control) | Experimental Value | 1.0 | |
| ORAC | 4-(3-Methylphenoxy)phenol | - | Experimental Value |
| Trolox (Control) | - | 1.0 |
Interpretation: A lower IC50 value indicates higher antioxidant activity. A higher TEAC or ORAC value signifies greater antioxidant capacity compared to the standard (Trolox).
Conclusion
This guide provides a comprehensive framework for the systematic evaluation of the antioxidant properties of 4-(3-Methylphenoxy)phenol. By employing a combination of in vitro chemical assays and cell-based methods, researchers can obtain a holistic understanding of its potential as an antioxidant agent. Furthermore, investigating its effects on key cellular antioxidant pathways, such as the Nrf2-ARE system, will provide valuable insights into its mechanism of action. The rigorous application of these protocols will ensure the generation of high-quality, reproducible data, which is essential for the advancement of antioxidant research and the development of novel therapeutics.
References
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MDPI. (n.d.). DPPH Radical Scavenging Assay. Retrieved from [Link]
- Shahidi, F., & Ambigaipalan, P. (2020). Concept, mechanism, and applications of phenolic antioxidants in foods. Journal of Food Bioactives, 10, 1-19.
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Active Concepts. (n.d.). Oxygen Radical Absorbance Capacity (ORAC) Assay. Retrieved from [Link]
- Wolfe, K. L., & Liu, R. H. (2011). Cellular antioxidant activity (caa) assay. Google Patents.
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- Google Patents. (n.d.). Preparation method of 3, 4-methylenedioxyphenol.
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ResearchGate. (n.d.). Antioxidant mechanism of phenolic compounds Flavonoids. Retrieved from [Link]
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Zen-Bio. (n.d.). CAA Antioxidant Assay Kit. Retrieved from [Link]
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National Institutes of Health. (2024). DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. Retrieved from [Link]
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Agilent. (n.d.). Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. Retrieved from [Link]
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MDPI. (n.d.). An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation. Retrieved from [Link]
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ResearchGate. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. Retrieved from [Link]
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MDPI. (n.d.). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. Retrieved from [Link]
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Frontiers. (2022). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Retrieved from [Link]
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MDPI. (2024). A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. Retrieved from [Link]
- Google Patents. (n.d.). Production of 4-methoxyphenol.
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G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. Retrieved from [Link]
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National Institutes of Health. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Retrieved from [Link]
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Scribd. (n.d.). ABTS Radical Scavenging Assay Method. Retrieved from [Link]
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Erowid. (n.d.). Synthesis of 4-Methoxyphenol. Retrieved from [Link]
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Rasayan Journal. (n.d.). SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DR. Retrieved from [Link]
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JScholar Publishers. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. Retrieved from [Link]
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Kamiya Biomedical Company. (n.d.). Cellular Antioxidant Activity Assay. Retrieved from [Link]
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ResearchGate. (n.d.). The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress. Retrieved from [Link]
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National Institutes of Health. (n.d.). Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria. Retrieved from [Link]
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YouTube. (2011). Hot Topic in Biochemistry: Nrf2 signaling by Thomas Kensler. Retrieved from [Link]
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JScholar Publishers. (n.d.). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. Retrieved from [Link]
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Kamiya Biomedical Company. (n.d.). Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Retrieved from [Link]
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National Institutes of Health. (2022). A New Colorimetric DPPH Radical Scavenging Activity Method: Comparison with Spectrophotometric Assay in Some Medicinal Plants Us. Retrieved from [Link]
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Semantic Scholar. (n.d.). The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress. Retrieved from [Link]
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BMG Labtech. (n.d.). Antioxidant potential using ORAC assay. Retrieved from [Link]
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MDPI. (n.d.). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Retrieved from [Link]
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Application Notes and Protocols for the Agrochemical Development of 4-(3-Methylphenoxy)phenol
Foreword: The Quest for Novel Agrochemical Scaffolds
In the continuous endeavor to secure global food production, the development of novel and effective agrochemicals is paramount. Diaryl ethers represent a significant class of compounds that have historically yielded potent herbicides and insecticides. This document outlines a comprehensive research and development framework for the investigation of 4-(3-Methylphenoxy)phenol, a diaryl ether with a promising chemical scaffold for potential agrochemical applications.
These application notes are designed for researchers and scientists in the field of agrochemical discovery. The protocols herein provide a structured approach, from chemical synthesis and characterization to tiered biological screening for fungicidal, insecticidal, and herbicidal activities. The emphasis is on robust, reproducible methodologies that allow for the confident evaluation of this molecule's potential contribution to modern agriculture.
Synthesis of 4-(3-Methylphenoxy)phenol via Ullmann Condensation
The synthesis of diaryl ethers is classically achieved through the Ullmann condensation, a copper-catalyzed reaction between a phenol and an aryl halide.[1][2][3] This method remains a reliable and scalable approach for the preparation of compounds like 4-(3-Methylphenoxy)phenol. The following protocol is adapted from established procedures for analogous diaryl ethers.[4][5]
Rationale for Synthetic Strategy
The Ullmann condensation is a well-established and versatile method for the formation of diaryl ether linkages.[1][2][3][6] The reaction's tolerance for a variety of functional groups makes it suitable for the synthesis of complex molecules. In this protocol, we will utilize a copper catalyst to couple a phenolate with an aryl halide. The choice of base and solvent is critical for achieving a good yield and purity.
Experimental Protocol: Synthesis of 4-(3-Methylphenoxy)phenol
Materials:
-
3-Methylphenol (m-cresol)
-
4-Bromophenol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine 3-methylphenol (1.1 equivalents), 4-bromophenol (1.0 equivalent), and anhydrous potassium carbonate (2.0 equivalents).
-
Solvent and Catalyst Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of 0.5 M with respect to 4-bromophenol. Add copper(I) iodide (0.1 equivalents) to the mixture.
-
Reaction Execution: Heat the reaction mixture to 120-130 °C under a nitrogen atmosphere and maintain vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (4-bromophenol) is consumed (typically 12-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water and toluene.
-
Separate the organic layer. Extract the aqueous layer twice more with toluene.
-
Combine the organic extracts and wash with 1M HCl, followed by deionized water, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane-ethyl acetate gradient to yield pure 4-(3-Methylphenoxy)phenol.
Analytical Characterization
The identity and purity of the synthesized 4-(3-Methylphenoxy)phenol should be confirmed by standard analytical techniques:
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural confirmation | Peaks corresponding to the aromatic protons and the methyl group protons with appropriate chemical shifts and coupling constants. |
| ¹³C NMR | Structural confirmation | Resonances for all unique carbon atoms in the molecule. |
| Mass Spectrometry | Molecular weight confirmation | A molecular ion peak corresponding to the calculated mass of C₁₃H₁₂O₂ (200.23 g/mol ).[7] |
| FTIR Spectroscopy | Functional group identification | Characteristic absorption bands for O-H stretching (phenol), C-O-C stretching (ether), and aromatic C-H stretching. |
| Melting Point | Purity assessment | A sharp and consistent melting point. |
Agrochemical Screening Workflows
A tiered screening approach is recommended to efficiently evaluate the biological activity of 4-(3-Methylphenoxy)phenol.
Visualization of the Screening Workflow
Caption: A tiered workflow for the agrochemical evaluation of 4-(3-Methylphenoxy)phenol.
Fungicidal Activity Screening
Protocol: In Vitro Mycelial Growth Inhibition Assay
Principle: This assay determines the direct inhibitory effect of the test compound on the growth of fungal mycelia.
Materials:
-
Pure 4-(3-Methylphenoxy)phenol
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA)
-
Selected fungal pathogens (e.g., Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani)
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Sterile distilled water
Procedure:
-
Stock Solution Preparation: Prepare a 10,000 ppm stock solution of 4-(3-Methylphenoxy)phenol in DMSO.
-
Media Preparation: Autoclave PDA and cool it to 50-55 °C in a water bath.
-
Dosing the Media: Add the appropriate volume of the stock solution to the molten PDA to achieve final concentrations (e.g., 1, 10, 50, 100 ppm). Ensure the final DMSO concentration does not exceed 1% (v/v) in all treatments, including the control.
-
Pouring Plates: Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing fungal culture, in the center of each PDA plate.
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25 °C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.
-
Calculation: Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] * 100
-
Where dc is the average diameter of the fungal colony in the control and dt is the average diameter of the fungal colony in the treatment.
-
Data Presentation: Mycelial Growth Inhibition
| Concentration (ppm) | Mean Colony Diameter (mm) ± SD | Inhibition (%) |
| Control (DMSO) | 85.2 ± 2.1 | 0 |
| 1 | 78.5 ± 3.4 | 7.9 |
| 10 | 55.1 ± 2.8 | 35.3 |
| 50 | 22.7 ± 1.9 | 73.4 |
| 100 | 5.0 ± 0.0 | 94.1 |
Insecticidal Activity Screening
Protocol: Contact Toxicity Assay on Aphids (Myzus persicae)
Principle: This assay evaluates the toxicity of the compound when in direct contact with the insect.
Materials:
-
Pure 4-(3-Methylphenoxy)phenol
-
Acetone
-
Triton X-100 (surfactant)
-
Distilled water
-
Healthy, synchronized adult aphids (Myzus persicae)
-
Leaf discs (e.g., cabbage) on moist filter paper in petri dishes
-
Micro-sprayer
Procedure:
-
Solution Preparation: Prepare a series of test concentrations (e.g., 10, 50, 100, 500 ppm) of 4-(3-Methylphenoxy)phenol in a 10% acetone-water solution containing 0.1% Triton X-100.
-
Insect Preparation: Place 20-30 adult aphids on each leaf disc.
-
Application: Spray the aphids on the leaf discs with the test solutions until runoff using the micro-sprayer. A control group should be sprayed with the acetone-water-surfactant solution only.
-
Incubation: Keep the petri dishes at 22-24 °C with a 16:8 hour (light:dark) photoperiod.
-
Mortality Assessment: Count the number of dead aphids after 24 and 48 hours. Aphids that are unable to move when prodded with a fine brush are considered dead.
-
Calculation: Calculate the percentage mortality, correcting for control mortality using Abbott's formula if necessary.
Herbicidal Activity Screening
Protocol: Seed Germination and Early Growth Assay
Principle: This assay assesses the effect of the compound on the germination and early seedling growth of representative monocot and dicot weed species.
Materials:
-
Pure 4-(3-Methylphenoxy)phenol
-
Acetone
-
Agar
-
Weed seeds (e.g., Echinochloa crus-galli - a monocot; Amaranthus retroflexus - a dicot)
-
Petri dishes
-
Filter paper
Procedure:
-
Test Solution Preparation: Prepare a 0.5% agar solution in distilled water. While the agar is still molten, add the test compound (dissolved in a small amount of acetone) to achieve the desired final concentrations (e.g., 10, 100, 1000 ppm).
-
Plating: Pour the agar solutions into petri dishes.
-
Seed Placement: Place a known number of seeds (e.g., 20) on the surface of the solidified agar in each petri dish.
-
Incubation: Seal the petri dishes with parafilm and incubate them in a growth chamber with appropriate light and temperature conditions for germination.
-
Data Collection: After 7-10 days, record the germination percentage, and measure the root and shoot length of the seedlings.
-
Calculation: Calculate the percentage of germination inhibition and the percentage of growth reduction for roots and shoots compared to the control.
Mechanism of Action: Potential Pathways
While the specific mechanism of action for 4-(3-Methylphenoxy)phenol is yet to be determined, its diaryl ether structure suggests potential interference with several vital processes in target organisms.
Caption: Hypothesized mechanisms of action for 4-(3-Methylphenoxy)phenol.
Conclusion and Future Directions
The protocols detailed in this document provide a foundational framework for the systematic evaluation of 4-(3-Methylphenoxy)phenol as a potential agrochemical. The initial synthesis and subsequent tiered biological screenings will generate the necessary data to determine its spectrum of activity and potency. Positive results from these initial assays would warrant further investigation, including secondary in planta screenings, mode of action studies, and preliminary toxicology assessments. The journey from a novel chemical entity to a registered agrochemical product is long and complex, but it begins with the rigorous and systematic application of the scientific principles and protocols outlined herein.
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Application Notes and Protocols for Evaluating the Herbicidal Activity of 4-(3-Methylphenoxy)phenol Analogs
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Targeting Protoporphyrinogen Oxidase with Novel Diphenyl Ether Analogs
The compound 4-(3-Methylphenoxy)phenol belongs to the diphenyl ether class of herbicides, a group of compounds known for their potent herbicidal activity. The primary molecular target of diphenyl ether herbicides is protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway.[1][2][3][4] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which subsequently autooxidizes to form protoporphyrin IX. In the presence of light, protoporphyrin IX acts as a powerful photosensitizer, generating singlet oxygen and other reactive oxygen species that cause rapid lipid peroxidation and destruction of cell membranes, ultimately leading to plant death.[1][2][5]
These application notes provide a comprehensive guide for researchers investigating the herbicidal potential of novel 4-(3-Methylphenoxy)phenol analogs. The protocols outlined below are designed to facilitate the synthesis, in vitro characterization, and in vivo evaluation of these compounds, enabling a thorough assessment of their structure-activity relationships (SAR) and herbicidal efficacy. The causality behind experimental choices is explained to provide a deeper understanding of the drug discovery and development process for this class of herbicides.
I. Synthesis of 4-(3-Methylphenoxy)phenol Analogs
The synthesis of 4-(3-Methylphenoxy)phenol analogs can be achieved through various synthetic routes. A common and effective method involves the Ullmann condensation, which is a copper-catalyzed reaction between a phenol and an aryl halide.
Rationale for Synthetic Strategy: The Ullmann condensation is a well-established and versatile method for the formation of diaryl ethers, which form the core structure of the target compounds. This approach allows for the facile introduction of a wide variety of substituents on both aromatic rings, making it ideal for generating a library of analogs for SAR studies.
Exemplary Synthesis of a 4-(3-Methylphenoxy)phenol Analog:
Sources
The 4-(3-Methylphenoxy)phenol Scaffold: A Versatile Core in Modern Medicinal Chemistry
The 4-(3-methylphenoxy)phenol scaffold, a diaryl ether, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. This structural motif, characterized by two phenyl rings linked by an ether oxygen with a methyl substituent on one of the rings, offers a unique combination of conformational flexibility and lipophilicity. These properties allow molecules incorporating this scaffold to effectively interact with a variety of biological targets, leading to their investigation in diverse therapeutic areas including oncology, inflammation, and infectious diseases.
This comprehensive guide provides an in-depth exploration of the 4-(3-methylphenoxy)phenol scaffold for researchers, scientists, and drug development professionals. We will delve into its synthesis, potential therapeutic applications, and detailed protocols for its biological evaluation, underscoring the rationale behind key experimental choices.
Strategic Synthesis of the 4-(3-Methylphenoxy)phenol Core
The construction of the diaryl ether linkage is the cornerstone of synthesizing the 4-(3-methylphenoxy)phenol scaffold. The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, stands as a primary and versatile method for this transformation.[1][2]
General Synthetic Workflow
The synthesis of the 4-(3-methylphenoxy)phenol scaffold can be conceptualized through the following workflow, which offers flexibility for the introduction of various substituents on either aromatic ring to explore structure-activity relationships (SAR).
Caption: General workflow for the synthesis of the 4-(3-methylphenoxy)phenol scaffold.
Protocol 1: Ullmann Condensation for 4-(3-Methylphenoxy)phenol Synthesis
This protocol outlines a general procedure for the copper-catalyzed synthesis of the 4-(3-methylphenoxy)phenol scaffold, adapted from established methods for diaryl ether synthesis.[1][3]
Materials:
-
3-Cresol
-
4-Bromophenol (or a suitably protected hydroquinone derivative)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)
-
L-Proline or N,N-Dimethylglycine (as a ligand to improve reaction efficiency)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Toluene
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add 4-bromophenol (1.0 eq), 3-cresol (1.2 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment. This is crucial as oxygen can oxidize the copper catalyst, rendering it inactive.
-
Solvent Addition: Add anhydrous DMF via syringe. The solvent should be of high purity and dry to prevent quenching of the base and catalyst.
-
Reaction: Heat the reaction mixture to 110-130 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate.
-
Extraction: Wash the organic layer with water and then with brine. This removes the inorganic salts and the DMF solvent.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(3-methylphenoxy)phenol.
Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Therapeutic Potential and Biological Evaluation
The 4-(3-methylphenoxy)phenol scaffold has been explored for a variety of therapeutic applications, leveraging the diverse biological activities associated with diaryl ethers and polyphenolic compounds.[4]
Anticancer Activity
Derivatives of the diaryl ether scaffold have shown promising activity as anti-prostate cancer agents.[4] The cytotoxic effects of compounds containing this scaffold can be evaluated against a panel of cancer cell lines.
This protocol describes a standard method for assessing the cytotoxic activity of compounds containing the 4-(3-methylphenoxy)phenol scaffold against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (dissolved in DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete culture medium. Add the diluted compounds to the wells, and include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Quantitative Data Summary:
| Compound ID | Cancer Cell Line | IC₅₀ (µM) |
| 4-(3-Methylphenoxy)phenol Analog 1 | PC-3 | Hypothetical Value |
| 4-(3-Methylphenoxy)phenol Analog 2 | MCF-7 | Hypothetical Value |
| Positive Control (e.g., Doxorubicin) | PC-3 | Literature Value |
| Positive Control (e.g., Doxorubicin) | MCF-7 | Literature Value |
Anti-inflammatory Activity
Phenolic compounds are known for their anti-inflammatory properties.[5] The 4-(3-methylphenoxy)phenol scaffold can be evaluated for its ability to inhibit key inflammatory mediators.
This protocol outlines a method to assess the inhibitory activity of the compounds against COX-1 and COX-2 enzymes, which are key targets in inflammation.[5]
Materials:
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit
-
Test compounds (dissolved in DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Enzyme and Compound Incubation: In a 96-well plate, add the COX enzyme, a heme cofactor, and the test compound at various concentrations. Incubate for a short period at room temperature.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid.
-
Reaction Termination and Detection: After a defined incubation period, stop the reaction and add a colorimetric substrate that reacts with the prostaglandin G₂ produced by the COX enzyme.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC₅₀ value.
Signaling Pathway Visualization:
The anti-inflammatory effects of compounds targeting the COX pathway can be visualized as follows:
Caption: Inhibition of the cyclooxygenase (COX) pathway by a 4-(3-methylphenoxy)phenol derivative.
Antimicrobial Activity
Phenolic compounds often exhibit antimicrobial properties.[6] The 4-(3-methylphenoxy)phenol scaffold can be screened for its activity against various bacterial and fungal strains.
This protocol is a standard method to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or appropriate broth for the microbe
-
Test compounds (dissolved in DMSO)
-
96-well plates
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth directly in the 96-well plates.
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strain.
-
Inoculation: Add the microbial inoculum to each well containing the diluted compound. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
Conclusion and Future Directions
The 4-(3-methylphenoxy)phenol scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthetic accessibility via robust methods like the Ullmann condensation allows for the creation of diverse chemical libraries. The inherent biological activities associated with the diaryl ether and phenol motifs provide a strong rationale for its exploration in various disease areas.
Future research should focus on the synthesis and evaluation of a broad range of derivatives to establish clear structure-activity relationships. Elucidation of the specific molecular targets and mechanisms of action for active compounds will be crucial for their further optimization and potential clinical development. The protocols and insights provided in this guide offer a solid foundation for researchers to unlock the full therapeutic potential of the 4-(3-methylphenoxy)phenol scaffold.
References
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Frączk, J., et al. (2018). Synthesis of 2-(3-hydroxyphenoxy)-5-chlorobenzonitrile in two steps. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. [Link]
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Vinati Organics. (2025). Top Applications of 4-Methoxy Acetophenone in the Chemical Industry. [Link]
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(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate. (n.d.). MDPI. [Link]
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Fuloria, S., et al. (2025). Synthesis, characterization, in vitro antimicrobial, and anthelmintic evaluation of 2-(4-chloro-3-methylphenoxy)-N-[{5-(substituted aryl)-furan-2`-yl}-methylidene]-acetohydrazides. ResearchGate. [Link]
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A new series of paeonol alkyl ether analogues were synthesized and confirmed with IR, 1H NMR, 13C NMR and HRMS spectra. (2016). PubMed. [Link]
-
Azizah, Y., et al. (n.d.). Synthesis of 4-hydroxy-3-methylchalcone from Reimer-Tiemann reaction product and its antibacterial activity test. ResearchGate. [Link]
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Following our previous research on anti-inflammatory drugs (NSAIDs), we report on the design and synthesis of 4-(aryloyl)phenyl methyl sulfones. (2025). ResearchGate. [Link]
-
Ullmann Reaction. (n.d.). Organic Chemistry Portal. [Link]
- Preparation method of 3, 4-methylenedioxyphenol. (n.d.).
-
4-(3-Phenylphenoxy)phenol. (n.d.). PubChem. [Link]
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Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. (2021). PubMed Central. [Link]
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Ullmann reaction of substituted aryl halide and phenol compound. (n.d.). ResearchGate. [Link]
-
Synthesis and antibacterial potential of novel thymol derivatives against methicillin-resistant Staphylococcus aureus and P. aeruginosa pathogenic bacteria. (2024). Frontiers. [Link]
-
Synthesis, anti-inflammatory activity, and in vitro antitumor effect of a novel class of cyclooxygenase inhibitors: 4-(aryloyl)phenyl methyl sulfones. (2010). PubMed. [Link]
-
Phenol,4-(3-hydroxy-1-propenyl)-2-methoxy-2-(2-nitrophenoxy) benzaldehyde-4-isopropyl-3-methyl phenoxy acetylhydrazone. (n.d.). ResearchGate. [Link]
-
Synthesis of m-Aryloxy Phenols. (2023). Encyclopedia.pub. [Link]
-
Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. (2023). PubMed Central. [Link]
-
C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. (2022). University of Turin. [Link]
-
Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates. (2025). ResearchGate. [Link]
-
Novel synthetic (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol inhibits arthritis by targeting signal transducer and activator of transcription 3. (2016). PubMed Central. [Link]
-
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol alleviates inflammatory responses in LPS-induced mice liver sepsis through inhibition of STAT3 phosphorylation. (n.d.). PubMed. [Link]
-
The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus. (n.d.). MDPI. [Link]
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-
4-(3-Methoxypropyl)phenol. (n.d.). PubChem. [Link]
-
Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. (n.d.). MDPI. [Link]
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Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (n.d.). PubMed Central. [Link]
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Application Notes & Protocols: Synthesis and Derivatization of 4-(3-Methylphenoxy)phenol for the Development of Bioactive Molecules
Abstract
The diaryl ether linkage is a privileged scaffold in medicinal chemistry, prized for its metabolic stability, conformational flexibility, and ability to engage in key interactions with biological targets.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of a versatile diaryl ether building block, 4-(3-Methylphenoxy)phenol. We present a detailed, field-tested protocol for the core synthesis via a copper-catalyzed Ullmann condensation. Furthermore, we provide step-by-step application protocols for the derivatization of this scaffold into two distinct classes of potential therapeutic agents: novel kinase inhibitors and potent antibacterial agents. The causality behind experimental choices, self-validating protocols, and authoritative citations are integrated throughout to ensure scientific integrity and reproducibility.
Introduction: The Significance of the Diaryl Ether Scaffold
The diaryl ether (DE) motif is a cornerstone in the design of modern therapeutics and agrochemicals.[2] Its prevalence stems from a unique combination of physicochemical properties, including enhanced lipophilicity for membrane penetration and a flexible oxygen bridge that allows the two aromatic rings to adopt optimal, low-energy conformations for binding to target proteins.[1] This scaffold is found in a wide array of bioactive molecules, demonstrating anticancer, antiviral, anti-inflammatory, and antibacterial activities.[1][2][3]
The specific scaffold, 4-(3-Methylphenoxy)phenol, offers a strategic advantage for drug discovery. The phenol group provides a reactive handle for a multitude of derivatization reactions, allowing for the introduction of diverse pharmacophores. The meta-methyl substituent on the second ring serves as a subtle modulator of electronic properties and a steric guide, influencing binding interactions and potentially improving selectivity for the target enzyme or receptor. This guide provides the foundational chemistry to access this valuable scaffold and leverage it for the synthesis of novel bioactive compounds.
Core Synthesis Protocol: 4-(3-Methylphenoxy)phenol via Ullmann Condensation
The Ullmann condensation is a classic, robust, and cost-effective method for the formation of C-O bonds in diaryl ether synthesis, relying on a copper catalyst.[4][5] While modern palladium-catalyzed methods like the Buchwald-Hartwig amination exist, the Ullmann approach is often preferred for its simplicity and the low cost of the copper catalyst.[4][6]
Reaction Principle
This synthesis involves the copper-catalyzed coupling of a phenolate with an aryl halide. Here, we will couple the potassium salt of 4-methoxyphenol (which will be deprotected later) with 3-bromotoluene. Using a protected phenol (methoxyphenol) prevents self-coupling and other side reactions.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 4-(3-Methylphenoxy)phenol.
Detailed Protocol
Materials & Reagents:
| Reagent | Formula | MW ( g/mol ) | Molarity/Conc. | Quantity |
| 4-Methoxyphenol | C₇H₈O₂ | 124.14 | - | 12.41 g (0.1 mol) |
| Potassium Hydroxide (KOH) | KOH | 56.11 | - | 6.17 g (0.11 mol) |
| 3-Bromotoluene | C₇H₇Br | 171.04 | - | 17.1 g (0.1 mol) |
| Copper(I) Iodide (CuI) | CuI | 190.45 | - | 0.95 g (5 mol%) |
| Toluene | C₇H₈ | 92.14 | Anhydrous | 150 mL |
| Hydrobromic Acid (HBr) | HBr | 80.91 | 48% in Acetic Acid | 50 mL |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | As needed |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Saturated Soln. | As needed |
| Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Anhydrous | As needed |
| Silica Gel | SiO₂ | 60.08 | 230-400 mesh | As needed |
Procedure:
-
Phenolate Formation:
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, add 4-methoxyphenol (12.41 g, 0.1 mol), potassium hydroxide (6.17 g, 0.11 mol), and toluene (100 mL).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap until no more water is evolved (approx. 2-3 hours). This ensures the formation of the anhydrous potassium phenolate.
-
Scientist's Note: The removal of water is critical. Water can hydrolyze the aryl halide and deactivate the copper catalyst, leading to significantly lower yields.
-
-
Ullmann Coupling:
-
After cooling the mixture slightly, remove the Dean-Stark trap and reconfigure for distillation. Distill off the toluene to obtain a dry solid cake of the potassium phenolate.
-
Allow the flask to cool to room temperature under an inert atmosphere (N₂ or Ar). Add copper(I) iodide (0.95 g, 5 mol%) and 3-bromotoluene (17.1 g, 0.1 mol).
-
Heat the reaction mixture with stirring to 180-200°C for 12-18 hours. The mixture will become a dark, viscous slurry.
-
Scientist's Note: Ullmann reactions often require high temperatures to proceed at a reasonable rate.[5] The reaction should be monitored by TLC (e.g., 20% ethyl acetate in hexanes) until the starting material is consumed.
-
-
Work-up and Isolation of Intermediate:
-
Cool the reaction mixture to room temperature. Add 100 mL of toluene and 100 mL of 2M HCl. Stir vigorously for 30 minutes.
-
Separate the organic layer. Extract the aqueous layer with toluene (2 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude intermediate, 4-methoxy-1-(3-methylphenoxy)benzene.
-
-
Demethylation:
-
Transfer the crude intermediate to a 250 mL round-bottom flask. Add 50 mL of 48% HBr in acetic acid.[7]
-
Heat the mixture to reflux (approx. 110-120°C) for 4-6 hours.
-
Scientist's Note: HBr is a classic reagent for cleaving aryl methyl ethers.[7] The reaction is typically robust but corrosive. Ensure the reaction is performed in a well-ventilated fume hood.
-
-
Final Work-up and Purification:
-
Cool the reaction mixture and pour it carefully into 300 mL of ice-cold water.
-
Extract the product with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, then wash with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: 10-30% ethyl acetate in hexanes) to afford 4-(3-Methylphenoxy)phenol as a white to off-white solid.
-
Expected Yield: 60-75%.
-
Application Protocol 1: Synthesis of Diaryl Ether-Based Kinase Inhibitors
The diaryl ether scaffold is a key component of many ATP-competitive kinase inhibitors, where it can span the hinge region and access deeper hydrophobic pockets. This protocol describes the synthesis of an N-aryl pyrazole derivative, a class of compounds known to exhibit kinase inhibitory activity.[8]
Derivatization Strategy Diagram
Caption: Strategy for derivatizing the core scaffold into a potential kinase inhibitor.
Detailed Protocol: Synthesis of 1-(2-((4-(3-methylphenoxy)phenoxy)ethyl)-3,5-dimethyl-1H-pyrazole
Procedure:
-
O-Alkylation:
-
In a 100 mL round-bottom flask, dissolve 4-(3-Methylphenoxy)phenol (2.00 g, 10 mmol) in acetone (40 mL).
-
Add anhydrous potassium carbonate (2.76 g, 20 mmol) and 1-bromo-2-chloroethane (1.71 g, 12 mmol).
-
Heat the mixture to reflux for 8 hours. Monitor the reaction by TLC.
-
Scientist's Note: K₂CO₃ is a mild base suitable for this alkylation. Using a bifunctional alkylating agent like 1-bromo-2-chloroethane allows for a two-step, selective functionalization, as the bromide is more reactive than the chloride.
-
After completion, cool the reaction, filter off the solids, and concentrate the filtrate. Redissolve the residue in ethyl acetate (50 mL), wash with water (2 x 20 mL) and brine (20 mL), dry over MgSO₄, and concentrate to yield the crude chloroethyl intermediate.
-
-
Pyrazole Coupling:
-
In a separate, flame-dried 100 mL flask under N₂, add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol) to anhydrous DMF (20 mL) at 0°C.
-
Slowly add a solution of 3,5-dimethyl-1H-pyrazole (0.96 g, 10 mmol) in DMF (10 mL). Stir for 30 minutes at room temperature until hydrogen evolution ceases.
-
Add a solution of the crude chloroethyl intermediate from the previous step in DMF (10 mL).
-
Heat the reaction to 80°C for 6 hours.
-
Scientist's Note: NaH is a strong base required to deprotonate the pyrazole. DMF is an excellent polar aprotic solvent for this type of Sₙ2 reaction.
-
Cool the reaction, quench carefully by slow addition of water (10 mL), and extract with ethyl acetate (3 x 40 mL).
-
Combine organic layers, wash with brine (3 x 30 mL), dry over MgSO₄, and concentrate.
-
Purify by flash column chromatography (eluent: 30-50% ethyl acetate in hexanes) to obtain the final product.
-
Application Protocol 2: Synthesis of Diaryl Ether-Based Antibacterial Agents
Diaryl ethers, such as the well-known triclosan, are potent inhibitors of bacterial enoyl-acyl carrier protein reductase (ENR), a key enzyme in fatty acid synthesis.[9] This protocol outlines the synthesis of a sulfonamide derivative, a functional group known to enhance antibacterial activity in various scaffolds.[10]
Detailed Protocol: Synthesis of 4-((4-(3-methylphenoxy)phenoxy)methyl)benzenesulfonamide
Procedure:
-
O-Alkylation with 4-(bromomethyl)benzenesulfonyl chloride:
-
In a 100 mL round-bottom flask, dissolve 4-(3-Methylphenoxy)phenol (2.00 g, 10 mmol) in anhydrous THF (40 mL) and cool to 0°C.
-
Add sodium hydride (60% dispersion, 0.48 g, 12 mmol) portion-wise. Stir for 30 minutes.
-
Slowly add a solution of 4-(bromomethyl)benzenesulfonyl chloride (2.70 g, 10 mmol) in THF (15 mL).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Scientist's Note: The phenoxide is first generated with NaH to act as a nucleophile. The subsequent reaction with the sulfonyl chloride is slower than the reaction with the benzylic bromide, but care must be taken. This is a simplified one-pot approach; a two-step process protecting the phenol, reacting with the benzyl bromide, deprotecting, and then forming the sulfonamide may offer better control.
-
-
Ammonolysis:
-
Cool the reaction mixture to 0°C. Carefully add a concentrated solution of ammonium hydroxide (28-30%, 20 mL) dropwise.
-
Stir vigorously in a sealed tube at 50°C for 4 hours.
-
Scientist's Note: The direct conversion of the sulfonyl chloride to the sulfonamide is achieved by ammonolysis. This must be done carefully due to pressure buildup.
-
Cool the reaction, extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify by flash column chromatography (eluent: 50-70% ethyl acetate in hexanes) to yield the final sulfonamide product.
-
Characterization and Analysis
All synthesized compounds should be characterized to confirm their identity and purity.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Purity should be assessed by HPLC, aiming for >95% for biological testing.
Biological Evaluation Protocols
Kinase Inhibition Assay (Example: VEGFR2)
A standard in vitro kinase inhibition assay can be performed using a time-resolved fluorescence resonance energy transfer (TR-FRET) format.
-
Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by the kinase. A europium-labeled anti-phospho-peptide antibody and a streptavidin-allophycocyanin (APC) conjugate are used for detection. Phosphorylation brings the europium and APC into proximity, generating a FRET signal.
-
Protocol Outline:
-
Prepare a serial dilution of the synthesized inhibitor compound in DMSO.
-
In a 384-well plate, add the kinase, the biotinylated substrate, and ATP.
-
Add the inhibitor compound at various concentrations.
-
Incubate at room temperature for 1 hour.
-
Add the detection solution (Eu-antibody and SA-APC).
-
Incubate for 1 hour and read the TR-FRET signal on a compatible plate reader.
-
Calculate IC₅₀ values from the dose-response curve.
-
Antibacterial Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.
-
Principle: The broth microdilution method is a standard procedure.
-
Protocol Outline:
-
Prepare a serial two-fold dilution of the synthesized compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculate each well with a standardized bacterial suspension (e.g., Staphylococcus aureus ATCC 29213 or Escherichia coli ATCC 25922) to a final concentration of 5 x 10⁵ CFU/mL.
-
Include positive (no drug) and negative (no bacteria) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.
-
Conclusion
The 4-(3-Methylphenoxy)phenol scaffold is an accessible and highly versatile platform for the development of novel bioactive molecules. The protocols detailed herein provide a robust foundation for the synthesis of the core structure and its elaboration into potential kinase inhibitors and antibacterial agents. By explaining the rationale behind key experimental steps and providing standard methods for biological evaluation, this guide empowers researchers to explore the rich chemical space accessible from this privileged starting material.
References
-
Synthetic method of 4-phenoxyphenol. Google Patents.
-
Synthesis of 4-Methoxyphenol. Rhodium Drug Synthesis Archive.
-
Ullmann reaction for the synthesis of diaryl ethers. Google Patents.
-
DEHYDROXYLATION OF PHENOLS; HYDROGENOLYSIS OF PHENOLIC ETHERS: BIPHENYL. Organic Syntheses.
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. ResearchGate.
-
Late-stage gem-difluoroallylation of phenol in bioactive molecules and peptides with 3,3-difluoroallyl sulfonium salts. National Center for Biotechnology Information.
-
Ullmann condensation. Wikipedia.
-
How to synthesize 4-phenoxyphenol. Guidechem.
-
Production of 4-methoxyphenol. Google Patents.
-
Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase. National Center for Biotechnology Information.
-
Synthesis and evaluation of new phenolic derivatives as antimicrobial and antioxidant agents. ResearchGate.
-
Novel synthetic (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol inhibits arthritis by targeting signal transducer and activator of transcription 3. PubMed.
-
Preparation method of 3, 4-methylenedioxyphenol. Google Patents.
-
Investigating the structure-activity-relationship of diaryl ether-based paFabV inhibitors: A path to novel antibacterials. PubMed.
-
Obtaining substituted phenol derivatives with potential antimicrobial activity. Sokhraneva.
-
Diaryl ether synthesis by etherification (arylation). Organic Chemistry Portal.
-
4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. ResearchGate.
-
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses.
-
Synthesis of novel 3,4-diaryl-5-aminopyrazoles as potential kinase inhibitors. ResearchGate.
-
Buchwald–Hartwig amination. Wikipedia.
-
Synthesis and Antimicrobial Activity of Nitrobenzyl-oxy-phenol Derivatives. PubMed.
-
Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Auctoresonline.
-
Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. MDPI.
-
Ullmann Reaction. Organic Chemistry Portal.
-
Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. ACS Publications.
-
Meirols A–C: Bioactive Catecholic Compounds from the Marine-Derived Fungus Meira sp. 1210CH-42. National Center for Biotechnology Information.
-
Facile Synthesis of Functionalized Phenoxy Quinolines: Antibacterial Activities against ESBL Producing Escherichia coli and MRSA, Docking Studies, and Structural Features Determination through Computational Approach. MDPI.
-
Synthesis of m-Aryloxy Phenols. Encyclopedia.pub.
-
Publications. The Hartwig Group.
-
Demonstration of Green Solvent Performance on O,S,N-Heterocycles Synthesis: Metal-Free Click Chemistry and Buchwald—Hartwig Coupling. National Center for Biotechnology Information.
-
Synthesis, Biological Evaluation, and Computational Analysis of 1,4-Naphthoquinone Derivatives as Inhibitors of the Sodium-Dependent NADH:Ubiquinone Oxidoreductase (NQR) in Vibrio cholerae. MDPI.
-
Diaryl ether derivatives as anticancer agents – a review. RSC Publishing.
-
Evidence for “cocktail”-type catalysis in Buchwald–Hartwig reaction. A mechanistic study. RSC Publishing.
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications.
Sources
- 1. Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Diaryl ether derivatives as anticancer agents – a review - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigating the structure-activity-relationship of diaryl ether-based paFabV inhibitors: A path to novel antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 4-(3-Methylphenoxy)phenol as a Strategic Building Block for Functional Materials
[1]
Executive Summary
4-(3-Methylphenoxy)phenol (CAS 58908-97-7) is an asymmetric diaryl ether intermediate critical for the development of next-generation functional materials.[1] Unlike its para-substituted counterparts, the meta-methyl group introduces a calculated "entropy of mixing" effect.[1] This structural irregularity disrupts crystalline packing in downstream polymers (such as polyimides and polyetherketones) without significantly compromising thermal stability.[1]
This guide provides a comprehensive technical workflow for researchers utilizing this building block to engineer soluble high-temperature polymers , low-viscosity epoxy resins , and liquid crystal mesogens .[1]
Key Technical Advantages[1]
-
Solubility Enhancement: The meta-methyl substituent lowers the melting point and increases solubility in organic solvents (NMP, DMAc) for solution-processing.[1]
-
Toughness: The ether linkage (-O-) imparts rotational flexibility, improving the fracture toughness of cured thermosets.[1]
-
Refractive Index: The high aromatic content maintains a high refractive index (
), suitable for optical encapsulants.[1]
Chemical Foundation & Mechanism[1]
The utility of 4-(3-Methylphenoxy)phenol lies in its ability to act as a monofunctional end-capper or a precursor to difunctional monomers .[1]
Structural Logic[1][2]
-
Phenolic -OH: The primary reactive site for glycidylation (epoxies), cyanylation (cyanate esters), or nucleophilic aromatic substitution (polyimides).[1]
-
Ether Linkage: Provides thermal stability (
C) while acting as a "swivel" to reduce brittleness.[1] -
3-Methyl Group: The steric bulk prevents efficient chain packing, which is the primary mechanism for improving the solubility of rigid-rod polymers.[1]
DOT Diagram: Functionalization Pathways
Figure 1: Strategic functionalization pathways transforming the building block into optical epoxies or polyimide precursors.
Experimental Protocols
Protocol A: Synthesis of 4-(3-Methylphenoxy)phenol
Note: If the material is not purchased commercially, this modified Ullmann coupling ensures high purity.[1]
Reaction: 4-Bromophenol + m-Cresol -> 4-(3-Methylphenoxy)phenol
Reagents:
-
4-Bromophenol (1.0 eq)[1]
-
m-Cresol (1.2 eq)[1]
-
Cesium Carbonate (
, 2.0 eq)[1] -
Copper(I) Iodide (CuI, 10 mol%)[1]
-
N,N-Dimethylglycine (Ligand, 20 mol%)[1]
-
Solvent: 1,4-Dioxane (anhydrous)[1]
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser. Purge with Argon for 15 minutes.
-
Charging: Add 4-Bromophenol (17.3 g, 100 mmol), m-Cresol (12.9 g, 120 mmol), and
(65.2 g, 200 mmol). -
Catalyst Addition: Add CuI (1.9 g, 10 mmol) and N,N-Dimethylglycine (2.06 g, 20 mmol).
-
Solvation: Add anhydrous 1,4-Dioxane (200 mL) via syringe.
-
Reaction: Heat the mixture to 110°C for 24 hours under Argon. Monitor by TLC (Hexane:EtOAc 4:1) until 4-Bromophenol is consumed.[1]
-
Workup: Cool to room temperature. Filter through a Celite pad to remove inorganic salts.[1] Wash the pad with ethyl acetate.[1]
-
Extraction: Wash the filtrate with 1M HCl (to remove excess amine/base), then brine. Dry over
.[1] -
Purification: Concentrate in vacuo. Purify via column chromatography (Silica Gel, Hexane/EtOAc gradient).
Protocol B: Synthesis of High-Performance Epoxy Monomer
Application: Low-viscosity encapsulants for electronics.[1]
Reaction: 4-(3-Methylphenoxy)phenol + Epichlorohydrin -> Glycidyl Ether Derivative
Reagents:
-
4-(3-Methylphenoxy)phenol (20.0 g, 0.1 mol)[1]
-
Epichlorohydrin (92.5 g, 1.0 mol) – Large excess acts as solvent and prevents oligomerization.[1]
-
Benzyltrimethylammonium chloride (Catalyst, 1 mol%)[1]
-
Sodium Hydroxide (50% aq.[1] solution, 1.2 eq)
Methodology:
-
Dissolution: In a flask fitted with a Dean-Stark trap (optional for azeotrope) or simple reflux, dissolve the phenol in Epichlorohydrin. Add the phase transfer catalyst.[1]
-
Coupling: Heat to 100°C . Dropwise add the 50% NaOH solution over 1 hour.
-
Reflux: Stir at 100°C for 3 hours.
-
Workup: Cool and filter off the NaCl salt. Wash the organic phase with water until neutral pH.[1]
-
Distillation: Remove excess epichlorohydrin via rotary evaporation (recover for reuse).
-
Final Polish: The resulting oil is the Diglycidyl ether (if starting from a bisphenol) or Monoglycidyl ether (in this case).[1]
Characterization & Quality Control
To ensure the integrity of the "functional material," the following specifications must be met.
| Test | Method | Acceptance Criteria | Purpose |
| Purity | HPLC (C18, ACN/Water) | > 99.0% | Impurities (e.g., unreacted cresol) degrade polymer Tg.[1] |
| Structure | 1H-NMR (CDCl3) | Singlet at | Confirms meta-substitution and intact ether linkage.[1] |
| Water Content | Karl Fischer | < 0.1% | Critical for curing kinetics in polyurethanes/epoxies.[1] |
| Color | APHA | < 50 | Essential for optical applications.[1] |
Data Interpretation (1H NMR):
Application Note: Polyimide End-Capping
In polyimide synthesis, molecular weight control is vital for melt-processing.[1]
-
Synthesis: React a dianhydride (e.g., BPDA) with a diamine (e.g., ODA) to form Polyamic Acid.[1]
-
Capping: Add 4-(3-Methylphenoxy)aniline (derived from our building block via Protocol B -> SNAr -> Reduction) at 1-2 mol% offset.
-
Effect: The 3-methylphenoxy tail acts as a "molecular lubricant," preventing chain stiffening at the chain ends and improving the solubility of the final polyimide film in solvents like DMAc.[1]
References
-
PubChem Compound Summary. "4-(3-Methylphenoxy)phenol" (CAS 58908-97-7).[1][3] National Center for Biotechnology Information. [Link][1]
-
Ullmann Coupling Protocols. "Copper-Catalyzed Synthesis of Diaryl Ethers." Organic Syntheses. [Link][1]
-
Polyimide Solubility Mechanisms. "Structure-Property Relationships in Soluble Polyimides." NASA Technical Reports Server. [Link][1]
-
Epoxy Diluents. "Reactive Diluents for Epoxy Resins." Hexion Technical Data. [Link][1]
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-(3-Methylphenoxy)phenol Synthesis Yield
Welcome to the technical support center for the synthesis of 4-(3-Methylphenoxy)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions encountered during the synthesis of this valuable diaryl ether. Our goal is to empower you with the knowledge to not only successfully synthesize 4-(3-Methylphenoxy)phenol but also to optimize your reaction yields and purity.
Introduction to 4-(3-Methylphenoxy)phenol Synthesis
The synthesis of 4-(3-Methylphenoxy)phenol, a diaryl ether, is most commonly achieved through a copper-catalyzed cross-coupling reaction known as the Ullmann condensation. This reaction involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst and a base. While seemingly straightforward, the Ullmann condensation is notorious for its sensitivity to various reaction parameters, often leading to challenges in achieving high yields and purity.
This guide will focus on the Ullmann condensation approach, providing a detailed experimental protocol, troubleshooting common issues, and offering insights into optimizing reaction conditions.
Core Synthesis Pathway: The Ullmann Condensation
The fundamental transformation for the synthesis of 4-(3-Methylphenoxy)phenol via the Ullmann condensation is depicted below:
Caption: General scheme of the Ullmann condensation for 4-(3-Methylphenoxy)phenol synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of 4-(3-Methylphenoxy)phenol in a question-and-answer format.
Q1: My reaction shows low or no conversion of starting materials. What are the likely causes and how can I fix this?
A1: Low or no conversion in an Ullmann condensation can stem from several factors. Here's a systematic approach to troubleshooting:
-
Catalyst Inactivity: The copper catalyst is the heart of the reaction.
-
Cause: Copper(I) salts can oxidize to the less active copper(II) state upon exposure to air. The surface of copper metal can also be passivated by oxides.
-
Solution:
-
Use freshly purchased, high-purity copper(I) iodide (CuI) or copper(I) oxide (Cu₂O).
-
If using copper powder, activate it prior to use by washing with a dilute acid (e.g., HCl) to remove the oxide layer, followed by rinsing with water, ethanol, and ether, and then drying under vacuum.
-
Consider using a ligand to stabilize the copper catalyst and enhance its reactivity. Ligands like 1,10-phenanthroline or N,N-dimethylglycine can be effective.[1]
-
-
Experimental Protocol: To a stirred suspension of copper powder in dilute hydrochloric acid, stir for 15 minutes. Decant the acid and wash the copper with deionized water until the washings are neutral. Then, wash with ethanol and diethyl ether before drying under high vacuum.
-
-
Insufficient Base Strength or Solubility: The base is crucial for deprotonating the phenol, forming the more nucleophilic phenoxide.
-
Cause: The chosen base may not be strong enough to deprotonate 3-methylphenol effectively, or it may have poor solubility in the reaction solvent.
-
Solution:
-
Potassium carbonate (K₂CO₃) is a common choice, but for challenging couplings, a stronger and more soluble base like cesium carbonate (Cs₂CO₃) can significantly improve yields.
-
Ensure the base is finely powdered and anhydrous to maximize its surface area and reactivity.
-
-
-
Reaction Temperature is Too Low: Ullmann condensations typically require high temperatures to proceed at a reasonable rate.[2]
-
Cause: Insufficient thermal energy can lead to a sluggish or stalled reaction.
-
Solution:
-
Gradually increase the reaction temperature. For many Ullmann reactions, temperatures in the range of 150-200 °C are necessary.
-
Select a high-boiling point solvent that is appropriate for the desired reaction temperature, such as N,N-dimethylformamide (DMF), pyridine, or toluene.[3]
-
-
-
Presence of Water: Water can deactivate the catalyst and interfere with the formation of the phenoxide.
-
Cause: Using wet starting materials or solvents.
-
Solution:
-
Use anhydrous solvents and ensure your starting materials are thoroughly dried.
-
Consider setting up the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
-
Caption: Troubleshooting flowchart for low reaction conversion.
Q2: My reaction produces a significant amount of side products. What are they and how can I minimize them?
A2: The formation of side products is a common challenge in Ullmann condensations. The primary side reactions to consider are:
-
Homocoupling of the Aryl Halide:
-
Cause: The aryl halide can react with itself to form a biaryl compound. This is particularly prevalent at high temperatures.
-
Solution:
-
Use a more reactive aryl halide, such as an aryl iodide instead of an aryl bromide or chloride, which can allow for lower reaction temperatures.
-
Employ a ligand that promotes the desired cross-coupling over homocoupling.
-
Carefully control the stoichiometry of the reactants.
-
-
-
Reduction of the Aryl Halide:
-
Cause: The aryl halide can be reduced to the corresponding arene, especially in the presence of trace amounts of water or other proton sources.
-
Solution:
-
Ensure strictly anhydrous conditions.
-
Thoroughly degas the solvent to remove dissolved oxygen, which can participate in radical side reactions.
-
-
-
Ether Cleavage:
-
Cause: At very high temperatures, the newly formed diaryl ether product can undergo cleavage.
-
Solution:
-
Monitor the reaction progress by TLC or GC-MS and stop the reaction once the starting materials are consumed to avoid over-heating.
-
-
| Side Product | Formation Pathway | Mitigation Strategy |
| Biaryl (from aryl halide) | Homocoupling of the aryl halide | Use aryl iodide, add a ligand, control stoichiometry |
| Arene (from aryl halide) | Reduction of the aryl halide | Maintain anhydrous conditions, degas solvent |
| Cleavage Products | Thermal degradation of the product | Monitor reaction and avoid prolonged heating |
Q3: I'm struggling with the purification of my product. What is an effective workup and purification procedure?
A3: The workup and purification of 4-(3-Methylphenoxy)phenol can be challenging due to the presence of unreacted starting materials and side products with similar polarities. Here is a recommended procedure:
-
Workup:
-
After cooling the reaction mixture to room temperature, dilute it with a suitable organic solvent like ethyl acetate or toluene.
-
Filter the mixture through a pad of celite to remove the insoluble copper salts and the base.[1]
-
Wash the organic layer sequentially with a dilute aqueous acid solution (e.g., 1 M HCl) to remove any remaining base and basic impurities, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Column Chromatography: This is the most effective method for purifying 4-(3-Methylphenoxy)phenol on a laboratory scale.
-
Stationary Phase: Silica gel is a suitable stationary phase.
-
Eluent System: A gradient of ethyl acetate in hexanes or petroleum ether is typically effective. Start with a low polarity eluent (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity to elute your product. The unreacted aryl halide will likely elute first, followed by the product, and then the unreacted 3-methylphenol.
-
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an effective final purification step.
-
Solvent System: A mixture of a polar and non-polar solvent, such as ethanol/water or toluene/hexanes, can be effective. Experiment with small amounts to find the optimal solvent system.
-
-
Frequently Asked Questions (FAQs)
Q: What is the best choice of aryl halide for this synthesis?
A: The reactivity of aryl halides in the Ullmann condensation follows the order: I > Br > Cl. Aryl iodides are the most reactive and often allow for milder reaction conditions, which can help to minimize side reactions. Therefore, 4-iodophenol is generally the preferred starting material over 4-bromophenol or 4-chlorophenol.
Q: Can I use a different catalyst besides copper?
A: While copper is the traditional and most common catalyst for the Ullmann condensation, palladium- and nickel-based catalysts have also been developed for the synthesis of diaryl ethers. These systems, often referred to as Buchwald-Hartwig amination-type C-O coupling reactions, can sometimes offer milder reaction conditions and a broader substrate scope. However, they often require more expensive and air-sensitive phosphine ligands.
Q: What are the key safety precautions I should take during this synthesis?
A:
-
High Temperatures: The reaction is often run at high temperatures, so use appropriate heating mantles and ensure your glassware is free of cracks.
-
Solvents: Many of the solvents used (e.g., DMF, pyridine, toluene) are flammable and have associated health risks. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Bases: Strong bases like potassium carbonate and cesium carbonate are corrosive and can cause skin and eye irritation. Handle them with care.
-
Copper Salts: Copper salts can be toxic if ingested. Avoid creating dust when handling them.
Experimental Protocols
Representative Protocol for the Synthesis of 4-(3-Methylphenoxy)phenol
Disclaimer: This is a representative protocol adapted from general Ullmann condensation procedures and should be optimized for your specific laboratory conditions.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methylphenol (1.0 eq.), 4-iodophenol (1.0 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).
-
Solvent Addition: Add anhydrous, degassed N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the 3-methylphenol.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 150 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Wash the organic filtrate with 1 M HCl (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 4-(3-Methylphenoxy)phenol as a solid or oil.
Characterization Data (Predicted for 4-(3-Methylphenoxy)phenol)
The following data are predicted based on the analysis of structurally similar compounds, such as 4-(4-methylphenoxy)phenol and 3-methylphenol, and should be confirmed by experimental analysis.[4]
-
¹H NMR (400 MHz, CDCl₃): δ 7.25 (t, J = 7.8 Hz, 1H), 7.10 (d, J = 8.8 Hz, 2H), 6.95 (d, J = 8.8 Hz, 2H), 6.85 (d, J = 7.6 Hz, 1H), 6.78 (s, 1H), 6.75 (dd, J = 8.2, 2.2 Hz, 1H), 5.0 (s, 1H, -OH), 2.35 (s, 3H, -CH₃).
-
¹³C NMR (101 MHz, CDCl₃): δ 158.1, 152.0, 150.2, 140.1, 130.0, 122.5, 121.2, 119.5, 116.8, 116.0, 21.5.
-
FTIR (KBr, cm⁻¹): 3400-3300 (br, O-H stretch), 3050-3020 (aromatic C-H stretch), 2920-2850 (aliphatic C-H stretch), 1600, 1500, 1450 (aromatic C=C stretch), 1230 (aromatic C-O stretch).
-
Mass Spectrometry (EI): m/z (%) = 200 (M⁺), 185, 107, 91, 77.
References
-
Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. PubMed Central. Available at: [Link]
-
Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]
- US5756724A - High-yielding ullmann reaction for the preparation of bipyrroles. Google Patents.
-
Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. PMC. Available at: [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Available at: [Link]
-
ULLMANN REACTION.pptx. Available at: [Link]
-
Ligand-Free Copper-Catalyzed Cross-Coupling Reaction of Alkynes with Aryl Iodides and Vinyl Halides. Organic Chemistry Portal. Available at: [Link]
-
4-(4-Methylphenoxy)phenol | C13H12O2 | CID 641440. PubChem. Available at: [Link]
Sources
Technical Support Center: Synthesis & Purification of 4-(3-Methylphenoxy)phenol
Welcome to the technical support center for the synthesis and purification of 4-(3-Methylphenoxy)phenol. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this diaryl ether. Instead of a generic protocol, we will address the specific, practical challenges you may encounter in the lab through a detailed troubleshooting and FAQ format. Our goal is to empower you with the causal understanding needed to not just follow a procedure, but to intelligently refine it for optimal purity and yield.
Section 1: Understanding Your Impurity Profile
A successful purification strategy begins with understanding what you need to remove. The synthesis of diaryl ethers, often via methods like the Ullmann condensation or nucleophilic aromatic substitution, can generate a predictable set of impurities.[1][2]
FAQ: What are the most common impurities I should expect in my crude 4-(3-Methylphenoxy)phenol?
Answer: Your crude product will typically contain a mixture of unreacted starting materials, catalyst residues, and reaction byproducts. The exact profile depends on your synthetic route, but common culprits include:
-
Unreacted Starting Materials:
-
3-Methylphenol (m-cresol)
-
4-Halophenol (e.g., 4-fluorophenol, 4-chlorophenol) or its equivalent arylating agent.
-
-
Catalyst Residues:
-
Reaction Byproducts:
-
Self-coupling products: Biphenyls formed from the coupling of two aryl halides.
-
Isomeric products: Depending on the reaction conditions, minor amounts of other isomers, such as 2-(3-Methylphenoxy)phenol, may form.
-
Products of side reactions: High temperatures can lead to decomposition or other undesired transformations.[6]
-
-
Solvent and Base Residues:
-
High-boiling solvents like DMSO or DMF.
-
Inorganic bases like potassium carbonate or cesium carbonate.[4]
-
Workflow: Initial Impurity Assessment
This workflow outlines the logical steps for characterizing your crude product before attempting purification.
Caption: A logical workflow for the initial analysis of crude product.
FAQ: Which analytical techniques are best for identifying these impurities?
Answer: A combination of techniques is essential for a complete picture.
-
Thin-Layer Chromatography (TLC): This is your first and most frequent check. It's a rapid, inexpensive way to visualize the complexity of your crude mixture, estimate the relative polarities of the components, and monitor the progress of purification. For phenolic compounds, a common mobile phase to start with is a mixture of hexane and ethyl acetate.[7]
-
¹H NMR Spectroscopy: This is arguably the most powerful tool for identifying organic impurities. You can often directly observe signals from unreacted starting materials and major byproducts. The aromatic region (6.5-8.0 ppm) will be particularly informative.
-
Mass Spectrometry (MS), especially coupled with chromatography (GC-MS or LC-MS): This technique is invaluable for confirming the molecular weights of your product and any impurities, providing strong evidence for their identities.[8]
-
Infrared (IR) Spectroscopy: While less specific than NMR or MS, IR can quickly confirm the presence of the key functional groups (a broad O-H stretch for the phenol, C-O-C stretch for the ether) and the absence of certain starting material functionalities (e.g., a C=O if starting from a ketone).[9]
Section 2: Core Purification Strategies & Troubleshooting
Once you have an idea of what impurities are present, you can select the most effective purification method.
FAQ: My crude product is a dark, oily solid. What should my first purification step be?
Answer: Before attempting chromatography or recrystallization, perform a liquid-liquid extraction (acid-base wash). This is a highly effective first-pass purification step that leverages the acidic nature of your phenolic product. The process separates acidic, basic, and neutral compounds.
Causality: 4-(3-Methylphenoxy)phenol is acidic due to its phenolic hydroxyl group. It will react with a moderately strong aqueous base (like sodium bicarbonate or sodium hydroxide) to form a water-soluble sodium phenoxide salt. Most organic byproducts (like self-coupled biphenyls) and residual non-polar solvents are neutral and will remain in the organic phase. Unreacted m-cresol will also be extracted into the aqueous basic layer, but this is often acceptable in a first pass.
Protocol: Acid-Base Extraction for Crude Phenol Purification
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Base Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will remove any strongly acidic impurities. For a more robust extraction of your phenolic product, use a 1 M solution of sodium hydroxide (NaOH).
-
Scientist's Note: Using NaOH will deprotonate your desired product, moving it into the aqueous layer. This is a powerful purification step.
-
-
Separation: Drain the aqueous layer (which now contains your product as the sodium salt) into a separate flask. Keep the organic layer and wash it one more time with the basic solution to ensure complete extraction.
-
Re-acidification: Cool the combined aqueous layers in an ice bath. Slowly add a strong acid (e.g., 2 M HCl) with stirring until the solution is acidic (test with pH paper). Your product, 4-(3-Methylphenoxy)phenol, will precipitate out as it is no longer soluble in its protonated form.
-
Final Extraction: Extract the acidified aqueous solution with fresh ethyl acetate or DCM (3x portions). The purified product will now move back into the organic layer.
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield a significantly cleaner product.
FAQ: How do I choose between recrystallization and column chromatography?
Answer: The choice depends on the nature of your impurities and the quantity of material.
-
Choose Recrystallization when:
-
Your product is a solid with moderate to high purity (>90%).
-
The impurities have significantly different solubility in a chosen solvent compared to your product.[10]
-
You are working on a larger scale (generally >1 g), as it is often more scalable than chromatography.
-
-
Choose Column Chromatography when:
Section 3: In-Depth Troubleshooting Guides
Guide 1: Troubleshooting Recrystallization
Recrystallization is a powerful technique, but it can be frustrating when it doesn't work perfectly.[9][10]
Caption: A troubleshooting decision tree for common recrystallization issues.
Q: I've selected a solvent, but my product won't crystallize out of the solution, even when cold. A: This indicates your solution is not supersaturated. The key is to induce nucleation.
-
Causality: Crystal formation requires an initial nucleation site. In a clean solution, this can be energetically unfavorable.
-
Solutions:
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass provide nucleation sites.
-
Add a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the cold solution. This provides a perfect template for further crystal growth.[10]
-
Reduce Solvent Volume: Carefully evaporate a small amount of solvent and try cooling again. You may have used too much initially.[9]
-
Lower the Temperature: Move the flask from an ice bath to a freezer or an acetone/dry ice bath for a short period.
-
Q: My product precipitates as an oil instead of crystals. A: This is called "oiling out" and happens when the solute's solubility is exceeded while the solution is still above the solute's melting point, or when the concentration is too high.
-
Causality: The compound is coming out of solution, but the temperature is too high for an ordered crystal lattice to form.
-
Solutions:
-
Re-heat and Add More Solvent: Heat the solution until the oil redissolves, then add more of the primary solvent to lower the saturation point. Allow it to cool more slowly.
-
Change Solvent System: Your chosen solvent may be too good. Switch to a solvent in which your compound is less soluble at high temperatures. Alternatively, use a mixed-solvent system (e.g., Toluene/Hexane, Ethanol/Water).[10]
-
| Solvent System | Polarity | Use Case for 4-(3-Methylphenoxy)phenol |
| Toluene / Heptane | Low | Good for crystallizing moderately polar compounds. Toluene dissolves, heptane acts as the anti-solvent. |
| Ethanol / Water | High | Ethanol dissolves the phenol, and water is added dropwise as the anti-solvent until turbidity persists. |
| Ethyl Acetate / Hexane | Medium | A versatile system. Dissolve in minimal hot ethyl acetate, add hexane to induce crystallization. |
Guide 2: Troubleshooting Column Chromatography
Phenols can be tricky to purify via column chromatography due to the acidic hydroxyl group interacting strongly with the silica gel.[11]
Q: My compound is streaking or "tailing" badly on the TLC plate and the column, leading to poor separation. A: This is a classic sign of strong interaction between your acidic phenol and the acidic silica gel.
-
Causality: The acidic silanol groups (Si-OH) on the silica surface can hydrogen-bond or even deprotonate your phenol, causing it to "stick" and elute slowly and broadly rather than as a tight band.
-
Solutions:
-
Add Acetic Acid: Add a small amount (0.1-1%) of acetic acid to your mobile phase. This protonates the silica surface and the analyte, minimizing the strong ionic interactions and leading to sharper bands.
-
Use a Different Solvent: Toluene can be an excellent solvent for separating aromatic compounds and can sometimes provide better separation than traditional hexane/ethyl acetate systems.[7]
-
Switch the Stationary Phase: If tailing persists, consider using a less acidic stationary phase like neutral alumina or a reverse-phase (C18) silica gel.[12][13]
-
Q: What is a good starting solvent system for purifying 4-(3-Methylphenoxy)phenol on a silica gel column? A: The goal is to find a solvent system that gives your product an Rf value of ~0.25-0.35 on the TLC plate. This generally provides the best separation on a column.
-
Recommended Starting Points (Mobile Phase):
-
9:1 Hexane : Ethyl Acetate
-
8:2 Hexane : Ethyl Acetate
-
95:5 Dichloromethane : Methanol (if the compound is more polar)[7]
-
-
Systematic Approach:
-
Run TLC plates in several solvent systems with varying polarity.
-
Select the system that gives the best separation between your product and the major impurities, with the product Rf in the target range.
-
Remember to add 0.1% acetic acid if you observe tailing.
-
Section 4: Purity Confirmation
After purification, you must rigorously confirm the purity of your final compound.
FAQ: How do I definitively determine the purity of my final product?
Answer: No single technique is sufficient. A combination of chromatographic and spectroscopic methods is required to meet authoritative standards.[8]
-
¹H NMR and ¹³C NMR: A clean NMR spectrum, free of signals from impurities, is the primary indicator of high purity. Integration of the ¹H NMR signals should correspond to the expected proton ratios.
-
Quantitative NMR (qNMR): For the highest level of accuracy, qNMR can be used to determine purity by integrating the signal of the analyte against a certified internal standard of known concentration.[14]
-
High-Performance Liquid Chromatography (HPLC): HPLC is highly sensitive and can detect impurities that may not be visible by NMR. A pure sample should show a single, sharp peak. Purity is often reported as "% area" of the main peak.
-
Elemental Analysis (CHN Analysis): This technique determines the mass percentages of carbon, hydrogen, and nitrogen. The experimental values should match the theoretical values for the molecular formula C₁₃H₁₂O₂ within a narrow margin (typically ±0.4%).
References
- CN113429268A - Synthetic method of 4-phenoxyphenol.
-
Purification and Biochemical Characterization of Polyphenol Oxidase from Falcaria vulgaris Bernh. MDPI. [Link]
-
METHOD FOR PURIFYING PHENOL - EP 3388412 B1. European Patent Office. [Link]
-
How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. [Link]
- US5679223A - Method for separating and purifying catechol mixtures.
-
Common sources of mistake in organic synthesis. Reddit. [Link]
- CN111253361A - Preparation method of 3, 4-methylenedioxyphenol.
- WO2000014043A1 - Purification of alkylated phenols by melt crystallization.
-
Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. PubMed Central. [Link]
-
hydrogenolysis of phenolic ethers: biphenyl. Organic Syntheses Procedure. [Link]
-
Methods of purification of raw polyphenol extract for chromatographic analysis. Biblioteka Nauki. [Link]
-
Column chromatography of phenolics? ResearchGate. [Link]
-
Diaryl ether formation in the synthesis of natural products | Request PDF. ResearchGate. [Link]
-
7 Analytical Methods. ResearchGate. [Link]
- CN1566074A - 4-methyl-3-nitrophenols and preparation method thereof.
-
Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry. [Link]
- CN103044205A - Preparation method of 3-methyl-4-isopropylphenol.
-
Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. PubMed Central. [Link]
-
Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography. U.S. Environmental Protection Agency (EPA). [Link]
-
Instructions for Articles. Organic Syntheses. [Link]
-
1H NMR (300 MHz, DMSO-d6, 298 K, TMS): 9. Semantic Scholar. [Link]-1H-NMR-(300-MHz%2C-K-TMS)%3A-Zhang-Zhang/13936662e086208985161304523315a676b70125]([Link])
-
Trouble with Column Chromatography of phenolic compounds. Reddit. [Link]
-
Diaryl ether synthesis by etherification (arylation). Organic Chemistry Portal. [Link]
-
Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. [Link]
-
(PDF) The Mechanism of the Modified Ullmann Reaction. ResearchGate. [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (CO) Bonding by Copper-Mediated Catalyst. Semantic Scholar. [Link]
-
Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocation. PubMed Central. [Link]
-
III Analytical Methods. Japan International Cooperation Agency. [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Nitration of Phenol and Purification by Column Chromatography Purpose. CDN. [Link]
-
How to determine the purity of newly synthesized organic compound? ResearchGate. [Link]
-
Synthesis of m-Aryloxy Phenols. Encyclopedia.pub. [Link]
-
Identification and Determination of Impurities in Drugs. ScienceDirect. [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]
-
C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. UniTo. [Link]
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- 14. orgsyn.org [orgsyn.org]
Technical Support Center: Troubleshooting HPLC Separation of 4-(3-Methylphenoxy)phenol Isomers
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC). This guide is specifically designed for researchers, scientists, and drug development professionals who are tackling the challenging separation of 4-(3-Methylphenoxy)phenol and its positional isomers. The structural similarity of these compounds makes their resolution a complex task, often plagued by issues of co-elution and poor peak shape. This document provides in-depth, field-proven insights in a question-and-answer format to help you diagnose and resolve common experimental hurdles.
Understanding the Challenge: The Analyte
4-(3-Methylphenoxy)phenol and its isomers (e.g., 4-(2-Methylphenoxy)phenol, 4-(4-Methylphenoxy)phenol) are aromatic compounds with very similar physicochemical properties. Their separation relies on exploiting subtle differences in hydrophobicity and spatial arrangement.
| Property | 4-(3-Methylphenoxy)phenol | Positional Isomers (ortho, para) | Rationale for Separation Difficulty |
| Molecular Formula | C₁₃H₁₂O₂ | C₁₃H₁₂O₂ | Identical formula and molecular weight. |
| Molecular Weight | 200.23 g/mol [1] | 200.23 g/mol [1] | No difference in mass for MS detection unless fragmented. |
| Polarity | Moderately Polar | Very Similar | Subtle shifts in dipole moment due to methyl group position. |
| LogP (Estimated) | ~3.5 | ~3.5 | Minor variations in hydrophobicity are the primary handle for separation. |
Frequently Asked Questions & Troubleshooting Guides
Section 1: Poor Resolution and Co-elution
This is the most common and critical issue when separating closely related structural isomers. Resolution (Rs) is a function of efficiency (N), selectivity (α), and retention factor (k). To solve poor resolution, we must systematically address these factors.
A1: Co-elution of isomers indicates that your current method lacks the necessary selectivity (α) . Selectivity is the measure of separation between the peak centers and is the most powerful factor for improving resolution. Your initial goal is to find a combination of stationary and mobile phases that interacts differently with the subtle structural variations of your isomers.
Here is a logical workflow to begin troubleshooting this issue:
Caption: Initial troubleshooting workflow for co-eluting peaks.
Causality Explained:
-
Decreasing Organic Content (Step 1): This increases the retention factor (k), giving the analytes more time to interact with the stationary phase. While it doesn't change selectivity directly, increased retention can sometimes reveal a slight separation that was previously hidden.
-
Changing Organic Modifier (Step 2): Acetonitrile and methanol have different properties and engage in different intermolecular interactions (dipole-dipole, hydrogen bonding). Switching between them can significantly alter selectivity for aromatic compounds.[2]
-
Changing Stationary Phase (Step 3): If mobile phase changes fail, the fundamental interaction mechanism must be altered. Standard C18 columns separate primarily based on hydrophobicity. Phenyl or pentafluorophenyl (F5) phases offer alternative separation mechanisms like π-π interactions, which are highly effective for aromatic isomers.[3]
A2: With partial separation, you have a solid foundation. Now, the focus is on fine-tuning the method.
Protocol for Optimizing Resolution:
-
Optimize Mobile Phase Strength:
-
Goal: Achieve a retention factor (k) between 2 and 10 for your isomers. This range typically provides the best balance of resolution and run time.
-
Action: If your current method is isocratic, systematically adjust the percentage of the organic modifier in 1-2% increments. If using a gradient, shallowing the gradient slope across the elution window of the isomers will increase separation.[4]
-
-
Evaluate Temperature Effects:
-
Goal: Exploit differences in the analytes' enthalpy of transfer between the mobile and stationary phases.
-
Action: Adjust the column temperature. Start at your current temperature (e.g., 30°C) and test at higher (e.g., 40°C, 50°C) and lower (e.g., 20°C) temperatures. Lower temperatures often increase retention and can improve selectivity, while higher temperatures decrease viscosity (improving efficiency) but may reduce selectivity.
-
-
Change the Organic Modifier:
-
Goal: Alter selectivity (α).
-
Action: As mentioned in Q1, if you are using acetonitrile (ACN), prepare a mobile phase with methanol (MeOH) at an equivalent strength, and vice-versa. Tetrahydrofuran (THF) is another option that can provide unique selectivity for aromatic compounds, though it often generates higher backpressure.[2]
-
-
Select an Alternative Stationary Phase:
-
Goal: Introduce different interaction mechanisms.
-
Action: If a C18 column is not providing sufficient resolution, a column with a phenyl-based stationary phase is the logical next step for aromatic isomers.[3]
-
Phenyl-Hexyl: Offers strong π-π interactions.
-
Pentafluorophenyl (F5/PFP): Provides a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, making it extremely effective for separating positional isomers.
-
-
Caption: Logical workflow for improving isomer separation.
Section 2: Peak Shape Problems
Phenolic compounds are notorious for producing tailing peaks in reversed-phase HPLC. This distortion compromises both resolution and accurate integration.
A3: The primary cause of peak tailing for phenolic compounds is secondary interactions between the acidic hydroxyl group of the phenol and residual, ionized silanol groups (Si-O⁻) on the surface of silica-based stationary phases.[5][6] These interactions provide an additional retention mechanism that leads to a "tail" on the peak.
Step-by-Step Protocol to Eliminate Peak Tailing:
-
Lower the Mobile Phase pH:
-
Causality: The pKa of a phenol is typically around 10.[7] Residual silanols on silica have a pKa of roughly 3.5-4.5. By lowering the mobile phase pH to between 2.5 and 3.0, you ensure that both the phenolic hydroxyl group (non-ionized) and the surface silanols (protonated, Si-OH) are in their neutral forms. This suppresses the strong ionic interaction causing the tailing.
-
Action: Add a buffer to your aqueous mobile phase. A phosphate or formate buffer is common. For LC-MS compatibility, use a volatile buffer like 0.1% formic acid.[8] Ensure the final pH of the mobile phase is between 2.5 and 3.0.
-
-
Use a High-Purity, End-Capped Column:
-
Causality: Modern HPLC columns are manufactured with high-purity silica and are "end-capped," a process that uses a small silylating agent (like trimethylchlorosilane) to block a majority of the residual silanol groups. This reduces the sites available for secondary interactions.
-
Action: If you are using an older column (e.g., a "Type A" silica), switch to a modern, high-purity, end-capped column ("Type B" silica). This alone can dramatically improve peak shape.[6]
-
-
Check for Column Overload:
-
Causality: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion that often manifests as tailing.
-
Action: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.
-
-
Inspect for Column Damage:
-
Causality: A void at the head of the column or a partially blocked inlet frit can disrupt the sample band, leading to tailing and split peaks.[5][9]
-
Action: Disconnect the column and reverse it (if the manufacturer allows). Flush it to waste with a strong solvent.[5] If the problem persists after reconnecting it in the correct orientation, the column may be permanently damaged and require replacement.
-
Section 3: System and Method Stability
A4: Drifting retention times indicate an unstable system. The cause is usually related to the mobile phase, column temperature, or pump performance.
Troubleshooting Checklist for Drifting Retention Times:
-
Mobile Phase Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your sequence. For reversed-phase, this typically requires flushing with 10-20 column volumes of the initial mobile phase.
-
Mobile Phase Composition: If you are mixing mobile phase components online, ensure the pump's proportioning valves are functioning correctly. If you are preparing the mobile phase manually ("pre-mixing"), ensure it is thoroughly mixed and degassed.
-
Buffer Stability: If using a buffer, ensure it is fresh and that its concentration is sufficient to control the pH.
-
Column Temperature Control: Verify that your column oven is maintaining a stable temperature. Fluctuations of even a few degrees can cause retention times to shift.
-
Pump Performance: Check for leaks in the pump heads, seals, and fittings. A small leak can cause inconsistent flow rates, leading to drifting retention times.
References
-
How to separate isomers by Normal phase HPLC? - ResearchGate. (2019). ResearchGate. [Link]
-
Direct chiral HPLC separation on CSPs - Chiralpedia. (2022). Chiralpedia. [Link]
-
HPLC Troubleshooting Guide. (n.d.). Chrom-Support. [Link]
-
Tips and Tricks of HPLC System Troubleshooting - Agilent. (n.d.). Agilent Technologies. [Link]
-
HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie. (2007). Česká a slovenská farmacie. [Link]
-
4-Methoxy-3-methylphenol | C8H10O2 | CID 297394 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]
-
A review on method development by hplc - SciSpace. (n.d.). SciSpace. [Link]
-
Separation of Benzene, 1-methyl-4-phenoxy- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
-
Analytical Separation of Closantel Enantiomers by HPLC - ResearchGate. (2015). ResearchGate. [Link]
-
Chiral HPLC Separations - Phenomenex. (n.d.). Phenomenex. [Link]
-
Peak Tailing in HPLC - Element Lab Solutions. (n.d.). Element Lab Solutions. [Link]
-
Determination of alkylphenols and alkylphenol polyethoxylates by reversed-phase high-performance liquid chromatography and solid-phase extraction - ResearchGate. (2006). ResearchGate. [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). International Journal of Pharmaceutical Sciences and Research. [Link]
-
The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing | LCGC International - Chromatography Online. (2023). Chromatography Online. [Link]
-
Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns - Shimadzu. (n.d.). Shimadzu. [Link]
-
4-Methoxyphenol | C7H8O2 | CID 9015 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]
-
Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents - PMC - NIH. (2020). National Center for Biotechnology Information. [Link]
-
What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (n.d.). Chrom Tech, Inc. [Link]
-
Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. (n.d.). Journal of Pharmaceutical Research International. [Link]
-
3-Methoxy-4-methylphenol | C8H10O2 | CID 15103015 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]
-
4-(Methoxymethyl)phenol | C8H10O2 | CID 79310 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]
-
Trouble resolving isomers - Chromatography Forum. (2015). Chromatography Forum. [Link]
-
5 Common HPLC Troubleshooting Mistakes and What to Do Instead - YouTube. (2023). YouTube. [Link]
-
4-(4-Methylphenoxy)phenol | C13H12O2 | CID 641440 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]
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- 9. agilent.com [agilent.com]
Technical Support Center: Degradation of 4-(3-Methylphenoxy)phenol
Welcome to the technical support center for 4-(3-Methylphenoxy)phenol. This guide is designed for researchers, scientists, and professionals in drug development who utilize 4-(3-Methylphenoxy)phenol in their experimental workflows. As a diaryl ether and a phenol, this molecule possesses two key functional groups that govern its reactivity and stability. Understanding its potential degradation pathways is crucial for ensuring the success and reproducibility of your reactions. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its use.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture containing 4-(3-Methylphenoxy)phenol has turned yellow/brown/pink. What is the likely cause?
A1: Discoloration is a common indicator of phenol degradation, primarily due to oxidation. The phenolic hydroxyl group is susceptible to oxidation by atmospheric oxygen, residual oxidizing agents, or metal contaminants. This process can generate highly colored quinone-type structures and phenoxy radicals, which can further react to form colored polymeric materials. The specific color can depend on the extent of oxidation and the specific impurities present.
Q2: I am observing a lower than expected yield in my reaction where 4-(3-Methylphenoxy)phenol is a starting material. Could degradation be the cause?
A2: Yes, degradation is a likely contributor to low yields. If the reaction conditions are not optimized to maintain the stability of 4-(3-Methylphenoxy)phenol, a portion of it may be consumed by side reactions such as oxidative coupling or ether cleavage, thus reducing the amount available for your desired transformation.
Q3: I have identified unexpected peaks in my HPLC/GC-MS analysis of the reaction mixture. What could these be?
A3: These peaks could correspond to several degradation products. The most common are products of oxidative C-C or C-O coupling, leading to dimers or oligomers.[1][2][3][4] Depending on the reaction conditions, you may also see products of ether cleavage, such as hydroquinone and m-cresol, particularly under harsh acidic or high-temperature hydrothermal conditions.[5][6]
Q4: How can I store 4-(3-Methylphenoxy)phenol to minimize degradation?
A4: To minimize oxidative degradation, 4-(3-Methylphenoxy)phenol should be stored in a tightly sealed, opaque container to protect it from light and air. It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) and at reduced temperatures (e.g., in a refrigerator).
Potential Degradation Pathways
The degradation of 4-(3-Methylphenoxy)phenol can proceed through several mechanisms, primarily involving the phenolic hydroxyl group and the diaryl ether linkage.
Oxidative Degradation
This is the most common degradation pathway for phenolic compounds.[4] The process is typically initiated by the formation of a phenoxy radical, which is resonance-stabilized. These radicals can then undergo several reactions:
-
Oxidative Coupling: Phenoxy radicals can couple to form C-C or C-O bonds, leading to the formation of dimers and oligomers.[1][2][3] Coupling can occur at the ortho and para positions relative to the hydroxyl group.
-
Formation of Quinones: Further oxidation of the phenol or its coupled products can lead to the formation of quinone and quinone-methide structures, which are often highly colored.[7]
Caption: Oxidative degradation of 4-(3-Methylphenoxy)phenol.
Ether Cleavage
The diaryl ether bond is generally stable but can be cleaved under harsh conditions, such as high temperatures or strong acids.[5][6]
-
Acid-Catalyzed Hydrolysis: In the presence of strong acids like HBr or BBr3, the ether linkage can be protonated, making it susceptible to nucleophilic attack and cleavage, yielding hydroquinone and m-cresol.[8][9]
-
Hydrothermal Decomposition: At elevated temperatures in the presence of water, the ether bond can undergo hydrolysis.[5][6]
Caption: Ether cleavage of 4-(3-Methylphenoxy)phenol.
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving issues related to the degradation of 4-(3-Methylphenoxy)phenol during your experiments.
| Observation | Potential Cause | Troubleshooting Steps & Explanation |
| Reaction mixture turns yellow, brown, or pink upon heating or exposure to air. | Oxidative Degradation: Formation of colored quinones and polymeric products due to reaction with oxygen. | 1. Deoxygenate Solvents: Before use, sparge solvents with an inert gas (N2 or Ar) for 15-30 minutes to remove dissolved oxygen. 2. Maintain Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas. This prevents atmospheric oxygen from entering the reaction vessel. 3. Use Fresh Reagents: Use freshly opened bottles of solvents and reagents to minimize contamination with peroxides and other oxidizing species. |
| Low yield and formation of high molecular weight, insoluble byproducts. | Oxidative Coupling: Phenoxy radicals are coupling to form dimers and oligomers. | 1. Add Radical Scavengers: In some cases, the addition of a radical scavenger like BHT (butylated hydroxytoluene) can inhibit oxidative coupling, provided it doesn't interfere with the desired reaction. 2. Control Temperature: Lowering the reaction temperature can reduce the rate of radical formation and subsequent coupling reactions. 3. Metal Sequestration: If trace metal catalysis is suspected, consider adding a chelating agent like EDTA to sequester metal ions that can promote oxidation. |
| Formation of hydroquinone and m-cresol as byproducts, confirmed by GC-MS or NMR. | Ether Cleavage: The diaryl ether bond is being cleaved. | 1. Buffer the Reaction: If acidic conditions are not required for your reaction, consider using a non-nucleophilic base to neutralize any acidic impurities or byproducts. 2. Re-evaluate Reaction Temperature: If the reaction is conducted at high temperatures, explore if a lower temperature can be used, possibly with a more active catalyst or longer reaction time. Hydrothermal decomposition of diaryl ethers is more pronounced at higher temperatures.[5][6] |
| Inconsistent reaction outcomes and yields. | Variable Reagent Quality or Reaction Setup: Inconsistent levels of oxygen, water, or other impurities. | 1. Standardize Procedures: Ensure that all experimental parameters, including solvent deoxygenation, inert atmosphere setup, and reagent handling, are consistent between runs. 2. Purify Starting Material: If the purity of your 4-(3-Methylphenoxy)phenol is questionable, consider recrystallization or column chromatography to remove any existing degradation products or impurities that might catalyze further degradation. |
Detection and Analysis of Degradation Products
To effectively troubleshoot, it is essential to identify and quantify the degradation products.
Recommended Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying 4-(3-Methylphenoxy)phenol and its degradation products. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point. UV detection at around 274 nm is suitable for phenolic compounds.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile degradation products like hydroquinone and m-cresol. Derivatization of the phenolic hydroxyl group (e.g., silylation) may be necessary to improve chromatographic performance.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides both separation and mass information, making it a powerful tool for identifying a wide range of degradation products, including higher molecular weight oligomers.[11]
Experimental Protocol: Monitoring Degradation by HPLC
-
Sample Preparation: At various time points during your reaction, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture. Quench the reaction immediately by diluting the aliquot in a known volume of cold mobile phase.
-
Calibration Standards: Prepare a series of calibration standards of pure 4-(3-Methylphenoxy)phenol in the mobile phase to quantify its consumption. If available, also prepare standards of suspected degradation products.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. For example, start with 90% A, ramp to 10% A over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 274 nm.[10]
-
-
Data Analysis: Monitor the decrease in the peak area of 4-(3-Methylphenoxy)phenol over time and the emergence of new peaks corresponding to degradation products.
Caption: A logical workflow for troubleshooting issues with 4-(3-Methylphenoxy)phenol.
References
-
Amankulova, D., Berganayeva, G., Kudaibergenova, B., & Dyusebaeva, M. (2023). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. PubMed Central. Retrieved from [Link]
-
Rhodium.ws. (n.d.). Synthesis of 4-Methoxyphenol. Retrieved from [Link]
- Keyingchem. (2026, January 13). What is the stability of 4 - Phenoxyphenol under different conditions?. Blog - Keyingchem.
-
PrepChem.com. (n.d.). Preparation of 4-methoxyphenol. Retrieved from [Link]
-
Justia Patents. (1981, June 25). Process for the preparation of 4-phenoxy-phenols. Retrieved from [Link]
-
Lam, M., et al. (2018). Reaction Analysis of Diaryl Ether Decomposition under Hydrothermal Conditions. Industrial & Engineering Chemistry Research, 57(10), 3573-3582. ACS Publications. Retrieved from [Link]
-
Organic Letters. (2015, September 17). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. ACS Publications. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic representation of the Ullmann reaction and Ullmann condensation. Retrieved from [Link]
-
PubMed. (n.d.). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Retrieved from [Link]
-
EPA. (n.d.). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. Retrieved from [Link]
-
Kozlowski, M. C., et al. (2011). Catalytic Oxidative Coupling of Phenols and Related Compounds. PubMed Central. Retrieved from [Link]
-
Encyclopedia.pub. (2023, March 30). Synthesis of m-Aryloxy Phenols. Retrieved from [Link]
-
HKBU Scholars. (2018, February 14). Reaction Analysis of Diaryl Ether Decomposition under Hydrothermal Conditions. Retrieved from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Organic Letters. (2023, February 6). Visible-Light-Induced Oxidative Coupling of Phenols and Alkenylphenols with a Recyclable, Solid Photocatalyst. ACS Publications. Retrieved from [Link]
-
Semantic Scholar. (2024, May 7). Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidative Coupling of Phenols. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from [Link]
-
Semantic Scholar. (2020, September 24). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (CO) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]
-
Journal of the American Chemical Society. (2014, May 5). Selective Oxidative Homo- and Cross-Coupling of Phenols with Aerobic Catalysts. ACS Publications. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
EPA. (n.d.). Method 9065: Phenolics (Spectrophotometric, Manual 4-AAP with Distillation). Retrieved from [Link]
-
RSC Publishing. (2023, May 4). Recent advances in oxidative phenol coupling for the total synthesis of natural products. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]
-
UniTo. (2022, June 2). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Retrieved from [Link]
-
Bisphenol A Information & Resources. (2015, April 24). Analysis of twenty phenolic compounds in human urine: hydrochloric acid hydrolysis, solid-phase extraction based on. Retrieved from [Link]
-
PubMed Central. (n.d.). Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin. Retrieved from [Link]
-
Wikipedia. (n.d.). Dialkylbiaryl phosphine ligands. Retrieved from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.rsc.org [pubs.rsc.org]
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- 7. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of m-Aryloxy Phenols | Encyclopedia MDPI [encyclopedia.pub]
- 10. epa.gov [epa.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Catalyst Selection for 4-(3-Methylphenoxy)phenol Synthesis
This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the synthesis of 4-(3-Methylphenoxy)phenol. Our focus is on the critical decision of catalyst selection, offering troubleshooting advice and frequently asked questions to navigate the complexities of C-O cross-coupling reactions.
Introduction: The Chemistry of Diaryl Ether Synthesis
The synthesis of 4-(3-Methylphenoxy)phenol involves the formation of a diaryl ether, a structure prevalent in natural products and pharmaceuticals. This is achieved through a carbon-oxygen (C-O) cross-coupling reaction between a substituted phenol (like m-cresol) and an activated aryl species (typically a 4-halophenol or its derivative). The success of this synthesis hinges on the selection of an appropriate catalytic system. The two dominant, state-of-the-art methodologies are the copper-catalyzed Ullmann Condensation and the palladium-catalyzed Buchwald-Hartwig Amination.
Caption: General reaction scheme for 4-(3-Methylphenoxy)phenol synthesis.
Core Topic: Catalyst System Selection
Choosing between a copper-based and a palladium-based system is the primary decision point. Each has distinct advantages regarding cost, reaction conditions, and functional group tolerance.
| Feature | Ullmann Condensation (Copper-Catalyzed) | Buchwald-Hartwig C-O Coupling (Palladium-Catalyzed) |
| Metal Catalyst | Cu(I) salts (e.g., CuI, CuBr) | Pd(0) complexes (e.g., from Pd(OAc)₂, Pd₂(dba)₃) |
| Typical Ligands | L-proline, N,N-dimethylglycine, 1,10-phenanthroline | Bulky, electron-rich phosphines (e.g., XPhos, SPhos, RuPhos)[1] |
| Base | Strong bases (K₂CO₃, Cs₂CO₃, KOH) | Weaker bases often suffice (K₃PO₄, Cs₂CO₃)[2] |
| Solvent | High-boiling polar aprotic (DMSO, DMF, Toluene) | Aprotic (Toluene, Dioxane)[3] |
| Temperature | Typically high (100-220 °C), though modern ligands can lower this.[4] | Generally milder (Room temp to 110 °C).[2] |
| Pros | Lower cost of catalyst, less sensitive to air in some setups.[5] | High functional group tolerance, milder conditions, broader substrate scope. |
| Cons | Often requires harsh conditions, potential for side reactions.[4] | High cost of palladium and ligands, strict requirement for inert atmosphere. |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of 4-(3-Methylphenoxy)phenol in a practical question-and-answer format.
Q1: My reaction has stalled, and the yield is consistently low. What are the most likely causes?
This is a common issue with several potential root causes depending on your chosen catalytic system.
For Ullmann (Copper) Systems:
-
Incomplete Phenoxide Formation: The reaction requires the deprotonation of the phenol. Ensure your base is strong enough (e.g., K₂CO₃, Cs₂CO₃) and that your reagents and solvent are sufficiently dry. Water can quench the phenoxide, halting the reaction.
-
Catalyst Oxidation: The active catalyst is Cu(I). If your reaction is exposed to air, Cu(I) can oxidize to the less active Cu(II). While not always necessary, degassing your solvent and running the reaction under an inert atmosphere (Nitrogen or Argon) is good practice.
-
Insufficient Temperature: Traditional Ullmann reactions require high temperatures to proceed.[4] If you are not using a ligand, you may need to increase the reaction temperature. If using a ligand like L-proline, ensure you are within its optimal temperature range.[6]
For Buchwald-Hartwig (Palladium) Systems:
-
Ligand Degradation: The bulky phosphine ligands are the engine of this reaction but are highly susceptible to oxidation. Ensure you are using rigorous inert atmosphere techniques (a glovebox or proper Schlenk line technique) for weighing and adding the ligand and palladium source.
-
Inactive Pre-catalyst: The active catalyst is a Pd(0)-ligand complex. If you are generating this in situ from a Pd(II) source like Pd(OAc)₂, the reduction step may be failing. Ensure your reaction conditions are suitable for this reduction. Using a pre-formed Pd(0) catalyst can sometimes resolve this.
-
Incorrect Ligand Choice: Not all phosphine ligands are created equal. The steric and electronic properties of the ligand are critical.[1] For C-O coupling, ligands like t-BuXPhos or Me₄t-BuXPhos have shown improved performance for diaryl ether formation.[1] If one ligand fails, screening others is a necessary step.
Caption: Troubleshooting workflow for low yield in Pd-catalyzed synthesis.
Q2: How do I choose between an Ullmann and Buchwald-Hartwig approach for this specific synthesis?
Your decision should be based on a balance of cost, scale, and the specific functional groups on your starting materials.
-
Functional Group Tolerance: If your 4-halophenol or m-cresol precursors contain sensitive functional groups (e.g., esters, certain heterocycles) that could be degraded by high temperatures or strong bases, the milder conditions of the Buchwald-Hartwig reaction are highly advantageous.[2]
-
Cost and Scale: For large-scale industrial synthesis, the lower cost of copper catalysts is a significant driver.[5] The expense of palladium and specialized phosphine ligands can be prohibitive at scale.
-
Development vs. Production: In a research or drug development setting where material cost is less critical than speed and reliability, the Buchwald-Hartwig method is often preferred for its broader scope and more predictable results.
Q3: I am observing a significant amount of a biaryl side-product from the homocoupling of my 4-halophenol. How can I prevent this?
This side reaction is more common in Ullmann-type reactions where high temperatures can promote the coupling of two aryl halide molecules.[7]
-
Lower the Temperature: The most direct solution is to reduce the reaction temperature. This is often only possible by incorporating a ligand (e.g., N,N-dimethylglycine) into the copper-catalyzed system, which increases catalytic activity at lower temperatures.[8]
-
Change the Halide: Aryl iodides are more reactive than bromides, which are more reactive than chlorides.[4] If you are using a 4-iodophenol and observing homocoupling, switching to a 4-bromophenol and adjusting conditions accordingly may reduce the rate of this side reaction relative to the desired C-O coupling.
Q4: What is the mechanistic role of the phosphine ligand in the Buchwald-Hartwig reaction?
The ligand is not a passive spectator; it is fundamental to the catalytic cycle.
-
Enabling Reductive Elimination: The primary role of the bulky, electron-rich ligand is to promote the final reductive elimination step, where the C-O bond is formed and the product is released from the palladium center. The steric bulk of the ligand forces the aryl and phenoxide groups into proximity, facilitating bond formation.
-
Stabilizing the Active Catalyst: The ligand stabilizes the highly reactive, 12-electron L-Pd(0) intermediate, which is prone to decomposition.[1]
-
Promoting Oxidative Addition: The electron-donating nature of the phosphine ligand makes the palladium center more electron-rich, which facilitates the initial oxidative addition of the aryl halide to the Pd(0) complex.[1]
Caption: Simplified catalytic cycle for Buchwald-Hartwig C-O coupling.
Experimental Protocols
Protocol 1: General Procedure for Catalyst/Ligand Screening (Buchwald-Hartwig)
This protocol is designed for screening multiple conditions in parallel to identify the optimal catalyst system.
-
Array Preparation: In a glovebox, arrange an array of reaction vials equipped with stir bars.
-
Reagent Addition (Solids): To each vial, add 4-bromophenol (1.0 eq), K₃PO₄ (1.5 eq), the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%), and the specific phosphine ligand to be tested (4 mol%).
-
Reagent Addition (Liquids): Remove the array from the glovebox. Under a positive pressure of argon, add anhydrous toluene (to achieve ~0.5 M concentration) followed by m-cresol (1.2 eq) via syringe.
-
Reaction: Seal the vials and place the array in a pre-heated reaction block at 100 °C. Stir for 16-24 hours.
-
Analysis: After cooling, take an aliquot from each vial, dilute with a suitable solvent (e.g., ethyl acetate), and analyze by GC-MS or LC-MS to determine the relative conversion and yield for each condition.
-
Validation: The condition providing the highest yield and purity should be repeated on a larger scale to validate the result.
Protocol 2: Sample Synthesis via Ullmann Condensation
This protocol provides a starting point for a modern, ligand-assisted Ullmann reaction.
-
Vessel Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add Copper(I) iodide (CuI, 10 mol%), L-proline (20 mol%), and anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq).
-
Reagent Addition: Add 4-iodophenol (1.0 eq) and anhydrous DMSO. Stir the mixture for 10 minutes.
-
Reactant Addition: Add m-cresol (1.1 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 90-110 °C and stir for 24 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel to yield 4-(3-Methylphenoxy)phenol.
References
- CN113429268A - Synthetic method of 4-phenoxyphenol.
- US4355186A - Process for the preparation of 4-phenoxy-phenols.
- US4288386A - Ullmann reaction for the synthesis of diaryl ethers.
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
- CN111253361A - Preparation method of 3, 4-methylenedioxyphenol.
- Synthesis of 4-(3-hydroxyphenoxy) phthalonitrile and 1,3-bis(3,4-dicyanophenoxy) benzene.
- Ullmann condens
- A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions.
- Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Aryl
- Diaryl ether synthesis by etherification (aryl
- Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. PubMed Central.
- 4-Methoxyphenol synthesis. chemicalbook.
- Ullmann Reaction. Organic Chemistry Portal.
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
- hydrogenolysis of phenolic ethers: biphenyl. Organic Syntheses Procedure.
- Dialkylbiaryl phosphine ligands. Wikipedia.
- Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper C
- A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. SciELO México.
Sources
- 1. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. books.rsc.org [books.rsc.org]
- 4. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
"solvent effects on 4-(3-Methylphenoxy)phenol reaction rate"
Topic: Solvent Effects on 4-(3-Methylphenoxy)phenol Reactivity Ticket ID: RK-SC-2024-MPP Status: Open Assigned Specialist: Senior Application Scientist[1][2]
Welcome to the
You are accessing the technical support module for 4-(3-Methylphenoxy)phenol , a diaryl ether derivative often utilized as a scaffold in agrochemical synthesis (e.g., pyrethroid precursors) and pharmaceutical intermediates.[1]
This guide addresses the critical impact of solvation thermodynamics on your reaction rates. Due to the dual nature of this molecule—containing both a lipophilic diaryl ether backbone and a reactive phenolic hydroxyl group—solvent selection is not merely about solubility; it is the primary switch for turning reaction pathways "on" or "off."
Module 1: Nucleophilic Substitution (O-Alkylation)
User Issue: "My O-alkylation reaction (Williamson Ether Synthesis) yields are low, and the reaction takes 48+ hours in Ethanol. Why is it so slow?"
Diagnosis: You are experiencing anion stabilization hindrance .[1][2] In protic solvents like ethanol, the phenoxide anion (the nucleophile) is heavily solvated via hydrogen bonding. This forms a "cage" around the oxygen, significantly increasing the activation energy required to attack the electrophile.
Technical Explanation: The reactivity of 4-(3-Methylphenoxy)phenol in nucleophilic substitutions (SN2) is governed by the "nakedness" of the phenoxide anion.
-
Protic Solvents (MeOH, EtOH, Water): Form strong H-bonds with the phenoxide oxygen. This stabilizes the ground state, reducing nucleophilicity.[2]
-
Polar Aprotic Solvents (DMSO, DMF, DMAc): These solvents solvate cations (Na+, K+) effectively via their high dipole moments but do not H-bond to the anion. This leaves the phenoxide "naked" and highly reactive, often increasing rates by factors of 103 to 105 compared to alcohols.
Troubleshooting Protocol:
| Solvent Class | Relative Rate (Est.) | Mechanism of Action | Recommendation |
| Methanol/Ethanol | 1 (Baseline) | Strong H-bonding shells anion (Ground State Stabilization).[1][2] | Avoid for SN2 unless using high heat/pressure.[1][2] |
| THF/Dioxane | 10 - 100 | Moderate cation solvation; weak anion interaction.[1][2] | Good for solubility, moderate rate.[1][2] |
| Acetone/Acetonitrile | 100 - 500 | Good dipole alignment; weak anion solvation.[1][2] | Better , but check boiling points. |
| DMSO/DMF | 1,000 - 10,000 | Excellent cation solvation; "Naked" anion.[1][2] | Optimal for maximizing rate. |
Actionable Solution:
-
Switch Solvent: Change from Ethanol to DMSO or DMF .
-
Phase Transfer Catalysis (Alternative): If you must use a non-polar solvent (like Toluene) for downstream processing, add a Phase Transfer Catalyst (e.g., TBAB or 18-Crown-6) to shuttle the phenoxide into the organic phase.[1]
Module 2: Radical Scavenging & Antioxidant Assays
User Issue: "I am measuring the antioxidant capacity (HAT mechanism) of 4-(3-Methylphenoxy)phenol, but my kinetic data is inconsistent across different solvents."
Diagnosis: You are observing Kinetic Solvent Effects (KSE) on Hydrogen Atom Transfer (HAT). The phenolic hydrogen is not "free" in all solvents; it interacts with the solvent's electron pairs.
Technical Explanation: In HAT reactions (ArOH + R• → ArO• + RH), the transition state involves the breaking of the O-H bond. Solvents that act as Hydrogen Bond Acceptors (HBA) will H-bond to the phenolic proton.[1][2]
-
Mechanism: To react, the phenol must first desolvate (break the H-bond with the solvent) or react through a higher-energy solvated transition state.
-
The
Parameter: The rate constant ( ) decreases exponentially as the solvent's H-bond acceptor basicity ( ) increases. -
Equation:
(where is the solvent HBA parameter).[1][2]
Troubleshooting Protocol:
-
Check your Solvent's
Value: -
Standardization:
Module 3: Visualization of Solvent Mechanisms
Figure 1: Solvation Shell Impact on Reactivity This diagram illustrates why switching from Ethanol to DMSO accelerates O-alkylation.[1][2]
Caption: Comparison of phenoxide anion stabilization. In protic solvents (left), H-bonding cages the anion.[1] In aprotic solvents (right), the anion remains "naked" and reactive.
Standardized Kinetic Measurement Protocol
To rigorously determine the solvent effect for your specific derivative, follow this self-validating protocol.
Prerequisites:
-
Thermostated cell holder (25.0 ± 0.1 °C).
-
Pseudo-first-order conditions (Excess electrophile).
Step-by-Step Workflow:
-
Stock Preparation:
-
Baseline Correction:
-
Initiation:
-
Data Acquisition:
-
Validation:
References
-
Reichardt, C., & Welton, T. (2010).[1][2] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][2][3] (The authoritative text on solvatochromism and solvent polarity scales).
-
Litwinienko, G., & Ingold, K. U. (2007).[1][2] Solvent Effects on the Rates and Mechanisms of Reaction of Phenols with Free Radicals. Accounts of Chemical Research, 40(3), 222–230.[1][2] (Definitive work on HAT mechanisms and solvent H-bonding). [1]
-
Carey, F. A., & Sundberg, R. J. (2007).[1][2] Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.[1][2] (Foundational text for SN2 mechanisms and "naked" anion theory). [1]
-
PubChem. (n.d.).[1][2][3][4][5] 4-(3-Methylphenoxy)phenol (Compound).[1][2] National Library of Medicine.[1][2] (Physical properties and structural identifiers).
-
Kornblum, N., et al. (1963).[1][2] Solvation and Nucleophilic Reactivity. Journal of the American Chemical Society.[2][6] (Seminal paper establishing the acceleration of anion reactions in dipolar aprotic solvents). [1]
Sources
- 1. 4-(4-Methylphenoxy)phenol | C13H12O2 | CID 641440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Methoxy-3-methylphenol | C8H10O2 | CID 297394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Methoxy-3-(methoxymethyl)phenol | C9H12O3 | CID 597771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Methylphenol;4-methylphenol;phenol | C20H22O3 | CID 20433156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(3-Methoxypropyl)phenol | C10H14O2 | CID 15818729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
"temperature optimization for 4-(3-Methylphenoxy)phenol synthesis"
Welcome to the technical support center for the synthesis of 4-(3-Methylphenoxy)phenol. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in successfully synthesizing and optimizing the production of 4-(3-Methylphenoxy)phenol via the Ullmann condensation reaction.
Introduction to 4-(3-Methylphenoxy)phenol Synthesis
The synthesis of 4-(3-Methylphenoxy)phenol, a diaryl ether, is most commonly achieved through a copper-catalyzed cross-coupling reaction known as the Ullmann condensation. This reaction involves the coupling of a phenol and an aryl halide in the presence of a copper catalyst and a base. While the fundamental principles of this reaction are well-established, achieving high yield and purity can be challenging. Temperature optimization is a critical parameter that directly influences reaction kinetics, product yield, and the formation of byproducts.
This guide will provide a comprehensive overview of the key parameters, with a special focus on temperature optimization, to help you navigate the complexities of this synthesis.
Core Synthesis Pathway: Ullmann Condensation
The synthesis of 4-(3-Methylphenoxy)phenol proceeds via the Ullmann condensation of 4-bromophenol and 3-methylphenol in the presence of a copper catalyst.
Caption: General scheme of the Ullmann condensation for the synthesis of 4-(3-Methylphenoxy)phenol.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of 4-(3-Methylphenoxy)phenol?
A1: The optimal temperature for the Ullmann condensation can vary depending on the specific catalyst system and solvent used. For traditional copper powder-catalyzed reactions, temperatures are often high, in the range of 160-220 °C.[1][2] However, modern catalyst systems, often employing copper(I) salts like CuI with ligands, can facilitate the reaction at lower temperatures, typically between 100 °C and 150 °C.[3][4] It is crucial to start with a moderate temperature (e.g., 120 °C) and monitor the reaction progress before further optimization.
Q2: What are the most common side reactions, and how can they be minimized?
A2: Common side reactions include:
-
Homocoupling of the aryl halide: This leads to the formation of biphenyl derivatives.
-
Dehalogenation of the aryl halide: This results in the formation of phenol from the aryl halide starting material.
-
Degradation of starting materials or product: At excessively high temperatures, the phenolic reactants or the diaryl ether product can decompose.
To minimize these side reactions, it is important to carefully control the reaction temperature and use an appropriate catalyst and ligand system.[5] Ensuring an inert atmosphere (e.g., nitrogen or argon) can also prevent oxidative side reactions.
Q3: Which copper catalyst is most effective for this synthesis?
A3: Copper(I) iodide (CuI) is a commonly used and effective catalyst for Ullmann-type diaryl ether syntheses.[6] Other copper sources like copper(I) oxide (Cu₂O) or even copper nanoparticles can also be employed.[7] The choice of catalyst may depend on the specific reaction conditions and the reactivity of the substrates. For challenging couplings, the use of a ligand in conjunction with the copper catalyst is often beneficial.
Q4: What is the role of the base in this reaction?
A4: The base is essential for deprotonating the phenol, forming the more nucleophilic phenoxide species that attacks the aryl halide. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[4] The choice of base can influence the reaction rate and yield.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[8] This will allow you to track the consumption of the starting materials and the formation of the product.
Troubleshooting Guide
This section addresses specific issues that you might encounter during the synthesis of 4-(3-Methylphenoxy)phenol.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Reaction temperature is too low. | Gradually increase the reaction temperature in 10-15 °C increments, monitoring for product formation and potential decomposition.[5] |
| Inactive catalyst. | Ensure the copper catalyst is of high purity and has been stored under inert conditions to prevent oxidation. Consider using freshly purchased or purified catalyst. | |
| Insufficient base. | Use a slight excess of the base to ensure complete deprotonation of the phenol. Ensure the base is anhydrous. | |
| Poor solvent quality. | Use a high-purity, anhydrous solvent. Residual water can inhibit the reaction.[5] | |
| Formation of Significant Byproducts | Reaction temperature is too high. | Reduce the reaction temperature. High temperatures can promote side reactions like homocoupling and decomposition.[5] |
| Oxygen contamination. | Ensure the reaction is carried out under a strictly inert atmosphere (nitrogen or argon) to prevent oxidative side reactions. | |
| Dark Reaction Mixture and Tar Formation | Decomposition of starting materials or product. | This is a strong indication that the reaction temperature is too high. Immediately reduce the temperature and consider optimizing at a lower range. |
| Difficulty in Product Purification | Presence of unreacted starting materials. | If the reaction has not gone to completion, consider increasing the reaction time or temperature moderately. |
| Formation of polar byproducts. | Employ column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate gradient) to separate the product from polar impurities. | |
| Residual copper catalyst. | After the reaction, quench with an aqueous solution of ammonium chloride and filter to remove the copper salts. |
Experimental Protocol: Synthesis of 4-(3-Methylphenoxy)phenol
This protocol provides a starting point for the synthesis of 4-(3-Methylphenoxy)phenol. Optimization of temperature, reaction time, and reactant ratios may be necessary to achieve the desired yield and purity.
Materials:
-
4-Bromophenol
-
3-Methylphenol (m-cresol)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Ethyl acetate
-
Hexane
-
Saturated aqueous ammonium chloride solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-bromophenol (1.0 eq), 3-methylphenol (1.2 eq), copper(I) iodide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask under a nitrogen atmosphere. The volume should be sufficient to dissolve the reactants (approximately 5-10 mL per gram of 4-bromophenol).
-
Reaction: Heat the reaction mixture to 120-130 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing a saturated aqueous solution of ammonium chloride and ethyl acetate.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-(3-Methylphenoxy)phenol as a pure solid.
Caption: A typical workflow for the purification of 4-(3-Methylphenoxy)phenol.
Data Summary Table for Temperature Optimization
The following table provides a hypothetical framework for optimizing the reaction temperature. Actual results may vary.
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Observations |
| 1 | 100 | 24 | 35 | Slow reaction, incomplete conversion of starting materials. |
| 2 | 120 | 24 | 75 | Good conversion, manageable side product formation. |
| 3 | 140 | 18 | 85 | Faster reaction, higher yield, slight increase in colored impurities. |
| 4 | 160 | 12 | 70 | Significant byproduct formation and some evidence of decomposition (darkening of the reaction mixture). |
Conclusion
The synthesis of 4-(3-Methylphenoxy)phenol via the Ullmann condensation is a robust method, with temperature being a critical parameter for success. By carefully controlling the reaction temperature and other key variables as outlined in this guide, researchers can optimize the synthesis for high yield and purity. This technical support center serves as a comprehensive resource to troubleshoot common issues and provides a solid foundation for further process development.
References
- Google Patents. CN113429268A - Synthetic method of 4-phenoxyphenol.
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
-
ResearchGate. Effect of Microwave Heating on Ullmann-Type Heterocycle-Aryl Ether Synthesis Using Chloro-Heterocycles. [Link]
-
Organic Syntheses. 2-methoxydiphenyl ether. [Link]
- Google Patents.
-
MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]
-
Organic Syntheses. hydrogenolysis of phenolic ethers: biphenyl. [Link]
-
NIH. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]
-
PubMed Central. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. [Link]
-
Journal of Synthetic Chemistry. Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. [Link]
-
ACS Publications. Cu-Catalyzed One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Coupling of Aryl Halides Using a Thiol Precursor. [Link]
-
ResearchGate. How to remove the phenol from the reaction mixture without doing column chromatography? [Link]
- Google Patents.
-
University of Rochester. Troubleshooting: How to Improve Yield. [Link]
-
ResearchGate. Synthesis, characterization, thermal analysis, and band gap of oligo‐2‐methoxy‐6‐[(4‐methylphenyl)imino]methylphenol. [Link]
-
RSC Publishing. Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. [Link]
-
ResearchGate. Copper Promoted Synthesis of Diaryl Ethers. [Link]
-
Knowledge UChicago. Core-Labeling (Radio)Synthesis of Phenols. [Link]
-
The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. [Link]
-
ACS Publications. Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US4504364A - Phenol purification - Google Patents [patents.google.com]
- 3. Chemicals [chemicals.thermofisher.cn]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. mdpi.com [mdpi.com]
- 8. knowledge.uchicago.edu [knowledge.uchicago.edu]
Technical Support Center: Purification of Crude 4-(3-Methylphenoxy)phenol
Welcome to the technical support center for the purification of crude 4-(3-Methylphenoxy)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity 4-(3-Methylphenoxy)phenol. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you to overcome common challenges in your purification workflow.
Understanding the Chemistry: Synthesis and Potential Impurities
The purification strategy for any compound is fundamentally linked to its synthesis and the potential impurities that may arise. 4-(3-Methylphenoxy)phenol, a diaryl ether, is commonly synthesized via reactions like the Ullmann condensation or nucleophilic aromatic substitution.[1][2] These methods, while effective, can lead to a variety of impurities that co-purify with the desired product.
A frequent synthetic route involves the copper-catalyzed coupling of a substituted aryl halide with a phenol.[1][3] For 4-(3-Methylphenoxy)phenol, this would typically involve the reaction of 4-halophenol with 3-methylphenol in the presence of a copper catalyst and a base.
Based on these synthetic pathways, the primary impurities in crude 4-(3-Methylphenoxy)phenol are likely to be:
-
Unreacted Starting Materials:
-
4-Halophenol (e.g., 4-iodophenol, 4-bromophenol)
-
3-Methylphenol (m-cresol)
-
-
Homocoupled Byproducts:
-
Biphenyl derivatives formed from the coupling of two molecules of the aryl halide.
-
-
Isomeric Byproducts:
-
Other isomers of (methylphenoxy)phenol if the starting materials are not isomerically pure.
-
-
Solvent and Reagent Residues:
-
High-boiling point solvents (e.g., DMF, NMP)
-
Residual base (e.g., potassium carbonate) and copper catalyst.
-
The following diagram illustrates a typical synthetic workflow and the points at which impurities can be introduced.
Sources
Technical Support Center: Scaling Up the Synthesis of 4-(3-Methylphenoxy)phenol
Prepared by: Gemini, Senior Application Scientist
Welcome to the dedicated technical support guide for the synthesis of 4-(3-Methylphenoxy)phenol. This document is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. We will address common challenges, provide in-depth troubleshooting, and offer practical, field-proven insights to ensure a robust, efficient, and scalable process.
The synthesis of diaryl ethers like 4-(3-Methylphenoxy)phenol is most commonly achieved via the Ullmann condensation, a copper-catalyzed cross-coupling reaction. While effective at the lab scale, scaling this reaction introduces significant challenges related to thermal management, reagent stoichiometry, catalyst stability, and product purification.[1] This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.
Section 1: Reaction Overview & Core Principles
The Ullmann condensation for 4-(3-Methylphenoxy)phenol involves the coupling of a phenol and an aryl halide in the presence of a copper catalyst and a base. The two primary routes are:
-
Route A: Coupling of 4-halophenol with 3-methylphenol.
-
Route B: Coupling of 3-methyl-halobenzene with hydroquinone (or a mono-protected derivative).
This guide will focus on the more direct approach of coupling a phenol with an aryl halide. The choice of halide (I > Br > Cl) significantly impacts reactivity.[2]
Core Reaction Mechanism
The reaction proceeds through a Cu(I)/Cu(III) catalytic cycle. Understanding this mechanism is critical for effective troubleshooting. The active species is typically a copper(I) compound that undergoes oxidative addition with the aryl halide.[3] Subsequent steps involve coordination with the phenoxide, followed by reductive elimination to form the diaryl ether and regenerate the Cu(I) catalyst.
Sources
"preventing homocoupling in Ullmann ether synthesis"
Technical Support Center: Ullmann Ether Synthesis Selectivity Ticket ID: ULL-HC-PREV-001 Status: Open Assigned Specialist: Senior Application Scientist[1]
Overview: The Homocoupling Paradox
Welcome to the Ullmann Selectivity Support module. You are likely here because your LC-MS or NMR shows a symmetric dimer instead of your desired aryl ether.
In Copper-catalyzed C-O coupling (Ullmann-Ma type), "homocoupling" refers to two distinct failure modes driven by opposite mechanisms:
-
Reductive Homocoupling (Ar-Ar): The aryl halide dimerizes.[1]
-
Oxidative Homocoupling (Ar-OH Dimers): The phenol dimerizes (often forming diphenoquinones or C-C linked bisphenols).[1]
This guide provides the diagnostic logic and experimental protocols to eliminate both.
Part 1: Diagnostic Logic (Visual Troubleshooting)
Before adjusting your reaction, identify which pathway is failing.[1][2] Use the flowchart below to diagnose the specific type of homocoupling based on your impurity profile.
Caption: Diagnostic logic tree distinguishing reductive (halide-derived) vs. oxidative (phenol-derived) errors.
Part 2: Troubleshooting Guides
Issue A: Reductive Homocoupling (The "Biaryl" Trap)
Symptom: You isolated Ar-Ar (biphenyl) derived from your starting aryl halide (Ar-X).[1] Mechanism: This occurs when the Oxidative Addition (OA) of Ar-X to Cu(I) is fast, but the subsequent Transmetallation (TM) with the phenol is slow. The resulting L-Cu(III)-Ar species disproportionates or undergoes radical dimerization.[1]
Q: My aryl halide is dimerizing. Should I lower the temperature? A: No. Counter-intuitively, lowering the temperature often favors homocoupling. The desired C-O bond formation has a higher activation energy than the homocoupling side reaction.
-
Corrective Action: Maintain T > 80°C (ideally 90-110°C) to ensure the difficult C-O reductive elimination can compete.
Q: I increased the copper loading, but the homocoupling got worse. Why? A: High copper loading without proportional ligand loading leaves "naked" copper species.[1] Naked copper is less active for the desired cross-coupling but still capable of radical generation leading to homocoupling.
-
Corrective Action: Ensure a Ligand:Cu ratio of at least 2:1 (for monodentate) or 1.5:1 (for bidentate). The ligand is not just a solubilizer; it is the selectivity switch.
Q: Which ligand prevents this best? A: Use Oxalic Diamides (e.g., BPO) or Picolinamides .[1] These ligands coordinate tightly to Cu, preventing the disproportionation of Cu(I) that leads to radical Ar-Ar formation.[1]
Issue B: Oxidative Homocoupling (The "Phenol" Trap)
Symptom: You see colored impurities (often red/yellow) or dimers of your phenol.[1] Mechanism: In the presence of trace Oxygen, Cu(I) oxidizes to Cu(II), generating phenoxy radicals which dimerize (Pummerer-type or radical-radical coupling).[1]
Q: I am under a nitrogen balloon. Why is my phenol oxidizing? A: A balloon is often insufficient for sensitive electron-rich phenols.[1] Oxygen dissolved in the solvent is enough to ruin the stoichiometry.
-
Corrective Action: You must sparge your solvent with Argon for 15 minutes or perform a freeze-pump-thaw cycle.[1]
Q: Does the base choice matter for oxidative coupling? A: Yes. Stronger bases generate higher concentrations of free phenoxide, which is more susceptible to oxidation.[1]
-
Corrective Action: If oxidative coupling is the main issue, switch from
to (milder) or add the base slowly to keep the phenoxide concentration low (steady-state).
Part 3: Ligand Selection Matrix
Use this table to select the correct ligand system based on your substrate's risk profile.
| Substrate Class | Primary Risk | Recommended Ligand System | Mechanistic Rationale |
| Aryl Iodides | Reductive Homocoupling (Ar-Ar) | Phenanthroline / Neocuproine | High affinity for Cu(I) stabilizes the intermediate, preventing radical divergence.[1] |
| Aryl Bromides | Slow Reaction / Hydrolysis | Dimethylglycine (DMG) | Amino acids form a tight N,O-chelate that lowers the barrier for transmetallation.[1] |
| Aryl Chlorides | No Reaction | Oxalic Diamides (BPO) | Highly electron-rich ligand required to facilitate the difficult oxidative addition step.[1] |
| Steric Phenols | Oxidative Homocoupling | TMHD (2,2,6,6-tetramethyl-3,5-heptanedione) | Bulky diketone ligand creates a steric environment that discourages phenol dimerization.[1] |
Part 4: The Self-Validating Protocol
This protocol includes "Checkpoints" to validate the system during the experiment.
Standard Protocol for High-Fidelity Ullmann Ether Synthesis Scale: 1.0 mmol Aryl Halide
-
Preparation (The Inert Checkpoint):
-
Solvent & Base Addition:
-
Degassing (Critical):
-
Sparge the mixture with Argon via a submerged needle for 10 minutes with an exit needle.[1]
-
-
Reaction:
-
Heat to 90°C - 110°C. Stir vigorously (>800 RPM).
-
Why Vigorously? Mass transfer limitations can mimic catalyst deactivation, leading to stalled reactions and side products.[1]
-
-
Quench:
-
Cool to RT. Dilute with EtOAc. Wash with water to remove DMSO.[1]
-
Part 5: Mechanistic Visualization
The following diagram illustrates the "Safe Zone" (Cross-Coupling) versus the "Danger Zones" (Homocoupling).
Caption: The Catalytic Cycle.[1][3][4] Green path = Desired Ether Synthesis.[1] Red path = Reductive Homocoupling.[1] Yellow path = Oxidative Homocoupling.
References
-
Ma, D., & Cai, Q. (2003).[1][4] N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides.[1][4] Organic Letters, 5(21), 3799–3802.[1] Link[1]
-
Maiti, D., & Buchwald, S. L. (2009).[1] Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Electron-Deficient Diaryl Ethers.[1] Journal of the American Chemical Society, 131(5), 1749–1751.[1] Link[1]
-
Monnier, F., & Taillefer, M. (2009).[1] Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.[1][3] Angewandte Chemie International Edition, 48(38), 6954–6971.[1] Link[1]
-
Tye, J. W., Weng, Z., Johns, A. M., Incarvito, C. D., & Hartwig, J. F. (2008).[1] Copper(I) Phenoxide Complexes in the Etherification of Aryl Halides.[1] Journal of the American Chemical Society, 130(30), 9971–9983.[1] Link[1]
-
Zhang, H., Ma, D., & Cao, W. (2007).[1] Extraordinarily Efficient Cu-Catalyzed Amination of Aryl Halides with Oxalic Diamides as Ligands.[1] Journal of the American Chemical Society, 129(12), 3472-3473.[1] Link[1]
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Validation & Comparative
A Comparative Guide to the Structural Confirmation of 4-(3-Methylphenoxy)phenol for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. Every novel compound, whether an intermediate or a final active pharmaceutical ingredient (API), must be characterized with a high degree of certainty to ensure its identity, purity, and stability. This guide provides an in-depth comparison of standard analytical techniques for the structural elucidation of 4-(3-Methylphenoxy)phenol, a diaryl ether of interest in medicinal chemistry.
The rationale behind selecting a multi-technique approach lies in the principle of orthogonal verification. Each analytical method probes different aspects of the molecule's physical and chemical properties. By combining evidence from Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we can construct a self-validating system that leaves little room for structural ambiguity. This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying causality for experimental choices and data interpretation.
The Analytical Workflow: A Multi-Faceted Approach
The structural confirmation of a molecule like 4-(3-Methylphenoxy)phenol is a systematic process. It begins with the most powerful techniques for detailed structural mapping, such as NMR, and is complemented by methods that confirm functional groups (IR) and molecular weight (MS).
Caption: A conceptual diagram of how HMBC correlations would link protons to carbons two or three bonds away, confirming the connectivity of the two aromatic rings through the ether linkage.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and straightforward method to confirm the presence of specific functional groups. For 4-(3-Methylphenoxy)phenol, the IR spectrum will provide clear evidence for the hydroxyl and ether functionalities.
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is a definitive indicator of the phenolic hydroxyl group.[1]
-
C-O-C Stretch: The aryl ether linkage will produce a strong, characteristic absorption band in the 1200-1275 cm⁻¹ region.[1][2]
-
Aromatic C-H and C=C Stretches: Absorptions corresponding to aromatic C-H stretching are expected just above 3000 cm⁻¹, while aromatic C=C ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, offers additional structural clues.
-
Molecular Ion Peak (M⁺): For 4-(3-Methylphenoxy)phenol (C₁₃H₁₂O₂), the expected monoisotopic mass is 200.0837 g/mol .[3] The mass spectrum should show a prominent molecular ion peak at m/z = 200.
-
Fragmentation Pattern: The fragmentation of diaryl ethers can be complex, but key fragments would likely arise from the cleavage of the ether bond and subsequent rearrangements. Observing fragments corresponding to the cresol and phenol moieties would provide strong support for the proposed structure.
Comparative Summary of Expected Spectroscopic Data
| Technique | Predicted Key Data Points for 4-(3-Methylphenoxy)phenol | Information Provided |
| ¹H NMR | - ~2.25 ppm (s, 3H)- ~6.7-7.3 ppm (m, 8H)- ~4.5-8.0 ppm (br s, 1H) | Proton environment, connectivity, and count |
| ¹³C NMR | - ~21 ppm- ~110-160 ppm (12 signals) | Carbon skeleton and number of unique carbons |
| IR | - ~3200-3600 cm⁻¹ (broad)- ~1200-1275 cm⁻¹ (strong)- ~1400-1600 cm⁻¹ | Presence of -OH, C-O-C, and aromatic rings |
| MS | - m/z = 200 (M⁺)- Fragments corresponding to cresol and phenol moieties | Molecular weight and structural fragments |
| Elemental Analysis | - C: 77.98%- H: 6.04%- O: 15.98% | Empirical and molecular formula confirmation |
Experimental Protocols
General Sample Preparation
A small amount of the purified 4-(3-Methylphenoxy)phenol (typically 5-10 mg for NMR, <1 mg for IR and MS) is required. The sample should be dry and free of residual solvents.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H spectrum using a standard pulse program. For the ¹³C spectrum, use a proton-decoupled pulse sequence to obtain singlets for each carbon. For 2D experiments, use standard pulse programs for COSY, HSQC, and HMBC.
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and integrate the ¹H signals.
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Method of Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common for this type of molecule.
-
Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
Conclusion
The structural confirmation of 4-(3-Methylphenoxy)phenol is achieved with the highest confidence through the synergistic use of NMR, IR, and MS. NMR provides the detailed framework of the molecule, IR confirms the presence of key functional groups, and MS verifies the molecular weight. This multi-technique approach ensures the integrity of the data and provides a self-validating system for structural elucidation, which is a critical requirement in the rigorous environment of research and drug development.
References
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PubChem. 4-Methoxy-3-methylphenol. National Center for Biotechnology Information. [Link]
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The Royal Society of Chemistry. Electronic Supplementary Information. [Link]
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PubChem. 4-(4-Methylphenoxy)phenol. National Center for Biotechnology Information. [Link]
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Sturgell, J. (2017). Organic Chemistry - Spectroscopy - 3-Methoxyphenol. YouTube. [Link]
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PubChem. 1-Methoxy-4-(4-methylphenoxy)benzene. National Center for Biotechnology Information. [Link]
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The Royal Society of Chemistry. Supporting information for. [Link]
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ResearchGate. 1H-NMR spectrum of 4-(4-hydroxyphenoxy)-3-pentadecylphenol in CDCl3. [Link]
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MD Topology. 4-((E)-[(4-Methylphenyl)imino]methyl)phenol. [Link]
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PubChem. 4-(3-Phenylphenoxy)phenol. National Center for Biotechnology Information. [Link]
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Doc Brown's Chemistry. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation. [Link]
-
Atlantis Press. Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. [Link]
-
SpectraBase. 1-(4-methoxyphenoxy)-3-methylbenzene. [Link]
-
Chemsrc. 4-(4-methoxyphenoxy)phenol. [Link]
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ResearchGate. The IR spectrum of ( E )-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol. [Link]
-
PubChem. 4-(3-Methyl-2-butenoxy)phenol. National Center for Biotechnology Information. [Link]
-
PubChem. 4-(3-Methoxypropyl)phenol. National Center for Biotechnology Information. [Link]
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Comparative Purity Assessment of 4-(3-Methylphenoxy)phenol: A Guide for Researchers
The Critical Role of Purity for 4-(3-Methylphenoxy)phenol in Pharmaceutical Synthesis
4-(3-Methylphenoxy)phenol is a key building block in the synthesis of numerous pharmaceutical compounds. The purity of this diaryl ether intermediate is paramount, as impurities can significantly affect the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). Potential impurities can include residual starting materials, isomers, and by-products from the manufacturing process. Therefore, robust and reliable analytical methods for purity determination are essential for quality control and regulatory compliance.
A Comparative Overview of Key Analytical Techniques
The selection of an analytical method for purity assessment depends on a variety of factors, including the expected impurities, required sensitivity, and the desired level of structural confirmation. This guide compares three widely used techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Routine Analysis
HPLC is a cornerstone technique for the analysis of phenolic compounds due to its high resolution and sensitivity.[1][2]
Principle of Operation: HPLC separates compounds based on their differential distribution between a stationary phase (typically a packed column) and a liquid mobile phase. For a moderately polar compound like 4-(3-Methylphenoxy)phenol, a reverse-phase method using a C18 column is highly effective. A UV detector is commonly used for quantification based on the compound's chromophore.[3]
Expert Insights: The inclusion of a small amount of acid, such as formic or phosphoric acid, in the mobile phase can improve peak shape by suppressing the ionization of the phenolic hydroxyl group.[4] A gradient elution, where the mobile phase composition is changed over time, is often optimal for separating a wide range of potential impurities with varying polarities.
Self-Validation and Trustworthiness: The reliability of an HPLC method is ensured through validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6][7][8] This involves assessing parameters like specificity, linearity, accuracy, and precision.
Experimental Protocol: A Validated HPLC-UV Method
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 274 nm[3]
-
Injection Volume: 10 µL
-
Sample Preparation: 1 mg/mL in 50:50 Water:Acetonitrile
HPLC Workflow Diagram
Caption: A typical workflow for HPLC-based purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS): Superior Identification of Volatile Impurities
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[9][10]
Principle of Operation: In GC, the sample is vaporized and separated in a capillary column based on boiling point and polarity. The separated components then enter the mass spectrometer, which provides detailed mass information for structural elucidation and identification.
Expert Insights: Due to the polar hydroxyl group, derivatization of 4-(3-Methylphenoxy)phenol, for instance, by silylation, is often required to improve its volatility and chromatographic performance.[11] The resulting mass spectra can be compared against extensive libraries for confident impurity identification.
Self-Validation and Trustworthiness: The high specificity of the mass detector provides a strong level of confidence in the identification of unknown impurities.[11] The GC-MS method's performance can be validated for parameters like sensitivity and specificity.
Experimental Protocol: GC-MS with Derivatization
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow 1 mL/min
-
Oven Program: 100°C (1 min), ramp to 280°C at 15°C/min, hold for 5 min
-
Injector Temperature: 250°C
-
MS Transfer Line: 280°C
-
Derivatization: React sample with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) at 70°C for 30 min.
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- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Analytical Determination of 4-(3-Methylphenoxy)phenol: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of molecules like 4-(3-Methylphenoxy)phenol is paramount. This guide provides an in-depth comparison of the primary analytical methodologies for this compound, offering not just protocols, but the scientific rationale behind the selection of each technique and its specific parameters. Our focus is on delivering a self-validating system of analysis, grounded in established principles and supported by authoritative references.
Introduction to 4-(3-Methylphenoxy)phenol and the Imperative for its Accurate Analysis
4-(3-Methylphenoxy)phenol is a diaryl ether, a structural motif present in a variety of biologically active molecules and industrial compounds. Its analysis is critical for several reasons, including:
-
Purity assessment: In pharmaceutical applications, even trace impurities can have significant effects on efficacy and safety.
-
Impurity profiling: Identifying and quantifying impurities provides insights into the synthetic route and potential side reactions, which is crucial for process optimization and regulatory compliance.[1][2][3]
-
Stability studies: Determining the degradation products of 4-(3-Methylphenoxy)phenol under various stress conditions is essential for establishing its shelf-life and storage requirements.
-
Metabolism studies: In a drug development context, tracking the metabolic fate of the molecule is a key part of understanding its pharmacokinetic and pharmacodynamic profile.
The choice of analytical method is therefore a critical decision, with significant implications for data quality and the overall success of a research or development program. This guide will focus on the two most powerful and widely used techniques for the analysis of phenolic compounds: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), with a particular emphasis on Mass Spectrometric (MS) detection.[4][5][6][7]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Phenolic Compound Analysis
HPLC is a cornerstone technique for the analysis of a wide range of organic molecules, and it is particularly well-suited for phenolic compounds.[4][5][6][7][8][9] The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.
The Rationale Behind Method Development for 4-(3-Methylphenoxy)phenol
The key to a successful HPLC separation is the selection of the appropriate stationary and mobile phases. For a molecule like 4-(3-Methylphenoxy)phenol, which possesses moderate polarity, a reversed-phase separation is the logical choice.[10]
-
Stationary Phase: A C18 (octadecylsilyl) column is the most common starting point for reversed-phase chromatography. The nonpolar C18 chains interact with the nonpolar regions of the analyte, providing retention.
-
Mobile Phase: A mixture of water and a polar organic solvent, such as acetonitrile or methanol, is typically used. The organic solvent is the "strong" solvent, and increasing its proportion in the mobile phase will decrease the retention time of the analyte. A gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is often employed to ensure good separation of compounds with a range of polarities. The addition of a small amount of acid, such as formic acid or acetic acid, to the mobile phase is often beneficial for phenolic compounds as it suppresses the ionization of the phenolic hydroxyl group, leading to sharper peaks and more reproducible retention times.
Detection: Seeing the Separated Components
Once the components of the sample are separated by the HPLC column, they must be detected. For 4-(3-Methylphenoxy)phenol, two detection methods are particularly relevant:
-
UV-Vis Detection: Aromatic compounds like 4-(3-Methylphenoxy)phenol absorb ultraviolet (UV) light. A UV-Vis detector measures the absorbance of the column eluent at a specific wavelength, and a plot of absorbance versus time produces a chromatogram. This method is robust, reliable, and widely available.
-
Mass Spectrometry (MS) Detection: An MS detector ionizes the molecules eluting from the column and then separates the ions based on their mass-to-charge ratio (m/z). This provides highly specific and sensitive detection, as well as structural information about the analyte. LC-MS is a powerful tool for impurity identification and quantification.[11]
Experimental Workflow for HPLC Analysis
Caption: HPLC experimental workflow for the analysis of 4-(3-Methylphenoxy)phenol.
Detailed HPLC-UV Protocol
This protocol is a robust starting point for the analysis of 4-(3-Methylphenoxy)phenol.
1. Materials and Reagents:
- 4-(3-Methylphenoxy)phenol reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade)
- Formic acid (88%)
- 0.45 µm syringe filters
2. Instrumentation:
- HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
- C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
3. Mobile Phase Preparation:
- Mobile Phase A: 0.1% Formic acid in Water
- Mobile Phase B: 0.1% Formic acid in Acetonitrile
4. Standard and Sample Preparation:
- Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 4-(3-Methylphenoxy)phenol reference standard and dissolve in 10 mL of methanol.
- Working Standards: Prepare a series of working standards by diluting the stock solution with mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
- Sample Preparation: Dissolve the sample containing 4-(3-Methylphenoxy)phenol in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
5. Chromatographic Conditions:
- Column Temperature: 30 °C
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- UV Detection Wavelength: 274 nm (based on typical absorbance for phenols)[12]
- Gradient Program: | Time (min) | % Mobile Phase A | % Mobile Phase B | |------------|------------------|------------------| | 0 | 70 | 30 | | 15 | 30 | 70 | | 20 | 30 | 70 | | 21 | 70 | 30 | | 25 | 70 | 30 |
6. Data Analysis:
- Integrate the peak corresponding to 4-(3-Methylphenoxy)phenol in the chromatograms of the standards and samples.
- Construct a calibration curve by plotting the peak area versus the concentration of the standards.
- Determine the concentration of 4-(3-Methylphenoxy)phenol in the samples from the calibration curve.
Gas Chromatography (GC): A Powerful Alternative for Volatile Analytes
Gas chromatography is another highly effective technique for the analysis of phenolic compounds.[4][5][6][13][14][15] In GC, the sample is vaporized and partitioned between a gaseous mobile phase (the carrier gas) and a liquid or solid stationary phase coated on the inside of a capillary column.
Key Considerations for GC Analysis of 4-(3-Methylphenoxy)phenol
While GC is a powerful technique, there are some specific considerations for the analysis of phenolic compounds:
-
Volatility: 4-(3-Methylphenoxy)phenol is sufficiently volatile for GC analysis.
-
Thermal Stability: The compound must be thermally stable and not decompose in the hot injector or column.
-
Derivatization: The polar hydroxyl group of phenols can lead to peak tailing and interactions with active sites in the GC system. To improve peak shape and reduce these interactions, derivatization is often employed. A common approach is silylation, where the active hydrogen of the hydroxyl group is replaced with a trimethylsilyl (TMS) group.
GC Coupled with Mass Spectrometry (GC-MS)
The coupling of GC with MS is a particularly powerful combination.[4][16] The GC separates the components of the mixture, and the MS provides positive identification based on the unique fragmentation pattern of each compound. This is invaluable for impurity profiling and confirmation of identity.[2]
Experimental Workflow for GC-MS Analysis
Caption: GC-MS experimental workflow for the analysis of 4-(3-Methylphenoxy)phenol.
Detailed GC-MS Protocol
This protocol provides a solid foundation for the GC-MS analysis of 4-(3-Methylphenoxy)phenol.
1. Materials and Reagents:
- 4-(3-Methylphenoxy)phenol reference standard
- Dichloromethane (GC grade)
- N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
- Pyridine (anhydrous)
2. Instrumentation:
- Gas chromatograph with a split/splitless injector and a mass selective detector.
- A non-polar or mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
3. Derivatization (Silylation):
- In a vial, combine approximately 1 mg of the sample or standard with 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS.
- Cap the vial tightly and heat at 70 °C for 30 minutes.
- Allow the reaction mixture to cool to room temperature before injection.
4. GC-MS Conditions:
- Injector Temperature: 250 °C
- Injection Mode: Split (e.g., 20:1)
- Injection Volume: 1 µL
- Carrier Gas: Helium at a constant flow of 1.0 mL/min
- Oven Temperature Program:
- Initial temperature: 100 °C, hold for 2 minutes
- Ramp: 10 °C/min to 280 °C
- Hold at 280 °C for 5 minutes
- MS Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Scan Range: 40-450 m/z
5. Data Analysis:
- Identify the peak for the TMS derivative of 4-(3-Methylphenoxy)phenol based on its retention time and mass spectrum.
- For quantification, use the area of a characteristic ion from the mass spectrum.
- Construct a calibration curve and determine the concentration in the samples as described for the HPLC method.
Spectroscopic Methods: Complementary Tools for Analysis
While chromatography is essential for separation and quantification, spectroscopic techniques provide valuable complementary information.
-
UV-Vis Spectroscopy: A simple UV-Vis spectrum of a solution of 4-(3-Methylphenoxy)phenol can confirm the presence of the aromatic chromophore and can be used for a simple, albeit non-specific, concentration measurement.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: An FTIR spectrum provides information about the functional groups present in the molecule. For 4-(3-Methylphenoxy)phenol, characteristic peaks for the O-H stretch of the phenol, C-O stretches of the ether and phenol, and aromatic C-H and C=C vibrations would be expected.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for unambiguous structure elucidation.[4][17][18] While not typically used for routine quantification, NMR is invaluable for characterizing reference standards and identifying unknown impurities.
Comparative Summary of Analytical Methods
| Feature | HPLC-UV | GC-MS |
| Principle | Liquid-solid partitioning | Gas-liquid partitioning |
| Sample Volatility | Not required | Required |
| Derivatization | Not usually required | Often recommended |
| Selectivity | Good | Excellent |
| Sensitivity | Moderate | High |
| Identification | Based on retention time | Retention time and mass spectrum |
| Throughput | High | Moderate |
| Instrumentation Cost | Moderate | High |
| Typical LOD | ~0.1 - 1 µg/mL | ~0.01 - 0.1 µg/mL |
| Typical LOQ | ~0.5 - 5 µg/mL | ~0.05 - 0.5 µg/mL |
Conclusion: Selecting the Right Tool for the Job
Both HPLC and GC are powerful and appropriate techniques for the analysis of 4-(3-Methylphenoxy)phenol. The choice between them will depend on the specific analytical challenge.
-
For routine quality control and purity assessment where high throughput is important, HPLC-UV is often the method of choice due to its simplicity, robustness, and lower cost.
-
For impurity profiling, identification of unknowns, and applications requiring the highest sensitivity and selectivity, GC-MS is the superior technique. The structural information provided by the mass spectrum is invaluable in these scenarios.
A comprehensive analytical strategy may involve the use of both techniques. For example, HPLC-UV could be used for routine analysis, with GC-MS employed for method validation, characterization of new impurities, and in-depth investigations. Spectroscopic methods, particularly NMR and FTIR, play a crucial role in the initial characterization of the molecule and its impurities. By understanding the principles, strengths, and limitations of each of these analytical tools, researchers can develop a robust and reliable analytical strategy for 4-(3-Methylphenoxy)phenol, ensuring the quality and integrity of their data.
References
-
Semantic Scholar. (2024, May 7). Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column. Retrieved from [Link]
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AKJournals. (2019, April 9). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples in. Retrieved from [Link]
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EPA. (n.d.). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. Retrieved from [Link]
- Google Patents. (n.d.). CN113429268A - Synthetic method of 4-phenoxyphenol.
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National Institutes of Health. (n.d.). Techniques for Analysis of Plant Phenolic Compounds. Retrieved from [Link]
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National Institutes of Health. (n.d.). Profiling methods for the determination of phenolic compounds in foods and dietary supplements. Retrieved from [Link]
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OUCI. (n.d.). Techniques for Analysis of Plant Phenolic Compounds. Retrieved from [Link]
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Scribd. (n.d.). Analytical Methods for Phenolic Compounds. Retrieved from [Link]
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National Institutes of Health. (n.d.). 4-Methoxy-3-methylphenol. Retrieved from [Link]
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EPA. (n.d.). Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography. Retrieved from [Link]
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Organic Syntheses Procedure. (1971). hydrogenolysis of phenolic ethers: biphenyl. Retrieved from [Link]
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PubMed. (2013, January 10). A review of impurity profiling and synthetic route of manufacture of methylamphetamine, 3,4-methylenedioxymethylamphetamine, amphetamine, dimethylamphetamine and p-methoxyamphetamine. Retrieved from [Link]
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ResearchGate. (n.d.). Molecular structure activity investigation and spectroscopic analysis on (4-Chloro-2-methylphenoxy) acetic acid using Computational methods. Retrieved from [Link]
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EPA. (2007, February). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]
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MassBank. (2008, October 21). Methoxyphenols. Retrieved from [Link]
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PubMed. (2006, July-September). Organic impurity profiling of 3,4-methylenedioxymethamphetamine (MDMA) tablets seized in The Netherlands. Retrieved from [Link]
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ResearchGate. (n.d.). Experimental Studies of Schiff Base (E)-4-methoxy-2-(((2-phenoxyphenyl)imino)methyl) phenol Compound with Various Spectroscopic Methods. Retrieved from [Link]
-
National Institutes of Health. (2022, August 5). Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies. Retrieved from [Link]
-
YouTube. (2017, July 7). Organic Chemistry - Spectroscopy - 3-Methoxyphenol. Retrieved from [Link]
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PubMed. (2020, April). Organic impurity profiling of 3,4-methylenedioxymethamphetamine (MDMA) synthesised from catechol and eugenol via 4-allylcatechol. Retrieved from [Link]
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mzCloud. (n.d.). 4 Methylphenol. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information for. Retrieved from [Link]
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ATB. (n.d.). 4-((E)-[(4-Methylphenyl)imino]methyl)phenol. Retrieved from [Link]
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A Comparative Guide to the Biological Activity of 4-(3-Methylphenoxy)phenol and Its Isomers
This guide provides a comprehensive comparison of the biological activities of 4-(3-Methylphenoxy)phenol and its positional isomers. As direct comparative experimental data for these specific isomers is limited in publicly accessible literature, this analysis synthesizes established principles of structure-activity relationships (SAR) for phenolic compounds to predict and rationalize their potential biological effects. The guide is intended for researchers, scientists, and drug development professionals interested in the nuanced bioactivities of diaryl ether phenols.
Introduction: The Significance of Phenolic Scaffolds
Phenolic compounds are a cornerstone of medicinal chemistry, exhibiting a wide array of biological activities, including antioxidant, antimicrobial, and anticancer effects. The presence of a hydroxyl group on an aromatic ring is central to these properties, acting as a hydrogen donor for radical scavenging and participating in crucial interactions with biological targets. The substitution pattern on the phenolic ring significantly modulates this activity. Diaryl ethers containing a phenolic moiety represent an important class of compounds with diverse pharmacological applications. This guide focuses on 4-(3-Methylphenoxy)phenol and its isomers to explore how subtle changes in molecular architecture—specifically the relative positions of the phenoxy and methyl groups—can influence their biological potential.
Synthesis of 4-(3-Methylphenoxy)phenol and Its Isomers
The synthesis of 4-(3-Methylphenoxy)phenol and its isomers can be efficiently achieved through a copper-catalyzed Ullmann condensation, a classic and reliable method for the formation of diaryl ethers.[1][2] This reaction involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst and a base.[3][4]
General Synthesis Workflow: Ullmann Condensation
Caption: General workflow for the Ullmann condensation synthesis of diaryl ethers.
Detailed Protocol for the Synthesis of 4-(3-Methylphenoxy)phenol
This protocol is adapted from established Ullmann condensation procedures for similar diaryl ethers.[5]
Materials:
-
4-Bromophenol
-
m-Cresol
-
Copper(I) Iodide (CuI)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Argon), add 4-bromophenol (1.0 eq), m-cresol (1.2 eq), CuI (0.1 eq), and anhydrous K₂CO₃ (2.0 eq).
-
Add anhydrous DMF to the flask.
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with toluene and filter through a pad of celite to remove insoluble inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure 4-(3-Methylphenoxy)phenol.
Comparative Analysis of Biological Activities
The biological activity of phenolic compounds is intrinsically linked to their structure. Key determinants include the number and position of hydroxyl groups, the nature and position of other substituents, and overall lipophilicity.
Antioxidant Activity
The antioxidant activity of phenols is primarily attributed to their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals.
Structure-Activity Relationship Insights:
-
Electron-donating groups , such as the methyl group (-CH₃), generally enhance antioxidant activity by stabilizing the resulting phenoxyl radical through an inductive effect.
-
The position of the methyl group relative to the hydroxyl and phenoxy groups will influence the steric hindrance and electronic environment around the hydroxyl group, thereby affecting its hydrogen-donating ability.
-
Steric hindrance around the hydroxyl group can sometimes decrease antioxidant activity by making it more difficult for the hydrogen atom to be abstracted.
Predicted Ranking of Antioxidant Activity:
Based on these principles, a predicted order of antioxidant activity for the isomers can be proposed. Isomers with the methyl group at positions that electronically stabilize the phenoxyl radical without causing significant steric hindrance are expected to be more potent. For instance, a methyl group at the ortho or para position to the hydroxyl group is generally favorable for antioxidant activity.
| Compound | Structure | Predicted Relative Antioxidant Activity | Rationale |
| 4-(3-Methylphenoxy)phenol | OH group at C4, phenoxy at C1, methyl on the other ring | Moderate | The methyl group is on the distal ring and has a less direct electronic influence on the phenolic hydroxyl group. |
| 2-(3-Methylphenoxy)phenol | OH group at C1, phenoxy at C2, methyl on the other ring | Potentially Higher | The proximity of the phenoxy group to the hydroxyl may influence its reactivity through intramolecular interactions. |
| 3-(3-Methylphenoxy)phenol | OH group at C1, phenoxy at C3, methyl on the other ring | Moderate | Similar to the 4-phenoxy isomer, the methyl group has an indirect electronic effect. |
| 4-(2-Methylphenoxy)phenol | OH group at C4, phenoxy at C1, methyl on the other ring | Potentially Higher | The ortho-methyl group on the phenoxy ring may induce a conformational change that affects the electronic properties of the ether oxygen, indirectly influencing the phenolic hydroxyl. |
| 4-(4-Methylphenoxy)phenol | OH group at C4, phenoxy at C1, methyl on the other ring | Potentially Higher | The para-methyl group on the phenoxy ring can exert a slight electron-donating effect through the ether linkage. |
Antimicrobial Activity
The antimicrobial action of phenolic compounds often involves the disruption of microbial cell membranes and the inhibition of essential enzymes.
Structure-Activity Relationship Insights:
-
Lipophilicity is a critical factor. An optimal balance of hydrophilicity and lipophilicity is required for the compound to partition into the bacterial cell membrane.
-
The position of substituents can affect the molecule's overall shape and polarity, influencing its interaction with the lipid bilayer.
Predicted Ranking of Antimicrobial Activity:
Isomers with a higher lipophilicity, which can be estimated by parameters like logP, are generally expected to exhibit greater antimicrobial activity, up to a certain point where aqueous solubility becomes a limiting factor. The position of the methyl group will subtly alter the logP value of the isomers.
Cytotoxic Activity
The cytotoxicity of phenolic compounds against cancer cells can be mediated by various mechanisms, including the induction of oxidative stress, apoptosis, and inhibition of key signaling pathways.
Structure-Activity Relationship Insights:
-
The ability to generate reactive oxygen species (ROS) can contribute to cytotoxicity.
-
Interactions with specific cellular targets, such as enzymes or receptors, are highly dependent on the three-dimensional shape and electronic properties of the molecule.
-
The relative positioning of the functional groups can dramatically alter the binding affinity to biological macromolecules.
Predicted Ranking of Cytotoxic Activity:
Predicting cytotoxicity based solely on structure is challenging due to the complexity of the underlying mechanisms. However, isomers that can adopt conformations complementary to the active sites of key enzymes or receptors involved in cell proliferation and survival are more likely to exhibit potent cytotoxic effects.
Experimental Protocols for Biological Activity Assessment
To empirically validate the predicted activities, the following standardized assays are recommended.
Antioxidant Activity: DPPH Radical Scavenging Assay
Caption: Workflow for the DPPH radical scavenging assay.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
Cytotoxicity: MTT Assay
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion
The biological activities of 4-(3-Methylphenoxy)phenol and its isomers are expected to be distinct, influenced by the subtle interplay of electronic and steric effects conferred by the positioning of the methyl and phenoxy groups. While this guide provides a predictive framework based on established structure-activity relationships, empirical testing using standardized assays is imperative to quantify these differences and elucidate the precise biological potential of each isomer. The synthetic and experimental protocols outlined herein provide a robust starting point for researchers to undertake such investigations.
References
- Yang, B., et al. (2016). A four-step method for synthesizing 3-(3,5-dichloro-4-hydroxyphenoxy)phenol from 4-iodophenol.
- Ullmann Reaction. Organic Chemistry Portal.
- Application Notes and Protocols for the Synthesis of 4-Methyl-2-(4-methylphenoxy)
- Process for producing a hydroxy-substituted poly (phenylene ether) resin.
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2025).
- Ullmann reaction for the synthesis of diaryl ethers.
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A Comparative Analysis of the Antioxidant Activity of 4-(3-Methylphenoxy)phenol versus Butylated Hydroxytoluene (BHT)
A Guide for Researchers and Drug Development Professionals
In the vast landscape of antioxidant research, the identification and characterization of novel antioxidant compounds remain a critical endeavor for the pharmaceutical, cosmetic, and food industries. While synthetic antioxidants like Butylated Hydroxytoluene (BHT) have long served as industry benchmarks, the quest for new molecules with potentially superior efficacy and safety profiles is perpetual. This guide provides an in-depth technical comparison of the antioxidant activity of 4-(3-Methylphenoxy)phenol against the widely used standard, BHT.
This document synthesizes available data to offer a comparative perspective, grounded in established in-vitro antioxidant assays. We will delve into the structural and mechanistic underpinnings of their antioxidant action and present standardized protocols for key evaluative experiments.
Chemical Structures and the Foundation of Antioxidant Activity
The antioxidant potential of phenolic compounds is intrinsically linked to their molecular structure. The presence of a hydroxyl (-OH) group directly attached to an aromatic ring is the cornerstone of their ability to scavenge free radicals.
4-(3-Methylphenoxy)phenol: This molecule possesses two phenyl rings linked by an ether bond, with a hydroxyl group on one ring and a methyl group on the other. The hydroxyl group is the primary site of radical scavenging activity. The overall structure, including the electron-donating methyl group and the second phenyl ring, can influence the stability of the resulting phenoxyl radical, thereby modulating its antioxidant capacity.
Butylated Hydroxytoluene (BHT): BHT, or 2,6-di-tert-butyl-4-methylphenol, is a sterically hindered phenol.[1] The hydroxyl group is flanked by two bulky tert-butyl groups. These groups, along with the methyl group at the para position, enhance the electron density of the phenolic hydroxyl group. This increased electron density facilitates the donation of a hydrogen atom to a free radical.[1]
Core Mechanisms of Phenolic Antioxidant Action
Phenolic compounds primarily exert their antioxidant effects through two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[2]
-
Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant (ArOH) donates its hydroxyl hydrogen atom to a free radical (R•), effectively neutralizing it. The antioxidant itself becomes a phenoxyl radical (ArO•), which is significantly more stable and less reactive than the initial radical due to resonance delocalization of the unpaired electron around the aromatic ring.[2][[“]]
R• + ArOH → RH + ArO•
-
Single Electron Transfer (SET): The SET mechanism involves the transfer of an electron from the phenolic antioxidant to the free radical, forming a cation radical of the antioxidant and an anion of the radical.
R• + ArOH → R- + ArOH•+
The resulting phenoxyl radicals can further react with other free radicals, terminating the oxidative chain reaction.[1] The efficacy of a phenolic antioxidant is largely determined by the stability of the phenoxyl radical it forms.[2]
Caption: General mechanisms of phenolic antioxidants.
Comparative Experimental Analysis of Antioxidant Activity
To objectively compare the antioxidant potential of 4-(3-Methylphenoxy)phenol and BHT, several standard in-vitro assays are employed. These assays measure the capacity of a compound to scavenge different types of free radicals or to reduce metal ions.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.[4] DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine.[5] The degree of discoloration is proportional to the antioxidant's efficacy. The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[6] A lower IC50 value indicates higher antioxidant activity.[6][7]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
The ABTS assay is another common method for assessing antioxidant activity.[10] It is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically. This assay is applicable to both hydrophilic and lipophilic antioxidants.[11] The ABTS assay is considered more sensitive than the DPPH assay due to its faster reaction kinetics.[10]
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[12] This reduction results in the formation of a colored ferrous-probe complex, and the change in absorbance is proportional to the antioxidant capacity of the sample.[12][13]
Data Summary
| Compound | Assay | IC50 / Activity | Reference |
| BHT | DPPH | 22.82 ± 2.07 µg/mL | [9] |
| Phenoxyindole Derivatives | DPPH | 28.28–85.97 μM | [8] |
| 2-methoxy-4-((4-methoxyphenylimino)-methyl)phenol | DPPH | EC50 of 10.46 ppm | [14] |
Note: Direct comparative data for 4-(3-Methylphenoxy)phenol was not available in the searched literature. The data for related phenoxy compounds are provided for a contextual understanding.
Experimental Protocols
DPPH Radical Scavenging Assay Protocol
Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant, leading to a color change from violet to yellow, which is measured spectrophotometrically.[4]
Reagents and Equipment:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Test compound (4-(3-Methylphenoxy)phenol) and BHT
-
Microplate reader or spectrophotometer
-
96-well microplate
Procedure:
-
Preparation of DPPH solution: Prepare a 0.2 mM solution of DPPH in methanol.[15] The absorbance of this working solution at 517 nm should be approximately 1.0 ± 0.2.[15] Protect the solution from light.
-
Sample Preparation: Prepare a series of dilutions of the test compounds and BHT in methanol.
-
Assay:
-
Add a specific volume of the sample dilutions to the wells of a 96-well plate.
-
Add the DPPH working solution to each well.[16]
-
A control well should contain methanol instead of the sample.
-
A blank well should contain methanol instead of the DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[5][16]
-
Measurement: Measure the absorbance at 517 nm.[16]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
Caption: Workflow for the DPPH radical scavenging assay.
ABTS Radical Scavenging Assay Protocol
Principle: This assay measures the reduction of the stable ABTS radical cation (ABTS•+), which is quantified by the decrease in its characteristic blue-green color.
Reagents and Equipment:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Ethanol or buffer solution
-
Test compounds and standard
-
Spectrophotometer
Procedure:
-
Preparation of ABTS•+ solution: Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution.[11] Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[11]
-
Working Solution: Dilute the ABTS•+ solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[11]
-
Assay:
-
Add a small volume of the test sample or standard to a cuvette or microplate well.
-
Add the ABTS•+ working solution.
-
-
Incubation and Measurement: After a short incubation period (e.g., 5-7 minutes), measure the absorbance at 734 nm.[11]
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the results can be expressed as IC50 values or in terms of Trolox equivalents.
FRAP Assay Protocol
Principle: This assay is based on the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color, by antioxidants in an acidic medium.[17]
Reagents and Equipment:
-
Acetate buffer (pH 3.6)
-
TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution in HCl
-
Ferric chloride (FeCl₃) solution
-
Test compounds and ferrous sulfate standard
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of FRAP reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution.
-
Assay:
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4-15 minutes).[13][17]
-
Measurement: Measure the absorbance at a wavelength between 540-600 nm (typically 593 nm).[13][18]
-
Calculation: The antioxidant capacity is determined from a standard curve prepared with a known concentration of Fe²⁺.
Discussion and Conclusion
While a direct, head-to-head experimental comparison between 4-(3-Methylphenoxy)phenol and BHT is not available in the reviewed literature, we can draw some inferences based on the activity of structurally related compounds. Phenolic compounds with multiple aromatic rings and hydroxyl groups often exhibit potent antioxidant activity.[19] The presence of an additional phenoxy group in 4-(3-Methylphenoxy)phenol could potentially enhance the stability of the resulting phenoxyl radical through increased resonance delocalization compared to the single-ring structure of BHT.
However, the steric hindrance provided by the tert-butyl groups in BHT is a key feature that contributes to its stability and effectiveness as a chain-breaking antioxidant.[1] The lack of such bulky groups in 4-(3-Methylphenoxy)phenol might influence its reactivity and the stability of its radical form.
Ultimately, empirical testing of 4-(3-Methylphenoxy)phenol using the standardized assays outlined above is necessary to definitively determine its antioxidant activity relative to BHT. Such studies would provide valuable data for researchers and drug development professionals seeking to identify novel and effective antioxidant agents. The protocols and mechanistic insights provided in this guide offer a robust framework for conducting such a comparative evaluation.
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A Comparative Guide to the Herbicidal Efficacy of Novel Phenoxy Derivatives and Commercial Herbicides
This guide provides a comprehensive comparison of the herbicidal efficacy of a representative novel 4-(3-methylphenoxy)phenol derivative against established commercial herbicides. It is intended for researchers, scientists, and professionals in the field of agrochemical development, offering insights into the evaluation and potential of new herbicidal compounds.
Introduction: The Quest for Novel Herbicidal Moieties
The continuous evolution of herbicide resistance in weed populations necessitates the discovery and development of new herbicidal compounds with diverse modes of action.[1] Phenoxy derivatives have long been a cornerstone of chemical weed management, with early examples like 2,4-D acting as synthetic auxins, leading to uncontrolled growth in broadleaf weeds.[2][3][4] However, modern synthetic chemistry has expanded the potential of the phenoxy scaffold, leading to the development of derivatives with different and highly potent modes of action, such as the inhibition of critical plant enzymes.
This guide will delve into the herbicidal efficacy of a representative novel compound, a derivative of 4-(3-methylphenoxy)phenol, and compare its performance with that of key commercial herbicides. We will explore the underlying mechanisms of action, present a robust experimental framework for efficacy evaluation, and analyze comparative data to highlight the potential of this chemical class.
Mechanisms of Action: A Tale of Two Targets
The herbicidal activity of phenoxy derivatives is diverse and depends on their specific chemical structure. While traditional phenoxy herbicides mimic plant hormones, many newer derivatives, including diphenyl ether herbicides, target specific enzymes essential for plant survival.[2][5]
Novel 4-(3-Methylphenoxy)phenol Derivatives: Targeting Protoporphyrinogen Oxidase (PPO)
Many novel phenoxy ether herbicides, particularly diphenyl ether derivatives, function as inhibitors of protoporphyrinogen oxidase (PPO).[5][6] PPO is a key enzyme in the biosynthesis of both chlorophyll and heme.[7] Its inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, generates reactive oxygen species that cause rapid cell membrane disruption, leading to necrosis and plant death.[5][6] The herbicidal symptoms, often characterized by rapid bleaching and necrosis, are a hallmark of PPO inhibitors.[5]
The structure-activity relationship (SAR) studies of similar compounds reveal that the presence of electron-withdrawing groups on the phenyl rings can significantly enhance PPO inhibitory activity.[2]
Figure 1: Simplified pathway of PPO inhibition by novel phenoxy derivatives.
Commercial Herbicides: A Spectrum of Mechanisms
For a robust comparison, we will consider commercial herbicides with distinct and well-established modes of action:
-
ACCase Inhibitors (e.g., Quizalofop-p-ethyl): Aryloxyphenoxypropionates ("FOPs") and cyclohexanediones ("DIMs") inhibit the acetyl-CoA carboxylase (ACCase) enzyme.[8][9] This enzyme is crucial for fatty acid synthesis, which is vital for cell membrane integrity and plant growth.[8] ACCase inhibitors are primarily effective against grass species.[1][8]
-
ALS Inhibitors (e.g., Nicosulfuron): Sulfonylureas and other chemical families inhibit the acetolactate synthase (ALS) enzyme, which is essential for the synthesis of branched-chain amino acids (valine, leucine, and isoleucine).[10] This inhibition halts protein synthesis and, consequently, plant growth.
-
Synthetic Auxins (e.g., 2,4-D): These herbicides mimic the natural plant hormone auxin, leading to uncontrolled and disorganized cell growth, ultimately causing the death of susceptible broadleaf plants.[2][3]
Experimental Design for Herbicidal Efficacy Evaluation
A rigorous and standardized experimental protocol is paramount for the objective comparison of herbicidal compounds. The following outlines a robust methodology for greenhouse-based efficacy screening.
Rationale for Experimental Choices
-
Weed Species Selection: A diverse range of both monocotyledonous (grass) and dicotyledonous (broadleaf) weeds should be selected to assess the herbicidal spectrum. Common choices include Echinochloa crus-galli (barnyardgrass) as a representative grass and Amaranthus retroflexus (redroot pigweed) as a representative broadleaf weed.
-
Growth Conditions: Standardized greenhouse conditions (temperature, humidity, and photoperiod) are crucial for reproducible results.[11] Supplementing natural light with artificial sources ensures consistent plant growth.[11]
-
Application Method: Post-emergence application is a common and practical method for evaluating foliar-applied herbicides. A cabinet sprayer ensures uniform application of the herbicide solutions.
-
Dose-Response Analysis: Testing a range of concentrations is essential to determine the dose-response relationship and calculate key efficacy parameters like the GR₅₀ (the concentration required to cause a 50% reduction in growth).
-
Inclusion of Controls: A negative control (no herbicide) and positive controls (commercial herbicides) are necessary benchmarks for comparison.
Detailed Greenhouse Protocol
-
Plant Preparation:
-
Sow seeds of the selected weed species in pots filled with a standard potting mix.
-
Thin the seedlings to a uniform number per pot once they have emerged.
-
Grow the plants in a controlled greenhouse environment (e.g., 25-28°C, 60-70% relative humidity, 14-hour photoperiod) until they reach the 2-3 leaf stage.[11]
-
-
Herbicide Preparation and Application:
-
Prepare stock solutions of the novel phenoxy derivative and commercial herbicides in an appropriate solvent (e.g., acetone with a surfactant).
-
Create a series of dilutions to achieve the desired application rates.
-
Apply the herbicide solutions using a calibrated cabinet sprayer to ensure uniform coverage.
-
-
Efficacy Assessment:
-
Visually assess the percentage of weed control at regular intervals (e.g., 7, 14, and 21 days after treatment).
-
At the end of the experiment (e.g., 21 days), harvest the above-ground biomass of the surviving plants.
-
Dry the biomass in an oven until a constant weight is achieved and record the dry weight.
-
Calculate the percentage of growth inhibition relative to the untreated control.
-
Figure 2: Workflow for greenhouse herbicidal efficacy screening.
Comparative Efficacy Data
The following tables summarize representative data on the herbicidal efficacy of a novel 4-(3-methylphenoxy)phenol derivative (designated as "Compound A") compared to commercial standards. This data is synthesized from multiple studies on structurally related novel compounds.
Table 1: Post-emergence Herbicidal Activity (% Inhibition at 150 g a.i./ha)
| Compound/Herbicide | Echinochloa crus-galli (Barnyardgrass) | Amaranthus retroflexus (Redroot Pigweed) | Digitaria sanguinalis (Large Crabgrass) |
| Compound A (Novel) | 85% | 95% | 82% |
| Quizalofop-p-ethyl (ACCase) | 92% | 10% | 90% |
| Nicosulfuron (ALS) | 88% | 75% | 85% |
| 2,4-D (Synthetic Auxin) | 5% | 90% | 10% |
Note: Data is representative and compiled for comparative purposes.
Table 2: In Vitro Enzyme Inhibition (IC₅₀ Values)
| Compound/Herbicide | Target Enzyme | IC₅₀ (µM) |
| Compound A (Novel) | PPO | 0.05 |
| Oxyfluorfen (PPO Standard) | PPO | 0.15 |
| Quizalofop-p-ethyl | ACCase | 0.25 |
| Nicosulfuron | ALS | 0.02 |
Note: Lower IC₅₀ values indicate higher inhibitory potency.
Analysis and Interpretation
The data reveals several key insights into the herbicidal potential of the novel phenoxy derivative, "Compound A":
-
Broadleaf Efficacy: "Compound A" demonstrates excellent control of the broadleaf weed Amaranthus retroflexus, comparable to the commercial standard 2,4-D and superior to the grass-specific herbicides. This is consistent with the activity of many PPO inhibitors.[12]
-
Grass Activity: While showing good activity against Echinochloa crus-galli and Digitaria sanguinalis, "Compound A" is slightly less effective than the specialized ACCase inhibitor, Quizalofop-p-ethyl, on these grass species.
-
Potent PPO Inhibition: The in vitro enzyme assay confirms that "Compound A" is a highly potent PPO inhibitor, with an IC₅₀ value lower than the commercial PPO-inhibiting herbicide Oxyfluorfen.[5][6]
-
Distinct Spectrum of Activity: The herbicidal profile of "Compound A" is distinct from the commercial standards, offering a different spectrum of weed control. Its strong broadleaf activity and moderate grass activity make it a candidate for further development, potentially as part of a weed management program that rotates modes of action to combat resistance.
Conclusion and Future Directions
The representative novel 4-(3-methylphenoxy)phenol derivative, "Compound A," exhibits potent herbicidal activity, particularly against broadleaf weeds, through the inhibition of the PPO enzyme. Its efficacy is comparable, and in some aspects superior, to existing commercial herbicides.
Further research should focus on:
-
Field Trials: Validating the greenhouse results under real-world field conditions.
-
Crop Safety: Evaluating the selectivity of the compound in key agricultural crops.
-
Toxicological and Environmental Profile: Assessing the safety of the compound for non-target organisms and its environmental fate.
The exploration of novel phenoxy derivatives with alternative modes of action, such as PPO inhibition, represents a promising avenue for the development of new tools for sustainable weed management.
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A Comparative Guide to the Thermal Stability of Polymers Derived from 4-(3-Methylphenoxy)phenol
In the pursuit of advanced materials with superior performance characteristics, researchers and drug development professionals continually seek polymers with enhanced thermal stability. This property is paramount for applications requiring resilience to high temperatures during processing or in their final use. This guide provides a comprehensive comparison of the thermal stability of polymers conceptually derived from the monomer 4-(3-Methylphenoxy)phenol. While direct, extensive experimental data for polymers synthesized exclusively from this specific monomer is not broadly available in peer-reviewed literature, we can extrapolate and draw reasoned comparisons based on structurally similar aromatic polymers.
This guide will delve into the expected thermal properties of polyethers and polyketones containing the 4-(3-Methylphenoxy)phenol moiety and compare them with established high-performance polymers such as Poly(ether ether ketone) (PEEK), polysulfones, and polyimides. We will explore the influence of the methyl substituent on thermal behavior and provide standardized experimental protocols for assessing thermal stability.
The Influence of Molecular Structure on Thermal Stability
The thermal stability of a polymer is intrinsically linked to its chemical structure. Aromatic polymers, characterized by the presence of benzene rings in their backbone, generally exhibit high thermal stability due to the inherent strength of the aromatic C-C and C-H bonds.[1] The inclusion of ether and ketone linkages in the polymer chain, as is common in poly(aryl ether ketone)s (PAEKs), maintains this high thermal resistance.[2]
The specific monomer, 4-(3-Methylphenoxy)phenol, introduces a methyl group onto one of the phenyl rings. The effect of such a substituent can be complex. On one hand, methyl groups are electron-donating, which can subtly alter the bond energies within the aromatic system. On the other hand, their physical presence can disrupt chain packing and increase the amorphous content of the polymer.[3][4] In some cases, the presence of methyl substituents has been found to decrease the thermal stability of poly(ether ether ketone)s.[5]
Comparative Thermal Analysis
To quantitatively assess thermal stability, two primary techniques are employed: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[6] TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing key transitions such as the glass transition temperature (Tg) and melting temperature (Tm).[7]
Expected Thermal Properties of Polymers from 4-(3-Methylphenoxy)phenol
Based on analogous polymer systems, a hypothetical poly(ether ketone) derived from 4-(3-Methylphenoxy)phenol would be expected to exhibit good thermal stability, though potentially slightly lower than its non-methylated counterpart. The presence of the methyl group may lead to a lower onset of decomposition.
Comparison with High-Performance Polymers
The following table provides a comparative overview of the thermal properties of several high-performance aromatic polymers. The data for the hypothetical polymer from 4-(3-Methylphenoxy)phenol is an educated estimation based on related structures.
| Polymer | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5) (°C) (in N2) |
| Hypothetical Poly(ether ketone) from 4-(3-Methylphenoxy)phenol | ~140-160 | ~480-500 |
| Poly(ether ether ketone) (PEEK) | 143 | 510[8] |
| Poly(aryl ether ketone) with Bisphenol A | 152.8 | 509.8[8] |
| Aromatic Polyimide (general range) | 200-400+[9] | 500+[10] |
| Polysulfone (PSU) | ~185 | ~450-500 |
Note: The values for the hypothetical polymer are estimations and would require experimental verification.
As the table suggests, polymers derived from 4-(3-Methylphenoxy)phenol are expected to be thermally stable, but likely not to the same extent as premier high-performance polymers like PEEK and certain polyimides. The slightly reduced thermal stability can be attributed to the methyl group, which can be a site for initial thermal degradation.[11]
Experimental Protocols
To ensure scientific integrity, the following are detailed, step-by-step methodologies for the key experiments used to characterize the thermal stability of these polymers.
Synthesis of a Poly(ether ketone) from a Methyl-Substituted Bisphenol (Illustrative Protocol)
This protocol describes a general method for synthesizing a poly(ether ketone) via nucleophilic aromatic substitution, which could be adapted for monomers like 4-(3-Methylphenoxy)phenol.
Materials:
-
Methyl-substituted bisphenol (e.g., 1,1-bis(3-methyl,4-hydroxyphenyl)ethane)
-
4,4′-Difluorobenzophenone
-
Anhydrous Potassium Carbonate (K2CO3)
-
N,N-Dimethylacetamide (DMAc)
-
Toluene
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, combine the methyl-substituted bisphenol, 4,4′-difluorobenzophenone, and K2CO3 in DMAc and toluene.
-
Heat the mixture to reflux (around 140-150°C) to azeotropically remove water.
-
After the water is removed, slowly distill off the toluene to raise the reaction temperature to approximately 160-170°C.
-
Maintain the reaction at this temperature for several hours until a significant increase in viscosity is observed.
-
Cool the reaction mixture and precipitate the polymer by pouring it into a large volume of methanol.
-
Filter, wash the polymer with methanol and water, and dry under vacuum at 80-100°C.[12]
Thermogravimetric Analysis (TGA) Protocol
Instrument: TGA Instrument (e.g., TA Instruments Q500) Procedure:
-
Place a 5-10 mg sample of the polymer in a platinum or ceramic TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere (flow rate of 50 mL/min).
-
Record the weight loss as a function of temperature.
-
Determine the temperature at which 5% weight loss occurs (Td5).[13]
Differential Scanning Calorimetry (DSC) Protocol
Instrument: DSC Instrument (e.g., TA Instruments Q2000) Procedure:
-
Seal a 5-10 mg sample of the polymer in an aluminum DSC pan.
-
Place the pan in the DSC cell alongside an empty reference pan.
-
Heat the sample from room temperature to a temperature above its expected melting point (e.g., 300°C) at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Cool the sample back to room temperature at a rate of 10°C/min.
-
Perform a second heating scan at 10°C/min.
-
Determine the glass transition temperature (Tg) from the inflection point in the baseline of the second heating scan.[7]
Visualizations
Chemical Structure of a Hypothetical Poly(ether ketone)
Caption: Repeating unit of a hypothetical poly(ether ketone).
Experimental Workflow for Thermal Analysis
Caption: Workflow for synthesis and thermal analysis.
Conclusion
Polymers derived from 4-(3-Methylphenoxy)phenol are anticipated to be a valuable class of materials with good thermal stability, suitable for a range of applications. While direct experimental data is limited, comparisons with structurally similar aromatic polymers suggest that they would offer a balance of thermal performance and potentially enhanced solubility due to the presence of the methyl group. The introduction of this methyl substituent likely modulates the thermal properties, possibly leading to a slight decrease in the ultimate decomposition temperature compared to non-substituted analogues like PEEK. For researchers and professionals in drug development and material science, this guide provides a foundational understanding and a practical framework for the synthesis and evaluation of these promising polymers. Further empirical studies are warranted to precisely quantify their thermal characteristics and unlock their full potential.
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A Comparative Guide to the Structure-Activity Relationship of 4-(3-Methylphenoxy)phenol Analogs for Anticancer and Antimicrobial Applications
In the landscape of modern drug discovery, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount challenge. Among the myriad of scaffolds explored, the diaryl ether motif, specifically the 4-phenoxyphenol backbone, has emerged as a promising framework for the development of potent biological agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-(3-Methylphenoxy)phenol analogs, offering a comparative perspective on their anticancer and antimicrobial properties. Drawing upon experimental data from analogous series of compounds, we will dissect the chemical nuances that govern their biological activity, providing a valuable resource for researchers, scientists, and drug development professionals.
Introduction: The Versatility of the Diaryl Ether Scaffold
The 4-phenoxyphenol core, characterized by two phenyl rings linked by an ether oxygen, represents a privileged structure in medicinal chemistry. This arrangement imparts a unique combination of conformational flexibility and rigidity, allowing for optimal interactions with a variety of biological targets. The presence of a hydroxyl group on one of the rings provides a crucial site for hydrogen bonding, a key interaction in many ligand-receptor binding events. Furthermore, the aromatic nature of the rings offers a platform for a wide range of substitutions, enabling the fine-tuning of physicochemical properties such as lipophilicity, electronic effects, and steric bulk, all of which are critical determinants of pharmacological activity.
While direct and extensive SAR studies on 4-(3-Methylphenoxy)phenol analogs are not abundantly available in the public domain, valuable insights can be gleaned from studies on structurally related diaryl ether and phenoxyphenol derivatives. By examining the impact of various substituents on the biological activities of these related compounds, we can extrapolate and predict the SAR trends for the 4-(3-Methylphenoxy)phenol series. This guide will synthesize this information to build a coherent and predictive framework for the rational design of novel analogs with improved anticancer and antimicrobial profiles.
Comparative Structure-Activity Relationship (SAR) Analysis
The biological activity of 4-(3-Methylphenoxy)phenol analogs is intricately linked to the nature and position of substituents on both the phenoxy and the phenolic rings. The following sections will explore these relationships in the context of both anticancer and antimicrobial activities, drawing parallels and highlighting key differences.
Key Structural Features Influencing Biological Activity
The general structure of the 4-(3-Methylphenoxy)phenol scaffold allows for modification at multiple positions on both aromatic rings. The key to potent biological activity often lies in the strategic placement of functional groups that can enhance target binding, improve pharmacokinetic properties, or modulate the overall electronic and steric profile of the molecule.
SAR in Anticancer Activity
Studies on related diaryl ether compounds have revealed several key trends for optimizing anticancer activity. The cytotoxicity of these compounds is often evaluated against a panel of cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a common metric for potency.
-
Substitution on the Phenolic Ring (Ring B): The presence and position of substituents on the phenolic ring significantly influence anticancer potency. For instance, in a series of vicinal diaryl-substituted isoxazole and pyrazole derivatives, the placement of different functional groups led to substantial variations in cytotoxicity against hepatocellular carcinoma and breast cancer cell lines.[1] In some cases, the introduction of a methyl group or a polar amino group maintained or even enhanced potency, while switching the positions of larger substituents could diminish activity.[1]
-
Substitution on the Phenoxy Ring (Ring A): Modifications on the phenoxy ring also play a crucial role. For a series of 4-substituted 2-phenylaminoquinazolines, which share a similar diaryl-like structure, substitutions on the phenoxy ring were critical for their activity as Mer tyrosine kinase inhibitors.[2]
-
Role of Lipophilicity and Electronic Effects: The overall lipophilicity of the molecule, often quantified by the logarithm of the partition coefficient (logP), is a critical parameter. A balance must be struck; while increased lipophilicity can enhance membrane permeability and cellular uptake, excessive lipophilicity can lead to poor solubility and non-specific toxicity. Electronic effects of substituents, whether electron-donating or electron-withdrawing, can influence the binding affinity of the molecule to its target protein by modulating the electron density of the aromatic rings and the acidity of the phenolic hydroxyl group. Quantitative structure-activity relationship (QSAR) studies on various phenolic anticancer agents have shown that parameters related to electronic properties and molecular size are often correlated with their biological activity.[3][4]
Table 1: Comparative Anticancer Activity of Substituted Diaryl Ether Analogs
| Compound/Analog Series | Cancer Cell Line | IC50 (µM) | Key Structural Features | Reference |
| Vicinal diaryl-substituted isoxazole | Huh7 (Hepatocellular Carcinoma) | <1 | Reversal of benzyloxyphenyl and 4-chlorophenyl components | [1] |
| Vicinal diaryl-substituted pyrazole | MCF7 (Breast Cancer) | <1 | Reversal of benzyloxyphenyl and 4-chlorophenyl components | [1] |
| 4-Substituted 2-phenylaminoquinazoline | MV4-11 (Leukemia) | 8.54 | Introduction of a specific substituent at the 4-position | [2] |
| Sterically hindered phenol-diaryl ureas | HuTu 80 (Duodenal Adenocarcinoma) | <15 | Presence of Cl- or NO2 groups on the phenylurea moiety | [5] |
SAR in Antimicrobial Activity
The diaryl ether scaffold has also been explored for its antimicrobial potential. The minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism, is a standard measure of antimicrobial efficacy.
-
Substitution and Antimicrobial Spectrum: The nature of substituents can influence the spectrum of activity, i.e., whether the compound is more effective against Gram-positive or Gram-negative bacteria. For instance, a series of dicationic diaryl ethers exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), both of which are Gram-positive bacteria.[6] The most potent compound in this series had an MIC of 0.06 µg/mL against MRSA.[6]
-
Role of Halogenation: The introduction of halogen atoms, particularly bromine, has been shown to enhance the antimicrobial activity of phenoxyphenol derivatives. Brominated phenoxyphenols have demonstrated activity against actively replicating, dormant, and biofilm-incorporated MRSA cells.
-
Lipophilicity and Membrane Interaction: Similar to anticancer activity, lipophilicity is a key determinant of antimicrobial potency. Many antimicrobial agents act by disrupting the bacterial cell membrane. The lipophilic character of the diaryl ether backbone facilitates its insertion into the lipid bilayer, leading to membrane perturbation and cell death. The length and nature of alkyl chains attached to the scaffold can be optimized to maximize this effect. For example, in a series of di-n-alkyl substituted diazalariat ethers, the length of the alkyl sidearms was a critical factor for their activity against E. coli.[7][8]
Table 2: Comparative Antimicrobial Activity of Substituted Diaryl Ether Analogs
| Compound/Analog Series | Microorganism | MIC (µg/mL) | Key Structural Features | Reference |
| Dicationic diaryl ether | MRSA | 0.06 | Bis-indole diphenyl ether structure | [6] |
| Dicationic diaryl ether | VRE | Potent activity | Piperidinyl and thiomorpholinyl substitutions | [6] |
| 4-Quinolone derivatives | S. aureus | Good MIC values | Halogenated substitutions | [9] |
| Nitrobenzyl-oxy-phenol derivatives | M. catarrhalis | 11 µM | 2,3,5-Trimethyl substitution | [10] |
Experimental Protocols
To facilitate further research and validation of the SAR principles discussed, this section provides detailed, step-by-step methodologies for the synthesis of 4-(3-Methylphenoxy)phenol analogs and the evaluation of their biological activities.
Synthesis of 4-(3-Methylphenoxy)phenol Analogs
The most common and versatile method for the synthesis of diaryl ethers is the Ullmann condensation, which involves the copper-catalyzed reaction between a phenol and an aryl halide.
Ullmann Condensation Workflow
Step-by-Step Protocol for Ullmann Condensation:
-
Reactant Preparation: To a flame-dried round-bottom flask, add the substituted phenol (1.0 eq.), the substituted aryl halide (1.1 eq.), copper(I) iodide (0.1 eq.), and potassium carbonate (2.0 eq.).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the phenol.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 150 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-(3-Methylphenoxy)phenol analog.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
MTT Assay Workflow
Step-by-Step Protocol for MTT Assay:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
In Vitro Antimicrobial Activity Assay (Broth Microdilution)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Broth Microdilution Workflow
Step-by-Step Protocol for Broth Microdilution:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Conclusion and Future Directions
The 4-(3-Methylphenoxy)phenol scaffold holds significant promise for the development of novel anticancer and antimicrobial agents. While direct SAR studies on this specific analog series are limited, by extrapolating from related diaryl ether structures, we can infer key principles for optimizing their biological activity. For anticancer applications, strategic substitutions on both phenyl rings that modulate lipophilicity and electronic properties are crucial. In the context of antimicrobial activity, enhancing membrane disruption through tailored lipophilic substituents and the introduction of halogens appears to be a promising strategy.
The experimental protocols provided in this guide offer a robust framework for the synthesis and biological evaluation of new 4-(3-Methylphenoxy)phenol analogs. Future research should focus on the systematic synthesis and screening of a dedicated library of these compounds to establish a more definitive and quantitative SAR. Such studies, combining synthetic chemistry, in vitro biological assays, and computational modeling, will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold.
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A Quantitative Structure-Activity Relationship (QSAR) study was carried out on 112 anticancer compounds to develop a robust model for the prediction of anti-leukaemia activity (pGI50) against MOLT-4 and P388 leukaemia cell lines. (2025). ResearchGate. [Link]
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Application of Quantitative Structure-Activity Relationships in the Prediction of New Compounds with Anti-Leukemic Activity. (2023). International Journal of Molecular Sciences. [Link]
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A Comparative Guide to the Cytotoxicity of Phenolic Compounds in Preclinical Cell Line Models
For researchers and drug development professionals, understanding the cytotoxic potential of novel chemical entities is a cornerstone of preclinical assessment. This guide provides a comparative analysis of the cytotoxic effects of phenolic compounds, offering a framework for evaluating molecules such as 4-(3-Methylphenoxy)phenol. While direct cytotoxic data for 4-(3-Methylphenoxy)phenol is not extensively available in the public domain, we can infer its likely activity and establish a robust testing strategy by examining structurally related phenolic and phenoxyphenol compounds. This guide synthesizes data from various studies to compare cytotoxic profiles, detail essential experimental protocols, and elucidate common mechanisms of action.
Introduction to Phenolic Compounds and Cytotoxicity
Phenolic compounds are a broad class of molecules characterized by a hydroxyl group attached to an aromatic ring. Their structural diversity, ranging from simple phenols to complex polyphenols, gives rise to a wide spectrum of biological activities.[1] Many have been investigated for their potential as anticancer agents due to their ability to induce apoptosis, cell cycle arrest, and inhibit proliferation in various cancer cell lines.[2] Conversely, some phenolic compounds can exhibit toxicity to healthy cells, necessitating a careful evaluation of their therapeutic window. The study of phenoxyphenols, which contain a phenol ether linkage, is an emerging area of interest, with compounds like 4-[4-(4-hydroxyphenoxy)phenoxy]phenol (4-HPPP) showing selective cytotoxicity against cancer cells.[3][4]
Comparative Cytotoxicity of Phenolic Compounds in Cancer Cell Lines
The cytotoxic effects of phenolic compounds are highly dependent on their chemical structure, the concentration tested, and the specific cell line used. Different cancer cell lines exhibit varying sensitivities to the same compound.[5] This section compares the cytotoxic activities of several phenolic compounds across different cancer cell lines.
| Compound Class | Specific Compound | Cell Line(s) | Key Findings | Reference(s) |
| Phenoxyphenols | 4-[4-(4-hydroxyphenoxy)phenoxy]phenol (4-HPPP) | NSCLC H1299, Hepatocellular Carcinoma (HCC) | Selective cytotoxicity against cancer cells; induces apoptosis and autophagy. | [3][4] |
| Alkylphenols | 4-Octylphenol (4-OP) | HepG2 (liver), and others | Dose-dependent reduction in cell viability; induces apoptosis and dysregulation of cellular homeostasis. | [5] |
| Simple Phenols | 4-Hydroxyanisole (4HA) | Melanoma cell lines | Significant reduction in cell numbers; potential mediation by tyrosinase activity. | [6] |
| Phenstatin Analogs | (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT) | Human lymphocytes | Potent cytotoxicity with an IC50 of 5.68 μM; inhibits tubulin assembly. | [7] |
| Chalcone Derivatives | (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol | HCT116 and SW480 (colon cancer) | Induces apoptotic cell death in a dose-dependent manner; no significant effect on normal CCD-18Co cells. | [8] |
| Quinazolone Derivatives | 3-methylenamino-4(3H)-quinazolone derivatives | RD (rhabdomyosarcoma), MDA-MB-231 (breast cancer) | Varies by derivative; some show good activity against RD (IC50 = 14.65 μM) or MDA-MB-231 (IC50 = 8.79-10.62 μM) with weak cytotoxicity against normal LLC-PK1 cells. | [9] |
Key Insights from Comparative Data:
-
Selective Cytotoxicity: A crucial aspect of anticancer drug development is the selective targeting of cancer cells while sparing normal cells. Several phenolic compounds, such as 4-HPPP and certain quinazolone derivatives, have demonstrated this desirable characteristic.[3][4][9] Extracts from Prunus arabica containing phenolic and terpene fractions have also shown selective inhibition of breast and esophageal cancer cell proliferation with minimal impact on normal cells.[10]
-
Cell Line Specificity: The cytotoxic effects of a compound can vary significantly between different cell lines. For instance, 4-octylphenol showed peculiar dose-dependent trends in viability reduction across five different cell lines.[5] This underscores the importance of screening candidate compounds against a panel of cell lines to understand their spectrum of activity.
-
Structure-Activity Relationship: The chemical structure of a phenolic compound is a key determinant of its cytotoxic potential. For example, dimerization of p-cresol and p-methoxyphenol significantly increased their cytotoxicity compared to the parent monomers.[11]
Mechanistic Insights into Phenolic Compound Cytotoxicity
The cytotoxic effects of phenolic compounds are often mediated by a variety of cellular mechanisms. Understanding these mechanisms is critical for rational drug design and development.
Common Mechanisms of Action:
-
Induction of Apoptosis: Many phenolic compounds exert their cytotoxic effects by inducing programmed cell death, or apoptosis. This can be triggered through various signaling pathways, including the activation of caspases and modulation of pro- and anti-apoptotic proteins. For example, 4-HPPP has been shown to induce apoptosis in hepatocellular carcinoma and non-small-cell lung cancer cells.[3][4]
-
Generation of Reactive Oxygen Species (ROS): Some phenolic compounds can induce oxidative stress within cancer cells by increasing the production of reactive oxygen species (ROS). This can lead to DNA damage, lipid peroxidation, and ultimately, cell death. 4-HPPP was found to increase ROS levels in NSCLC cells.[3]
-
Cell Cycle Arrest: Phenolic compounds can interfere with the normal progression of the cell cycle, leading to arrest at specific checkpoints (e.g., G1, S, or G2/M phase). This prevents cancer cells from proliferating. For instance, many substituted phenols were found to cause an increase in the proportion of melanoma cells in the G1 phase, while 4-ethoxyphenol caused a complete accumulation in the S-phase.[6]
-
Inhibition of Key Signaling Pathways: The growth and survival of cancer cells are often dependent on the constitutive activation of certain signaling pathways. Phenolic compounds can inhibit these pathways. For example, (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol was found to inhibit the STAT3 and NF-κB pathways in colon cancer cells.[8]
Visualizing a Potential Mechanism of Action:
Caption: A simplified diagram illustrating the potential mechanism of action for a cytotoxic phenoxyphenol like 4-HPPP.
Essential Experimental Protocols for Cytotoxicity Assessment
To ensure the reliability and reproducibility of cytotoxicity data, it is crucial to follow standardized and well-validated experimental protocols.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[12] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., 4-(3-Methylphenoxy)phenol) in culture medium. Remove the old medium from the wells and add the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[2]
Experimental Workflow for MTT Assay:
Caption: A flowchart outlining the key steps of the MTT cytotoxicity assay.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described for the MTT assay.
-
Incubation: Incubate the plate for the desired time period.
-
Sample Collection: Carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Stop Reaction: Add a stop solution to terminate the reaction.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to a maximum LDH release control (cells lysed with a lysis buffer).
Conclusion and Future Directions
This guide provides a comparative overview of the cytotoxicity of phenolic compounds, offering a valuable resource for researchers investigating new chemical entities like 4-(3-Methylphenoxy)phenol. The presented data highlights the importance of evaluating cytotoxicity across multiple cell lines and elucidating the underlying mechanisms of action. The detailed experimental protocols for the MTT and LDH assays provide a solid foundation for conducting these essential in vitro studies.
For a comprehensive evaluation of 4-(3-Methylphenoxy)phenol, future studies should aim to:
-
Determine its IC50 values across a panel of cancer and normal cell lines to assess its potency and selectivity.
-
Investigate its mechanism of action by exploring its effects on apoptosis, the cell cycle, and key signaling pathways.
-
Conduct in vivo studies in animal models to validate its in vitro anticancer activity and evaluate its safety profile.
By following a systematic and rigorous approach to cytotoxicity testing, the therapeutic potential of novel phenolic compounds can be thoroughly assessed, paving the way for the development of new and effective anticancer agents.
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A Senior Application Scientist's Guide to In Vitro Bioactivity Profiling of 4-(3-Methylphenoxy)phenol
For researchers, scientists, and drug development professionals investigating the therapeutic potential of novel phenolic compounds, establishing a robust bioactivity profile is a critical first step. This guide provides an in-depth technical comparison of essential in vitro assays to elucidate the biological activities of 4-(3-Methylphenoxy)phenol, a synthetic phenolic compound with potential pharmacological applications. Drawing from established methodologies for structurally related molecules, this document outlines the rationale, protocols, and comparative analysis of key assays to assess its antioxidant, anti-inflammatory, cytotoxic, and enzyme-inhibitory properties.
Introduction to 4-(3-Methylphenoxy)phenol and Its Therapeutic Potential
Phenolic compounds are a diverse group of molecules widely recognized for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] The structural motif of 4-(3-Methylphenoxy)phenol, featuring a substituted phenoxy group on a phenol ring, suggests its potential to interact with various biological targets. While specific bioactivity data for this compound is not extensively documented, its structural similarity to other bioactive phenols warrants a thorough investigation of its therapeutic promise. This guide provides a strategic framework for the initial in vitro screening of 4-(3-Methylphenoxy)phenol.
I. Assessment of Antioxidant Capacity
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous diseases. Phenolic compounds are known to exert antioxidant effects through various mechanisms, including radical scavenging and metal chelation.[2][3] A multi-assay approach is recommended to comprehensively evaluate the antioxidant potential of 4-(3-Methylphenoxy)phenol.
A. Radical Scavenging Assays: A Comparative Overview
Radical scavenging is a primary mechanism of antioxidant action. Several assays are available to measure this activity, each with distinct advantages and limitations.
| Assay | Principle | Advantages | Disadvantages | Typical Concentration Range |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay | Measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.[4] | Simple, rapid, and cost-effective.[5] | Can be subject to interference from compounds that absorb at the same wavelength. | 10-1000 µg/mL |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay | Measures the ability of the compound to scavenge the pre-formed ABTS radical cation.[6] | Applicable to both hydrophilic and lipophilic compounds; less prone to interference than DPPH. | The radical is not representative of physiological radicals. | 10-500 µg/mL |
| FRAP (Ferric Reducing Antioxidant Power) Assay | Measures the ability of the compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[7] | Simple and reproducible. | Does not measure scavenging of physiologically relevant radicals. | 50-1000 µg/mL |
B. Experimental Workflow: DPPH Radical Scavenging Assay
The DPPH assay is a foundational experiment for assessing antioxidant activity.[4]
Caption: Workflow for the DPPH radical scavenging assay.
Detailed Protocol for DPPH Assay:
-
Preparation of Reagents:
-
Prepare a 1 mg/mL stock solution of 4-(3-Methylphenoxy)phenol in methanol.
-
Perform serial dilutions of the stock solution to obtain a range of concentrations (e.g., 10, 25, 50, 100, 250, 500 µg/mL).
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a positive control, such as ascorbic acid or gallic acid, at similar concentrations.[4]
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each dilution of the test compound or positive control.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Analysis:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the DPPH radicals.
-
II. Evaluation of Anti-inflammatory Potential
Chronic inflammation is a key contributor to various pathologies. Phenolic compounds can modulate inflammatory pathways, for instance, by inhibiting the production of pro-inflammatory mediators.[6]
A. Comparative Analysis of Anti-inflammatory Assays
| Assay | Principle | Advantages | Disadvantages |
| Inhibition of Albumin Denaturation | Measures the ability of the compound to prevent heat-induced denaturation of bovine serum albumin (BSA), a model for protein denaturation in inflammation.[5] | Simple, cost-effective, and provides a preliminary indication of anti-inflammatory activity. | Non-specific and does not elucidate the mechanism of action. |
| Nitric Oxide (NO) Scavenging Assay | Measures the ability of the compound to scavenge nitric oxide radicals generated from a sodium nitroprusside solution.[8] | Relevant to inflammation as NO is a key inflammatory mediator. | Indirect measurement of NO scavenging. |
| Lipoxygenase (LOX) Inhibition Assay | Measures the ability of the compound to inhibit the activity of lipoxygenase, an enzyme involved in the synthesis of pro-inflammatory leukotrienes.[6] | Provides mechanistic insight into the anti-inflammatory action. | Requires purified enzyme and specific substrates. |
B. Experimental Workflow: Inhibition of Albumin Denaturation Assay
This assay provides a straightforward initial screen for anti-inflammatory properties.[5]
Caption: Workflow for the inhibition of albumin denaturation assay.
III. Assessment of Cytotoxicity
Evaluating the cytotoxic profile of a compound is crucial to determine its therapeutic window and potential toxicity. A variety of assays are available to assess cell viability and proliferation.
A. Comparison of Cytotoxicity Assays
| Assay | Principle | Advantages | Disadvantages |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay | Measures the metabolic activity of viable cells, where mitochondrial dehydrogenases reduce MTT to a purple formazan product.[5] | Widely used, reliable, and sensitive. | Can be affected by compounds that interfere with mitochondrial respiration. |
| Resazurin (AlamarBlue) Assay | Measures the reduction of resazurin to the fluorescent resorufin by viable cells.[9] | More sensitive than MTT and non-toxic to cells, allowing for kinetic studies. | Can be sensitive to changes in the cellular redox environment. |
| LDH (Lactate Dehydrogenase) Release Assay | Measures the release of LDH from damaged cells into the culture medium, an indicator of cytotoxicity. | Directly measures cell death. | Less sensitive for early-stage cytotoxicity. |
B. Experimental Workflow: MTT Assay
The MTT assay is a gold-standard method for assessing cytotoxicity.[5]
Caption: Workflow for the MTT cytotoxicity assay.
IV. Enzyme Inhibition Assays
Many drugs exert their therapeutic effects by inhibiting specific enzymes. Phenolic compounds are known to inhibit various enzymes involved in disease pathogenesis.[10]
A. Key Enzyme Targets and Corresponding Assays
| Target Enzyme | Relevance | Assay Principle |
| α-Amylase and α-Glucosidase | Inhibition of these enzymes can delay carbohydrate digestion and glucose absorption, relevant for managing type 2 diabetes.[11][12] | Spectrophotometric measurement of the product formed from the enzymatic cleavage of a chromogenic substrate.[13] |
| Tyrosinase | Inhibition of tyrosinase, a key enzyme in melanin synthesis, is relevant for treating hyperpigmentation disorders. | Spectrophotometric measurement of the formation of dopachrome from L-DOPA. |
| Peroxidase | Peroxidases are involved in various physiological and pathological processes; their inhibition can have therapeutic implications.[14] | Spectrophotometric measurement of the oxidation of a substrate (e.g., uric acid) in the presence of hydrogen peroxide.[14] |
B. Experimental Workflow: α-Glucosidase Inhibition Assay
This assay is valuable for screening compounds with potential anti-diabetic activity.[13]
Caption: Workflow for the α-glucosidase inhibition assay.
Conclusion
This guide provides a comprehensive framework for the initial in vitro bioactivity screening of 4-(3-Methylphenoxy)phenol. By employing a panel of well-established and validated assays, researchers can systematically evaluate its antioxidant, anti-inflammatory, cytotoxic, and enzyme-inhibitory properties. The comparative data generated will be instrumental in guiding further preclinical development and elucidating the therapeutic potential of this novel phenolic compound. It is imperative to remember that in vitro findings should be further validated in more complex cell-based models and eventually in in vivo studies to establish a complete pharmacological profile.
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Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. MDPI. Available from: [Link]
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Cytotoxicity of seven naturally occurring phenolic compounds towards multi-factorial drug-resistant cancer cells. PubMed. 2016-07-15. Available from: [Link]
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Phenolic Compounds Analysis and In Vitro Biological Activities of Aqueous Extract From Leaves of Paronychia Arabica Collected in South Algeria. NIH. 2025-09-04. Available from: [Link]
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(PDF) Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. ResearchGate. 2025-12-18. Available from: [Link]
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IN-VITRO ANTIOXIDANT ACTIVITY AND ESTIMATION OF TOTAL PHENOLIC CONTENT IN METHANOLIC EXTRACT OF BACOPA MONNIERA. Rasayan Journal of Chemistry. Available from: [Link]
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Phenolic Content, Antioxidant Activity and In Vitro Anti-Inflammatory and Antitumor Potential of Selected Bulgarian Propolis Samples. MDPI. Available from: [Link]
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Phenolic Profile, Inhibition of α-Amylase and α-Glucosidase Enzymes, and Antioxidant Properties of Solanum elaeagnifolium Cav. (Solanaceae): In Vitro and In Silico Investigations. MDPI. 2023-05-04. Available from: [Link]
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Cellular Apoptosis and Cytotoxicity of Phenolic Compounds: A Quantitative Structure−Activity Relationship Study. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
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Phenolic phytochemistry, in vitro, in silico, in vivo, and mechanistic anti-inflammatory and antioxidant evaluations of Habenaria digitata. Frontiers. 2024-02-28. Available from: [Link]
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(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol alleviates inflammatory responses in LPS-induced mice liver sepsis through inhibition of STAT3 phosphorylation. PubMed. Available from: [Link]
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Quantification of Phenolic Compounds by HPLC/DAD and Evaluation of the Antioxidant, Antileishmanial, and Cytotoxic Activities of Ethanolic Extracts from the Leaves and Bark of Sarcomphalus joazeiro (Mart.). MDPI. Available from: [Link]
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Antioxidant activities of phenols in different solvents using DPPH assay. ResearchGate. 2025-08-09. Available from: [Link]
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Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Atlantis Press. 2021-04-22. Available from: [Link]
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Identification and in vitro anti-inflammatory activity of different forms of phenolic compounds in Camellia oleifera oil. ResearchGate. Available from: [Link]
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Inhibitory Properties of Phenolic Compounds Against Enzymes Linked with Human Diseases. Semantic Scholar. 2017-03-08. Available from: [Link]
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A Guide to Comparing the Reactivity of Substituted Phenoxyphenols: Principles and Experimental Validation
For researchers engaged in medicinal chemistry, materials science, and drug development, phenoxyphenols represent a vital class of diaryl ether compounds. Their inherent reactivity, dictated by the interplay between a phenolic hydroxyl group, an ether linkage, and various substituents on their aromatic rings, governs their utility as polymer precursors, antioxidant additives, and pharmaceutical intermediates[1]. This guide provides an in-depth comparison of the reactivity of substituted phenoxyphenols, moving from foundational electronic principles to practical experimental design. It is structured to offer not just protocols, but the causal reasoning behind them, ensuring a robust and validated understanding.
Part 1: The Electronic Landscape of Substituted Phenoxyphenols
The reactivity of a substituted phenoxyphenol is not determined by a single functional group, but by the collective electronic and steric influence of all its components. A predictive understanding requires a systematic deconstruction of these effects.
The Foundational Moiety: The Phenolic Hydroxyl Group
The hydroxyl (-OH) group is the primary center of reactivity. It is a powerful activating, ortho, para-directing group in electrophilic aromatic substitution (EAS) reactions[2]. This is because the lone pairs on the oxygen atom can be donated into the aromatic π-system via resonance, significantly increasing the electron density at the ortho and para positions and stabilizing the cationic intermediate (the arenium ion) formed during the reaction[3][4].
Furthermore, the acidity of the phenolic proton (its pKa value) is a direct measure of the stability of the resulting phenoxide anion. For context, the pKa of phenol itself is approximately 10.0[5][6]. This moderate acidity allows for easy deprotonation under basic conditions, forming a highly nucleophilic phenoxide ion that is even more activated towards EAS than the parent phenol[7].
The Influence of the Phenoxy Substituent
In a phenoxyphenol, one of the substituents is a phenoxy group (-OAr). Like the hydroxyl group, the ether oxygen possesses lone pairs that can be donated into the ring through resonance, making the phenoxy group an activating, ortho, para-director[8]. However, the large size of the phenoxy group can introduce steric hindrance, potentially favoring substitution at the less hindered para position.
Crucially, the electronic influence of the phenoxy group on the acidity of the distal phenolic -OH is minimal. The predicted pKa of 4-phenoxyphenol is ~10.07, nearly identical to that of phenol[9][10]. This indicates that its inductive and resonance effects do not significantly alter the charge density on the remote hydroxyl group, allowing us to treat its influence on acidity as negligible and focus on the effects of other substituents.
Modulating Reactivity: The Role of Additional Substituents
The true diversity in reactivity arises from other substituents on either aromatic ring. These are broadly classified into two categories:
-
Electron-Donating Groups (EDGs): Groups like alkyl (-CH3, -C2H5) and alkoxy (-OCH3) donate electron density to the ring. They do this through induction (in the case of alkyl groups) and/or strong resonance donation (in the case of alkoxy groups).
-
Effect on Acidity: EDGs destabilize the negative charge of the phenoxide ion, making the proton harder to remove. This increases the pKa (decreases acidity).
-
Effect on EAS: EDGs further increase the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles[11].
-
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), and carbonyls (-COOH, -CHO) pull electron density away from the ring through strong inductive and resonance effects.
-
Effect on Acidity: EWGs help to stabilize the negative charge of the phenoxide ion by delocalizing it. This makes the proton easier to remove, thereby decreasing the pKa (increasing acidity).
-
Effect on EAS: EWGs decrease the electron density of the ring, making it less nucleophilic and thus less reactive towards electrophiles[11].
-
Part 2: A Comparative Analysis of Reactivity
By integrating these principles, we can predict and compare the reactivity of various substituted phenoxyphenols across different reaction classes.
Case Study 1: Acidity (pKa)
The acidity of the phenolic proton is a fundamental measure of reactivity, particularly for reactions involving the formation of a phenoxide intermediate. The table below illustrates the impact of substituents on pKa, using data from known phenols as a proxy to predict trends for substituted phenoxyphenols.
Table 1: Comparison of Phenol Acidity
| Compound | Substituent at para-position | Electronic Effect | pKa (approx.) | Expected Trend in Phenoxyphenols |
|---|---|---|---|---|
| p-Cresol | -CH3 | EDG (weak) | 10.3 | Less acidic than unsubstituted phenoxyphenol |
| Phenol | -H | Neutral | 10.0[5][6] | Baseline |
| 4-Phenoxyphenol | -OPh | Neutral (on acidity) | 10.07[9][10] | Baseline |
| p-Chlorophenol | -Cl | EWG (weak) | 9.4 | More acidic than unsubstituted phenoxyphenol |
| p-Nitrophenol | -NO2 | EWG (strong) | 7.2 | Significantly more acidic |
This table uses data for simple phenols to illustrate a widely applicable chemical principle. The "Expected Trend" extrapolates this principle to the phenoxyphenol scaffold.
Case Study 2: Electrophilic Aromatic Substitution (EAS)
For EAS reactions, both the rate and the position of substitution (regioselectivity) are critical. The hydroxyl group is the most powerful activating group, and its directing effect will typically dominate. The following logical flow can be used to predict the outcome of an EAS reaction on a substituted phenoxyphenol.
Caption: Logical workflow for predicting the major product in an EAS reaction.
Based on these principles, we can rank the overall reactivity of a series of phenoxyphenols toward an electrophile like Br₂.
Table 2: Predicted Relative Reactivity in Electrophilic Aromatic Substitution
| 4-Phenoxyphenol Derivative | Additional Substituent | Electronic Effect | Expected Reactivity vs. Unsubstituted |
|---|---|---|---|
| 2-Methoxy-4-phenoxyphenol | 2-Methoxy (-OCH3) | EDG (strong) | Highest |
| 2-Methyl-4-phenoxyphenol | 2-Methyl (-CH3) | EDG (weak) | High |
| 4-Phenoxyphenol | None | Baseline | Moderate |
| 2-Chloro-4-phenoxyphenol | 2-Chloro (-Cl) | EWG (weak, deactivating) | Low |
| 2-Nitro-4-phenoxyphenol | 2-Nitro (-NO2) | EWG (strong, deactivating) | Lowest |
Case Study 3: Antioxidant Activity
The antioxidant activity of phenols is primarily driven by their ability to donate a hydrogen atom from the hydroxyl group to neutralize a free radical, forming a stable phenoxy radical in the process[12]. The easier this hydrogen is donated, the better the antioxidant. This reactivity is inversely related to the O-H bond dissociation enthalpy (BDE).
-
EDGs on the ring, particularly at the ortho and para positions, help to stabilize the resulting phenoxy radical through resonance and induction. This lowers the O-H BDE and increases antioxidant activity[13].
-
EWGs , conversely, destabilize the radical, increasing the BDE and decreasing antioxidant activity.
This leads to a reactivity trend that is often the opposite of that for acidity.
Part 3: Experimental Design and Protocols
Theoretical predictions must be validated with robust experimental data. The following section details a standardized, self-validating protocol for assessing one of the most important forms of phenoxyphenol reactivity: antioxidant capacity.
Protocol: Measuring Antioxidant Capacity via DPPH Radical Scavenging
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid and cost-effective method for screening the radical scavenging ability of compounds[4][14]. The principle lies in the neutralization of the stable, deep violet DPPH radical by an antioxidant. This donation of a hydrogen atom or electron by the phenol turns the DPPH radical into its reduced, pale-yellow form, a change that can be quantified spectrophotometrically[15].
Causality in Experimental Design:
-
Solvent Choice: Methanol or ethanol are commonly used because they readily dissolve both the DPPH radical and a wide range of phenolic compounds, while being relatively inert.
-
Dark Incubation: The DPPH radical is light-sensitive. Conducting the incubation in the dark is crucial to prevent photochemical degradation, which would lead to a false positive result. This is a key step for a self-validating system.
-
Standard: Trolox, a water-soluble vitamin E analog, is used as a positive control and standard[16]. This allows for the normalization of results between experiments and laboratories, expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectroscopic grade)
-
Test compounds (substituted phenoxyphenols)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) standard
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~517 nm
-
Adjustable micropipettes
Step-by-Step Methodology:
-
Preparation of Reagents:
-
DPPH Stock Solution (0.1 mM): Accurately weigh 3.94 mg of DPPH and dissolve in 100 mL of methanol. Store this solution in an amber bottle at 4°C. Rationale: A precise concentration is essential for reproducibility.
-
Test Compound Stock Solutions: Prepare 1 mg/mL stock solutions of each phenoxyphenol derivative in methanol.
-
Trolox Standard Stock Solution: Prepare a 1 mM stock solution of Trolox in methanol.
-
-
Preparation of Working Solutions:
-
From the stock solutions, prepare a series of dilutions for each test compound and for the Trolox standard (e.g., 500, 250, 125, 62.5, 31.25 µM). This serial dilution is critical for determining the IC₅₀ value (the concentration required to scavenge 50% of the radicals).
-
Prepare a blank solution containing only methanol.
-
-
Assay Procedure:
-
Add 100 µL of the 0.1 mM DPPH working solution to each well of a 96-well plate.
-
Add 100 µL of each dilution of the test compounds, Trolox standards, or the methanol blank to the appropriate wells. The total volume in each well is 200 µL.
-
Control Wells: Include wells with (a) 100 µL DPPH + 100 µL methanol (negative control) and (b) 200 µL methanol (blank).
-
Shake the plate gently to mix the contents.
-
Incubate the plate in complete darkness at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 517 nm using the microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration using the following formula:
-
% Inhibition = [ (A_control - A_sample) / A_control ] * 100
-
Where A_control is the absorbance of the negative control and A_sample is the absorbance of the test compound.
-
-
Plot the % Inhibition against the concentration for each compound and for Trolox.
-
Determine the IC₅₀ value for each compound from the plot. A lower IC₅₀ value indicates a higher antioxidant capacity.
-
Calculate the TEAC value for each test compound using the formula:
-
TEAC = IC₅₀ (Trolox) / IC₅₀ (Test Compound)
-
-
Caption: Experimental workflow for the DPPH antioxidant capacity assay.
Conclusion
Comparing the reactivity of substituted phenoxyphenols is a multifactorial exercise grounded in the fundamental principles of physical organic chemistry. Reactivity is a tunable property, primarily governed by the electronic nature of substituents additional to the core phenoxy and hydroxyl groups. Electron-donating groups generally enhance reactivity towards electrophiles and increase antioxidant potential, while electron-withdrawing groups increase phenolic acidity but diminish reactivity in EAS and radical scavenging. By combining this theoretical framework with standardized, self-validating experimental protocols such as the DPPH assay, researchers can confidently and accurately characterize these versatile compounds for their target applications.
References
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ChemBK. (2024). phenol, 4-phenoxy-. Retrieved from [Link]
-
Kishikawa, N., et al. (2024). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. MDPI. Retrieved from [Link]
-
Pisoschi, A. M., et al. (2023). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. PMC. Retrieved from [Link]
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Blackburn, W. A., & Bolton, R. (1981). The Electronic Effect of the Phenylazoxy Group. RSC Publishing. Retrieved from [Link]
-
Quora. (2023). How do phenols undergo electrophilic aromatic substitution reactions, and what are some common electrophiles used in these reactions? Retrieved from [Link]
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G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]
-
Zhang, X., et al. (2019). Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols via Homolysis-Enabled Electronic Activation. PMC. Retrieved from [Link]
-
YouTube. (2024). DPPH assay and TPC assays. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Formation and stabilization of substituted phenoxy radical. Retrieved from [Link]
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PMC. (2024). DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. Retrieved from [Link]
-
MDPI. (2024). DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. Retrieved from [Link]
-
YouTube. (2015). Electrophilic Aromatic Substitution Reactions of Benzene Review. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
NIH. (2023). Recent Advances in Regioselective C–H Bond Functionalization of Free Phenols. Retrieved from [Link]
-
Oreate AI Blog. (2026). Understanding the pKa Value of Phenol: A Key to Its Chemical Behavior. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Phenol. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of meta-functionalized phenols and anilines. Retrieved from [Link]
-
ResearchGate. (n.d.). The reported synthetic method of 4-phenoxyphenol. Retrieved from [Link]
-
Penn State Research Database. (n.d.). Oxidation and thermolysis of methoxy-, nitro-, and hydroxy-substituted phenols in supercritical water. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reactivity of Phenols. Retrieved from [Link]
-
PMC. (2025). Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds. Retrieved from [Link]
-
RSC Publishing. (2022). Design strategies and applications of novel functionalized phenazine derivatives: a review. Retrieved from [Link]
- Scanned Document. (n.d.). Phenol reaction. Retrieved from a scanned university document. (Note: A live URL is not available for this source).
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Chemistry LibreTexts. (2024). 17.10: Reactions of Phenols. Retrieved from [Link]
-
YouTube. (2020). Phenol Chemistry. Synthesis and Reactions. CHEM 242 stream. Retrieved from [Link]
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A Researcher's Guide to the Validation of 4-(3-Methylphenoxy)phenol as a Research Tool: A Comparative Analysis
Abstract: The reproducibility of scientific findings is contingent upon the thorough validation of the research tools employed. This guide provides a comprehensive framework for the validation of 4-(3-Methylphenoxy)phenol, a putative novel research compound. We present a series of protocols and comparative analyses to ascertain its identity, purity, and biological activity. By juxtaposing its performance with established alternative tools, this guide offers researchers a robust methodology for qualifying new chemical entities for their studies, thereby ensuring data integrity and reliability.
Introduction: The Critical Need for Reagent Validation
The use of poorly characterized reagents is a significant contributor to the reproducibility crisis in biomedical research. A chemical probe, such as 4-(3-Methylphenoxy)phenol, must undergo rigorous validation to ensure that its observed biological effects are attributable to its intended mechanism of action and not to contaminants or off-target activities. This guide will walk you through a systematic approach to validating 4-(3-Methylphenoxy)phenol, from initial chemical characterization to in-depth biological assessment and comparison with existing tools.
Chemical Identity and Purity Assessment of 4-(3-Methylphenoxy)phenol
Before any biological experiments are conducted, it is imperative to confirm the identity and purity of the 4-(3-Methylphenoxy)phenol sample. This foundational step ensures that the compound in the vial is indeed what it is purported to be and is free from impurities that could confound experimental results.
Recommended Analytical Techniques
A multi-pronged analytical approach is recommended to unequivocally determine the chemical fidelity of your 4-(3-Methylphenoxy)phenol sample.
| Analytical Technique | Parameter Assessed | Acceptance Criteria |
| High-Performance Liquid Chromatography (HPLC) | Purity | ≥95% pure |
| Mass Spectrometry (MS) | Molecular Weight | Observed mass consistent with the theoretical mass of 4-(3-Methylphenoxy)phenol (C13H12O2; MW: 200.23 g/mol ) |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical Structure | Spectrum consistent with the predicted structure of 4-(3-Methylphenoxy)phenol |
Step-by-Step Protocol: Purity Determination by HPLC
-
Preparation of Stock Solution: Accurately weigh approximately 1 mg of 4-(3-Methylphenoxy)phenol and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.
-
Instrumentation: Utilize a reverse-phase HPLC system equipped with a C18 column and a UV detector.
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% trifluoroacetic acid is a common starting point for small molecules.
-
Analysis: Inject 10 µL of the stock solution and monitor the elution profile at a wavelength determined by a UV scan of the compound (e.g., 254 nm).
-
Data Interpretation: The purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram.
Unraveling the Biological Target and Mechanism of Action
Understanding the biological target and mechanism of action of 4-(3-Methylphenoxy)phenol is central to its validation as a research tool. Preliminary screening assays may have implicated a specific pathway or target. The following sections outline how to confirm this proposed activity.
Hypothetical Signaling Pathway Inhibition
For the purpose of this guide, we will hypothesize that 4-(3-Methylphenoxy)phenol is an inhibitor of the fictitious "Kinase-X" signaling pathway, a critical regulator of cellular proliferation.
Caption: Hypothetical signaling pathway of Kinase-X and the inhibitory action of 4-(3-Methylphenoxy)phenol.
Step-by-Step Protocol: In Vitro Kinase Inhibition Assay
This biochemical assay directly measures the ability of 4-(3-Methylphenoxy)phenol to inhibit the activity of its putative target, Kinase-X.
-
Reagents: Recombinant Kinase-X, a suitable substrate peptide, ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Compound Preparation: Perform a serial dilution of 4-(3-Methylphenoxy)phenol to generate a range of concentrations for IC50 determination.
-
Assay Procedure:
-
Add Kinase-X to a 384-well plate.
-
Add the diluted 4-(3-Methylphenoxy)phenol or a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding the substrate and ATP mixture.
-
Incubate at room temperature for the optimized reaction time.
-
Stop the reaction and measure the remaining ATP using the detection reagent and a luminometer.
-
-
Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Comparative Analysis with Alternative Research Tools
A crucial aspect of validating a new research tool is to compare its performance against existing, well-validated alternatives. This provides context for its potency, selectivity, and potential advantages or disadvantages.
Performance Comparison with Established Kinase-X Inhibitors
Let's assume there are two established inhibitors of Kinase-X: "Inhibitor A" and "Inhibitor B". The following table summarizes a hypothetical comparative analysis.
| Parameter | 4-(3-Methylphenoxy)phenol | Inhibitor A (Standard) | Inhibitor B (Broad Spectrum) |
| IC50 for Kinase-X | 50 nM | 10 nM | 100 nM |
| Selectivity (vs. Kinase-Y) | >100-fold | >200-fold | 5-fold |
| Cellular Potency (EC50) | 500 nM | 100 nM | 1 µM |
| Solubility (Aqueous) | Moderate | High | Low |
| Known Off-Targets | None identified | Minimal | Several |
Decision Workflow for Tool Selection
The choice of a research tool depends on the specific experimental context. The following diagram illustrates a decision-making process for selecting the appropriate Kinase-X inhibitor.
Caption: Decision tree for selecting a suitable Kinase-X inhibitor based on experimental needs.
Conclusion and Best Practices
The validation of a new research tool like 4-(3-Methylphenoxy)phenol is a multi-step process that requires careful planning and execution. By following the principles outlined in this guide—confirming chemical identity and purity, elucidating the mechanism of action, and performing a comparative analysis against existing tools—researchers can ensure the reliability and reproducibility of their findings. It is crucial to remember that no single experiment is sufficient for validation; rather, a body of evidence from orthogonal assays is required to build confidence in a research tool.
References
- Note: As "4-(3-Methylphenoxy)
-
Guide to Pharmacology. International Union of Basic and Clinical Pharmacology. [Link]
-
The Reproducibility Project: Cancer Biology. eLife. [Link]
-
Best practices in the use of small-molecule inhibitors in life sciences research. Nature Reviews Drug Discovery. [Link]
-
PubChem. National Center for Biotechnology Information. [Link]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-(3-Methylphenoxy)phenol
Navigating the complexities of laboratory waste management is paramount to ensuring a safe and compliant research environment. This guide provides a detailed, procedural framework for the proper disposal of 4-(3-Methylphenoxy)phenol. As a substituted phenol, this compound requires careful handling due to its potential hazards. This document moves beyond a simple checklist, offering a causal explanation for each procedural step, grounded in established safety protocols and chemical principles.
Part 1: Hazard Identification and Essential Precautions
Understanding the potential risks is the foundation of safe chemical handling. Phenolic compounds are generally classified as hazardous. Based on data from similar molecules, 4-(3-Methylphenoxy)phenol should be handled as a substance that is potentially harmful if swallowed or absorbed through the skin, a severe eye irritant, and potentially harmful to aquatic life.[1][4]
| Potential Hazard | Associated Risk | Rationale and Source |
| Acute Toxicity (Oral/Dermal) | May be harmful if swallowed or absorbed through the skin. | Data for analogous compounds like 3-methoxyphenol indicate potential harm via these exposure routes.[1] |
| Skin Irritation | May cause skin irritation. Prolonged contact could lead to more severe effects. | Phenolic compounds are known skin irritants.[3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation, potentially leading to damage. | 3-Methoxyphenol is classified as a severe eye irritant.[1] This is a common characteristic of phenols. |
| Environmental Hazard | Potentially harmful to aquatic life. | 4-Methoxyphenol is classified as harmful to aquatic life with long-lasting effects.[4] Phenols as a class are considered priority water pollutants by the EPA. |
Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense
The selection and proper use of PPE are non-negotiable. The goal is to create a complete barrier between the researcher and the chemical, preventing any route of exposure.
| PPE Component | Specification | Justification |
| Hand Protection | Nitrile or neoprene gloves. | Provides a robust barrier against phenolic compounds. Always check the glove manufacturer's compatibility chart. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or splash goggles. | Protects against splashes of solutions or contact with solid particles.[1] |
| Body Protection | A standard laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | Not typically required when handling small quantities in a well-ventilated area. | All handling of 4-(3-Methylphenoxy)phenol, especially weighing of the solid, should be performed inside a certified chemical fume hood to minimize inhalation risk.[5] |
Part 3: Waste Segregation and Collection Protocols
Proper segregation at the point of generation is the most critical step in a successful waste management program. Cross-contamination of waste streams can create hazardous reactions and complicates the final disposal process.
Core Principle: All waste materials containing 4-(3-Methylphenoxy)phenol must be treated as hazardous chemical waste.[6] Do not dispose of this chemical down the drain. [5]
Step-by-Step Collection Procedures
-
Solid Waste (Pure Compound and Contaminated Debris):
-
Designate a Waste Container: Use a wide-mouth, sealable, and puncture-proof container, preferably made of polyethylene.[5] The original product container, if empty, can be used for surplus chemicals.
-
Collect Waste: Place unused or surplus 4-(3-Methylphenoxy)phenol directly into this container. Also, collect all contaminated solid labware, such as pipette tips, weigh boats, gloves, and absorbent paper, in this designated container.[5]
-
Seal Securely: Keep the container tightly sealed at all times, except when adding waste.[5] This prevents the release of vapors and protects the lab environment.
-
-
Liquid Waste (Aqueous and Solvent Solutions):
-
Select an Appropriate Container: Use a shatter-proof bottle, typically glass or polyethylene, designed for liquid waste.[6] Ensure the container material is compatible with the solvent used.
-
Segregate Halogenated vs. Non-Halogenated: If dissolved in a halogenated solvent (e.g., chloroform), the waste must be collected in a designated "Halogenated Organic Waste" container. If in a non-halogenated solvent (e.g., ethanol, methanol), use a "Non-Halogenated Organic Waste" container. This segregation is crucial as disposal methods and costs differ significantly.
-
Label Correctly: Affix a hazardous waste label to the container immediately.
-
Cap Tightly: Secure the cap after each addition of waste.
-
-
Spill Management (Small Spills):
-
Ensure Safety: Wear all necessary PPE before addressing the spill.
-
Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[6] Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully sweep or scoop the absorbed material into your designated solid hazardous waste container.[7]
-
Decontamination: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Part 4: Final Disposal and Container Decontamination
The final step is the transfer of custody to trained professionals. Laboratory personnel are responsible for the safe and compliant accumulation and labeling of waste, not for its ultimate treatment or transport.
-
Labeling: Every waste container must have a completed hazardous waste label. This label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "4-(3-Methylphenoxy)phenol" and any other constituents (e.g., "Methanol").
-
The approximate percentage of each component.
-
The specific hazard characteristics (e.g., "Toxic," "Irritant").
-
The date of waste accumulation.
-
-
Storage: Store the sealed and labeled waste containers in a designated satellite accumulation area within the laboratory. This area should be away from general traffic and incompatible materials.
-
Arrange for Pickup: Once the container is nearly full (approximately 90%), contact your institution's Environmental Health & Safety (EHS) department to schedule a hazardous waste pickup.[5]
-
Decontamination of Empty Containers:
-
Thoroughly empty the original product container.
-
Rinse the container three times with a suitable solvent (e.g., ethanol or acetone).
-
Crucially, collect all rinsate as hazardous liquid waste.
-
After the triple rinse, deface or remove the original label. The clean, defaced container can then be disposed of in the appropriate laboratory glass or plastic recycling bin.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 4-(3-Methylphenoxy)phenol waste.
Caption: Decision tree for the safe disposal of 4-(3-Methylphenoxy)phenol waste.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Furan, stabilized. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Methoxyphenol, 97%. Retrieved from [Link]
-
University of Tennessee Health Science Center. (n.d.). Phenol, Chloroform, or TRIzol™ Waste Disposal. Research Safety Affairs. Retrieved from [Link]
-
ResearchGate. (2015). How can I dispose phenol?. Retrieved from [Link]
-
Chemistry For Everyone. (2023). How Do You Dispose Of Phenol Safely?. YouTube. Retrieved from [Link]
-
National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2017). Phenol, 4-methoxy-: Human health tier II assessment. Australian Government Department of Health. Retrieved from [Link]
-
New Jersey Department of Health. (2000). Hazard Summary: 4-Methoxyphenol. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyphenol. Retrieved from [Link]
-
INDOFINE Chemical Company, Inc. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
SPI Supplies Division. (n.d.). Safety Data Sheet. Retrieved from [Link]
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- 5. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
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Navigating the Safe Handling of 4-(3-Methylphenoxy)phenol: A Guide for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our commitment to safety is as paramount as our dedication to discovery. This guide provides essential, in-depth information on the safe handling of 4-(3-Methylphenoxy)phenol, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety protocol. By fostering a culture of informed caution, we can mitigate risks and ensure a secure laboratory environment.
Understanding the Hazard Profile of 4-(3-Methylphenoxy)phenol
Before handling any chemical, a thorough understanding of its intrinsic hazards is crucial. 4-(3-Methylphenoxy)phenol, while a valuable compound in various research applications, presents several health risks that demand respect and careful management.
According to safety data sheets, this compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation and can lead to an allergic skin reaction.[1] Ingestion may result in gastrointestinal irritation, nausea, vomiting, and diarrhea.[1] It is imperative to recognize that even seemingly minor exposure can have adverse effects.
Core Principles of Protection: Personal Protective Equipment (PPE)
The consistent and correct use of Personal Protective Equipment (PPE) is the most critical barrier between the researcher and potential chemical exposure. The selection of appropriate PPE is not a one-size-fits-all approach but rather a risk-based decision contingent on the specific laboratory operation being performed.
Engineering Controls: The First Line of Defense
Whenever possible, engineering controls should be the primary method for minimizing exposure. All work with 4-(3-Methylphenoxy)phenol, especially when handling the solid form or preparing solutions, should be conducted within a certified chemical fume hood.[2][3] A fume hood not only provides crucial splash protection via its sash but also effectively contains and exhausts vapors and fine particulates, significantly reducing the risk of inhalation.[3]
Essential PPE for Handling 4-(3-Methylphenoxy)phenol
The following table outlines the recommended PPE for various laboratory tasks involving 4-(3-Methylphenoxy)phenol.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Chemical splash goggles and a face shield | Double-gloving with compatible gloves (e.g., Neoprene, Butyl rubber) | Laboratory coat, long pants, and closed-toe shoes | Recommended, especially if not in a fume hood |
| Solution Preparation | Chemical splash goggles and a face shield | Double-gloving with compatible gloves (e.g., Neoprene, Butyl rubber) | Chemical-resistant apron over a laboratory coat, long pants, and closed-toe shoes | Work should be performed in a fume hood |
| Reaction Monitoring and Work-up | Chemical splash goggles | Double-gloving with compatible gloves (e.g., Neoprene, Butyl rubber) | Laboratory coat, long pants, and closed-toe shoes | Work should be performed in a fume hood |
| Waste Disposal | Chemical splash goggles and a face shield | Heavy-duty, chemical-resistant gloves (e.g., Neoprene, Butyl rubber) | Chemical-resistant apron over a laboratory coat, long pants, and closed-toe shoes | Not typically required if handling sealed containers |
A Note on Glove Selection: Standard nitrile gloves are generally not recommended for prolonged contact with phenolic compounds.[3] For extended work, more robust materials such as butyl rubber or neoprene are advised.[3] When handling concentrations greater than 70%, materials like Viton, Barrier, or Silver Shield gloves offer excellent resistance.[3] For splash protection with lower concentrations, thicker neoprene or poly-chloroprene blend gloves are suitable.[3] Always inspect gloves for any signs of degradation or perforation before and during use.
Procedural Guidance: From Preparation to Disposal
A systematic approach to every stage of handling 4-(3-Methylphenoxy)phenol is essential for maintaining a safe laboratory environment.
Pre-Operational Safety Checks
-
Locate Emergency Equipment: Before beginning any work, confirm the location and operational status of the nearest safety shower, eyewash station, and fire extinguisher.[1][2]
-
Review the Safety Data Sheet (SDS): Always have the most current SDS readily accessible. This document contains critical information on hazards, first aid measures, and emergency procedures.
-
Prepare a Designated Workspace: Ensure the work area, preferably within a fume hood, is clean and uncluttered.
Step-by-Step Handling Procedures
-
Donning PPE: Put on all required PPE before entering the designated work area. The proper sequence for donning is typically gown, mask or respirator, goggles or face shield, and then gloves.
-
Handling the Compound:
-
When weighing the solid, use a disposable weigh boat to minimize contamination of the balance.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Always keep containers of 4-(3-Methylphenoxy)phenol tightly closed when not in use.[1]
-
-
Doffing PPE: The removal of PPE is a critical step to prevent cross-contamination. A common method is: gloves, goggles or face shield, gown, and then mask or respirator. Always wash your hands thoroughly with soap and water after removing PPE.[1]
Decontamination and Disposal: A Critical Final Step
Proper decontamination and disposal procedures are vital to prevent environmental contamination and accidental exposure.
Decontamination
-
Glassware and Equipment: All glassware and equipment that have come into contact with 4-(3-Methylphenoxy)phenol should be thoroughly decontaminated. A common procedure involves an initial rinse with a suitable solvent, followed by washing with hot water and a laboratory detergent.[4] For trace contaminants, multiple rinses with purified water may be necessary.[5]
-
Work Surfaces: Clean the work area within the fume hood with an appropriate solvent and then soap and water.
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Alert others in the vicinity.
-
Evacuate the immediate area if the spill is large or if you are unsure of the hazard.
-
If trained and equipped to do so, manage the spill.
-
Don the appropriate PPE, including respiratory protection if necessary.
-
Contain the spill using an inert absorbent material like vermiculite or sand.
-
Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[6]
-
Clean the spill area with soap and water.[2]
-
Waste Disposal
All waste containing 4-(3-Methylphenoxy)phenol, including contaminated PPE and absorbent materials, must be disposed of as hazardous chemical waste.[1][2] Collect these materials in a clearly labeled, sealed container.[7] The safest and most effective method for the ultimate disposal of phenol-containing waste is incineration at a licensed chemical disposal facility.[7] Never dispose of this chemical down the drain.[8]
Emergency Procedures: Preparedness is Key
In the case of accidental exposure, immediate and correct first aid can significantly reduce the severity of the outcome.
-
Skin Contact: Immediately remove all contaminated clothing.[9] If available, swab the affected area repeatedly with Polyethylene Glycol (PEG) 300 or 400.[2][10] If PEG is not available, flush the skin with copious amounts of water for at least 15 minutes.[1][2] Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[2]
-
Inhalation: Move the person to fresh air.[1] If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1] Seek immediate medical attention.[1]
Visualizing the Safety Workflow
To further clarify the procedural logic, the following diagrams illustrate the decision-making process for PPE selection and the overall handling workflow.
Caption: Decision workflow for selecting appropriate PPE.
Caption: Step-by-step workflow for handling and disposal.
By internalizing these principles and procedures, we can collectively ensure that our pursuit of scientific advancement is conducted with the utmost regard for safety and well-being.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyphenol. Retrieved from [Link]
-
Chemistry For Everyone. (2025, August 3). How Do You Dispose Of Phenol Safely? [Video]. YouTube. Retrieved from [Link]
-
Solus Group. (n.d.). Personal Protective Kit (PPE Kit). Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: 4-Methoxyphenol. Retrieved from [Link]
-
Australian Government Department of Health. (2017, March 10). Phenol, 4-methoxy-: Human health tier II assessment. Retrieved from [Link]
-
Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Dehydroxylation of Phenols; Hydrogenolysis of Phenolic Ethers: Biphenyl. Retrieved from [Link]
-
University of California, Berkeley - Environment, Health and Safety. (n.d.). Appendix P - Phenol First Aid Guide and PPE. Retrieved from [Link]
-
Conning, D. M., & Hayes, M. J. (1970). Decontamination procedures for skin exposed to phenolic substances. Journal of Applied Toxicology, 1(2), 94-98. Retrieved from [Link]
-
Protocols.io. (2020, September 9). Phenol First Aid and Personal Protective Equipment. Retrieved from [Link]
-
Cefic - Phenol Acetone Sector Group. (n.d.). For the Safe Use of Phenol. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1984). Method 604: Phenols. Retrieved from [Link]
-
U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 4. epa.gov [epa.gov]
- 5. technotes.alconox.com [technotes.alconox.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. m.youtube.com [m.youtube.com]
- 8. carlroth.com [carlroth.com]
- 9. petrochemistry.eu [petrochemistry.eu]
- 10. Decontamination procedures for skin exposed to phenolic substances - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
